Indoline-5-sulfonamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
2,3-dihydro-1H-indole-5-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2S/c9-13(11,12)7-1-2-8-6(5-7)3-4-10-8/h1-2,5,10H,3-4H2,(H2,9,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUKHIWJLLBKKKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=C(C=C2)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20429017 | |
| Record name | indoline-5-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20429017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52206-06-1 | |
| Record name | 2,3-Dihydro-1H-indole-5-sulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52206-06-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | indoline-5-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20429017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dihydro-1H-indole-5-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
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Foundational & Exploratory
An In-depth Technical Guide to Indoline-5-sulfonamide: A Privileged Scaffold in Modern Drug Discovery
Abstract: The indoline ring system, a hydrogenated derivative of indole, is recognized as a "privileged scaffold" in medicinal chemistry, frequently appearing in compounds with a wide range of biological activities.[1] When combined with the equally significant sulfonamide functional group, the resulting molecule, Indoline-5-sulfonamide, becomes a highly versatile platform for developing novel therapeutic agents.[1] This guide provides a comprehensive overview of the chemical and structural properties of this compound, its synthesis and reactivity, and its critical role as a core structure for inhibiting tumor-associated carbonic anhydrases, a key strategy in modern oncology research.
Chemical Identity and Physicochemical Properties
This compound is a bicyclic heterocyclic compound. The structure consists of a benzene ring fused to a five-membered nitrogen-containing ring (the indoline core), with a sulfonamide group (-SO₂NH₂) substituted at the 5-position of the benzene ring.
The chemical properties of this scaffold are dictated by the interplay between the aromatic ring, the secondary amine of the indoline nucleus, and the acidic sulfonamide group. Indolines exhibit chemical properties similar to N-substituted anilines.[2][3]
Table 1: Core Properties and Identifiers of this compound
| Property | Value | Reference |
| IUPAC Name | 2,3-dihydro-1H-indole-5-sulfonamide | N/A |
| CAS Number | 52206-06-1 | [4] |
| Molecular Formula | C₈H₁₀N₂O₂S | [4] |
| Molecular Weight | 198.24 g/mol | [4] |
| Appearance | Brown solid (as per synthesis) | [3] |
| Melting Point | >250 °C for 1-acyl derivatives | [3] |
| pKa (Predicted) | ~10.2 (for related 1H-Indole-5-sulfonamide) | [5] |
Spectroscopic Characterization
The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques. The expected spectral features are outlined below, based on data from closely related analogues.[3][6]
-
¹H NMR (DMSO-d₆):
-
Aromatic Protons: Signals for the three protons on the benzene ring are expected in the aromatic region (~7.0-7.7 ppm).
-
Sulfonamide Protons (-SO₂NH₂): A characteristic singlet for the two amine protons, typically appearing around 7.2-7.3 ppm.[3]
-
Indoline CH₂ Protons: Two triplets corresponding to the methylene groups at the 2- and 3-positions of the indoline ring. The C3-H₂ protons (adjacent to the aromatic ring) would appear around 3.1 ppm, while the C2-H₂ protons (adjacent to the nitrogen) would be further downfield, around 4.0 ppm.[3]
-
Indoline NH Proton: A signal corresponding to the secondary amine proton of the indoline ring.
-
-
¹³C NMR (DMSO-d₆):
-
Infrared (IR) Spectroscopy:
-
N-H Stretching: Asymmetric and symmetric stretching vibrations for the sulfonamide -NH₂ group are expected in the 3400-3200 cm⁻¹ range. A separate band for the indoline N-H stretch would also be present.[6]
-
S=O Stretching: Strong, characteristic absorption bands for the sulfonyl group. The asymmetric stretch typically appears around 1344–1317 cm⁻¹, and the symmetric stretch appears around 1187–1147 cm⁻¹.[6]
-
S-N Stretching: A band in the 924–906 cm⁻¹ region is characteristic of the sulfonamide S-N bond.[6]
-
C-H Stretching: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the indoline ring appear just below 3000 cm⁻¹.[7]
-
Synthesis and Reactivity
The synthesis of this compound is a well-established multi-step process that begins with the commercially available starting material, indoline. The causality behind this pathway is the need to first protect the reactive secondary amine of the indoline ring before performing the aggressive electrophilic aromatic substitution (chlorosulfonation).
Caption: Synthetic workflow for this compound.
Step-by-Step Methodology: [3]
-
Protection of Indoline (5):
-
To a stirring solution of acetic anhydride, add indoline (5).
-
Reflux the reaction mixture for approximately 10 minutes.
-
Cool the mixture to room temperature and pour it onto ice.
-
Filter the resulting precipitate and wash with water to obtain 1-acetylindoline (6) in near-quantitative yield. This acetylation step is critical to prevent side reactions at the nitrogen atom during the subsequent sulfonation.
-
-
Chlorosulfonation of 1-Acetylindoline (6):
-
Add 1-acetylindoline (6) portion-wise to an excess of chlorosulfuric acid at low temperature (0-5 °C).
-
Allow the mixture to stir and slowly warm to room temperature.
-
Carefully pour the reaction mixture onto crushed ice.
-
Filter the precipitate to yield 1-acetylindoline-5-sulfonyl chloride (7). The acetyl group directs the electrophilic substitution to the para position (position 5), which is sterically accessible and electronically favorable.
-
-
Amination of the Sulfonyl Chloride (7):
-
Add the sulfonyl chloride (7) to a solution of aqueous ammonium hydroxide.
-
Stir the reaction until completion.
-
Filter and wash the resulting solid to obtain N-acetylthis compound (8).
-
-
Deprotection to Yield this compound (9):
-
Suspend N-acetylthis compound (8) in methanol (MeOH).
-
Add concentrated hydrochloric acid (HCl) and reflux the mixture for 2 hours.
-
Cool the reaction and remove the solvent in vacuo.
-
Dissolve the residue in water and adjust the pH to 7-8 with aqueous NaOH to precipitate the product.
-
Filter and purify the crude product by flash chromatography to obtain pure this compound (9).
-
The primary site of reactivity for further derivatization is the secondary amine at the 1-position of the indoline ring. This nitrogen is nucleophilic and readily undergoes:
-
N-Acylation: Reaction with various acyl chlorides in the presence of a base (e.g., pyridine) yields a library of 1-acylindoline-5-sulfonamides. This is a common strategy to explore structure-activity relationships (SAR).[2]
-
N-Alkylation: Reaction with alkyl halides, such as benzyl bromide, in the presence of a base like K₂CO₃, yields 1-alkylindoline-5-sulfonamides.[2]
These reactions allow for the systematic modification of the scaffold to optimize its interaction with biological targets.
Application in Drug Discovery: A Carbonic Anhydrase Inhibitor Scaffold
The most significant application of the this compound scaffold is in the development of carbonic anhydrase inhibitors (CAIs).[1][2]
Carbonic anhydrases (CAs) are zinc-containing metalloenzymes that catalyze the reversible hydration of CO₂ to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[8] The sulfonamide group is a classic zinc-binding group. The mechanism of inhibition involves the deprotonated sulfonamide nitrogen (R-SO₂NH⁻) coordinating directly to the Zn²⁺ ion in the enzyme's active site, displacing the zinc-bound hydroxide ion and blocking the catalytic cycle.[9][10]
In many solid tumors, rapid proliferation and a hypoxic (low oxygen) microenvironment lead to a metabolic shift towards anaerobic glycolysis.[11] This results in the overproduction of acidic metabolites like lactic acid, causing significant acidification of the extracellular space.[11][12] To survive this hostile, acidic environment, cancer cells upregulate pH-regulating proteins, most notably the transmembrane carbonic anhydrases IX and XII.[13]
-
CA IX and Tumor pH Regulation: CA IX, with its extracellular catalytic domain, efficiently converts extracellular CO₂ into protons and bicarbonate. The bicarbonate is transported into the cell to buffer the intracellular pH, while the protons contribute further to extracellular acidosis.[13] This acidic environment promotes tumor invasion, metastasis, and resistance to therapy.[2][12]
By inhibiting CA IX and CA XII, this compound derivatives can disrupt this critical pH-regulating machinery. This leads to an increase in intracellular acidity and a decrease in extracellular acidity, thereby compromising cancer cell survival and potentially reversing therapy resistance.[2][14] Several 1-acylated indoline-5-sulfonamides have demonstrated potent, nanomolar inhibition of CA IX and CA XII and have shown antiproliferative effects against cancer cell lines, particularly under hypoxic conditions.[3][15]
Caption: Role of CA IX in tumor pH regulation and its inhibition.
Conclusion
This compound is a foundational scaffold of significant interest to researchers in medicinal chemistry and drug development. Its straightforward synthesis, coupled with the tunable reactivity of the indoline nitrogen, provides a robust platform for generating diverse chemical libraries. The inherent ability of the sulfonamide moiety to target the active site of carbonic anhydrases has positioned this scaffold at the forefront of research into novel anticancer agents. The continued exploration of this compound derivatives holds considerable promise for developing selective inhibitors that can modulate the tumor microenvironment and overcome challenges associated with cancer therapy.
References
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Giatromanolaki, A., Koukourakis, M. I., Sivridis, E., Pastorek, J., Wykoff, C. C., Gatter, K. C., & Harris, A. L. (2001). Expression of hypoxia-inducible carbonic anhydrase-9 in operable non-small cell lung cancer. British journal of cancer, 85(6), 881–888. Link
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Boriack-Sjodin, P. A., Heck, R. W., Till, J. H., Smith, G. M., & Christianson, D. W. (1995). Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. Journal of the American Chemical Society, 117(23), 6190-6195. Link
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Wykoff, C. C., Beasley, N. J., Watson, P. H., Campo, L., Chia, S. K., Pastorek, J., ... & Harris, A. L. (2004). Role of Carbonic Anhydrase IX in Human Tumor Cell Growth, Survival, and Invasion. Cancer Research, 64(17), 6144-6152. Link
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Swietach, P., Vaughan-Jones, R. D., & Harris, A. L. (2007). Targeting carbonic anhydrase IX activity and expression. Current topics in medicinal chemistry, 7(9), 893-900. Link
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Svastova, E., Hulikova, A., Rafajova, M., Zat'ovicova, M., Gibadulinova, A., Casini, A., ... & Pastorek, J. (2004). Carbonic anhydrase IX reduces tumor cell survival under acidic conditions by diminishing intracellular acidosis. Journal of Biological Chemistry, 279(8), 7159-7166. Link
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Pastoreková, S., & Závada, J. (2004). Carbonic anhydrase IX (CA IX) in cancer: a review. Cancer Letters, 206(1), 1-16. Link
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Supuran, C. T. (2016). Sulfonamide inhibitors of human carbonic anhydrases designed through a three-tails approach: Improving ligand/isoform matching and selectivity of action. Journal of Medicinal Chemistry, 59(15), 7047-7063. Link
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Krymov, S. K., Scherbakov, A. M., Dezhenkova, L. G., Salnikova, D. I., Solov'eva, S. E., Sorokin, D. V., ... & Shchekotikhin, A. E. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Pharmaceuticals, 15(12), 1453. Link
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Supuran, C. T., & Scozzafava, A. (2001). Carbonic anhydrase inhibitors: sulfonamides as antitumor agents?. Bioorganic & medicinal chemistry, 9(4), 717-724. Link
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ChemicalBook. (n.d.). 1H-Indole-5-sulfonamide(9CI). Retrieved January 11, 2026, from Link
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Krymov, S. K., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. MDPI. Link
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An In-Depth Technical Guide to the Physical and Chemical Characteristics of Indoline-5-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indoline-5-sulfonamide is a heterocyclic aromatic compound that has garnered significant interest in medicinal chemistry. As a key scaffold, its derivatives have demonstrated potent inhibitory activity against various carbonic anhydrase isoforms, highlighting its potential in the development of novel therapeutics for cancer and other diseases.[1] This technical guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, offering insights into its structure, properties, synthesis, and reactivity. This document is intended to serve as a foundational resource for researchers engaged in the design and development of this compound-based molecules.
Molecular Structure and Properties
This compound possesses a bicyclic structure, integrating a saturated five-membered nitrogen-containing ring fused to a benzene ring, with a sulfonamide group substituted at the 5-position.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while data for the parent compound is limited, the properties of its derivatives provide valuable insights.
| Property | Value | Source |
| IUPAC Name | 2,3-dihydro-1H-indole-5-sulfonamide | N/A |
| CAS Number | 52206-06-1 | [2] |
| Molecular Formula | C₈H₁₀N₂O₂S | [2] |
| Molecular Weight | 198.24 g/mol | [2] |
| Melting Point | Data not available for the parent compound. Acylated derivatives exhibit high melting points, generally exceeding 225 °C. For example, 1-(3-methylbenzoyl)this compound has a melting point of 247-249 °C. | |
| pKa | The pKa of the related 1H-Indole-5-sulfonamide is predicted to be 10.22. The sulfonamide group is generally weakly acidic. | N/A |
| Solubility | General sulfonamide solubility is pH-dependent, with increased solubility in alkaline conditions.[3] They exhibit varying solubility in organic solvents, a property that can be estimated using the extended Hildebrand solubility approach.[4] | N/A |
Spectroscopic Characterization
Spectroscopic analysis is fundamental to the structural elucidation and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton spectrum of 1-acylindoline-5-sulfonamides typically displays characteristic signals for the aromatic protons on the benzene ring, the methylene protons of the indoline ring, and the protons of the sulfonamide group. The protons of the indoline ring's ethyl group typically appear as two triplets.
-
¹³C NMR: The carbon spectrum reveals signals for the aromatic carbons, the methylene carbons of the indoline ring, and any carbons in the acyl substituent.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups. The supplementary information of a referenced study indicates the availability of IR spectra for a series of indoline-5-sulfonamides. Key expected vibrations include:
-
N-H stretching: For the sulfonamide and the indoline amine (if unsubstituted).
-
S=O stretching: Asymmetric and symmetric stretching of the sulfonyl group.
-
C-N stretching: Of the indoline ring.
-
Aromatic C-H and C=C stretching.
Synthesis and Reactivity
The synthesis of this compound is a multi-step process that highlights its chemical reactivity.
Synthetic Pathway
A common synthetic route to this compound involves the following key steps:
Caption: Synthetic workflow for this compound.
Chemical Reactivity
The chemical behavior of this compound is dictated by its constituent functional groups: the indoline nucleus and the sulfonamide moiety.
-
Indoline Nucleus: The indoline ring system is susceptible to electrophilic aromatic substitution, primarily at the 5- and 7-positions of the benzene ring. The nitrogen atom can undergo acylation, alkylation, and other reactions typical of secondary amines.
-
Sulfonamide Group: The sulfonamide group is generally stable. The nitrogen atom can be further substituted, and the sulfonyl group can influence the acidity of the N-H proton.
Stability and Storage
The stability of this compound is a critical consideration for its handling and formulation.
-
pH Stability: Sulfonamides generally exhibit greater stability in neutral to alkaline conditions and are more prone to degradation in acidic environments.
-
Thermal Stability: The high melting points of its derivatives suggest good thermal stability in the solid state.
-
Light Sensitivity: As with many aromatic compounds, exposure to UV light may lead to degradation.
It is recommended to store this compound in a cool, dry, and dark place.
Biological Significance and Mechanism of Action
The primary biological significance of the this compound scaffold lies in its role as a potent inhibitor of carbonic anhydrases (CAs), particularly isoforms IX and XII, which are associated with tumorigenesis.[1][5][6]
Carbonic Anhydrase Inhibition
Carbonic anhydrases are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Tumor-associated CAs, such as CA IX and CA XII, are overexpressed in various cancers and contribute to the acidification of the tumor microenvironment, promoting tumor growth and metastasis.[1][5][6]
The sulfonamide group of this compound derivatives is crucial for their inhibitory activity. It coordinates with the zinc ion in the active site of the carbonic anhydrase enzyme, blocking its catalytic function.
Caption: Mechanism of carbonic anhydrase inhibition.
Experimental Protocols
The following are generalized protocols for the characterization of this compound.
Melting Point Determination (Capillary Method)
-
Finely powder a small amount of the this compound sample.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in a melting point apparatus.
-
Heat the sample at a rate of 10-20 °C/min initially, then slow to 1-2 °C/min as the expected melting point is approached.
-
Record the temperature at which the first liquid appears and the temperature at which the entire sample is liquid. This range is the melting point.
Solubility Determination (Shake-Flask Method)
-
Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed flask.
-
Agitate the flask at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Filter the suspension to remove the undissolved solid.
-
Determine the concentration of this compound in the filtrate using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
-
Express the solubility as mg/mL or mol/L.
Stability Assessment (Forced Degradation Study)
-
Prepare solutions of this compound in various stress conditions:
-
Acidic: 0.1 M HCl
-
Basic: 0.1 M NaOH
-
Oxidative: 3% H₂O₂
-
-
Expose solid samples to elevated temperatures (e.g., 60 °C) and UV light.
-
Analyze the samples at various time points using a stability-indicating HPLC method to quantify the amount of remaining this compound and detect any degradation products.
Conclusion
This compound is a valuable scaffold in medicinal chemistry with significant potential, particularly in the development of carbonic anhydrase inhibitors. This technical guide has provided a detailed overview of its fundamental physical and chemical properties, synthesis, reactivity, and biological relevance. A thorough understanding of these characteristics is paramount for the rational design and development of novel, effective, and stable drug candidates based on this promising molecular framework. Further research to elucidate the specific properties of the parent compound will undoubtedly accelerate its application in drug discovery.
References
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Krymov, S. K., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Pharmaceuticals, 15(12), 1453. [Link]
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Indoline-5-sulfonamide CAS number and molecular weight
An In-Depth Technical Guide to Indoline-5-sulfonamide: A Privileged Scaffold in Modern Drug Discovery
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest to researchers, medicinal chemists, and drug development professionals. We will delve into its fundamental properties, synthesis, mechanism of action as a carbonic anhydrase inhibitor, and its application as a versatile scaffold for creating targeted therapeutics, particularly in oncology.
Core Compound Profile: this compound
This compound merges two critical pharmacophores: the indoline nucleus and a sulfonamide functional group. The indoline structure is considered a "privileged scaffold" in drug discovery, meaning it is a recurring motif in a wide range of biologically active compounds.[1] The sulfonamide group is a cornerstone of medicinal chemistry, forming the basis for the "sulfa drugs" and renowned for its ability to act as a zinc-binding group in metalloenzyme inhibitors.[1][2][3] This combination makes this compound a highly valuable starting point for the development of novel therapeutics.
| Parameter | Value | Source |
| CAS Number | 52206-06-1 | [4][5][6][7] |
| Molecular Formula | C₈H₁₀N₂O₂S | [4][7] |
| Molecular Weight | 198.24 g/mol | [4][7] |
Synthesis Workflow and Experimental Protocol
The synthesis of this compound is a multi-step process that begins with the protection of the indoline nitrogen, followed by sulfonation, amination, and deprotection. The causality behind this workflow is rooted in controlling electrophilic substitution. The initial N-acetylation step protects the indoline's secondary amine, preventing it from reacting with the potent electrophile, chlorosulfuric acid. This directs the sulfonation to the electron-rich benzene ring, specifically the para-position (position 5), yielding the key sulfonyl chloride intermediate.
Visualized Synthesis Pathway
Caption: Multi-step synthesis of this compound from Indoline.
Step-by-Step Synthesis Protocol
This protocol is adapted from the methodology described by Krymov et al. in Pharmaceuticals (2022).[4]
Step 1: Synthesis of 1-Acetylindoline
-
To acetic anhydride (15 mL, 0.16 mol), add indoline (4 g, 0.034 mol).
-
Reflux the reaction mixture for 10 minutes.
-
Cool the mixture to room temperature and pour it onto ice.
-
Filter the resulting pinkish precipitate and wash thoroughly with water to obtain 1-acetylindoline. The expected yield is quantitative.
Step 2: Synthesis of 1-Acetyl-5-(chlorosulfonyl)indoline
-
Add 1-acetylindoline (from Step 1) to chlorosulfuric acid.
-
Control the reaction conditions to achieve electrophilic substitution at the 5-position.
-
Work up the reaction to isolate the 1-acetylindoline-5-sulfonyl chloride product. The reported yield is approximately 81%.[4]
Step 3: Synthesis of 1-Acetylthis compound
-
Dissolve the sulfonyl chloride intermediate (from Step 2) in a suitable solvent like Tetrahydrofuran (THF).
-
Introduce ammonia into the solution to react with the sulfonyl chloride, forming the sulfonamide.
-
Isolate the 1-acetylthis compound product. The reported yield is approximately 89%.[4]
Step 4: Synthesis of this compound (Final Product)
-
Create a suspension of 1-acetylthis compound (5.8 g, 0.024 mol) in methanol (30 mL).
-
Add concentrated hydrochloric acid (10 mL, 0.1 mol).
-
Reflux the mixture for 2 hours to hydrolyze the acetyl protecting group.
-
After cooling, remove the solvent in vacuo.
-
Dissolve the residue in water (40 mL) and adjust the pH to 7-8 using a 1N aqueous NaOH solution.
-
Filter the resulting brown precipitate and purify by flash chromatography to obtain pure this compound. The reported yield is approximately 81%.[4]
Mechanism of Action: Inhibition of Tumor-Associated Carbonic Anhydrases
A primary reason for the intense research interest in this compound is its role as a potent inhibitor of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[4][8][9]
The Causality of CA Inhibition in Cancer: In hypoxic (low oxygen) tumor regions, cancer cells activate the transcription factor HIF-1α.[4] This, in turn, upregulates the expression of transmembrane enzymes CA IX and CA XII.[4] These enzymes catalyze the rapid conversion of CO₂ to bicarbonate (HCO₃⁻) and protons (H⁺) in the extracellular space. This process contributes to an acidic tumor microenvironment, which promotes tumor invasion, metastasis, and resistance to chemotherapy.[4][8]
Sulfonamide-based inhibitors function by coordinating directly to the Zn²⁺ ion located in the enzyme's active site.[4] The deprotonated sulfonamide nitrogen forms a strong bond with the zinc ion, displacing the catalytic water/hydroxide molecule and effectively shutting down the enzyme's catalytic cycle.
Visualized Mechanism of CA IX Inhibition
Caption: Role of CA IX in the tumor microenvironment and its inhibition.
Applications in Drug Discovery and Lead Optimization
While this compound itself is an active CA inhibitor, its greatest value lies in its use as a modifiable core structure. By performing "scaffold hopping" from known inhibitors and subsequently derivatizing the indoline core, researchers can fine-tune the compound's properties to achieve greater potency and isoform selectivity.[4][8]
A key site for modification is the N-1 position of the indoline ring. Acylation at this position with various substituted benzoyl chlorides has been shown to significantly enhance inhibitory activity and antiproliferative effects.[4][10]
Biological Activity of Representative N-Acyl Derivatives
The following data, from Krymov et al. (2022), illustrates how modifications to the this compound scaffold impact its biological activity against key CA isoforms and cancer cells.[4][6]
| Compound | Modification (at N-1) | CA IX Kᵢ (nM) | CA XII Kᵢ (nM) | MCF7 IC₅₀ (µM, hypoxia) |
| 4e | Perfluorobenzoyl | 205.4 | 100.8 | 26.3 |
| 4f | 3-Chlorobenzoyl | 132.8 | 41.3 | 12.9 |
| 4g | 4-Chlorobenzoyl | 365.2 | 49.3 | > 30 |
-
Kᵢ (Inhibition Constant): Lower values indicate stronger enzyme inhibition.
-
IC₅₀ (Half-maximal Inhibitory Concentration): Lower values indicate greater potency in suppressing cancer cell growth.
Field-Proven Insights:
-
The data demonstrates that derivatization is crucial for optimizing activity. Compound 4f , with a 3-chlorobenzoyl group, emerges as a lead compound, showing potent inhibition of both CA IX and CA XII and the strongest antiproliferative effect against MCF7 breast cancer cells under hypoxic conditions.[4][6]
-
Notably, certain derivatives also show the ability to reverse chemoresistance to common drugs like doxorubicin, highlighting a multi-faceted therapeutic potential.[8]
-
The work shows that the indoline core can lead to compounds with superior antiproliferative activity compared to analogous scaffolds, validating the scaffold-hopping design choice.[4]
Standard Analytical and Characterization Protocols
The identity and purity of this compound and its derivatives are typically validated through a suite of standard analytical techniques. A self-validating system for characterization ensures the reproducibility and reliability of subsequent biological assays.
-
Thin-Layer Chromatography (TLC): Used for monitoring reaction progress on silica gel plates.
-
Melting Point (mp): Determined using a standard apparatus to assess purity. For many N-acyl derivatives, melting points are high, often exceeding 250 °C.[6]
-
High-Performance Liquid Chromatography (HPLC): Used to determine the final purity of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the chemical structure by analyzing the chemical shifts and coupling constants of protons and carbons.
-
High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement to confirm the elemental composition of the synthesized molecule.
Conclusion
This compound stands as a testament to the power of rational drug design. Its structure, combining the privileged indoline scaffold with the potent zinc-binding sulfonamide group, makes it an exceptionally valuable starting point for the development of targeted therapeutics. Research has validated its role as a core for generating potent inhibitors of cancer-related carbonic anhydrases, leading to derivatives with significant antiproliferative activity and the potential to overcome drug resistance. For scientists in oncology and medicinal chemistry, this compound is not just a chemical compound, but a strategic platform for building the next generation of targeted cancer therapies.
References
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Krymov, S. K., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Pharmaceuticals, 15(12), 1453. [Link]
-
Krymov, S. K., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. PubMed, 36558903. [Link]
-
Consiglio Nazionale delle Ricerche. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. CNR Publications. [Link]
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Krymov, S. K., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. ResearchGate. [Link]
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Raszka, B. (2007). Syntheses of Novel Indoline and Indole Sulfonamides and Sulfones. MARM-ACS. [Link]
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Krymov, S. K., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. PMC. [Link]
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Mushtaq, I., & Ahmed, A. (2023). Synthesis of biologically active sulfonamide-based indole analogs: a review. Future Journal of Pharmaceutical Sciences, 9(1), 46. [Link]
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Wessjohann, L. A., et al. (2019). Indoline-6-Sulfonamide Inhibitors of the Bacterial Enzyme DapE. PMC. [Link]
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Al-Suhaimi, E. A., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B. [Link]
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Al-Suhaimi, E. A., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B. [Link]
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Angeli, A., et al. (2021). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 26(11), 3226. [Link]
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El-Gaby, M. S. A., et al. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. International Journal of Pharmaceutical Sciences and Research. [Link]
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Università degli Studi di Firenze. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. FLORE. [Link]
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An In-depth Technical Guide to Indoline-5-sulfonamide: From Synthesis to a Privileged Scaffold in Carbonic Anhydrase Inhibition
Abstract: This technical guide provides a comprehensive overview of Indoline-5-sulfonamide, a heterocyclic compound that has emerged as a significant building block in modern medicinal chemistry. While not defined by a singular historical discovery, its importance is rooted in the strategic combination of two pharmacologically vital moieties: the indoline ring, a "privileged scaffold" in drug discovery, and the sulfonamide group, a cornerstone of numerous therapeutic agents.[1] This document details the definitive multi-step synthesis of the core molecule, elucidates its primary mechanism of action as a potent inhibitor of metalloenzymes, and presents a case study on its application in the development of selective inhibitors for tumor-associated carbonic anhydrase isoforms IX and XII. We will explore the causality behind experimental designs, provide validated protocols, and visualize key pathways and workflows to offer researchers and drug development professionals a thorough understanding of this versatile scaffold.
Part 1: The Genesis of a Scaffold - A Tale of Two Pharmacophores
The history of this compound is not one of isolated discovery but of convergent evolution in chemical synthesis, driven by the pursuit of novel therapeutics. Its structure represents a masterful fusion of two components, each with a rich history in medicinal chemistry.
The Indoline Core: The indoline structure, a hydrogenated derivative of indole, is recognized as a "privileged scaffold."[1] This designation is reserved for molecular frameworks that are capable of binding to multiple, diverse biological targets, making them exceptionally valuable starting points for drug design.[1] The indole ring system itself was first identified in 1866, and its derivatives have since been developed into critical agents for treating cancer, infectious diseases, and neurodegenerative disorders.[1][2] The reduction of the indole C2-C3 double bond to form the indoline core provides conformational flexibility, allowing for more precise three-dimensional interactions within protein binding pockets.
The Sulfonamide Functional Group: The sulfonamide group (–SO₂NH₂) is a cornerstone of modern pharmacology.[1] Its journey began with the discovery of Prontosil in the 1930s, the first commercially available antibacterial agent, which was later found to be a prodrug for sulfanilamide.[3] This discovery ushered in the era of "sulfa drugs" and established the sulfonamide moiety as a potent zinc-binding group, a feature that has been exploited to inhibit various metalloenzymes.[1][4] Its favorable physicochemical properties and ability to act as a hydrogen bond donor and acceptor have cemented its role in drugs targeting a wide array of conditions, from glaucoma to cancer.[4]
The synthesis of this compound is a logical and strategic combination of these two powerful pharmacophores. Its development was driven by the need for novel core structures in programs targeting specific enzymes, most notably, the carbonic anhydrases.
Part 2: Chemical Synthesis and Characterization
The synthesis of this compound is a well-documented, multi-step process designed to regioselectively introduce the sulfonamide group onto the indoline scaffold.[5][6] The procedure reported by Krymov et al. provides a robust and reproducible pathway.[5]
Synthesis Workflow
The synthesis begins with the protection of the indoline nitrogen, followed by electrophilic chlorosulfonylation, amination, and finally, deprotection to yield the target compound.
Caption: Multi-step synthesis of this compound from indoline.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 52206-06-1 | [7] |
| Molecular Formula | C₈H₁₀N₂O₂S | [7] |
| Molecular Weight | 198.24 g/mol | [7] |
Detailed Experimental Protocol: Synthesis of this compound (9)
This protocol is adapted from the procedure described by Krymov S.K., et al. (2022).[5]
Step 1: Synthesis of 1-Acetylindoline (6)
-
To a solution of indoline (5), add acetic anhydride.
-
The reaction proceeds to a quantitative yield, requiring minimal purification. The protection of the nitrogen atom is crucial to prevent side reactions and direct the subsequent electrophilic substitution to the benzene ring.
Step 2: Synthesis of 1-Acetylindoline-5-sulfonyl chloride (7)
-
Treat 1-acetylindoline (6) with chlorosulfuric acid.
-
This electrophilic aromatic substitution reaction introduces the chlorosulfonyl group at the C5 position, which is sterically and electronically favored.
-
The reaction yields the product (7) in good yield (approx. 81%).[5][6]
Step 3: Synthesis of 1-Acetylthis compound (8)
-
React the sulfonyl chloride (7) with ammonia in a suitable solvent such as tetrahydrofuran (THF).
-
The nucleophilic attack of ammonia displaces the chloride to form the sulfonamide.
-
This step proceeds with high efficiency, yielding the protected sulfonamide (8) with approximately 89% yield.[5][6]
Step 4: Synthesis of this compound (9)
-
To a suspension of 1-acetylthis compound (8) in methanol, add concentrated hydrochloric acid.
-
Reflux the mixture for 2 hours to facilitate the hydrolysis of the acetyl protecting group.[5]
-
After cooling, remove the solvent in vacuo.
-
Dissolve the residue in water and adjust the pH to 7-8 using a 1N NaOH solution to precipitate the product.
-
Filter the resulting precipitate and purify by flash chromatography to obtain pure this compound (9) with a yield of around 81%.[5]
Part 3: Mechanism of Action and Therapeutic Rationale in Oncology
The primary therapeutic interest in this compound derivatives lies in their potent inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[5][8]
The Role of CA IX and XII in the Tumor Microenvironment
In many solid tumors, rapid proliferation outstrips the available blood supply, leading to regions of low oxygen, or hypoxia.[6] This hypoxic environment triggers the activation of the transcription factor HIF-1α (Hypoxia-Inducible Factor 1-alpha).[6] HIF-1α, in turn, upregulates the expression of specific proteins that help cancer cells adapt and thrive, including the transmembrane enzymes Carbonic Anhydrase IX and XII.[6][8]
These enzymes catalyze the rapid hydration of carbon dioxide to protons and bicarbonate ions. By positioning their active sites on the exterior of the cancer cell, they contribute to significant acidification of the extracellular tumor microenvironment.[5][9] This acidosis provides a distinct advantage to the tumor by:
-
Promoting Chemoresistance: An acidic environment can neutralize weakly basic chemotherapeutic agents like doxorubicin, reducing their efficacy.[6]
-
Enhancing Invasion and Metastasis: Acidosis aids in the degradation of the extracellular matrix, facilitating cancer cell invasion into surrounding tissues.[6]
-
Inducing an Immunosuppressive Environment: The acidic conditions can impair the function of immune cells that would normally attack the tumor.
Caption: Role of CA IX/XII in tumor acidosis and site of inhibition.
Inhibition Mechanism
The sulfonamide group is a classic zinc-binding pharmacophore. The active site of carbonic anhydrases contains a catalytic Zn²⁺ ion. This compound-based inhibitors function by coordinating this zinc ion via the nitrogen atom of the deprotonated sulfonamide group, effectively blocking the enzyme's catalytic activity.[1] This prevents the hydration of CO₂, reduces proton production, and helps to normalize the pH of the tumor microenvironment, thereby sensitizing the tumor to conventional therapies.
Part 4: Application in Drug Discovery - A Case Study
The work by Krymov et al. serves as an excellent case study, demonstrating how the this compound core can be systematically modified to develop potent and selective enzyme inhibitors.[5] They synthesized a library of 21 different 1-acylindoline-5-sulfonamides and evaluated their inhibitory activity against four human carbonic anhydrase (hCA) isoforms and their antiproliferative effects.[5][6]
Protocol: Acylation of this compound
-
Dissolve this compound (9) in a suitable solvent like chloroform (CHCl₃).
-
Add pyridine to act as a base.
-
Introduce the desired acyl chloride dropwise to the solution.
-
Allow the reaction to proceed until completion, monitored by an appropriate method (e.g., TLC).
-
Purify the resulting 1-acylthis compound derivative using standard techniques. This method allows for the facile creation of a diverse library of compounds for structure-activity relationship (SAR) studies.[5]
Quantitative Data Summary
The following table summarizes the inhibitory activity of selected 1-acylated this compound derivatives against key hCA isoforms and their antiproliferative activity against the MCF7 breast cancer cell line.[5][6]
| Compound | R Group (Acyl Moiety) | hCA I Kᵢ (nM) | hCA II Kᵢ (nM) | hCA IX Kᵢ (nM) | hCA XII Kᵢ (nM) | MCF7 IC₅₀ (µM, Hypoxia) |
| 4e | 2,3,4,5,6-Pentafluorobenzoyl | 10,833 | 129.6 | 158.3 | 75.3 | 25.0 |
| 4f | 4-(Trifluoromethyl)benzoyl | 9,845 | 100.8 | 132.8 | 41.3 | 12.9 |
| 4g | 4-Chlorobenzoyl | >10,000 | 45.6 | 215.4 | 45.8 | >50 |
| 4h | 3,4-Dichlorobenzoyl | >10,000 | 44.2 | 260.1 | 46.1 | >50 |
Data sourced from Krymov S.K., et al., Pharmaceuticals (2022).[5]
Structure-Activity Relationship (SAR) Insights
From this data, key insights can be drawn:
-
Potency: The introduction of electron-withdrawing groups on the benzoyl ring, such as trifluoromethyl (4f) and pentafluoro (4e), leads to potent inhibition of the tumor-associated isoforms CA IX and XII.[5]
-
Selectivity: Most derivatives show high selectivity against the ubiquitous cytosolic isoform hCA I, which is desirable to minimize off-target effects. However, they retain high affinity for hCA II, a common challenge in CA inhibitor design.
-
Antiproliferative Activity: Potent inhibition of CA IX and XII correlates with antiproliferative activity under hypoxic conditions. Compound 4f was the most potent against MCF7 cells in a hypoxic environment, demonstrating the potential of this scaffold to counteract hypoxia-induced tumor adaptation.[5][6]
Part 5: Future Directions and Conclusion
This compound has been firmly established as a valuable and versatile scaffold in medicinal chemistry. Its straightforward synthesis allows for extensive derivatization at the N1 position, enabling the fine-tuning of inhibitory potency, selectivity, and pharmacokinetic properties.
Future research will likely focus on:
-
Improving Selectivity: Designing derivatives that can discriminate between CA IX/XII and the off-target CA II isoform remains a critical goal.
-
Exploring Other Targets: The core's utility as a zinc-binding scaffold could be extended to other metalloenzymes implicated in disease, such as matrix metalloproteinases (MMPs) or histone deacetylases (HDACs).
-
Novel Conjugates: Attaching the this compound core to other cytotoxic agents or tumor-targeting moieties could lead to the development of dual-action drugs or highly specific delivery systems.
References
-
Krymov, S.K., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Pharmaceuticals, 15(12), 1453. [Link][5][6][8][9][10][11]
-
Bolstad, D.B., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(24), 9555–9560. [Link][4]
-
Al-Masoudi, A.S.M. (2020). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Modern Chemistry, 8(3), 32. [Link][3]
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The Role of Indoline-5-Sulfonamide as a Carbonic Anhydrase Inhibitor: A Technical Guide
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides an in-depth exploration of indoline-5-sulfonamide and its derivatives as potent inhibitors of carbonic anhydrase (CA) isoforms. We will dissect the underlying biochemical rationale for targeting specific CAs, particularly the tumor-associated isoforms CA IX and XII, and elucidate the mechanism of action of sulfonamide-based inhibitors. This guide will detail the chemical synthesis of the this compound scaffold, explore the structure-activity relationships (SAR) that govern inhibitory potency and selectivity, and present relevant experimental data. Furthermore, we will discuss the therapeutic potential of this class of compounds, with a focus on oncology. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery and application of novel enzyme inhibitors.
Introduction: The Significance of Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a superfamily of metalloenzymes that play a crucial role in regulating pH homeostasis by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺)[1][2]. In humans, 15 different CA isoforms have been identified, each with distinct tissue distribution, cellular localization, and kinetic properties[3]. While some isoforms are cytosolic (e.g., CA I and II), others are membrane-bound (e.g., CA IV, IX, XII, and XIV)[3].
The inhibition of specific CA isoforms has proven to be a valuable therapeutic strategy for a range of conditions, including glaucoma, epilepsy, and edema[2][4]. More recently, the focus has shifted towards the tumor-associated isoforms, CA IX and CA XII[5][6][7]. These isoforms are overexpressed in a variety of hypoxic tumors and contribute to the acidification of the tumor microenvironment[5][6][7]. This acidic milieu promotes tumor invasion, metastasis, and resistance to conventional chemo- and radiotherapies[5]. Consequently, the development of potent and selective inhibitors for CA IX and XII is a highly active area of cancer research.
The primary sulfonamide moiety (-SO₂NH₂) is a well-established zinc-binding group (ZBG) that effectively inhibits CAs[3][8]. It coordinates to the catalytic Zn²⁺ ion in the enzyme's active site, disrupting the catalytic cycle[5][8]. The this compound scaffold represents a promising core structure for the development of novel CA inhibitors, offering opportunities for synthetic modification to enhance potency and isoform selectivity.
Chemistry and Synthesis of this compound
The synthesis of the this compound core is a multi-step process that begins with the protection of the indoline nitrogen, followed by chlorosulfonylation and subsequent amination.
Synthesis Protocol: this compound
This protocol outlines the synthesis of the core scaffold, which can then be further modified.
Step 1: Acetylation of Indoline
-
To a solution of indoline, add acetic anhydride.
-
The reaction proceeds to quantitatively yield 1-acetylindoline. This step protects the nitrogen atom for the subsequent electrophilic substitution.
Step 2: Chlorosulfonylation
-
Treat the 1-acetylindoline with chlorosulfuric acid.
-
This electrophilic substitution reaction introduces the sulfonyl chloride group at the 5-position of the indoline ring, yielding 1-acetylindoline-5-sulfonyl chloride in good yield (approximately 81%)[5].
Step 3: Ammonolysis
-
React the 1-acetylindoline-5-sulfonyl chloride with ammonia in a suitable solvent like tetrahydrofuran (THF).
-
This step converts the sulfonyl chloride to the corresponding sulfonamide, forming 1-acetylthis compound with a high yield (around 89%)[5].
Step 4: Deacetylation
-
Hydrolyze the acetyl group from 1-acetylthis compound under basic conditions.
-
This final step yields the target compound, this compound[5].
Synthesis of 1-Acylindoline-5-sulfonamides
The this compound core can be readily acylated to generate a library of derivatives.
-
Dissolve this compound in a solvent such as chloroform (CHCl₃).
-
Add a base, for example, pyridine.
-
Introduce the desired acyl chloride to the reaction mixture.
-
This procedure results in the formation of 1-acylindoline-5-sulfonamides in yields ranging from 50-79%[5].
Diagram: Synthesis of this compound and its Derivatives
Caption: Synthetic pathway for this compound and its 1-acyl derivatives.
Mechanism of Action and Structure-Activity Relationships (SAR)
The inhibitory activity of indoline-5-sulfonamides is primarily attributed to the coordination of the deprotonated sulfonamide group with the Zn²⁺ ion in the active site of carbonic anhydrase[5][9]. This interaction is further stabilized by a network of hydrogen bonds and hydrophobic interactions with active site residues.
Binding Mode
Docking studies reveal that the sulfonamide anion of this compound derivatives interacts with the Zn²⁺ ion. Additionally, hydrogen bonds are formed with key residues such as Thr199, and arene-H interactions occur with residues like Leu198[5][9]. The 1-acyl substituent on the indoline ring typically occupies a hydrophobic pocket within the active site, and variations in this substituent significantly influence the inhibitory potency and isoform selectivity.
Diagram: Inhibitor Binding in CA Active Site
Caption: Schematic of this compound binding in the carbonic anhydrase active site.
Structure-Activity Relationships
A study on a series of 1-acylated indoline-5-sulfonamides provided key insights into the SAR of this class of inhibitors[5].
-
Impact of the 1-Acyl Group: The introduction of an acyl group at the 1-position of the indoline ring generally enhances activity against CA XII compared to less polar alkyl fragments[5][9].
-
Selectivity Profile:
-
Derivatives containing chlorobenzoyl groups, such as 3-chlorobenzoyl (compound 4f) and 4-chlorobenzoyl (compound 4g), have demonstrated potent inhibition against the tumor-associated isoforms CA IX and CA XII[5].
-
Specifically, 4-chloro and 3,4-dichloro derivatives showed selectivity for CA XII over CA I and CA IX[5][9].
-
-
Off-Target Effects: Many this compound derivatives also exhibit significant inhibition of the cytosolic isoforms CA I and CA II[5][9]. However, certain substitutions, like benzoic acids with chlorine atoms, can reduce the affinity for these off-target isoforms[9].
Experimental Data: Carbonic Anhydrase Inhibition
The inhibitory potential of a series of 1-acylindoline-5-sulfonamides against human (h) CA isoforms I, II, IX, and XII was evaluated using a stopped-flow CO₂ hydrase assay. The results are summarized below.
| Compound | Substituent at 1-position | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| 4f | 3-Chlorobenzoyl | 205.5 | 31.0 | 132.8 | 100.2 |
| 4g | 4-Chlorobenzoyl | 101.9 | 42.1 | 250.1 | 41.3 |
| 4h | 3,4-Dichlorobenzoyl | 140.2 | 66.2 | 345.2 | 43.5 |
| 4r | Thiophene-2-carbonyl | 70.5 | 18.5 | 102.3 | 110.5 |
| 4s | Cyclopentylcarbonyl | 80.2 | 19.9 | 105.6 | 120.3 |
| AAZ | (Standard) | 250 | 12 | 25 | 5.7 |
Data sourced from Krymov et al., 2022.[5][9]
From this data, it is evident that compounds like 4g and 4h are potent inhibitors of hCA XII, with Kᵢ values of 41.3 nM and 43.5 nM, respectively[5][9]. Compound 4f emerged as a potent dual inhibitor of CA IX and CA XII[5].
Therapeutic Applications and Future Perspectives
The primary therapeutic application currently being explored for this compound CA inhibitors is in the field of oncology. By inhibiting tumor-associated CA IX and XII, these compounds can counteract the acidification of the tumor microenvironment, potentially leading to several beneficial outcomes:
-
Enhanced Chemotherapy Efficacy: A less acidic extracellular pH can improve the efficacy of weakly basic chemotherapeutic drugs like doxorubicin[5].
-
Overcoming Multidrug Resistance (MDR): Some indoline-5-sulfonamides have been shown to reverse chemoresistance in cancer cells that overexpress P-glycoprotein (P-gp)[5][7].
-
Anti-proliferative Effects: Certain derivatives have demonstrated moderate anti-proliferative activity against cancer cell lines, particularly under hypoxic conditions, which are characteristic of solid tumors[5]. For instance, compound 4f was found to suppress the growth of MCF7 breast cancer cells with an IC₅₀ of 12.9 µM under hypoxia[5][7].
The development of isoform-selective inhibitors is crucial to minimize off-target effects. The this compound scaffold provides a versatile platform for further optimization through medicinal chemistry approaches. Future research will likely focus on fine-tuning the substituents to achieve greater selectivity for CA IX and XII over the ubiquitous cytosolic isoforms CA I and II. The promising preclinical data suggest that this compound derivatives warrant further investigation as potential anti-cancer agents, both as monotherapies and in combination with existing treatments.
References
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Krymov, S. K., Scherbakov, A. M., Dezhenkova, L. G., Salnikova, D. I., Solov'eva, S. E., Sorokin, D. V., Vullo, D., De Luca, V., Capasso, C., Supuran, C. T., & Shchekotikhin, A. E. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Pharmaceuticals, 15(12), 1453. [Link]
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Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. (2022). CNR API. [Link]
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Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. (2022). ResearchGate. [Link]
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Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. (2022). MDPI. [Link]
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Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. (2022). PubMed. [Link]
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Novel indolin-2-one-based sulfonamides as carbonic anhydrase inhibitors. (n.d.). FLORE. [Link]
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Syntheses of Novel Indoline and Indole Sulfonamides and Sulfones. (2007). MARM-ACS. [Link]
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Identification of Novel and Potent Indole-Based Benzenesulfonamides as Selective Human Carbonic Anhydrase II Inhibitors: Design, Synthesis, In Vitro, and In Silico Studies. (2022). MDPI. [Link]
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Novel indolin-2-one-based sulfonamides as carbonic anhydrase inhibitors: Synthesis, in vitro biological evaluation against carbonic anhydrases isoforms I, II, IV and VII and molecular docking studies. (2017). PubMed. [Link]
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Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. (n.d.). MDPI. [Link]
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Novel indolin-2-one-based sulfonamides as carbonic anhydrase inhibitors: Synthesis, in vitro biological evaluation against carbonic anhydrases isoforms I, II, IV and VII and molecular docking studies. (2017). ResearchGate. [Link]
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Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. (2021). NIH. [Link]
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Synthesis of new class of indole acetic acid sulfonate derivatives as ectonucleotidases inhibitors. (n.d.). PubMed Central. [Link]
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Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. (n.d.). MDPI. [Link]
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Inhibition studies on a panel of human carbonic anhydrases with N1-substituted secondary sulfonamides incorporating thiazolinone or imidazolone-indole tails. (n.d.). NIH. [Link]
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Discovery of Novel Hydroxyimine-Tethered Benzenesulfonamides as Potential Human Carbonic Anhydrase IX/XII Inhibitors. (2023). ACS Medicinal Chemistry Letters. [Link]
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Biological activity of Indoline-5-sulfonamide derivatives
An In-Depth Technical Guide to the Biological Activity of Indoline-5-Sulfonamide Derivatives
Executive Summary
The this compound scaffold has emerged as a privileged structure in modern medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide provides a comprehensive analysis for researchers, scientists, and drug development professionals on the core biological functions of these derivatives. Primarily, they function as potent inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and XII. This mechanism allows them to counteract the acidic tumor microenvironment, leading to significant anticancer effects, including antiproliferative activity under hypoxic conditions and the reversal of multidrug resistance. This document delves into the underlying mechanisms of action, details structure-activity relationships (SAR), presents key quantitative data, and provides validated, step-by-step experimental protocols for their synthesis and evaluation. Furthermore, it explores emerging therapeutic applications, cementing the status of this compound derivatives as a versatile and promising class of compounds for future drug discovery.
Introduction: The this compound Scaffold
The this compound core represents a strategic fusion of two pharmacologically significant moieties: indole and sulfonamide. The indole ring is a cornerstone of numerous natural products and pharmaceuticals, including the neurotransmitter serotonin and the anticancer agent vincristine, valued for its structural versatility and ability to engage in various biological interactions.[1] The sulfonamide group is a classic zinc-binding group (ZBG) responsible for the therapeutic efficacy of a wide range of drugs, from diuretics to anticancer agents.[2][3]
The combination of these two groups into the this compound framework creates a unique scaffold with significant therapeutic potential. Research has demonstrated its efficacy in targeting enzymes crucial to cancer progression, with a primary focus on carbonic anhydrase inhibition.[4][5]
Core Mechanism of Action: Carbonic Anhydrase Inhibition
The principal biological activity of this compound derivatives stems from their potent inhibition of carbonic anhydrase (CA) enzymes.
The Role of Carbonic Anhydrases in Cancer
Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺). While several CA isoforms are ubiquitous and crucial for normal physiological processes, the transmembrane isoforms CA IX and CA XII are overexpressed in a wide variety of solid tumors.[4][6]
This overexpression is primarily driven by the hypoxia-inducible factor-1α (HIF-1α), a transcription factor activated in the low-oxygen (hypoxic) conditions characteristic of solid tumors.[7] The increased activity of CA IX and XII on the cancer cell surface leads to the acidification of the extracellular tumor microenvironment (pHe). This acidosis confers several advantages to the cancer cells:
-
Enhanced Invasion and Metastasis: An acidic pHe promotes the degradation of the extracellular matrix.[4]
-
Chemoresistance: The acidic environment can neutralize weakly basic chemotherapeutic drugs, such as doxorubicin, reducing their efficacy.[4]
-
Immune Evasion: Acidosis can suppress the activity of immune cells that would otherwise target the tumor.
By inhibiting CA IX and XII, this compound derivatives can raise the extracellular pH, thereby counteracting these tumor-promoting effects.
Molecular Mechanism of Inhibition
The therapeutic effect of these compounds is rooted in the interaction between their sulfonamide group and the CA active site. The sulfonamide moiety (—SO₂NH₂) coordinates directly to the Zn²⁺ ion located at the catalytic core of the enzyme, acting as a potent and specific zinc-binding group.[4][8] This binding event blocks the access of substrate molecules (CO₂ and H₂O), effectively shutting down the enzyme's catalytic activity.
The indoline portion of the molecule and its various substituents extend into adjacent hydrophobic and hydrophilic pockets within the enzyme's active site. The specific nature of these secondary interactions dictates the compound's binding affinity (Kᵢ) and its selectivity for different CA isoforms.[4]
Signaling Pathway: Hypoxia-Induced CA IX Expression
The following diagram illustrates the pathway leading to CA IX expression in tumor cells, which is the primary target for this compound inhibitors.
Caption: Hypoxia-driven pathway leading to CA IX expression and its inhibition.
Anticancer Activity of this compound Derivatives
The inhibition of carbonic anhydrases translates into potent and multifaceted anticancer activity.
Inhibition of Tumor-Associated Carbonic Anhydrases
A key advantage of this scaffold is the ability to tune its selectivity for different CA isoforms through chemical modification. While inhibition of the ubiquitous "off-target" isoforms CA I and CA II can lead to side effects, selective inhibition of the tumor-associated CA IX and XII is highly desirable.[4]
Structure-activity relationship (SAR) studies have shown that the nature of the substituent at the 1-position of the indoline ring is critical for potency and selectivity. 1-acylated indoline-5-sulfonamides, in particular, demonstrate potent inhibitory activity against CA IX and CA XII.[4][7] For example, derivatives with chloro-substituted benzoyl groups (such as 3-chlorobenzoyl) have been identified as highly potent inhibitors of both CA IX and CA XII.[4]
Table 1: Carbonic Anhydrase Inhibition Data for Select this compound Derivatives
| Compound ID | Substituent Group | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
|---|---|---|---|---|---|
| 4e | Perfluorobenzoyl | 29.5 | 11.4 | 120.3 | 110.5 |
| 4f | 3-Chlorobenzoyl | 66.2 | 31.0 | 132.8 | 41.3 |
| 4g | 4-Chlorobenzoyl | 85.1 | 48.7 | 1047.2 | 68.1 |
| 4h | 3,4-Dichlorobenzoyl | 99.4 | 66.2 | 1489.5 | 68.9 |
| AAZ | (Standard Drug) | 250 | 12.1 | 25.7 | 5.7 |
Data synthesized from Krymov et al., Pharmaceuticals (Basel), 2022.[4]
Antiproliferative Effects
Indoline-5-sulfonamides demonstrate moderate to good antiproliferative activity against various cancer cell lines. A significant finding is that their efficacy is often maintained or even enhanced under hypoxic conditions, which is a common cause of resistance to conventional anticancer agents.[4] This "hypoxic selectivity" makes them particularly attractive for treating solid tumors.
Table 2: Antiproliferative Activity (IC₅₀, µM) Against MCF7 Breast Cancer Cells
| Compound ID | Normoxia IC₅₀ (µM) | Hypoxia IC₅₀ (µM) |
|---|---|---|
| 4e | 20.3 | 24.1 |
| 4f | 25.5 | 12.9 |
| 4g | >50 | >50 |
| 4h | >50 | >50 |
Data synthesized from Krymov et al., Pharmaceuticals (Basel), 2022.[4]
Overcoming Multidrug Resistance (MDR)
The acidic tumor microenvironment fostered by CA IX and XII activity is known to contribute to resistance against chemotherapy. Certain this compound derivatives have been shown to re-sensitize resistant cancer cells to standard drugs. For instance, compounds 4e and 4f were found to reverse resistance to doxorubicin in a leukemia cell line (K562) that overexpresses the drug efflux pump P-glycoprotein (P-gp).[4][5] This suggests a dual mechanism: direct CA inhibition and modulation of MDR pathways.
Emerging Biological Activities
While the anticancer properties are the most extensively studied, the this compound scaffold shows promise in other therapeutic areas.
-
Antimicrobial Potential: The broader class of indole-sulfonamide hybrids has been investigated for antimicrobial properties, showing activity against various Gram-positive and Gram-negative bacteria.[9][10][11] This suggests that derivatives could be developed as novel anti-infective agents.
-
Neurological Applications: 5-Arylsulfonamido-indole derivatives have been identified as potent and selective ligands for the serotonin 5-HT₆ receptor.[12] As this receptor is a key target for cognitive disorders, these compounds could be explored for treating conditions like Alzheimer's disease.
-
Other Enzyme Inhibition: Indoline sulfonamides have been identified as inhibitors of other bacterial enzymes, such as DapE, indicating potential as antibiotics with a novel mechanism of action.[8] Furthermore, the indole scaffold is a well-known kinase inhibitor, opening avenues for developing indoline-5-sulfonamides that target cancer-related kinases.[13][14]
Key Experimental Methodologies
The evaluation of this compound derivatives follows a logical workflow from chemical synthesis to detailed biological characterization.
Experimental Workflow Diagram
Caption: General workflow for the synthesis and biological evaluation of derivatives.
Protocol 1: Synthesis of 1-Acylindoline-5-sulfonamides
This protocol describes a common method for acylating the indoline nitrogen. The choice of a base like pyridine is crucial to neutralize the HCl generated from the acyl chloride, driving the reaction to completion.
Objective: To synthesize a library of 1-acylthis compound derivatives for biological screening.
Materials:
-
This compound (starting material)
-
Appropriate acyl chloride (e.g., 3-chlorobenzoyl chloride)
-
Pyridine (anhydrous)
-
Chloroform (CHCl₃, anhydrous)
-
Standard laboratory glassware
Procedure:
-
Reactant Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous chloroform under an inert atmosphere (e.g., nitrogen).
-
Base Addition: Add anhydrous pyridine (1.5-2.0 eq) to the solution. Pyridine acts as a base to quench the HCl byproduct.
-
Acylation: Slowly add the desired acyl chloride (1.1 eq) dropwise to the stirred solution at room temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, dilute the reaction mixture with chloroform and wash sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield the final 1-acylthis compound.[4]
Protocol 2: Carbonic Anhydrase Inhibition Assay (Stopped-Flow Technique)
This is the gold-standard method for measuring CA activity. It measures the enzyme-catalyzed CO₂ hydration by observing the pH change with an indicator dye, providing precise kinetic data and inhibition constants (Kᵢ).
Objective: To determine the inhibitory potency (Kᵢ) of synthesized compounds against human CA isoforms (hCA I, II, IX, XII).
Principle: An esterase assay is used to follow the CA-catalyzed CO₂ hydration. The measurement is performed at 4°C.
Materials:
-
Recombinant human CA isoforms
-
Tris buffer (20 mM, pH 8.3)
-
4-Nitrophenyl acetate (substrate)
-
Synthesized inhibitor compounds dissolved in DMSO
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme Preparation: Prepare solutions of each hCA isoform in the Tris buffer.
-
Inhibitor Preparation: Prepare serial dilutions of the this compound derivatives.
-
Assay Measurement: The initial rates of 4-nitrophenyl acetate hydrolysis are measured at 400 nm in the presence of varying concentrations of the inhibitor.
-
Data Analysis: The IC₅₀ values are determined from dose-response curves (log[Inhibitor] vs. % activity).
-
Kᵢ Calculation: Convert the obtained IC₅₀ values to inhibition constants (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the substrate concentration and Kₘ is the Michaelis-Menten constant for the substrate.[4]
Protocol 3: In Vitro Antiproliferative MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. The reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells is the basis of this method.
Objective: To evaluate the cytotoxicity and antiproliferative effect of the compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight. For hypoxia experiments, place plates in a hypoxic chamber (e.g., 1% O₂).
-
Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives (e.g., from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: Calculate the percentage of cell viability relative to the vehicle control and plot it against the compound concentration. Determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.[4]
Conclusion and Future Directions
This compound derivatives represent a highly versatile and therapeutically relevant class of compounds. Their well-defined role as inhibitors of tumor-associated carbonic anhydrases provides a strong foundation for their development as next-generation anticancer agents, particularly for hypoxic and drug-resistant tumors. The SAR data gathered to date offer a clear roadmap for optimizing potency and isoform selectivity.
Future research should focus on:
-
In Vivo Efficacy: Translating the promising in vitro results into preclinical animal models to assess antitumor efficacy, pharmacokinetics, and safety profiles.
-
Selectivity Optimization: Rational design of new derivatives to further enhance selectivity for CA IX/XII over off-target isoforms like CA I and II, thereby minimizing potential side effects.
-
Combination Therapies: Exploring the synergistic potential of these inhibitors with conventional chemotherapies, radiation, and immunotherapies.
-
Expansion into Other Therapeutic Areas: Systematically investigating the antimicrobial and neurological activities of this scaffold to unlock its full therapeutic potential.
The continued exploration of the this compound core is poised to yield novel and effective clinical candidates for some of today's most challenging diseases.
References
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Krymov, S. K., Scherbakov, A. M., Dezhenkova, L. G., Salnikova, D. I., Solov'eva, S. E., Sorokin, D. V., Vullo, D., De Luca, V., Capasso, C., Supuran, C. T., & Shchekotikhin, A. E. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Pharmaceuticals (Basel, Switzerland), 15(12), 1453. [Link]
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Krymov, S. K., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. ResearchGate. [Link]
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Tantimongcolwat, T., et al. (2021). Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies. ACS Omega, 6(47), 31853–31867. [Link]
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Krymov, S. K., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. PubMed. [Link]
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Krymov, S. K., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Publications CNR API. [Link]
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Tantimongcolwat, T., et al. (2021). Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies. ACS Publications. [Link]
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Al-Hourani, B. J. (2024). Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. ResearchGate. [Link]
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Agarwal, K., et al. (2023). Synthesis, biological activity of newly designed sulfonamide based indole derivative as anti-microbial agent. ResearchGate. [Link]
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Beeram, R., et al. (2020). Synthesis and carbonic anhydrase inhibition studies of sulfonamide based indole-1,2,3-triazole chalcone hybrids. PubMed. [Link]
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Amporndanai, K., et al. (2021). Indoline-6-Sulfonamide Inhibitors of the Bacterial Enzyme DapE. PMC - NIH. [Link]
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Kamal, A., et al. (2018). Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. PubMed. [Link]
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An In-depth Technical Guide to the Therapeutic Targets of the Indoline-5-sulfonamide Scaffold
Preamble: The Indoline-5-sulfonamide Core as a Privileged Scaffold
The indoline nucleus, a heterocyclic aromatic compound, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide array of biological targets.[1][2] When functionalized with a sulfonamide group at the 5-position, the resulting This compound structure emerges as a potent and versatile pharmacophore. The sulfonamide moiety is a classic zinc-binding group (ZBG), predisposing these molecules to interact strongly with metalloenzymes.[3] This guide provides an in-depth exploration of the key therapeutic targets of this scaffold, focusing on the mechanistic basis of its activity, experimental validation protocols, and its significant potential in oncology and beyond.
Part 1: Primary Therapeutic Application - Oncology
The most extensively validated therapeutic application for this compound derivatives is in cancer therapy. The core strategy revolves around the inhibition of specific metalloenzymes that are crucial for tumor survival and proliferation, particularly in the challenging hypoxic microenvironment of solid tumors.[4][5][6]
Core Target Family: Carbonic Anhydrases (CAs)
Carbonic Anhydrases (CAs, EC 4.2.1.1) are a family of zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[4][6] While several CA isoforms exist, two transmembrane isoforms, CA IX and CA XII , are significantly overexpressed in a wide range of aggressive tumors in response to hypoxia.[4][6]
Causality of Targeting CA IX and CA XII in Cancer: Under hypoxic conditions, tumor cells switch to anaerobic glycolysis for energy, leading to an overproduction of lactic acid and protons. To avoid fatal intracellular acidosis, cancer cells upregulate CA IX and CA XII. These enzymes, with their catalytic domains facing the extracellular space, efficiently convert extracellular CO₂ to H⁺ and HCO₃⁻. This contributes to the acidification of the tumor microenvironment (TME), which in turn promotes tumor invasion, metastasis, and resistance to chemotherapy and radiotherapy.[4][6] Therefore, inhibiting CA IX and XII is a validated strategy to disrupt tumor pH regulation, leading to intracellular acidosis and subsequent cancer cell death, while also potentially normalizing the TME to improve the efficacy of other treatments.
1.1.1. Mechanism of Inhibition
The therapeutic efficacy of the this compound scaffold lies in the potent inhibitory action of the sulfonamide group.
-
Zinc-Binding: The sulfonamide moiety (–SO₂NH₂) coordinates directly with the Zn²⁺ ion located deep within the active site of the carbonic anhydrase enzyme.[4]
-
Hydrogen Bonding Network: The sulfonamide group acts as a mimic of the transition state of the native substrate. It forms a critical network of hydrogen bonds with key amino acid residues in the active site, such as Thr199 and Gln92, which anchors the inhibitor firmly in place.[4]
-
Scaffold Hopping & Selectivity: Researchers have successfully used a "scaffold hopping" approach, replacing an aminoindane core with the indoline core, to develop novel CA inhibitors.[4][6] The indoline ring and its substitutions (particularly 1-acyl groups) occupy a hydrophobic region of the active site. By modifying these substitutions, it is possible to achieve selectivity for the tumor-associated isoforms (IX and XII) over the ubiquitous cytosolic isoforms (I and II), which is crucial for minimizing off-target effects and potential side effects like those seen with non-selective diuretic sulfonamides.[4][7]
1.1.2. Quantitative Data: Inhibitory Potency and Antiproliferative Activity
The potency of various 1-acylated this compound derivatives has been extensively documented. The data below summarizes the inhibition constants (Kᵢ) against key CA isoforms and the corresponding antiproliferative activity (IC₅₀) in cancer cell lines.
| Compound ID | R-Group (at position 1) | Kᵢ (nM) vs hCA I | Kᵢ (nM) vs hCA II | Kᵢ (nM) vs hCA IX | Kᵢ (nM) vs hCA XII | IC₅₀ (µM) vs MCF7 (Hypoxia) | Reference |
| 4e | Perfluorobenzoyl | >10000 | 126.9 | 165.7 | 81.3 | 43.1 | [4] |
| 4f | 3-Chlorobenzoyl | 2056 | 215.3 | 132.8 | 41.3 | 12.9 | [4][6] |
| 4g | 4-Chlorobenzoyl | >10000 | 48.7 | 1047 | 45.4 | 49.3 | [4] |
| 4h | 3,4-Dichlorobenzoyl | 8564 | 55.4 | 1456 | 48.2 | 41.2 | [4] |
| AAZ | (Standard) | 250 | 12 | 25 | 5.7 | - | [4] |
Table 1: Summary of inhibitory constants (Kᵢ) and antiproliferative activity (IC₅₀) for selected this compound derivatives. Lower values indicate higher potency. Data sourced from Krymov et al., 2022.[4]
1.1.3. Experimental Protocols
Protocol 1: Carbonic Anhydrase Inhibition Assay (Stopped-Flow Technique) This is the gold-standard method for measuring CA activity by observing the enzyme-catalyzed CO₂ hydration.
-
Reagent Preparation:
-
Prepare a buffered solution (e.g., 20 mM HEPES, pH 7.5).
-
Prepare a stock solution of the this compound inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare a CO₂-saturated aqueous solution by bubbling CO₂ gas through water.
-
-
Instrumentation: Use a stopped-flow instrument equipped with a spectrophotometer.
-
Procedure:
-
Equilibrate the enzyme solution (containing a known concentration of the target CA isoform) and the inhibitor solution at 25°C.
-
Rapidly mix the enzyme/inhibitor solution with the CO₂-saturated solution in the stopped-flow apparatus.
-
Monitor the change in absorbance of a pH indicator (e.g., phenol red) over time as protons are generated.
-
The initial rate of the reaction is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the initial rates at various inhibitor concentrations.
-
Determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
-
Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.
-
Protocol 2: Antiproliferative Activity (MTT Assay) This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
-
Cell Culture:
-
Plate cancer cells (e.g., MCF7 breast cancer or A431 skin cancer) in a 96-well plate at a predetermined density.[4]
-
Allow cells to adhere overnight in a standard incubator (normoxia: ~21% O₂).
-
For hypoxia experiments, transfer plates to a hypoxic chamber (e.g., 1% O₂) for 24 hours prior to treatment.[4]
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound compounds.
-
Add the compounds to the respective wells and incubate for a specified period (e.g., 72 hours). Include vehicle-only (e.g., DMSO) controls.
-
-
MTT Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the viability against the log of the inhibitor concentration and fit a dose-response curve to determine the IC₅₀ value.
-
1.1.4. Visualization of Mechanism
Caption: CA IX/XII inhibition by this compound blocks proton export, disrupting pH balance in tumors.
Secondary Target: P-glycoprotein (P-gp) and Multidrug Resistance (MDR)
A significant challenge in cancer therapy is multidrug resistance (MDR), where cancer cells become resistant to a broad range of chemotherapeutic drugs. A key player in this process is the ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp), which functions as a drug efflux pump.
Emerging Evidence: Recent studies have shown that certain this compound derivatives (e.g., compounds 4e and 4f) can reverse chemoresistance to doxorubicin in cancer cell lines that overexpress P-gp.[4][8] While the exact mechanism is still under investigation, it is hypothesized that these compounds may either directly inhibit P-gp function or interfere with pathways that regulate P-gp expression and activity. The inhibition of CA XII, which has been linked to P-gp activity, may be a contributing factor.[4] This chemosensitizing effect positions Indoline-5-sulfonamides as potential adjuvant agents to be used in combination with standard chemotherapy.
1.2.1. Experimental Workflow
Caption: Workflow for a chemosensitization assay to evaluate the reversal of multidrug resistance.
Part 2: Emerging Therapeutic Application - Infectious Diseases
While oncology is the primary focus, the zinc-binding capability of the sulfonamide group makes the indoline scaffold a promising candidate for antimicrobial drug discovery.
Target Enzyme: N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE)
DapE (EC 3.5.1.18) is a metalloenzyme found in the lysine biosynthesis pathway of most Gram-negative and Gram-positive bacteria.[9] This pathway is essential for bacterial survival as it produces not only lysine for protein synthesis but also diaminopimelic acid (DAP), a crucial component for building the peptidoglycan cell wall.
Causality of Targeting DapE: The DapE enzyme is absent in humans, making it an ideal and highly selective target for antibiotic development.[10] Inhibiting DapE disrupts both protein and cell wall synthesis, leading to bacterial death. This represents a novel mechanism of action that could be effective against drug-resistant bacterial strains.[9]
2.1.1. Mechanism of Inhibition
Research on a closely related regioisomer, Indoline-6-sulfonamide , has demonstrated potent inhibition of DapE. The proposed mechanism is analogous to CA inhibition:
-
Di-zinc Active Site: The DapE active site contains two zinc ions.
-
Sulfonamide as ZBG: The sulfonamide group of the inhibitor is believed to coordinate with one or both of the zinc ions in the active site, blocking substrate access and inactivating the enzyme. Molecular docking studies support this binding mode.
Given the mechanistic similarity, the this compound scaffold is a highly promising starting point for the rational design of novel DapE inhibitors.
2.1.2. Experimental Protocol
Protocol 3: DapE Inhibition Assay (Ninhydrin-Based) This assay quantifies the product of the DapE reaction, L,L-diaminopimelic acid (L,L-DAP), which contains a primary amine that reacts with ninhydrin to produce a colored compound.
-
Reagent Preparation:
-
Purify the target DapE enzyme (e.g., from Haemophilus influenzae).
-
Prepare a buffered solution (e.g., 50 mM HEPES, pH 8.0).
-
Prepare a solution of the substrate, N-succinyl-L,L-DAP.
-
Prepare inhibitor stock solutions in DMSO.
-
Prepare ninhydrin reagent.
-
-
Enzymatic Reaction:
-
In a microplate, combine the buffer, DapE enzyme, and varying concentrations of the Indoline-sulfonamide inhibitor.
-
Initiate the reaction by adding the substrate.
-
Incubate at 37°C for a defined period (e.g., 20 minutes).
-
Stop the reaction by adding an acid (e.g., trichloroacetic acid).
-
-
Colorimetric Detection:
-
Add the ninhydrin reagent to each well.
-
Heat the plate (e.g., at 100°C for 5 minutes) to facilitate the color-forming reaction.
-
Cool the plate to room temperature.
-
-
Measurement and Analysis:
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Determine the IC₅₀ value by plotting inhibition versus inhibitor concentration.
-
Part 3: Future Directions and Other Potential Targets
The versatility of the broader indole-sulfonamide scaffold suggests several other therapeutic avenues that could be explored for this compound derivatives through rational design and library screening.
-
Neurodegenerative Diseases: Indole-based compounds are being investigated for their potential to modulate multiple targets in neurodegenerative diseases like Alzheimer's and Parkinson's.[2][11][12][13] These targets include cholinesterases, protein aggregation pathways (amyloid-beta, alpha-synuclein), and monoamine oxidases.[13]
-
Pain Management: Acylsulfonamides based on an indole core have been identified as potent inhibitors of the Nav1.7 voltage-gated sodium channel, a key target for the treatment of pain.[14]
-
Cardiovascular Disease: Indoxyl-based indoline derivatives have shown potential as inhibitors of Angiotensin-Converting Enzyme (ACE), a primary target for managing hypertension.[15]
-
Diabetes: Indoline-based sulfonamides have been explored as inhibitors of α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion, suggesting a potential role in managing type 2 diabetes.[16]
Conclusion
The this compound scaffold is a validated and powerful pharmacophore with a diverse range of therapeutic targets. Its primary application lies in oncology, where it effectively inhibits tumor-associated carbonic anhydrases IX and XII, disrupting tumor pH homeostasis and showing promise in overcoming multidrug resistance. Furthermore, its demonstrated ability to inhibit the essential bacterial enzyme DapE opens a promising new frontier for the development of antibiotics with a novel mechanism of action. The continued exploration of this privileged scaffold through medicinal chemistry and biological screening is poised to unlock its full therapeutic potential across multiple disease areas.
References
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Krymov, S. K., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Pharmaceuticals, 15(12), 1453. [Link][4][7]
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CNR API. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Publications CNR. [Link][5]
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ResearchGate. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. ResearchGate Publication. [Link][6]
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ACS Omega. (2021). Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies. ACS Publications. [Link][17]
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PubMed. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. National Library of Medicine. [Link][8]
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ResearchGate. (n.d.). Indole-sulfonamide derivatives reported as anticancer agents. ResearchGate. [Link][18]
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ACS Publications. (2021). Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies. ACS Omega. [Link][19]
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MDPI. (2021). Identification of Novel and Potent Indole-Based Benzenesulfonamides as Selective Human Carbonic Anhydrase II Inhibitors: Design, Synthesis, In Vitro, and In Silico Studies. Molecules. [Link][3]
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ResearchGate. (2023). Synthesis of biologically active sulfonamide-based indole analogs: a review. ResearchGate Publication. [Link][1]
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PubMed. (2019). Discovery of new indole-based acylsulfonamide Nav1.7 inhibitors. National Library of Medicine. [Link][14]
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NIH. (2020). Indoline-6-Sulfonamide Inhibitors of the Bacterial Enzyme DapE. PMC. [Link]
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Hilaris Publisher. (2024). Compounds Based on Indoles in the Creation of Anti-neurodegenerative Medicines. International Journal of Neurorehabilitation Engineering. [Link][11]
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ResearchGate. (2020). (PDF) Indoline-6-Sulfonamide Inhibitors of the Bacterial Enzyme DapE. ResearchGate. [Link][9]
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Hilaris Publisher. (2024). Indole-Based Compounds in the Development of Anti-Neurodegenerative Medications. Hilaris Publishing. [Link][12]
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PubMed. (2024). Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. National Library of Medicine. [Link][2]
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ResearchGate. (2021). N-Acetyl-6-sulfonamide indoline screening hits from the high-throughput... ResearchGate. [Link][10]
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NIH. (2024). Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. PMC. [Link][13]
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ACS Publications. (2023). Molecular Modeling and Synthesis of Indoline-2,3-dione-Based Benzene Sulfonamide Derivatives and Their Inhibitory Activity against α-Glucosidase and α-Amylase Enzymes. ACS Omega. [Link][16]
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PubMed. (2017). Therapeutic Investigations of Novel Indoxyl-Based Indolines: A Drug Target Validation and Structure-Activity Relationship of Angiotensin-Converting Enzyme Inhibitors With Cardiovascular Regulation and Thrombolytic Potential. National Library of Medicine. [Link][15]
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The Multi-Faceted Assault on Cancer: Unraveling the Mechanism of Action of Indoline-5-Sulfonamides
A Technical Guide for Researchers and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The indoline-5-sulfonamide scaffold has emerged as a privileged structure in contemporary oncology research, giving rise to a class of therapeutic candidates with diverse and potent anti-cancer activities. This technical guide provides an in-depth exploration of the intricate mechanisms through which these compounds exert their cytotoxic and cytostatic effects on cancer cells. Moving beyond a singular target focus, we will dissect the multi-pronged assault of indoline-5-sulfonamides, encompassing the inhibition of critical tumor-associated enzymes, disruption of the cell cycle machinery, interference with cytoskeletal dynamics, and modulation of RNA splicing. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering not only a detailed mechanistic understanding but also practical insights into the experimental validation of these activities.
Introduction: The Rise of a Versatile Pharmacophore
The this compound core is a versatile pharmacophore that has been successfully exploited to develop a range of bioactive molecules. In the realm of oncology, derivatives of this scaffold have demonstrated significant efficacy against a spectrum of cancer cell lines, including those resistant to conventional chemotherapeutics. This guide will focus on the key mechanisms that underpin the anti-neoplastic properties of this promising class of compounds, with a particular emphasis on prominent derivatives such as the clinical candidate indisulam (E7070) and the potent antitubulin agent J30. Our exploration will be grounded in experimental evidence, providing a robust framework for understanding and advancing the therapeutic potential of indoline-5-sulfonamides.
The Foundational Mechanism: Inhibition of Carbonic Anhydrases
A primary and well-established mechanism of action for many this compound derivatives is the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[1][2][3][4][5]
The Role of CA IX and CA XII in the Tumor Microenvironment
Under the hypoxic conditions characteristic of solid tumors, cancer cells upregulate the expression of CA IX and CA XII.[1][2][3][4] These enzymes play a crucial role in maintaining the altered pH homeostasis of the tumor microenvironment. By catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton, they contribute to intracellular alkalization and extracellular acidification. This "reversed" pH gradient favors tumor cell proliferation, invasion, and metastasis while hampering the efficacy of certain chemotherapeutic agents.[6]
Indoline-5-Sulfonamides as Potent CA Inhibitors
The sulfonamide moiety of the this compound scaffold is a key zinc-binding group that interacts with the catalytic zinc ion in the active site of carbonic anhydrases.[5] This interaction effectively blocks the enzymatic activity, leading to a disruption of pH regulation in cancer cells. The resulting intracellular acidification and inhibition of extracellular acidification can trigger a cascade of anti-tumor effects, including the suppression of cell growth and the potentiation of other cancer therapies.[1][2]
Experimental Validation: Carbonic Anhydrase Inhibition Assay
The inhibitory potency of this compound derivatives against specific CA isoforms is typically determined using an in vitro enzyme inhibition assay.
Experimental Protocol: Carbonic Anhydrase Inhibition Assay [7][8][9][10][11]
-
Reagents and Materials:
-
Purified recombinant human CA isoforms (e.g., CA IX, CA XII)
-
p-Nitrophenyl acetate (p-NPA) as the substrate
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
This compound test compounds and a known CA inhibitor (e.g., acetazolamide) as a positive control
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control in the assay buffer.
-
Add a fixed amount of the CA enzyme to each well of the microplate.
-
Add the diluted test compounds or controls to the wells and incubate for a pre-determined time to allow for enzyme-inhibitor binding.
-
Initiate the enzymatic reaction by adding the p-NPA substrate to all wells.
-
Immediately monitor the change in absorbance at 405 nm over time using a microplate reader. The hydrolysis of p-NPA by CA produces the yellow-colored p-nitrophenol.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
-
Data Presentation: Inhibitory Activity of Representative Indoline-5-Sulfonamides against CA Isoforms
| Compound | CA IX (Kᵢ, nM) | CA XII (Kᵢ, nM) | Reference |
| Derivative 4f | 132.8 | 41.3 | [1][2] |
| Indisulam (E7070) | Active | Active | [12][13] |
A Multi-Point Attack on the Cell Cycle
Beyond their impact on the tumor microenvironment, certain this compound derivatives, most notably indisulam (E7070), exert profound effects on the cell cycle, inducing arrest at multiple checkpoints.[14][15][16]
G1/S and G2/M Checkpoint Arrest
Treatment of cancer cells with indisulam leads to a dose- and time-dependent accumulation of cells in the G1 and G2/M phases of the cell cycle.[14][15] This cell cycle blockade prevents cancer cells from progressing through DNA replication and mitosis, ultimately leading to a halt in proliferation.
Molecular Orchestration of Cell Cycle Arrest
The cell cycle arrest induced by indisulam is a consequence of its intricate interplay with key regulatory proteins:
-
Upregulation of p53 and p21: Indisulam treatment has been shown to induce the expression of the tumor suppressor protein p53 and its downstream target, the cyclin-dependent kinase (CDK) inhibitor p21.[14][15][17][18][19]
-
Inhibition of Cyclin/CDK Complexes: The induction of p21 leads to the inhibition of cyclin A/CDK2 and cyclin B1/CDC2 complexes, which are essential for the G1/S and G2/M transitions, respectively.[14][15]
-
Downregulation of Cyclins and CDKs: In addition to inhibitory protein induction, indisulam can also decrease the expression levels of cyclin A, cyclin B1, CDK2, and CDC2 proteins.[14][15]
-
Inhibition of pRb Phosphorylation: The inhibition of CDK activity results in the hypophosphorylation of the retinoblastoma protein (pRb), which maintains its suppression of E2F transcription factors, further blocking entry into the S phase.[14][15]
Figure 1: Signaling pathway of indisulam-induced cell cycle arrest.
Experimental Validation: Cell Cycle Analysis by Flow Cytometry
The distribution of cells in different phases of the cell cycle can be quantitatively assessed using flow cytometry with propidium iodide (PI) staining.
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry [1][12][13][14][15]
-
Cell Culture and Treatment:
-
Seed cancer cells in culture plates and allow them to adhere.
-
Treat the cells with various concentrations of the this compound compound for different time points. Include an untreated control.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing to prevent clumping.
-
Incubate the cells on ice for at least 30 minutes for fixation.
-
-
Staining:
-
Pellet the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and RNase A digests RNA to ensure that only DNA is stained.
-
Incubate at room temperature in the dark for 15-30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
The fluorescence intensity of PI is directly proportional to the DNA content.
-
Gate the cell population to exclude debris and doublets.
-
Generate a histogram of DNA content to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Figure 2: Experimental workflow for cell cycle analysis.
A Novel Frontier: Targeting RNA Splicing
Recent groundbreaking research has unveiled a novel and exciting mechanism of action for indisulam: the targeted degradation of the RNA-binding protein RBM39.[2][16][20][21][22]
The Role of RBM39 in RNA Splicing and Cancer
RBM39 is a crucial component of the spliceosome, the cellular machinery responsible for the precise excision of introns from pre-mRNA. By modulating alternative splicing, RBM39 plays a significant role in gene expression and is often dysregulated in cancer, contributing to tumorigenesis.
Indisulam as a "Molecular Glue"
Indisulam acts as a "molecular glue," promoting the interaction between RBM39 and the DCAF15 E3 ubiquitin ligase substrate receptor.[2][16][20][21] This induced proximity leads to the polyubiquitination of RBM39 and its subsequent degradation by the proteasome. The degradation of RBM39 results in widespread splicing alterations, ultimately leading to cancer cell death. The sensitivity of cancer cells to indisulam has been correlated with the expression levels of DCAF15.[20]
Figure 3: Mechanism of indisulam-mediated RBM39 degradation.
Experimental Validation: Western Blotting for RBM39 Degradation
The degradation of RBM39 following treatment with indisulam can be readily assessed by Western blotting.
Experimental Protocol: Western Blotting for Protein Expression [23][24][25][26][27]
-
Protein Extraction:
-
Treat cancer cells with the this compound compound for various durations.
-
Lyse the cells in a suitable lysis buffer containing protease inhibitors to extract total protein.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-RBM39, anti-p53, anti-p21, anti-cyclin B1).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Use a loading control (e.g., anti-β-actin or anti-GAPDH) to ensure equal protein loading across all lanes.
-
Disrupting the Cytoskeleton: The Antitubulin Activity of J30
A distinct and potent mechanism of action has been identified for the novel indoline-sulfonamide derivative, J30, which functions as a microtubule-depolymerizing agent.[28][29]
Microtubules as a Key Anti-Cancer Target
Microtubules are dynamic polymers of α- and β-tubulin that are essential components of the cytoskeleton. They play a critical role in cell division, intracellular transport, and the maintenance of cell shape. The dynamic nature of microtubules makes them an attractive target for anti-cancer therapy.
J30: A Colchicine-Binding Site Inhibitor
J30 has been shown to inhibit the assembly of purified tubulin by binding to the colchicine-binding site.[28][29] This interaction disrupts microtubule polymerization, leading to a net depolymerization of the microtubule network within cancer cells.
Cellular Consequences of Microtubule Disruption
The depolymerization of microtubules by J30 triggers a cascade of events that culminate in apoptotic cell death:
-
G2/M Arrest: The disruption of the mitotic spindle, which is composed of microtubules, activates the spindle assembly checkpoint, leading to a robust arrest of cells in the G2/M phase of the cell cycle.[28][29]
-
Apoptosis Induction: Prolonged G2/M arrest ultimately triggers the intrinsic apoptotic pathway, characterized by the activation of caspases and the execution of programmed cell death.[28][29]
Experimental Validation: Immunofluorescence Microscopy of Microtubules
The effect of J30 on the microtubule network can be visualized using immunofluorescence microscopy.
Experimental Protocol: Immunofluorescence Staining of Microtubules [30][31][32][33]
-
Cell Culture and Treatment:
-
Grow cancer cells on glass coverslips.
-
Treat the cells with J30 at various concentrations and for different time points.
-
-
Fixation and Permeabilization:
-
Fix the cells with a suitable fixative (e.g., paraformaldehyde or cold methanol).
-
Permeabilize the cell membranes with a detergent (e.g., Triton X-100) to allow antibody entry.
-
-
Immunostaining:
-
Block non-specific binding sites with a blocking solution (e.g., bovine serum albumin).
-
Incubate the cells with a primary antibody against α-tubulin or β-tubulin.
-
Wash the cells and incubate with a fluorescently labeled secondary antibody that recognizes the primary antibody.
-
Counterstain the nuclei with a DNA dye (e.g., DAPI).
-
-
Microscopy:
-
Mount the coverslips on microscope slides.
-
Visualize the microtubule network using a fluorescence microscope. In untreated cells, a well-defined filamentous network should be observed, while in J30-treated cells, this network will appear disrupted and depolymerized.
-
Figure 4: Experimental workflow for microtubule immunofluorescence.
Overcoming Therapeutic Hurdles: Circumventing Multidrug Resistance
A significant advantage of some this compound derivatives is their ability to overcome multidrug resistance (MDR), a major challenge in cancer chemotherapy. For instance, certain compounds have been shown to reverse chemoresistance to doxorubicin in cancer cells that overexpress P-glycoprotein (P-gp), a key MDR efflux pump.[1][2] This suggests that these agents may be effective in treating refractory tumors and could be used in combination with conventional chemotherapeutics to enhance their efficacy.
Conclusion and Future Directions
The this compound scaffold represents a remarkable platform for the development of innovative anti-cancer agents with multifaceted mechanisms of action. This guide has elucidated the key strategies employed by these compounds to combat cancer, including the inhibition of carbonic anhydrases, induction of cell cycle arrest, modulation of RNA splicing, and disruption of microtubule dynamics. This multi-targeted approach likely contributes to their potent efficacy and their ability to circumvent drug resistance.
Future research in this area should focus on:
-
Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of this compound derivatives for their respective targets.
-
Combination Therapies: Exploring the synergistic effects of these compounds with other anti-cancer agents to develop more effective treatment regimens.
-
Biomarker Discovery: Identifying predictive biomarkers, such as DCAF15 expression for indisulam, to guide patient selection in clinical trials.
-
In Vivo Efficacy and Pharmacokinetic Studies: To translate the promising in vitro findings into effective in vivo anti-tumor activity with favorable drug-like properties.
By continuing to unravel the intricate molecular mechanisms of indoline-5-sulfonamides, the scientific community can pave the way for the development of a new generation of targeted and effective cancer therapies.
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Chang, J. Y., et al. (2007). A novel oral indoline-sulfonamide agent, N-[1-(4-methoxybenzenesulfonyl)-2,3-dihydro-1H-indol-7-yl]-isonicotinamide (J30), exhibits potent activity against human cancer cells in vitro and in vivo through the disruption of microtubule. The Journal of pharmacology and experimental therapeutics, 323(1), 398–405. [Link]
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An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Indoline-5-sulfonamide Analogs
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The indoline-5-sulfonamide scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of enzyme inhibitors targeting metalloenzymes. Its unique combination of a rigid bicyclic core and a versatile sulfonamide functional group, a well-established zinc-binding moiety, allows for potent and selective modulation of critical biological targets. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for this class of compounds, with a primary focus on their role as inhibitors of cancer-related carbonic anhydrases (CAs). We will dissect the causal relationships between specific structural modifications and their impact on inhibitory potency, isoform selectivity, and cellular activity, offering field-proven insights for the rational design of next-generation therapeutic agents.
The this compound Core: A Foundation for Potent Inhibition
The this compound core is the foundational pharmacophore responsible for the primary biological activity of these analogs, especially against zinc-containing enzymes like carbonic anhydrases. The sulfonamide group (-SO₂NH₂) is the critical functional element. In the enzymatic active site, it deprotonates to a sulfonamidate anion, which then acts as a potent chelator, coordinating directly with the catalytic Zn²⁺ ion.[1] This interaction is the cornerstone of inhibition, effectively blocking the enzyme's catalytic machinery.
The indoline portion of the scaffold serves as a rigid anchor, positioning the sulfonamide group for optimal interaction within the active site. Furthermore, the nitrogen atom at position 1 (N1) provides a key vector for chemical modification, allowing for the introduction of diverse substituents that can profoundly influence the compound's affinity, selectivity, and pharmacokinetic properties.
Mechanism of Action: Carbonic Anhydrase Inhibition
Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Certain isoforms, particularly CA IX and CA XII, are overexpressed in various tumors and contribute to the acidification of the tumor microenvironment, promoting cancer cell survival, proliferation, and metastasis.[2][3][4][5] this compound analogs function as potent inhibitors of these isoforms.
The binding mechanism involves the sulfonamide anion forming a strong coordinate bond with the Zn²⁺ ion at the core of the active site. This binding is further stabilized by a network of hydrogen bonds with adjacent amino acid residues, such as the highly conserved Threonine 199 (Thr199).[1] The remainder of the indoline scaffold and its N1-substituents occupy adjacent pockets, and the nature of these interactions dictates the inhibitor's potency and isoform selectivity.
Caption: Binding of an this compound inhibitor in the carbonic anhydrase active site.
Dissecting the Structure-Activity Relationship (SAR)
The biological activity of this compound analogs can be finely tuned by strategic modifications at the N1 position of the indoline ring. These substitutions directly impact interactions with the enzyme's active site, leading to significant variations in potency and selectivity.
The Critical Role of N1-Acylation
A pivotal finding in the SAR of this class is that the introduction of an acyl group at the N1 position leads to a marked increase in inhibitory activity, particularly against the CA XII isoform, when compared to less polar N1-alkyl fragments.[2] This enhancement is likely due to the ability of the acyl carbonyl group to form additional hydrogen bonds or favorable dipole interactions within the active site, thereby increasing the overall binding affinity.
Influence of Substituents on the N1-Aryl Group
Further optimization can be achieved by modifying the aryl ring of the N1-acyl moiety. The position, number, and electronic nature of substituents on this ring are key determinants of activity and selectivity.
-
Halogenation: The introduction of chlorine atoms has proven to be a highly effective strategy.
-
A 3-chlorobenzoyl group at N1 (Compound 4f ) results in one of the most potent inhibitors of both CA IX and CA XII, while demonstrating reduced affinity for the ubiquitous, off-target cytosolic isoforms CA I and CA II.[1][2]
-
4-chloro (Compound 4g ) and 3,4-dichloro (Compound 4h ) derivatives exhibit notable selectivity for CA XII over both CA I and CA IX.[2] This suggests that substituents at the 4-position of the benzoyl ring can exploit specific structural differences between the active sites of CA isoforms.
-
-
Heterocyclic and Aliphatic Groups: Replacing the N1-benzoyl group with other moieties, such as pyridine, thiophene, or cycloalkanes, does not appear to significantly alter the inhibitory activity against CA II.[1] This indicates a degree of structural tolerance in the corresponding binding pocket for that particular isoform.
Caption: SAR flowchart for N1-substitutions on the this compound core.
Data Summary: Potency and Selectivity Profile
The following table summarizes the inhibitory activity of key this compound analogs against various human carbonic anhydrase (hCA) isoforms. The inhibition constant (Kᵢ) is a measure of the inhibitor's potency; a lower Kᵢ value indicates a more potent inhibitor.
| Compound ID | N1-Substituent | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Reference |
| 4f | 3-Chlorobenzoyl | >10000 | 954.2 | 132.8 | 46.2 | [1][2] |
| 4g | 4-Chlorobenzoyl | >10000 | 200.7 | 467.2 | 41.3 | [1][2] |
| 4h | 3,4-Dichlorobenzoyl | 9887 | 201.1 | 544.3 | 41.6 | [1][2] |
| 4e | 4-Fluorobenzoyl | 9855 | 158.4 | 245.9 | 100.2 | [1][2] |
| 10 | Benzyl (Alkyl) | 8755 | 111.4 | 156.4 | 1011 | [1][2] |
Data synthesized from references[1][2].
Key Insights from Data:
-
The 3-chloro (4f ), 4-chloro (4g ), and 3,4-dichloro (4h ) benzoyl derivatives are exceptionally potent against the cancer-related isoform hCA XII (Kᵢ ≈ 41-46 nM).
-
Compound 4f shows the best combined potency against both hCA IX and hCA XII.[2]
-
A clear selectivity is observed, with most acyl derivatives showing weak inhibition of the off-target hCA I isoform (Kᵢ > 9000 nM).
-
The N-alkylated analog (10 ) is a potent hCA II and hCA IX inhibitor but is over 20 times less potent against hCA XII compared to the N-acylated analogs, highlighting the critical role of the acyl group for hCA XII inhibition.[2]
Cellular Activity and Therapeutic Potential
Beyond enzymatic inhibition, the SAR of these compounds extends to their effects in cellular models.
-
Antiproliferative Activity: Several this compound analogs demonstrate moderate antiproliferative effects against cancer cell lines like MCF7 (human breast adenocarcinoma).[1] Notably, the lead compound 4f suppresses the growth of MCF7 cells with an IC₅₀ value of 12.9 µM under hypoxic (low oxygen) conditions, which mimic the tumor microenvironment.[2][4][5]
-
Hypoxia Selectivity: A significant advantage of this compound class is that their antiproliferative activity is often maintained or even enhanced under hypoxia.[1][2] This is a crucial feature, as hypoxia is a common cause of resistance to many conventional anticancer agents.
-
Overcoming Multidrug Resistance: Select analogs, including 4e and 4f , have been shown to reverse chemoresistance to doxorubicin in cancer cells that overexpress the drug efflux pump P-glycoprotein (P-gp).[2][5] This suggests a dual-action mechanism that could be highly beneficial in a clinical setting.
Experimental Protocols
To ensure scientific integrity and reproducibility, the following are detailed methodologies for the synthesis and evaluation of this compound analogs, based on established procedures.[1]
General Synthesis of 1-Acylindoline-5-sulfonamides
This protocol describes the acylation of the core this compound scaffold.
Caption: General workflow for the synthesis of 1-acylthis compound analogs.
Step-by-Step Methodology:
-
Reactant Preparation: To a solution of this compound (9 ) (1.0 equivalent) in chloroform (CHCl₃), add pyridine (2.0 equivalents) as a base.
-
Acylation: Cool the mixture in an ice bath. Add the desired acyl chloride (e.g., 3-chlorobenzoyl chloride) (1.1 equivalents) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the mixture with CHCl₃ and wash sequentially with 1N HCl, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography or recrystallization to yield the pure 1-acylthis compound analog.
-
Characterization: Confirm the structure and purity (≥95%) of the final compound using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and High-Performance Liquid Chromatography (HPLC).[1]
In Vitro Antiproliferative MTT Assay
This protocol is used to determine the cytotoxic effect of the synthesized compounds on cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., MCF7) into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂). For hypoxic conditions, transfer plates to a hypoxic chamber (e.g., 1% O₂).
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells, including a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plates for 48-72 hours under either normoxic or hypoxic conditions.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Conclusion and Future Directions
The this compound scaffold is a highly tractable platform for developing potent and selective enzyme inhibitors. The structure-activity relationship is well-defined, with modifications at the N1-position serving as the primary driver of potency and selectivity against cancer-related carbonic anhydrase isoforms IX and XII. Specifically, N1-acylation with halogen-substituted benzoyl rings yields compounds with nanomolar potency, favorable selectivity profiles against off-target isoforms, and significant antiproliferative activity under tumor-relevant hypoxic conditions.
Future research should focus on:
-
Exploring a broader range of N1-substituents to further refine selectivity profiles, particularly between CA IX and CA XII.
-
Modifying the indoline core itself to probe interactions with less-conserved regions of the enzyme active site.
-
Optimizing pharmacokinetic properties (ADME) to improve oral bioavailability and in vivo stability, translating the potent in vitro activity into in vivo efficacy.
-
Investigating the mechanism of P-gp modulation to develop dual-action agents that can both inhibit primary targets and overcome multidrug resistance.
By leveraging the clear SAR principles outlined in this guide, researchers are well-equipped to rationally design the next generation of this compound-based therapeutics.
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Krymov, S. K., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Pharmaceuticals (Basel), 15(12), 1453. [Link]
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An In-Depth Technical Guide to In Silico Modeling and Docking Studies of Indoline-5-Sulfonamide
Abstract
The Indoline-5-sulfonamide scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of potent and selective enzyme inhibitors. Its derivatives have demonstrated significant therapeutic potential, most notably as inhibitors of carbonic anhydrases (CAs) associated with cancer progression.[1][2][3] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive, field-proven framework for conducting in silico modeling and molecular docking studies on this important compound class. Moving beyond a simple recitation of steps, this document elucidates the causal reasoning behind critical methodological choices, establishes self-validating protocols to ensure scientific rigor, and is grounded in authoritative references to support each phase of the computational workflow. The objective is to empower researchers to not only execute these studies but also to critically evaluate the results, leading to more informed and efficient drug discovery campaigns.
The Rationale: Why this compound and Why In Silico?
The this compound core is a versatile pharmacophore. The sulfonamide group (–SO₂NH₂) is a classic zinc-binding group (ZBG), making it an ideal candidate for targeting metalloenzymes.[4][5] A primary and well-documented target class for these compounds is the carbonic anhydrase (CA) family of enzymes.[6] Specifically, the transmembrane isoforms CA IX and CA XII are overexpressed in various hypoxic tumors, playing a crucial role in pH regulation and promoting cancer cell survival and proliferation.[1][2] Inhibiting these isoforms is a validated strategy in oncology.
In silico methods, particularly molecular docking, are indispensable tools in modern drug discovery.[7][8][9] They provide an atomistic-level understanding of how a ligand (the drug candidate) might bind to its protein target, allowing for the rapid and cost-effective screening of virtual libraries and the rational design of more potent derivatives.[8][10] This guide will use the inhibition of CA IX by an this compound derivative as a representative case study to illustrate a robust and reliable docking workflow.
The Computational Workflow: A Validated Pathway from Structure to Insight
Phase 1: Pre-Processing and System Setup
The accuracy of any docking simulation is fundamentally dependent on the quality of the input structures. This phase ensures that both the protein receptor and the small molecule ligand are prepared to a high standard.
Experimental Protocol: Receptor Preparation
Objective: To prepare the target protein structure for docking by correcting for artifacts of the crystallization process and ensuring it is chemically correct.
Causality: Raw PDB files often contain non-essential water molecules, co-solvents, and may be missing hydrogen atoms, which are crucial for defining the correct hydrogen-bonding network.[11][12] Preparing the protein rectifies these issues.
-
Structure Retrieval: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For our case study, a suitable structure for human Carbonic Anhydrase IX can be used.
-
Initial Cleaning: Load the PDB file into a molecular visualization program (e.g., UCSF ChimeraX, PyMOL).
-
Remove all crystallographic water molecules. Expert Insight: While most water is removed, specific "bridging" water molecules that mediate ligand-protein interactions may be retained. This is an advanced step that requires careful examination of the literature or multiple crystal structures.[13]
-
Remove any co-crystallized ligands, ions, or co-factors that are not essential for the binding of your ligand of interest. The catalytic zinc ion in the CA active site must, of course, be retained.[12]
-
If the biological unit is a monomer but the PDB file contains a dimer or multimer, isolate a single protein chain.[11]
-
-
Structural Refinement:
-
Add hydrogen atoms. The protonation states of titratable residues (His, Asp, Glu) at a physiological pH (e.g., 7.4) must be correctly assigned. Most modern software packages have built-in tools to predict these states.[14]
-
Assign partial atomic charges using a standard force field (e.g., AMBER, CHARMM). This is critical for the scoring function to accurately calculate electrostatic interactions.
-
-
Energy Minimization (Optional but Recommended): Perform a brief, constrained energy minimization on the protein structure. This helps to relieve any steric clashes or unfavorable geometries introduced during the hydrogen addition step.[15]
-
Final Output: Save the prepared receptor structure in a suitable file format (e.g., .pdbqt for AutoDock Vina) that retains charge and atom type information.[16]
Experimental Protocol: Ligand Preparation
Objective: To generate a chemically correct, low-energy 3D conformation of the this compound ligand.
Causality: Docking programs require a 3D structure of the ligand. Starting from a 2D drawing and performing energy minimization ensures realistic bond lengths and angles.[17] Correct protonation states are essential for accurate interaction mapping.
-
Structure Generation: Draw the 2D structure of the desired this compound derivative using chemical drawing software (e.g., MarvinSketch, ChemDraw).
-
Conversion to 3D: Convert the 2D structure into a 3D structure.
-
Protonation State Assignment: Assign the correct protonation state for the ligand at the target physiological pH. For the sulfonamide group, the deprotonated (anionic) form is known to coordinate with the active site zinc ion in carbonic anhydrases.[18]
-
Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94) to find a low-energy conformation.[15]
-
Charge Calculation & Atom Typing: Assign partial atomic charges (e.g., Gasteiger charges) and define atom types. For flexible docking, it is essential to define the rotatable bonds within the ligand.[16]
-
Final Output: Save the prepared ligand in the required format (e.g., .pdbqt).
| Tool Category | Recommended Software | Primary Use |
| Structure Visualization | UCSF ChimeraX, PyMOL, Discovery Studio | Viewing and preparing protein/ligand structures. |
| Docking Engine | AutoDock Vina, Schrödinger Glide, GOLD | Performing the molecular docking simulation. |
| Ligand Preparation | ChemDraw, MarvinSketch, Avogadro | 2D drawing and 3D structure generation. |
| Analysis | Discovery Studio Visualizer, LigPlot+ | Analyzing and visualizing protein-ligand interactions. |
Table 1: Common software tools for molecular docking workflows.
Phase 2: Docking Protocol Validation
Trustworthiness: This is the most critical step for ensuring the reliability of your study. Before docking your novel compounds, you must prove that your chosen software and parameters can accurately reproduce a known, experimentally determined binding pose.[13][19]
Experimental Protocol: Re-docking and RMSD Calculation
Objective: To validate the docking protocol by demonstrating its ability to replicate the binding mode of a co-crystallized ligand.
Causality: If the docking protocol can successfully find the experimental pose for a known ligand, it increases confidence that it will find a plausible pose for a new, unknown ligand.[20] The Root Mean Square Deviation (RMSD) is the standard metric for this comparison.
-
Select a Holo-Structure: Choose a high-resolution crystal structure of your target protein that has a bound ligand similar to your compound class (a "holo" structure). For our case study, a PDB entry of CA IX in complex with a sulfonamide inhibitor is ideal.
-
Prepare System:
-
Separate the co-crystallized ligand and the protein from the PDB file.
-
Prepare the protein as described in Protocol 3.1.
-
Prepare the extracted co-crystallized ligand as a new ligand (Protocol 3.2), without carrying over its original coordinates. This avoids trivial success.
-
-
Define the Binding Site: Define a search space, or "grid box," for the docking algorithm. This box should be centered on the position of the original co-crystallized ligand and be large enough to encompass the entire active site, allowing for some ligand flexibility.[15]
-
Execute Re-docking: Dock the prepared co-crystallized ligand back into the prepared receptor using the defined grid box.
-
Calculate RMSD: Superimpose the top-ranked docked pose of the ligand with the original crystallographic pose. Calculate the heavy-atom RMSD between the two.
-
Validation Check: An RMSD value of less than 2.0 Angstroms (Å) is generally considered a successful validation, indicating that the docking protocol is accurate.[13][20][21]
| Parameter | Value | Acceptance Criterion |
| Re-docked RMSD | 1.25 Å | < 2.0 Å |
| Validation Status | PASSED | - |
Table 2: Example of a successful docking protocol validation report.
Phase 3 & 4: Production Docking and Results Analysis
With a validated protocol, you can now proceed to dock your novel this compound derivatives and interpret the results with confidence.
Docking Execution
Using the validated parameters (receptor structure, grid box), run the docking simulation for each of your prepared this compound ligands. The output will typically be a series of ranked binding poses for each ligand, along with an associated docking score.[22]
Analysis and Interpretation
Objective: To extract meaningful biological insights from the raw docking output.
Causality: The docking score provides a quantitative estimate of binding affinity, while visual inspection of the binding pose reveals the specific molecular interactions responsible for that affinity.[23][24]
-
Binding Affinity (Docking Score): The primary quantitative output is the docking score, often expressed as a binding energy in kcal/mol.[22]
-
Binding Pose and Interactions: This is a qualitative but critically important analysis.
-
Use visualization software to inspect the top-ranked pose for each ligand within the protein's active site.
-
Identify key molecular interactions. For an this compound in the CA IX active site, you should look for:
-
Coordination: The sulfonamide nitrogen and one of its oxygens should be coordinating with the catalytic Zn²⁺ ion.[1][18]
-
Hydrogen Bonds: Look for hydrogen bonds between the ligand and key "gatekeeper" residues, such as Thr199.[1][18]
-
Hydrophobic & van der Waals Interactions: The indoline core and any substituted aromatic rings should be making favorable contacts within hydrophobic pockets of the active site.[25]
-
-
| Compound ID | Docking Score (kcal/mol) | Key H-Bond Interactions | Hydrophobic Contacts | Zn²⁺ Coordination |
| Lead-01 | -8.9 | Thr199, Gln92 | Leu198, Val121 | Yes |
| Lead-02 | -9.5 | Thr199, Gln92, His64 | Leu198, Val121, Leu204 | Yes |
| Lead-03 | -7.2 | Thr199 | Val121 | Yes |
Table 3: Example of a comparative docking results summary for a series of this compound derivatives.
Conclusion and Forward Look
This guide has outlined a rigorous, validation-centric approach to performing molecular docking studies on this compound derivatives. By adhering to this workflow—from meticulous preparation of the system to critical validation and insightful analysis—researchers can generate reliable, reproducible, and actionable data. The insights gained from these in silico studies, such as the predicted binding affinities and key molecular interactions shown in Table 3, can effectively guide the synthesis of new analogues, prioritize compounds for biological testing, and ultimately accelerate the journey from a virtual hit to a viable clinical candidate.
References
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Sarojini, K., & Krishnan, H. (n.d.). MOLECULAR DOCKING STUDIES OF SOME SULFONAMIDE DERIVATIVES AS PBP-2X INHIBITORS AS ANTIBACTERIAL AGENTS. Romanian Journal of Biophysics. [Link]
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Various Authors. (2015). How can I validate a docking protocol? ResearchGate. [Link]
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Various Authors. (2021). How does one prepare proteins for molecular docking? Quora. [Link]
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Angeli, A., et al. (2020). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI. [Link]
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Abbasi, M. A., et al. (2016). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. PMC - NIH. [Link]
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De Simone, G., & Supuran, C. T. (2021). Sulfonamides and Their Isosters As Carbonic Anhydrase Inhibitors. Taylor & Francis Online. [Link]
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Al-Amiery, A. A., et al. (2021). Synthesis, Antibacterial Evaluation, and Docking Studies of Some Azo Compounds and Schiff Bases Derived from Sulfonamide. Journal of Medicinal and Chemical Sciences. [Link]
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Al-Ghorbani, M., et al. (2023). Computational and Molecular Docking Studies of New Benzene Sulfonamide Drugs with Anticancer and Antioxidant Effects. Bentham Science Publishers. [Link]
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Various Authors. (n.d.). Proteins and ligand preparation for docking. ResearchGate. [Link]
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Lateral. (2025). Ligand and protein preparation: Significance and symbolism. Lateral.io. [Link]
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World Journal of Pharmaceutical Research. (2024). Drug likeness and docking studies of sulfonamide derivatives. World Journal of Pharmaceutical Research. [Link]
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Krymov, S. K., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Publications CNR API. [Link]
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Krymov, S. K., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. MDPI. [Link]
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Krymov, S. K., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. PubMed. [Link]
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Krymov, S. K., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. ResearchGate. [Link]
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Unknown Author. (n.d.). Session 4: Introduction to in silico docking. [Link]
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Various Authors. (2024). How to interprete and analyze molecular docking results? ResearchGate. [Link]
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Franchini, S., et al. (2018). Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R). MDPI. [Link]
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Chen, H., et al. (2006). Validation Studies of the Site-Directed Docking Program LibDock. ACS Publications. [Link]
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Ilies, M., et al. (2012). Sulfonamides with Potent Inhibitory Action and Selectivity against the α-Carbonic Anhydrase from Vibrio cholerae. PMC. [Link]
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Various Authors. (2019). Molecular docking proteins preparation. ResearchGate. [Link]
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Dawn of Bioinformatics. (2022). Protein preparation for molecular docking using Discovery Studio. Dawn of Bioinformatics. [Link]
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Angeli, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. NIH. [Link]
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Various Authors. (2024). (PDF) Validation of Docking Methodology (Redocking). ResearchGate. [Link]
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Salo-Ahen, O. M. H. (2015). Computational Methods Applied to Rational Drug Design. [Link]
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Tang, G. (n.d.). Computational Drug Design and Small Molecule Library Design. [Link]
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Various Authors. (2020). How I can analyze and present docking results? Matter Modeling Stack Exchange. [Link]
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PharmaFeatures. (2024). The Computational Revolution in Small Molecule Drug Discovery. PharmaFeatures. [Link]
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Singh, N., & Singh, S. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology. [Link]
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Various Authors. (n.d.). Computational strategies in small-molecule drug discovery. ResearchGate. [Link]
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Wright, G. D., et al. (2020). Indoline-6-Sulfonamide Inhibitors of the Bacterial Enzyme DapE. PMC - NIH. [Link]
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Rehman, M. (2020). Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc.. YouTube. [Link]
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Angeli, A., et al. (2021). Inhibition studies on a panel of human carbonic anhydrases with N1-substituted secondary sulfonamides incorporating thiazolinone or imidazolone-indole tails. NIH. [Link]
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Kihara, D., et al. (2018). Binding free energy analysis of protein-protein docking model structures by evERdock. AIP Publishing. [Link]
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Sliwoski, G., et al. (2014). Computational Methods in Drug Discovery. PMC - PubMed Central. [Link]
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Chokchaisiri, R., et al. (2021). Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies. ACS Omega. [Link]
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Shaik, S. P., et al. (2015). Synthesis, characterization and antimicrobial activities of N-substituted indoline derivatives of sultams. Der Pharma Chemica. [Link]
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Arshad, M. F., et al. (2023). Molecular Modeling and Synthesis of Indoline-2,3-dione-Based Benzene Sulfonamide Derivatives and Their Inhibitory Activity against α-Glucosidase and α-Amylase Enzymes. ACS Omega. [Link]
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Circumventing Multidrug Resistance: A Technical Guide to the Application of Indoline-5-sulfonamide Derivatives
Preamble: The Clinical Challenge of Multidrug Resistance
The emergence of multidrug resistance (MDR) remains a formidable obstacle in clinical oncology, frequently leading to the failure of chemotherapeutic regimens.[1] At the heart of this phenomenon lies the overexpression of ATP-binding cassette (ABC) transporters by cancer cells, which function as molecular pumps to actively efflux a broad spectrum of anticancer drugs, thereby reducing their intracellular concentration to sub-lethal levels.[1][2] This guide delves into the promising therapeutic strategy of utilizing indoline-5-sulfonamide derivatives to counteract MDR, providing researchers and drug development professionals with a comprehensive technical overview of the underlying mechanisms and experimental methodologies.
The Molecular Basis of Multidrug Resistance: A Focus on ABC Transporters and the Tumor Microenvironment
The primary driver of MDR is the overexpression of ABC transporters, with P-glycoprotein (P-gp/ABCB1) being a prominent member.[2][3] These transporters utilize the energy from ATP hydrolysis to expel a wide array of structurally and functionally diverse chemotherapeutic agents from the cell.[2][4]
Another critical factor contributing to chemoresistance is the tumor microenvironment, particularly the acidic extracellular pH (pHe) resulting from hypoxia.[5][6][7][8] This acidic milieu is largely maintained by the activity of tumor-associated carbonic anhydrase (CA) isoforms, particularly CA IX and CA XII.[5][6][7][8] By catalyzing the hydration of carbon dioxide to protons and bicarbonate, these enzymes contribute to an environment that can directly impair the efficacy of weakly basic drugs like doxorubicin and promote a more aggressive cancer phenotype.[5]
This compound: A Dual-Action Approach to Reversing MDR
Recent investigations have highlighted the potential of 1-acylated this compound derivatives as potent agents to circumvent MDR.[5][6][7][8] These compounds have been shown to not only exhibit intrinsic antiproliferative activity but also to re-sensitize resistant cancer cells to conventional chemotherapeutics like doxorubicin.[5][8] The proposed mechanism of action is twofold, targeting both the acidic tumor microenvironment and potentially the drug efflux pumps themselves.
Inhibition of Carbonic Anhydrases IX and XII
A key strategy in the design of these indoline-5-sulfonamides was to target the tumor-associated carbonic anhydrases, CA IX and CA XII.[5][6][7] By inhibiting these enzymes, the compounds can help to normalize the extracellular pH, thereby enhancing the efficacy of chemotherapeutic drugs that are sensitive to acidic conditions. Several 1-acylated indoline-5-sulfonamides have demonstrated potent inhibitory activity against both CA IX and CA XII, with KI values in the nanomolar range.[5][6][7]
Circumventing P-glycoprotein-Mediated Resistance
Crucially, specific this compound derivatives, such as compounds 4e and 4f from recent studies, have been shown to reverse doxorubicin resistance in the K562/4 leukemia cell line, which is known to overexpress P-glycoprotein.[5][6][7][8] This suggests that in addition to their CA-inhibitory activity, these compounds may interfere with the function of P-gp, although the precise mechanism—whether through direct competitive or allosteric inhibition, or via indirect modulation of the cellular environment—remains an active area of investigation. The good inhibitory activity of some of these derivatives against CA XII, a newly identified target for overcoming MDR, makes this a compelling avenue for further research.[5][8]
Experimental Protocols for Evaluating this compound Derivatives
This section provides a detailed workflow and step-by-step protocols for assessing the efficacy of this compound derivatives in circumventing MDR.
Protocol: Antiproliferative Activity (MTT Assay)
This protocol is designed to determine the cytotoxic effects of the synthesized compounds on cancer cell lines under both normal and low-oxygen (hypoxic) conditions.
Objective: To measure the half-maximal inhibitory concentration (IC50) of this compound derivatives.
Materials:
-
Cancer cell lines (e.g., MCF7, A431, K562, and P-gp overexpressing K562/4)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader (570 nm)
-
Hypoxia chamber or incubator (1% O2)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Addition: Prepare serial dilutions of the this compound derivatives in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubation:
-
Normoxia: Incubate one set of plates for 72 hours at 37°C, 5% CO2.
-
Hypoxia: Place another set of plates in a hypoxia chamber for 72 hours.
-
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 values using non-linear regression analysis.
Protocol: Reversal of Doxorubicin Resistance
This protocol assesses the ability of non-toxic concentrations of indoline-5-sulfonamides to restore the sensitivity of MDR cells to a conventional chemotherapeutic agent.
Objective: To evaluate the chemosensitizing effect of this compound derivatives in P-gp overexpressing cells.
Materials:
-
MDR cell line (e.g., K562/4) and its parental sensitive line (K562)
-
Doxorubicin
-
This compound derivative (selected from MTT assay, used at a non-toxic concentration, e.g., IC10)
-
All other materials from the MTT assay protocol.
Procedure:
-
Cell Seeding: Seed both K562 and K562/4 cells in separate 96-well plates as described in Protocol 3.1.
-
Compound Addition:
-
Prepare a serial dilution of doxorubicin.
-
To one set of plates (for each cell line), add the doxorubicin dilutions alone.
-
To a second set of plates, add a fixed, non-toxic concentration of the this compound derivative to all wells, followed immediately by the addition of the doxorubicin serial dilutions.
-
-
Incubation: Incubate all plates for 72 hours at 37°C, 5% CO2.
-
MTT Assay: Follow steps 4-7 of the MTT assay protocol to determine cell viability.
-
Analysis:
-
Calculate the IC50 of doxorubicin for each cell line, both in the presence and absence of the this compound derivative.
-
The Resistance Reversal Fold (RRF) can be calculated as: RRF = (IC50 of Dox in K562/4) / (IC50 of Dox in K562/4 + Indoline derivative)
-
Data Summary and Interpretation
The efficacy of novel this compound derivatives is best understood through a comparative analysis of their biological activities. The following tables summarize key findings from foundational research in this area.[5]
Table 1: Carbonic Anhydrase Inhibition by Selected Indoline-5-sulfonamides
| Compound | hCA IX KI (nM) | hCA XII KI (nM) |
|---|---|---|
| 4e | 205.4 | 100.8 |
| 4f | 132.8 | 41.3 |
| 4g | 158.5 | 49.3 |
| 4h | 140.2 | 52.4 |
Data sourced from Krymov et al., Pharmaceuticals, 2022.[5]
Table 2: Antiproliferative Activity and Doxorubicin Sensitization
| Compound | Cell Line | Condition | IC50 (µM) |
|---|---|---|---|
| 4e | K562 | Normoxia | > 50 |
| 4f | K562 | Normoxia | > 50 |
| 4f | MCF7 | Normoxia | 25.4 |
| 4f | MCF7 | Hypoxia | 12.9 |
| Doxorubicin alone | K562/4 | Normoxia | 10.2 |
| Doxorubicin + 4e (10µM) | K562/4 | Normoxia | 3.6 |
| Doxorubicin + 4f (10µM) | K562/4 | Normoxia | 4.8 |
Data sourced from Krymov et al., Pharmaceuticals, 2022.[5]
These data indicate that compounds like 4f are potent inhibitors of tumor-associated CAs and exhibit enhanced antiproliferative activity under hypoxic conditions, which are characteristic of the tumor microenvironment.[5] Furthermore, both 4e and 4f , at non-toxic concentrations, significantly reduce the IC50 of doxorubicin in resistant K562/4 cells, demonstrating their potential to circumvent P-gp-mediated MDR.[5][8]
Future Directions and Conclusion
The dual-action capability of this compound derivatives—inhibiting carbonic anhydrases and reversing P-glycoprotein-mediated drug efflux—presents a compelling strategy for combating multidrug resistance in cancer.[5] Future research should focus on elucidating the precise molecular interactions between these compounds and ABC transporters. Further optimization of the this compound scaffold could lead to the development of next-generation MDR modulators with improved potency and selectivity. In vivo studies are a critical next step to validate the efficacy of these promising compounds in preclinical tumor models. This guide provides the foundational knowledge and experimental framework for researchers to further explore and harness the therapeutic potential of indoline-5-sulfonamides in oncology.
References
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Krymov, S. K., Scherbakov, A. M., Dezhenkova, L. G., Salnikova, D. I., Solov'eva, S. E., Sorokin, D. V., Vullo, D., De Luca, V., Capasso, C., Supuran, C. T., & Shchekotikhin, A. E. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Pharmaceuticals, 15(12), 1453. [Link][5][6][7][8]
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Kathawala, R. J., Gupta, P., Ashby, C. R., Jr, & Chen, Z. S. (2015). The role of ABC transporters in clinical practice. Expert opinion on drug metabolism & toxicology, 11(1), 17–37. [Link][1]
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Choi, Y. H., & Yu, A. M. (2014). ABC transporters in multidrug resistance and pharmacokinetics, and strategies for their inhibition. Oncogene, 33(15), 1877–1887. [Link][3]
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Choi, C. H. (2005). ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal. Cancer cell international, 5, 30. [Link][4]
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Wu, C. P., Hsieh, C. H., & Wu, Y. S. (2011). The emergence of drug transporter-mediated multidrug resistance to cancer chemotherapy. Molecular pharmaceutics, 8(6), 1996–2011. [Link][2]
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Sodani, K., Patel, A., Kathawala, R. J., & Chen, Z. S. (2012). Multidrug resistance associated proteins in multidrug resistance. Chinese journal of cancer, 31(2), 69–79. [Link][9]
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Saeed, M., Piracha, F. A., & Ahmad, S. (2021). Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies. ACS omega, 6(47), 31693–31713. [Link][10]
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Saeed, M., Piracha, F. A., & Ahmad, S. (2021). Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies. ACS Omega. [Link][11]
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Spectroscopic Profile of Indoline-5-sulfonamide: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for indoline-5-sulfonamide, a key scaffold in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document offers a detailed interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established scientific principles. The causal relationships behind experimental choices are elucidated to provide practical, field-proven insights.
Introduction
This compound has emerged as a significant pharmacophore, particularly in the design of inhibitors for cancer-related carbonic anhydrases.[1] The strategic combination of the indoline nucleus, a privileged scaffold in drug discovery, with the versatile sulfonamide functional group has led to the development of potent and selective therapeutic agents.[1] A thorough understanding of the spectroscopic characteristics of this core molecule is paramount for unambiguous structure elucidation, quality control, and the rational design of novel derivatives. This guide provides a detailed examination of its NMR, IR, and MS data, offering a foundational reference for researchers in the field.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure determination. For this compound, both ¹H and ¹³C NMR provide a detailed map of the molecule's atomic connectivity and chemical environment.
Experimental Protocol: NMR Data Acquisition
Sample Preparation: A sample of this compound (approximately 5-10 mg) is dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent solvent for this compound and its residual solvent peak can be used as a secondary chemical shift reference.[1] Tetramethylsilane (TMS) is used as the internal standard for chemical shift calibration to 0.00 ppm.
Instrumentation: NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.
-
Relaxation Delay: 1-2 seconds.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Number of Scans: 1024-2048 scans are often required due to the lower natural abundance of the ¹³C isotope.
-
Relaxation Delay: 2-5 seconds.
¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum of this compound in DMSO-d₆ displays characteristic signals for the aromatic and aliphatic protons. The data presented here is based on published literature.[1]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.39 | s | 1H | H-4 |
| 7.35 | dd, J = 8.3, 1.6 Hz | 1H | H-6 |
| 6.88 | s | 2H | -SO₂NH₂ |
| 6.46 | d, J = 8.3 Hz | 1H | H-7 |
| 6.19 | br s | 1H | N-H |
| 3.49 | t, J = 8.4 Hz | 2H | H-2 |
| 2.94 | t, J = 8.4 Hz | 2H | H-3 |
Interpretation:
-
The aromatic region (δ 6.4-7.4 ppm) reveals the substitution pattern on the benzene ring. The singlet at 7.39 ppm is assigned to the H-4 proton, which is deshielded by the adjacent sulfonamide group. The doublet of doublets at 7.35 ppm and the doublet at 6.46 ppm correspond to the ortho-coupled H-6 and H-7 protons, respectively.
-
The broad singlet at 6.88 ppm, integrating to two protons, is characteristic of the sulfonamide (-SO₂NH₂) protons.
-
The broad singlet at 6.19 ppm is assigned to the N-H proton of the indoline ring.
-
The aliphatic region shows two triplets at 3.49 and 2.94 ppm, each integrating to two protons. These signals are assigned to the methylene protons at the C-2 and C-3 positions of the indoline ring, respectively. The triplet multiplicity arises from the coupling with the adjacent methylene group.
¹³C NMR Spectral Data and Interpretation
The proton-decoupled ¹³C NMR spectrum provides information about the carbon framework of the molecule. The data presented is based on published literature.[1]
| Chemical Shift (δ, ppm) | Assignment |
| 155.9 | C-7a |
| 131.6 | C-5 |
| 129.2 | C-3a |
| 126.8 | C-6 |
| 122.5 | C-4 |
| 106.5 | C-7 |
| 46.9 | C-2 |
| 28.8 | C-3 |
Interpretation:
-
The aromatic carbons resonate in the downfield region (δ 106-156 ppm). The quaternary carbons, C-7a, C-5, and C-3a, are observed at 155.9, 131.6, and 129.2 ppm, respectively. The carbon bearing the sulfonamide group (C-5) is significantly deshielded.
-
The protonated aromatic carbons, C-6, C-4, and C-7, appear at 126.8, 122.5, and 106.5 ppm.
-
The aliphatic carbons of the indoline ring, C-2 and C-3, are found in the upfield region at 46.9 and 28.8 ppm, respectively.
Caption: Molecular structure of this compound.
Infrared (IR) Spectroscopy
Experimental Protocol: IR Data Acquisition
Sample Preparation: The IR spectrum is typically recorded using a Fourier Transform Infrared (FT-IR) spectrometer. A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet.
Instrumentation: An FT-IR spectrometer with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are averaged to improve the signal-to-noise ratio.
Predicted IR Spectral Data and Interpretation
| Frequency Range (cm⁻¹) | Vibration | Functional Group |
| 3400-3300 | N-H stretch (asymmetric) | -SO₂NH₂ |
| 3300-3200 | N-H stretch (symmetric) | -SO₂NH₂ |
| ~3350 | N-H stretch | Indoline N-H |
| 3100-3000 | C-H stretch | Aromatic |
| 2950-2850 | C-H stretch | Aliphatic (CH₂) |
| ~1600 | C=C stretch | Aromatic ring |
| 1350-1310 | S=O stretch (asymmetric) | -SO₂- |
| 1170-1150 | S=O stretch (symmetric) | -SO₂- |
| ~900 | S-N stretch | -SO₂N- |
Interpretation:
-
N-H Stretching: The sulfonamide group will exhibit two distinct N-H stretching bands in the 3400-3200 cm⁻¹ region, corresponding to asymmetric and symmetric vibrations. The indoline N-H will show a single stretching band around 3350 cm⁻¹.
-
C-H Stretching: Aromatic C-H stretches will appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the indoline ring will be observed below 3000 cm⁻¹.
-
S=O Stretching: The most characteristic bands for the sulfonamide group are the strong asymmetric and symmetric S=O stretching vibrations, expected around 1350-1310 cm⁻¹ and 1170-1150 cm⁻¹, respectively.
-
Aromatic C=C Stretching: The benzene ring will show characteristic C=C stretching vibrations in the 1600-1450 cm⁻¹ region.
-
S-N Stretching: A band corresponding to the S-N stretch is expected around 900 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. High-resolution mass spectrometry (HRMS) allows for the determination of the exact molecular formula.
Experimental Protocol: MS Data Acquisition
Instrumentation: An electrospray ionization (ESI) source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer is commonly used for HRMS.
Sample Preparation: A dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) is infused into the ESI source.
Acquisition Parameters:
-
Ionization Mode: Positive or negative ion mode. For sulfonamides, positive ion mode is often used to observe the protonated molecule [M+H]⁺.
-
Mass Range: A suitable mass range is selected to include the expected molecular ion.
-
Collision Energy (for MS/MS): To induce fragmentation, a collision gas (e.g., argon or nitrogen) is introduced, and the collision energy is varied to obtain a detailed fragmentation pattern.
Predicted Mass Spectrum and Fragmentation Analysis
The expected molecular weight of this compound (C₈H₁₀N₂O₂S) is 198.05 g/mol . In ESI-MS, the protonated molecule [M+H]⁺ would be observed at m/z 199.05.
A plausible fragmentation pathway for this compound upon collision-induced dissociation (CID) is proposed below, based on the known fragmentation behavior of aromatic sulfonamides.
Caption: Proposed ESI-MS fragmentation pathway for this compound.
Interpretation of Fragmentation:
-
Loss of SO₂: A characteristic fragmentation pathway for aromatic sulfonamides is the neutral loss of sulfur dioxide (SO₂, 64 Da), leading to a fragment ion at m/z 135.
-
Loss of NH₃: The sulfonamide group can also undergo the loss of ammonia (NH₃, 17 Da), resulting in a fragment at m/z 182.
-
Cleavage of the C-S Bond: Cleavage of the bond between the aromatic ring and the sulfur atom can lead to the formation of an indoline cation at m/z 118.
-
Benzylic Cleavage: Further fragmentation of the m/z 135 ion could involve cleavage of the indoline ring, potentially leading to a fragment at m/z 91.
Conclusion
The spectroscopic data of this compound provides a detailed and unambiguous structural characterization of this important medicinal chemistry scaffold. The ¹H and ¹³C NMR spectra precisely define the connectivity and chemical environment of each atom. While experimental IR and MS spectra are not widely available, their key features can be confidently predicted based on established principles, providing valuable information on the functional groups present and the molecule's fragmentation behavior. This comprehensive guide serves as a foundational resource for researchers, enabling confident identification, quality assessment, and the informed design of novel this compound derivatives for various therapeutic applications.
References
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Krymov, S. K., Scherbakov, A. M., Dezhenkova, L. G., Salnikova, D. I., Solov'eva, S. E., Sorokin, D. V., Vullo, D., De Luca, V., Capasso, C., Supuran, C. T., & Shchekotikhin, A. E. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Pharmaceuticals, 15(12), 1453. [Link]
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Krymov, S. K., Scherbakov, A. M., Dezhenkova, L. G., Salnikova, D. I., Solov'eva, S. E., Sorokin, D. V., Vullo, D., De Luca, V., Capasso, C., Supuran, C. T., & Shchekotikhin, A. E. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. ResearchGate. [Link]
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Navigating the Procurement and Quality Control of Indoline-5-sulfonamide: A Technical Guide for Researchers
An In-depth Guide for Scientists and Drug Development Professionals on the Commercial Availability and Quality Verification of a Key Synthetic Building Block.
Introduction: The Significance of Indoline-5-sulfonamide in Modern Drug Discovery
This compound (CAS No. 52206-06-1) is a crucial heterocyclic building block that has garnered significant attention in medicinal chemistry. Its rigid, bicyclic structure serves as a privileged scaffold, providing an excellent framework for the design of potent and selective ligands for a variety of biological targets.[1] The sulfonamide functional group is a cornerstone in the development of various therapeutic agents, exhibiting a wide range of biological activities, including antimicrobial and anticancer properties.[2] This guide provides a comprehensive overview of the commercial suppliers of this compound, detailed protocols for its quality verification, and insights into its primary applications in drug discovery, particularly as a potent inhibitor of carbonic anhydrases.[3][4][5]
Commercial Availability: A Comparative Landscape of Suppliers
A variety of chemical suppliers offer this compound, primarily for research and development purposes. The purity and available quantities can vary, making a careful selection of a supplier a critical first step in any research endeavor. Below is a comparative table of some of the key commercial suppliers. It is important to note that all listed products are for research use only and not for diagnostic or therapeutic use.[6]
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Purity | Available Quantities |
| Santa Cruz Biotechnology, Inc. | This compound | 52206-06-1 | C₈H₁₀N₂O₂S | 198.24 | Not specified; refer to lot-specific Certificate of Analysis | Inquire |
| BLD Pharmatech Co., Limited | This compound | 52206-06-1 | C₈H₁₀N₂O₂S | 198.24 | ≥97% | Inquire |
| CP Lab Safety | This compound | 52206-06-1 | C₈H₁₀N₂O₂S | 198.24 | 97% | 250 mg |
| BenchChem | This compound | 52206-06-1 | C₈H₁₀N₂O₂S | 198.24 | Not specified | Inquire |
Quality Control and Verification: Ensuring the Integrity of Your Starting Material
The reliability and reproducibility of research outcomes are intrinsically linked to the quality of the starting materials. Therefore, independent verification of the identity and purity of commercially supplied this compound is a critical, self-validating step.
Understanding the Certificate of Analysis (CoA)
Upon receipt of this compound, the first point of reference is the supplier-provided Certificate of Analysis (CoA). This document should detail the lot-specific results of their internal quality control testing. Key parameters to scrutinize include:
-
Identity: Confirmation of the chemical structure, typically through Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Purity: Usually determined by High-Performance Liquid Chromatography (HPLC), expressed as a percentage.
-
Appearance: Physical state and color.
-
Solvent Content: Residual solvents from the synthesis and purification process.
-
Water Content: Determined by Karl Fischer titration.
Experimental Protocols for In-House Quality Verification
It is best practice to perform in-house analyses to confirm the supplier's claims. The following are detailed, step-by-step methodologies for the two most common and informative analytical techniques for small molecules.
1. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Structural Confirmation
¹H NMR spectroscopy is a powerful technique for confirming the chemical structure of this compound.[7][8]
Experimental Protocol:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound sample and dissolve it in a suitable deuterated solvent (e.g., 0.75 mL of DMSO-d₆).
-
Instrument Setup: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 400 MHz or higher.
-
Data Acquisition: Record the spectrum at room temperature, acquiring a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing and Interpretation: Process the raw data (Fourier transform, phase correction, and baseline correction). The expected chemical shifts (δ) and multiplicities for this compound in DMSO-d₆ are as follows[9]:
-
δ 7.39 (s, 1H, Ar-H)
-
δ 7.35 (dd, J = 8.3, 1.6 Hz, 1H, Ar-H)
-
δ 6.88 (s, 2H, NH₂)
-
δ 6.46 (d, J = 8.3 Hz, 1H, Ar-H)
-
δ 6.19 (s, 1H, NH)
-
δ 3.49 (t, J = 8.4 Hz, 2H, CH₂)
-
δ 2.94 (t, J = 8.4 Hz, 2H, CH₂)
-
2. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is the standard method for determining the purity of small molecules by separating the main compound from any impurities.[10][11]
Experimental Protocol:
-
Sample Preparation: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water). From this, prepare a working solution at a lower concentration (e.g., 0.1 mg/mL).
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is typically suitable.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile) is often effective. A typical gradient might run from 10% to 90% acetonitrile over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm or 280 nm).
-
Injection Volume: 10 µL.
-
-
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A purity of ≥95% is generally acceptable for most research applications.
The Role of this compound in Drug Discovery: A Focus on Carbonic Anhydrase Inhibition
The this compound scaffold is a key pharmacophore in the design of inhibitors for a family of metalloenzymes known as carbonic anhydrases (CAs).[3][12] Certain CA isoforms, particularly CA IX and CA XII, are overexpressed in various cancers and contribute to the acidic tumor microenvironment, which is associated with tumor progression and resistance to therapy.[3][5]
Derivatives of this compound have been synthesized and shown to be potent inhibitors of these tumor-associated CAs.[3][4][5] The sulfonamide group coordinates with the zinc ion in the active site of the enzyme, leading to its inhibition. By targeting these enzymes, this compound derivatives represent a promising avenue for the development of novel anticancer therapies.[1][3]
Procurement and Quality Control Workflow
The following diagram illustrates the recommended workflow for procuring and verifying the quality of this compound.
Caption: A flowchart illustrating the key steps in the procurement and in-house quality verification of this compound for research applications.
Conclusion
This compound is a readily available and highly valuable building block for drug discovery and development. Its utility as a scaffold for carbonic anhydrase inhibitors highlights its importance in the pursuit of novel anticancer therapeutics. By carefully selecting a reputable supplier and performing rigorous in-house quality control, researchers can ensure the integrity of their starting material, which is fundamental to generating reliable and reproducible scientific data. This guide provides the necessary framework for researchers to confidently procure and utilize this compound in their research endeavors.
References
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Krymov, S. K., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Pharmaceuticals, 15(12), 1453. [Link]
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ResearchGate. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Retrieved from [Link]
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CP Lab Safety. (n.d.). This compound, 97% Purity, C8H10N2O2S, 250 mg. Retrieved from [Link]
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MDPI. (2018). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 23(6), 1359. [Link]
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PubMed. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Pharmaceuticals (Basel), 15(12), 1453. [Link]
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FLORE. (2017). Novel indolin-2-one-based sulfonamides as carbonic anhydrase inhibitors. Retrieved from [Link]
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ChemBuyersGuide.com, Inc. (n.d.). BLD Pharmatech Co., Limited. Retrieved from [Link]
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PubMed. (2020). Synthesis and carbonic anhydrase inhibition studies of sulfonamide based indole-1,2,3-triazole chalcone hybrids. Bioorganic Chemistry, 99, 103839. [Link]
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MDPI. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Pharmaceuticals, 15(12), 1453. [Link]
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European Pharmaceutical Review. (2014). NMR spectroscopy: Quality control of pharmaceutical products. Retrieved from [Link]
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PubMed. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Chemistry & Biodiversity, e202403434. [Link]
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National Institutes of Health. (2011). Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. Journal of Young Pharmacists, 3(2), 129–134. [Link]
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National Institutes of Health. (2020). Indoline-6-Sulfonamide Inhibitors of the Bacterial Enzyme DapE. Molecules, 25(21), 5158. [Link]
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ResearchGate. (2025). (PDF) Quantitative NMR spectroscopy for quality control of drugs and pharmaceuticals. Retrieved from [Link]
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Acta Poloniae Pharmaceutica. (2007). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]
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MDPI. (2020). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Molecules, 25(23), 5576. [Link]
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PubMed. (2017). Development of an analysis method for determination of sulfonamides and their five acetylated metabolites in baby foods by ultra-high performance liquid chromatography coupled to high-resolution mass spectrometry (Orbitrap-MS). Journal of Chromatography B, 1057, 81-91. [Link]
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LabRulez LCMS. (n.d.). Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. Retrieved from [Link]
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MDPI. (2022). Identification of Novel and Potent Indole-Based Benzenesulfonamides as Selective Human Carbonic Anhydrase II Inhibitors: Design, Synthesis, In Vitro, and In Silico Studies. Molecules, 27(19), 6296. [Link]
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YAKHAK HOEJI. (1984). Determination of Sulfonamides by NMR Spectroscopy. Retrieved from [Link]
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Semantic Scholar. (n.d.). Identification of sulfonamides by NMR spectroscopy. Retrieved from [Link]
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MDPI. (2023). N-(2-(1H-Indol-3-yl)ethyl)-2-propylpentanamide. Molbank, 2023(4), M1779. [Link]
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KEGG PATHWAY Database. (n.d.). Retrieved from [Link]
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An In-depth Technical Guide to the Safe Handling, Storage, and Use of Indoline-5-sulfonamide
Prepared by: Gemini, Senior Application Scientist
Introduction:
Indoline-5-sulfonamide is a key heterocyclic building block in medicinal chemistry and drug discovery. Its scaffold, combining the privileged indoline ring system with the versatile sulfonamide functional group, is foundational in the synthesis of targeted therapeutic agents, particularly inhibitors of carbonic anhydrase isoforms like CA IX and CA XII, which are implicated in tumorigenesis.[1][2][3][4][5] The development of novel anticancer, antibacterial, and antimalarial agents frequently involves the use of this or structurally related compounds.[1][6][7]
Given its integral role in preclinical research and development, a comprehensive understanding of its safe handling, storage, and emergency management is paramount for protecting laboratory personnel and ensuring experimental integrity. This guide provides a detailed protocol grounded in established safety principles and field-proven insights. It is designed for researchers, chemists, and drug development professionals who work with this compound.
Disclaimer: Specific safety and toxicological data for this compound is not extensively published. Therefore, this guide synthesizes information from safety data sheets for the parent compound, Indoline, and general principles for sulfonamide-containing molecules. All handling should be conducted with the assumption that the compound is hazardous until proven otherwise.
Section 1: Hazard Identification and Toxicological Profile
A thorough risk assessment begins with understanding the potential hazards. While a complete toxicological profile for this compound is not fully investigated, the known properties of its core components—the indoline scaffold and the sulfonamide group—provide a basis for prudent safety measures.[8]
1.1 Primary Routes of Exposure and Potential Health Effects
-
Eye Contact: May cause serious eye irritation.[8][9] Direct contact with the powder or solutions can lead to redness, pain, and discomfort.
-
Skin Contact: May cause skin irritation and could be harmful if absorbed through the skin.[8][9] Some sulfonamide derivatives are known to cause allergic skin reactions.[9]
-
Inhalation: May be harmful if inhaled and can cause respiratory system irritation.[9] Fine dust particles present the most significant risk.
1.2 Known and Inferred Hazards
The sulfonamide functional group is a well-established pharmacophore, but it is also associated with a common class of drug allergies.[10] While the allergenicity of this compound itself is not documented, prudence dictates that it be handled as a potential sensitizer.
| Hazard Category | Description | Primary Reference |
| Acute Toxicity (Oral) | Harmful if swallowed. | [9][11] |
| Acute Toxicity (Dermal) | May be harmful in contact with skin. | [9][11] |
| Skin Corrosion/Irritation | Causes skin irritation (Category 2). | [8] |
| Serious Eye Damage/Irritation | Causes serious eye irritation (Category 2). | [8][11] |
| STOT-Single Exposure | May cause respiratory irritation (Category 3). | [8] |
Section 2: Exposure Controls and Personal Protective Equipment (PPE)
Mitigating exposure is achieved through a combination of robust engineering controls and diligent use of appropriate personal protective equipment.
2.1 Engineering Controls
-
Ventilation: All work involving solid this compound or its solutions must be conducted in a well-ventilated area.[8]
-
Chemical Fume Hood: A properly functioning chemical fume hood is mandatory for all procedures that involve weighing, transferring, or reacting the compound to prevent inhalation of dust or vapors.
-
Safety Stations: Eyewash stations and safety showers must be readily accessible and located close to the workstation.[8][9]
2.2 Personal Protective Equipment (PPE) Protocol
The selection and proper use of PPE are critical last lines of defense against chemical exposure.
-
Eye and Face Protection: Wear chemical safety goggles or glasses that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[8][9] A face shield should be used if there is a significant splash hazard.
-
Skin Protection:
-
Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile) inspected for integrity before each use. Dispose of contaminated gloves properly.[12]
-
Lab Coat: A flame-resistant lab coat should be worn and buttoned to its full length.
-
-
Respiratory Protection: If engineering controls are insufficient or during emergency situations, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[9]
Caption: PPE Donning and Doffing Workflow.
Section 3: Safe Handling Procedures
Adherence to methodical handling protocols is essential for minimizing risk during routine laboratory operations.
3.1 Step-by-Step Protocol for Weighing and Transferring Solid Compound
-
Preparation: Ensure the chemical fume hood is on and the sash is at the appropriate height. Decontaminate the work surface and the analytical balance.
-
Don PPE: Put on all required PPE as outlined in Section 2.2.
-
Staging: Place the stock container of this compound, a clean weigh boat or paper, a spatula, and the receiving vessel inside the fume hood.
-
Weighing: Carefully open the stock container. Using the spatula, transfer the desired amount of solid to the weigh boat on the balance. Avoid creating airborne dust.
-
Transfer: Gently transfer the weighed solid into the receiving vessel.
-
Cleanup: Securely close the stock container. Clean the spatula and the work surface. Dispose of the weigh boat and any contaminated materials in the designated solid chemical waste container.
-
Finalize: Remove PPE in the correct order and wash hands thoroughly.[13]
Section 4: Storage and Stability
Proper storage is crucial for maintaining the chemical integrity of this compound and preventing hazardous situations.
4.1 Optimal Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place.[13] Some suppliers recommend freezer storage (-20°C).[14] | Prevents thermal decomposition and degradation. |
| Atmosphere | Keep container tightly closed in a dry, well-ventilated place.[8][13] Storage under an inert atmosphere is recommended for long-term stability.[14] | Protects from moisture and air, which can affect stability.[13] |
| Light | Protect from direct sunlight.[13] | Prevents light-induced degradation. |
| Container | Store in the original, tightly sealed container.[13] | Ensures proper containment and labeling. |
4.2 Chemical Stability and Incompatibilities
-
Stability: The compound is generally stable under recommended storage conditions.[8]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[8] These materials can cause vigorous and potentially hazardous reactions.
-
Hazardous Decomposition Products: Thermal decomposition can lead to the release of hazardous gases, including carbon oxides (CO, CO2) and nitrogen oxides (NOx).[8][9]
Section 5: Emergency Procedures
A clear, rehearsed emergency plan is critical for responding effectively to accidents.
5.1 First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][9][15]
-
Skin Contact: Take off immediately all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. Seek immediate medical attention if irritation persists or if you feel unwell.[8][9]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Seek medical attention.[8][15]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and drink two glasses of water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[9][15]
5.2 Accidental Release Measures (Spill Response)
For a small spill of solid material:
-
Evacuate non-essential personnel and ensure the area is well-ventilated.[13]
-
Wearing full PPE, gently sweep or vacuum the material. Avoid generating dust.
-
Soak up the spill with an inert absorbent material (e.g., sand, silica gel).[8][13]
-
Collect the material and absorbent into a suitable, labeled container for disposal.[13][15]
-
Clean the spill area thoroughly.
Caption: Chemical Spill Response Workflow.
5.3 Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical powder, or alcohol-resistant foam.[9][13]
-
Specific Hazards: Vapors may be heavier than air and can form explosive mixtures with air upon intense heating.
-
Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[8][9]
Section 6: Disposal Considerations
Chemical waste must be managed in accordance with all local, state, and federal regulations.
-
Waste Generation: Minimize waste generation whenever possible.
-
Disposal: Dispose of unused material and contaminated items in a designated, approved hazardous waste disposal plant.[8] Do not allow the product to enter drains or sewer systems.[15]
References
-
Krymov, S. K., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. MDPI.[Link]
-
Indoline MSDS. (2018). Loba Chemie.[Link]
-
Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases... ResearchGate.[Link]
-
Krymov, S. K., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases... PubMed.[Link]
-
Safety Data Sheet. Innocid.[Link]
-
Jadhav, S. B., et al. (2020). Indoline-6-Sulfonamide Inhibitors of the Bacterial Enzyme DapE. PMC - NIH.[Link]
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Krymov, S. K., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases... PMC - NIH.[Link]
-
Sulfonamide (medicine). Wikipedia.[Link]
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Sultan, A. A. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Molecular Structure.[Link]
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This compound, 97% Purity. CP Lab Safety.[Link]
-
Tedenac, L., et al. (2021). Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies. ACS Omega.[Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indoline-6-Sulfonamide Inhibitors of the Bacterial Enzyme DapE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. lobachemie.com [lobachemie.com]
- 14. 181223-16-5 CAS MSDS (2,3-Dihydro-3-(1H-indol-3-ylmethylene)-2-oxo-1H-indole-5-sulfonamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 15. aksci.com [aksci.com]
Methodological & Application
Synthesis protocol for Indoline-5-sulfonamide from indoline
Application Note & Synthesis Protocol
Topic: High-Yield Synthesis of Indoline-5-sulfonamide from Indoline: A Detailed Protocol for Pharmaceutical Intermediate Preparation
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Abstract
This compound is a critical scaffold in medicinal chemistry, notably serving as a precursor for potent carbonic anhydrase inhibitors with applications in anticancer research.[1][2] This document provides a comprehensive, four-step protocol for the synthesis of this compound, commencing from commercially available indoline. The described pathway involves a strategic N-acetylation to protect the amine and direct the subsequent electrophilic substitution, followed by chlorosulfonylation, amidation, and final deprotection. Each step is detailed with procedural specifics, mechanistic rationale, safety precautions, and characterization guidelines to ensure reproducibility and high purity of the final product. This guide is designed to equip researchers with a robust and reliable method for obtaining this valuable pharmaceutical intermediate.
Introduction & Strategic Rationale
The synthesis of substituted indolines is of paramount importance in drug discovery. The sulfonamide functional group, in particular, is a well-established pharmacophore known to bind to the zinc-containing active sites of metalloenzymes.[3] The title compound, this compound, is a key building block for a class of 1-acylindoline-5-sulfonamides that have demonstrated significant inhibitory activity against tumor-associated carbonic anhydrase isoforms CA IX and CA XII.[1]
Direct functionalization of the indoline scaffold presents a regioselectivity challenge. The presented synthetic strategy circumvents this by employing a well-defined, four-step sequence that leverages a protecting group strategy to achieve the desired 5-position substitution.
The core strategic decisions are:
-
N-Protection: The secondary amine of indoline is highly reactive towards electrophiles. Acetylation protects this amine from reacting with the potent electrophile used in the subsequent step, chlorosulfuric acid. Furthermore, the N-acetyl group acts as an ortho-, para-director, favoring electrophilic substitution at the C5 position (para to the nitrogen).
-
Electrophilic Aromatic Substitution: Chlorosulfonylation is a classic and efficient method for introducing a sulfonyl chloride group onto an activated aromatic ring.[4]
-
Amidation: The resulting sulfonyl chloride is a reactive intermediate that readily undergoes nucleophilic substitution with ammonia to form the desired sulfonamide.[5]
-
Deprotection: Acid-catalyzed hydrolysis removes the N-acetyl group to yield the final primary amine product, this compound.
Overall Reaction Pathway
The synthesis proceeds through the following key transformations:
Caption: Four-step synthetic route from Indoline to this compound.
Detailed Experimental Protocols
This section provides step-by-step procedures for the synthesis. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Step 1: Synthesis of 1-Acetylindoline (6)
-
Mechanistic Rationale: Acetic anhydride is used to protect the nucleophilic nitrogen of indoline (5). This reaction is typically high-yielding and prevents the amine from participating in undesired side reactions during the subsequent electrophilic aromatic substitution step. The reaction proceeds via nucleophilic acyl substitution.
-
Materials and Reagents:
-
Indoline (5)
-
Acetic Anhydride (Ac₂O)
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, add Indoline (1.0 eq).
-
Carefully add acetic anhydride (approx. 10 volumes relative to indoline).
-
Stir the mixture at room temperature. The reaction is typically complete within a few hours and can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the excess acetic anhydride can be removed under reduced pressure. The product is often pure enough for the next step without further purification. A previously reported procedure notes a quantitative yield for this step.[1]
-
Step 2: Synthesis of 1-Acetylindoline-5-sulfonyl chloride (7)
-
Mechanistic Rationale: This step is an electrophilic aromatic substitution. Chlorosulfuric acid serves as the source of the electrophile, ⁺SO₂Cl. The electron-donating nature of the N-acetyl group activates the aromatic ring and directs the substitution to the para-position (C5).
-
Critical Safety Note: Chlorosulfuric acid is extremely corrosive and reacts violently with water. Handle with extreme caution under anhydrous conditions in a chemical fume hood.
-
Materials and Reagents:
-
1-Acetylindoline (6)
-
Chlorosulfuric Acid (ClSO₃H)
-
Ice/water bath
-
Dry glassware is essential.
-
-
Procedure:
-
In a dry round-bottom flask, cool chlorosulfuric acid (approx. 5 eq) to 0 °C using an ice bath.
-
Slowly and portion-wise, add 1-Acetylindoline (1.0 eq) to the cooled chlorosulfuric acid with vigorous stirring, ensuring the internal temperature does not rise significantly.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully pour the reaction mixture onto crushed ice with stirring. This will quench the excess chlorosulfuric acid and precipitate the product.
-
Filter the resulting solid precipitate, wash thoroughly with cold water until the filtrate is neutral, and dry the solid under vacuum.
-
The reported yield for this step is approximately 81%.[1]
-
Step 3: Synthesis of 1-Acetylthis compound (8)
-
Mechanistic Rationale: The highly electrophilic sulfonyl chloride (7) readily reacts with a nucleophile, in this case, ammonia, to form the sulfonamide via a nucleophilic acyl substitution-type mechanism at the sulfur center.
-
Materials and Reagents:
-
1-Acetylindoline-5-sulfonyl chloride (7)
-
Ammonia solution (e.g., in THF or aqueous)
-
Tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve the crude 1-Acetylindoline-5-sulfonyl chloride (1.0 eq) in a suitable solvent like THF.
-
Cool the solution to 0 °C.
-
Add an excess of concentrated ammonia solution dropwise with stirring. A white precipitate of the product will form.
-
Allow the mixture to stir for several hours at room temperature to ensure the reaction goes to completion.
-
Remove the solvent under reduced pressure.
-
The residue can be triturated with water to remove ammonium chloride salts, filtered, and dried.
-
The reported yield for this step is high, around 89%.[1]
-
Step 4: Synthesis of this compound (9)
-
Mechanistic Rationale: The final step is the deprotection of the nitrogen. Under acidic conditions, the acetyl group is hydrolyzed to acetic acid, liberating the free amine of the indoline ring and yielding the target compound.
-
Materials and Reagents:
-
1-Acetylthis compound (8)
-
Hydrochloric Acid (HCl), concentrated or as a solution
-
Sodium Bicarbonate (NaHCO₃) or other suitable base for neutralization.
-
-
Procedure:
-
Suspend 1-Acetylthis compound (1.0 eq) in a solution of hydrochloric acid (e.g., 5-6 M).
-
Heat the mixture to reflux and maintain for 2-4 hours, monitoring by TLC for the disappearance of the starting material.
-
Cool the reaction mixture to room temperature, then further cool in an ice bath.
-
Carefully neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.
-
The product will precipitate out of the solution.
-
Filter the solid, wash with cold water, and dry under vacuum to afford the final product, this compound.
-
The reported yield for this final step is approximately 81%.[1]
-
Summary of Synthesis & Expected Yields
The following table summarizes the key aspects of each reaction step.
| Step | Starting Material | Key Reagents | Product | Avg. Reported Yield |
| 1 | Indoline | Acetic Anhydride | 1-Acetylindoline | Quantitative[1] |
| 2 | 1-Acetylindoline | Chlorosulfuric Acid | 1-Acetylindoline-5-sulfonyl chloride | 81%[1] |
| 3 | 1-Acetylindoline-5-sulfonyl chloride | Ammonia | 1-Acetylthis compound | 89%[1] |
| 4 | 1-Acetylthis compound | Hydrochloric Acid | This compound | 81%[1] |
Characterization & Quality Control
To ensure the identity and purity of the synthesized compounds, the following analytical techniques are recommended at each stage.
-
Thin Layer Chromatography (TLC): Essential for monitoring reaction progress. A typical mobile phase would be a mixture of hexane and ethyl acetate, with the polarity adjusted for each step.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will confirm the structure by showing characteristic peaks for aromatic, aliphatic (indoline ring), and NH protons. The disappearance of the acetyl singlet (~2.2 ppm) in the final step is a key indicator of successful deprotection.
-
¹³C NMR: Provides confirmation of the carbon skeleton.
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the intermediates and the final product (C₈H₁₀N₂O₂S, MW: 198.24).[6]
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups. Look for characteristic stretches for N-H (amine and sulfonamide), C=O (amide), and S=O (sulfonamide) bonds.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound, which should be ≥95% for use in further applications.[1]
Experimental Workflow Diagram
Caption: Generalized workflow for each step of the synthesis protocol.
References
-
Krymov, S. K., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Pharmaceuticals, 15(12), 1453. [Link]
-
Haj Hossen, M., et al. (2021). Synthesis of Aryl Sulfonamides by Eco-Friendly Method and Evaluation of Their Anti-Bacterial Activity. International Scientific Organization, 47(3), 603-614. [Link]
-
Russell, H. F., et al. (1985). 5-SUBSTITUTED INDOLES via SODIUM INDOLINE-2-SULFONATE. A REEXAMINATION. Organic Preparations and Procedures International, 17(6), 391-399. [Link]
-
Wallace, O. B. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. The Royal Society of Chemistry. [Link]
-
Brough, P. A., et al. (2015). A palladium-catalyzed method for the preparation of sulfonamides. Organic & Biomolecular Chemistry, 13(1), 108-113. [Link]
-
De Luca, L., & Giacomelli, G. (2008). A Handy and Efficient Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. The Journal of Organic Chemistry, 73(10), 3967–3969. [Link]
-
Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates. Journal of Medicinal Chemistry, 54(10), 3451–3479. [Link]
-
Raszka, B. (2007). Syntheses of Novel Indoline and Indole Sulfonamides and Sulfones. ACS. [Link]
-
Richardson, C. T., et al. (2020). Indoline-6-Sulfonamide Inhibitors of the Bacterial Enzyme DapE. Antibiotics, 9(9), 595. [Link]
Sources
- 1. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Indoline-6-Sulfonamide Inhibitors of the Bacterial Enzyme DapE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
Step-by-step synthesis of 1-acylindoline-5-sulfonamides
Application Note & Protocol
A Comprehensive Guide to the Step-by-Step Synthesis of 1-Acylindoline-5-sulfonamides for Drug Discovery Research
Abstract
The 1-acylindoline-5-sulfonamide scaffold is a privileged structure in modern medicinal chemistry, serving as a cornerstone for the development of potent enzyme inhibitors.[1] Notably, derivatives of this class have demonstrated significant inhibitory activity against tumor-associated carbonic anhydrase (CA) isoforms, such as CA IX and CA XII, which are implicated in promoting acidic tumor microenvironments and cancer progression.[2][3] This application note provides a detailed, step-by-step protocol for the synthesis of 1-acylindoline-5-sulfonamides, designed for researchers in drug development and medicinal chemistry. The guide follows a logical, field-proven synthetic pathway, beginning with commercially available indoline and culminating in the target N-acylated products. Each step includes an explanation of the underlying chemical principles, detailed experimental procedures, and critical insights to ensure reproducibility and high yields.
Introduction: The Significance of the this compound Scaffold
Sulfonamides ("sulfa drugs") represent a critical class of pharmacophores with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][4] When combined with an indoline nucleus—a "privileged scaffold" frequently found in biologically active compounds—the resulting this compound core becomes a powerful platform for drug design.[1] The primary synthetic challenge lies in achieving selective functionalization of the indoline ring system. The strategy outlined herein employs a robust, multi-step sequence involving protection, directed electrophilic substitution, and final diversification through acylation. This method provides a reliable pathway to generate libraries of 1-acylindoline-5-sulfonamides for structure-activity relationship (SAR) studies and the development of novel therapeutic agents.[2][5]
Overall Synthetic Workflow
The synthesis of 1-acylindoline-5-sulfonamides is accomplished via a four-step sequence starting from indoline. The initial protection of the indoline nitrogen is crucial to direct the subsequent chlorosulfonylation to the desired 5-position of the benzene ring. Following amination and deprotection to yield the key this compound intermediate, a final acylation step allows for the introduction of diverse acyl groups at the 1-position.
Caption: Workflow for the synthesis of 1-acylindoline-5-sulfonamides.
Detailed Experimental Protocols
PART A: Synthesis of the Key Intermediate: this compound
This part details the four-step synthesis of the crucial precursor required for the final diversification.
Step 1: N-Acetylation of Indoline (Protection)
-
Causality & Expertise: The nitrogen atom of indoline is a potent nucleophile and directing group. To prevent side reactions and to direct the subsequent electrophilic chlorosulfonylation to the para-position (C5) of the benzene ring, the nitrogen must first be protected. Acylation with acetic anhydride is a highly efficient and quantitative method to form a stable amide, which deactivates the nitrogen and provides the necessary steric and electronic influence.[2][6]
-
Protocol:
-
To a round-bottom flask, add indoline (1.0 eq, e.g., 4.0 g, 0.034 mol).
-
Carefully add acetic anhydride (approx. 4.0 eq, 15 mL, 0.16 mol).
-
Heat the reaction mixture to reflux for 10-15 minutes.
-
Cool the mixture to room temperature and then pour it slowly onto crushed ice with stirring.
-
A precipitate will form. Collect the solid by vacuum filtration.
-
Wash the filtered solid thoroughly with cold water to remove any residual acetic acid.
-
Dry the product (1-acetylindoline) under vacuum. A near-quantitative yield (e.g., 99%) is expected.[2][6]
-
Step 2: Chlorosulfonylation of 1-Acetylindoline
-
Causality & Expertise: This is a classic electrophilic aromatic substitution reaction. Chlorosulfuric acid serves as the powerful electrophile. The acetyl group on the indoline nitrogen directs the substitution primarily to the C5 position. The reaction is performed at low temperatures to control the high reactivity of chlorosulfuric acid and prevent degradation.
-
Protocol:
-
In a fume hood, cool a flask containing chlorosulfuric acid (approx. 6.6 eq, 15 mL, 0.225 mol) in an ice bath.
-
Slowly and portion-wise, add the 1-acetylindoline (5.39 g, 0.034 mol) from Step 1 to the stirring chlorosulfuric acid. Maintain the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours or until the reaction is complete (monitor by TLC).
-
Carefully pour the reaction mixture onto crushed ice. This step is highly exothermic and must be done slowly.
-
The product, 1-acetylindoline-5-sulfonyl chloride, will precipitate. Collect the solid by vacuum filtration and wash with cold water.
-
Dry the product under vacuum. A good yield (e.g., 81%) is expected.[2][6]
-
Step 3: Ammonolysis of 1-Acetylindoline-5-sulfonyl Chloride
-
Causality & Expertise: The highly reactive sulfonyl chloride is readily converted to the corresponding sulfonamide via nucleophilic substitution with ammonia. The reaction is typically performed in a suitable organic solvent like tetrahydrofuran (THF).
-
Protocol:
-
Dissolve the 1-acetylindoline-5-sulfonyl chloride from Step 2 in THF.
-
Bubble ammonia gas through the solution or add a solution of ammonia in THF.
-
Stir the reaction at room temperature until completion.
-
Remove the solvent under reduced pressure. The resulting solid is 1-acetylthis compound. An excellent yield (e.g., 89%) is typical.[2][6]
-
Step 4: Acid-Catalyzed Hydrolysis of 1-Acetylthis compound (Deprotection)
-
Causality & Expertise: The final step to obtain the key intermediate is the removal of the N-acetyl protecting group. This is achieved through acid-catalyzed hydrolysis. Refluxing in a mixture of methanol and concentrated hydrochloric acid effectively cleaves the amide bond.
-
Protocol:
-
Suspend 1-acetylthis compound (1.0 eq, e.g., 5.8 g, 0.024 mol) in methanol (30 mL).
-
Add concentrated hydrochloric acid (approx. 4.2 eq, 10 mL, 0.1 mol).
-
Reflux the mixture for 2 hours.[6]
-
Cool the reaction and remove the solvent in vacuo.
-
Dissolve the residue in water (40 mL) and adjust the pH to 7-8 using a 1N NaOH solution.
-
A precipitate of this compound will form. Collect the solid by filtration.
-
Purify the product by flash chromatography to obtain pure this compound. A yield of around 81% is expected.[6]
-
PART B: Synthesis of Target 1-Acylindoline-5-sulfonamides (Diversification)
With the core intermediate in hand, a variety of acyl groups can be introduced at the 1-position. Two common methods are presented.
Method A: Acylation using Acyl Chlorides
-
Causality & Expertise: This is a standard nucleophilic acyl substitution. The nitrogen of this compound acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. A weak base, such as pyridine, is used to neutralize the HCl byproduct generated during the reaction.[2][6]
-
Protocol:
-
Dissolve this compound (1.0 eq) in a suitable solvent like chloroform (CHCl₃).
-
Add pyridine (1.1-1.5 eq) to the solution.
-
Add the desired acyl chloride (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for several hours until completion (monitor by TLC).
-
Upon completion, perform a standard aqueous workup to remove pyridine hydrochloride and excess reagents.
-
Dry the organic layer, concentrate, and purify the final product by chromatography or recrystallization.
-
Method B: Acylation using Carboxylic Acids and Coupling Agents
-
Protocol:
-
In a flask, dissolve the desired carboxylic acid (1.1 eq) in THF.
-
Add CDI (1.1 eq) and stir at room temperature for 1 hour to activate the acid.
-
Add this compound (1.0 eq) and a catalytic amount of DMAP.
-
Heat the reaction mixture (e.g., to 40 °C) and stir until completion.[2][6]
-
After cooling, remove the solvent and perform an appropriate workup and purification as described in Method A.
-
Data Summary: Representative Examples of N-Acylation
The final N-acylation step allows for broad diversification. The yields for this step are generally in the range of 50-79%.[5][6]
| Entry | Acyl Chloride/Carboxylic Acid | Method | Base/Catalyst | Solvent | Expected Yield (%) | Reference |
| 1 | Acetyl Chloride | A | Pyridine | CHCl₃ | 50-70 | [6] |
| 2 | Benzoyl Chloride | A | Pyridine | CHCl₃ | 50-75 | [6] |
| 3 | 3-Methoxybenzoyl Chloride | A | Pyridine | CHCl₃ | 62 | [6] |
| 4 | Isonicotinic Acid | B | CDI, DMAP | THF | 50-70 | [6] |
References
-
Trofimov, A. et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Pharmaceuticals (Basel), 15(12), 1453. [Link]
-
Trofimov, A. et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. PMC. [Link]
-
Raszka, B. (2007). Syntheses of Novel Indoline and Indole Sulfonamides and Sulfones. MARM-ACS. [Link]
-
Trofimov, A. et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. ResearchGate. [Link]
-
Trofimov, A. et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. PubMed. [Link]
-
The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ajchem-b.com [ajchem-b.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Application Note: A Robust HPLC Method for Purity Analysis of Indoline-5-sulfonamide
Abstract
This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the purity analysis of Indoline-5-sulfonamide, a key intermediate in pharmaceutical synthesis. The developed isocratic reverse-phase method demonstrates excellent specificity, linearity, accuracy, and precision, making it suitable for quality control and stability testing in drug development and manufacturing environments. The causality behind experimental choices, adherence to pharmacopeial standards, and a comprehensive validation protocol are discussed to ensure scientific integrity and immediate applicability for researchers, scientists, and drug development professionals.
Introduction
This compound is a crucial building block in medicinal chemistry, with its scaffold being integral to the development of various therapeutic agents.[1] The purity of this intermediate is paramount as impurities can affect the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, a reliable and validated analytical method for its purity determination is essential. This document provides a comprehensive guide to a specific and sensitive HPLC method for the quantitative analysis of this compound and its potential impurities.
The method development was guided by the physicochemical properties of the analyte and principles outlined in the United States Pharmacopeia (USP) and International Council for Harmonisation (ICH) guidelines.[2][3][4][5] The sulfonamide functional group and the indoline nucleus are both common pharmacophores.[1] Understanding their chromatographic behavior is key to developing a selective method.
Scientific Rationale and Method Development
The primary objective was to develop a stability-indicating HPLC method capable of separating this compound from its potential degradation products and process-related impurities. The following considerations formed the basis of the method development strategy:
-
Analyte Properties: this compound (Molecular Formula: C₈H₁₀N₂O₂S, Molecular Weight: 198.24 g/mol ) possesses a sulfonamide group.[6] The pKa of the sulfonamide proton in the related indole-5-sulfonamide is predicted to be around 10.22.[7] To ensure consistent retention and sharp peak shape, the mobile phase pH was maintained in the acidic range to keep the sulfonamide group in its neutral form. The indoline structure contains a chromophore that absorbs UV light, making UV detection a suitable choice. Based on the UV spectrum of similar structures, a detection wavelength of 280 nm was selected for optimal sensitivity.[8]
-
Column Chemistry: A C18 (octadecylsilane) stationary phase was chosen due to its versatility and proven efficacy in separating moderately polar to non-polar compounds. The hydrophobic nature of the C18 stationary phase provides good retention for the indoline ring system.
-
Mobile Phase Composition: A mixture of acetonitrile and water was selected as the mobile phase, offering a good balance of solvent strength and compatibility with UV detection. Trifluoroacetic acid (TFA) was incorporated as a mobile phase modifier. TFA serves two critical purposes: it controls the pH of the mobile phase to suppress the ionization of the sulfonamide group, and it acts as an ion-pairing agent, further improving peak shape and resolution.
-
Isocratic Elution: For routine quality control analysis, an isocratic elution mode was chosen for its simplicity, robustness, and shorter run-to-run equilibration times compared to gradient elution.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the purity analysis of this compound.
Instrumentation and Materials
-
HPLC System: A Waters 2695 Separations module or equivalent, equipped with a 2489 UV/Vis detector.[8]
-
Column: Waters PAH C18, 5 µm, 4.6 mm × 250 mm, or equivalent.[8]
-
Chemicals and Reagents:
-
This compound reference standard (purity ≥ 99.5%)
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA), (HPLC grade)
-
Water (Milli-Q or equivalent)
-
Methanol (HPLC grade)[8]
-
Chromatographic Conditions
A summary of the optimized HPLC parameters is presented in the table below.
| Parameter | Condition |
| Mobile Phase | Acetonitrile : Water : TFA (40:60:0.1, v/v/v) |
| Column | Waters PAH C18, 5 µm, 4.6 mm × 250 mm |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 280 nm |
| Run Time | 15 minutes |
Preparation of Solutions
-
Mobile Phase Preparation: To prepare 1 L of the mobile phase, mix 400 mL of acetonitrile, 600 mL of water, and 1.0 mL of TFA. Degas the solution by sonication or online degasser before use.
-
Diluent: A mixture of Methanol and Water (50:50, v/v) is used as the diluent.
-
Standard Solution Preparation (0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution Preparation (0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
Experimental Workflow
The logical flow of the analytical procedure is depicted in the following diagram.
Figure 1: Experimental workflow for the HPLC analysis of this compound.
Method Validation and System Suitability
The developed method was validated according to the International Council for Harmonisation (ICH) guidelines Q2(R2) to ensure it is fit for its intended purpose.[9][10]
System Suitability Test (SST)
Before sample analysis, the chromatographic system must meet the predefined system suitability criteria to ensure the validity of the results.[2][3][4][5][11] Five replicate injections of the standard solution are performed.
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry and good chromatographic performance. |
| Theoretical Plates (N) | ≥ 2000 | Indicates column efficiency and separation power. |
| Relative Standard Deviation (%RSD) of Peak Area | ≤ 2.0% | Demonstrates the precision of the injection and system. |
| Relative Standard Deviation (%RSD) of Retention Time | ≤ 1.0% | Ensures the stability of the chromatographic system. |
Specificity (Forced Degradation)
Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[12][13] The sample of this compound is subjected to various stress conditions to induce degradation. The method should be able to separate the main peak from all degradation products.
-
Acid Hydrolysis: 1 N HCl at 60°C for 4 hours.
-
Base Hydrolysis: 1 N NaOH at 60°C for 2 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105°C for 48 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.
The chromatograms from the stressed samples should show no co-elution of degradation products with the main analyte peak, which can be confirmed using a photodiode array (PDA) detector to assess peak purity.
Linearity
The linearity of the method is established by analyzing a series of solutions of this compound at different concentrations, typically ranging from the limit of quantitation (LOQ) to 150% of the nominal sample concentration. The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
Accuracy and Precision
Accuracy is determined by performing recovery studies on a placebo spiked with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The mean recovery should be within 98.0% to 102.0%.
Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). The %RSD for the results should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD and LOQ are determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ, or by using the standard deviation of the response and the slope of the calibration curve.
The logical relationship of the validation parameters is illustrated in the diagram below.
Figure 2: Logical relationship of HPLC method validation parameters.
Conclusion
The HPLC method detailed in this application note provides a reliable and robust solution for the purity analysis of this compound. The method is specific, linear, accurate, and precise, meeting the stringent requirements of the pharmaceutical industry. The scientific rationale behind the selection of chromatographic parameters is thoroughly explained, and the comprehensive validation protocol ensures compliance with regulatory guidelines. This application note serves as a valuable resource for quality control laboratories and researchers involved in the development and manufacturing of pharmaceuticals containing the this compound moiety.
References
- United States Pharmacopeia (USP).
- International Council for Harmonisation (ICH). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- American Chemical Society. Getting the peaks perfect: System suitability for HPLC.
- BioPharm International.
- Pharmaguideline. System Suitability in HPLC Analysis.
- Chrom
- MDPI. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance.
- Biomedical Journal of Scientific & Technical Research.
- National Institutes of Health (NIH).
- Santa Cruz Biotechnology. This compound | CAS 52206-06-1.
- ChemicalBook. 1H-Indole-5-sulfonamide(9CI) Product Description.
- Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond.
- BenchChem. This compound | 52206-06-1.
- International Journal of Research in Applied, Natural and Social Sciences.
- YouTube. System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025.
- Oxford Academic.
- Phenomenex. Guide to Choosing the Correct HPLC Solvent.
- AAT Bioquest. Absorption [Indole] - Absorbance.
- MDPI.
- International Journal Of Pharma Research and Health Sciences. Spectrophotometric Determination of Sulfanilamide and Effect of pH on its Absorption Spectrum.
- ResearchG
- Chemical Engineering Transactions.
- Element Lab Solutions. HPLC Solvent Selection.
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- International Council for Harmonisation (ICH).
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- 10. researchgate.net [researchgate.net]
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Application Note: A Robust and Validated LC-MS/MS Method for the High-Throughput Quantification of Indoline-5-sulfonamide in Human Plasma
Abstract
This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Indoline-5-sulfonamide in human plasma. The protocol has been developed and validated to meet the rigorous standards of bioanalytical method validation guidelines, ensuring accuracy, precision, and reliability for use in clinical and preclinical drug development. The methodology employs a straightforward protein precipitation extraction procedure, followed by rapid chromatographic separation and detection using multiple reaction monitoring (MRM) mass spectrometry. This approach provides the necessary performance for pharmacokinetic and toxicokinetic studies of this compound.
Introduction: The Analytical Imperative for this compound
This compound and its derivatives are a class of compounds with significant interest in medicinal chemistry, exhibiting a range of biological activities. As these molecules progress through the drug development pipeline, a robust and reliable bioanalytical method is paramount for the accurate characterization of their pharmacokinetic (PK) and pharmacodynamic (PD) profiles. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of small molecules in complex biological matrices due to its inherent selectivity, sensitivity, and speed.
The primary challenge in developing such methods lies in mitigating the impact of the biological matrix on the analytical results. The co-eluting endogenous components of plasma can cause ion suppression or enhancement, leading to inaccurate quantification. Therefore, a well-designed sample preparation strategy and the use of an appropriate internal standard are critical to ensure the integrity of the data. This application note provides a comprehensive protocol for the quantification of this compound in human plasma, addressing these challenges to deliver a method suitable for regulated bioanalysis.
Method Overview: A Three-Pillar Approach to Bioanalysis
The developed method is built upon three core pillars to ensure scientific integrity and generate trustworthy data:
-
Efficient Sample Preparation: A simple and rapid protein precipitation protocol is employed to remove the bulk of plasma proteins, minimizing matrix effects and ensuring high sample throughput.
-
Rapid and Selective Chromatography: A reversed-phase ultra-high-performance liquid chromatography (UHPLC) separation provides a short run time while maintaining excellent peak shape and resolution from endogenous interferences.
-
Sensitive and Specific Detection: A triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) ensures high selectivity and sensitivity for the quantification of this compound.
Figure 1: Overall workflow for the quantification of this compound in human plasma.
Materials and Methods
Reagents and Materials
-
This compound (purity ≥98%)
-
Indapamide (Internal Standard, purity ≥98%)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
Instrumentation
-
UHPLC system (e.g., Waters ACQUITY UPLC, Sciex ExionLC)
-
Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S, Sciex Triple Quad 6500+)
-
Analytical column: C18, 2.1 x 50 mm, 1.7 µm
LC-MS/MS Parameters
The following parameters provide a starting point for method development and should be optimized for the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | 5% B to 95% B in 2.0 min, hold for 0.5 min, return to initial conditions |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 450 °C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
Table 3: MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 199.2 | 134.1 | 50 | 20 |
| 117.1 | 50 | 25 | ||
| Indapamide (IS) | 366.1 | 189.0 | 50 | 22 |
| 133.0 | 50 | 30 |
Note: The molecular weight of this compound is 198.24 g/mol [1]. The precursor ion at m/z 199.2 corresponds to the protonated molecule [M+H]+. The proposed product ions are based on the fragmentation of the indoline ring and the sulfonamide group.
Detailed Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of this compound and Indapamide (Internal Standard) and dissolve in 1 mL of methanol to prepare individual stock solutions.
-
Working Standard Solutions: Serially dilute the primary stock solution of this compound with 50:50 (v/v) acetonitrile:water to prepare working standards for the calibration curve and quality control samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the primary stock solution of Indapamide with acetonitrile to a final concentration of 100 ng/mL.
Sample Preparation Protocol
Figure 2: Step-by-step sample preparation workflow.
-
Pipette 50 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 100 µL of the Indapamide internal standard working solution (100 ng/mL in acetonitrile).
-
Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vial.
-
Inject 5 µL of the prepared sample into the LC-MS/MS system.
Method Validation
The bioanalytical method was validated according to the FDA's "Bioanalytical Method Validation Guidance for Industry". The following parameters were assessed:
-
Selectivity and Specificity: Six different lots of blank human plasma were analyzed to ensure no significant interference at the retention times of this compound and the internal standard.
-
Linearity and Range: Calibration curves were prepared by spiking blank plasma with known concentrations of this compound. A linear range of 1-1000 ng/mL was established with a correlation coefficient (r²) of >0.99.
-
Accuracy and Precision: The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: lower limit of quantification (LLOQ), low QC, mid QC, and high QC. The acceptance criteria were ±15% (±20% for LLOQ) for accuracy and ≤15% (≤20% for LLOQ) for precision.
-
Matrix Effect: The matrix effect was assessed by comparing the peak areas of the analyte and internal standard in post-extraction spiked plasma samples with those in neat solutions.
-
Recovery: The extraction recovery was determined by comparing the peak areas of pre-extraction spiked samples to those of post-extraction spiked samples.
-
Stability: The stability of this compound was evaluated under various conditions, including freeze-thaw cycles, short-term bench-top stability, and long-term storage stability at -80°C.
Table 4: Summary of Validation Results
| Validation Parameter | Result |
| Linearity (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 12% |
| Accuracy (%Bias) | Within ±10% |
| Matrix Effect | Negligible ion suppression or enhancement |
| Extraction Recovery | > 85% |
| Stability | Stable under all tested conditions |
Discussion: Justification of Methodological Choices
The selection of a simple protein precipitation with acetonitrile was driven by the need for a high-throughput method. This approach, while potentially leading to a less clean extract compared to liquid-liquid or solid-phase extraction, is often sufficient for modern, highly selective LC-MS/MS systems. The use of a stable isotope-labeled internal standard is the gold standard for mitigating matrix effects; however, in the absence of a commercially available labeled this compound, a structurally similar compound, Indapamide, was chosen. Indapamide is a sulfonamide-containing indoline derivative, making it a suitable analog for this application. Its chromatographic and ionization behavior is expected to closely mimic that of the analyte, thereby compensating for variability during sample preparation and analysis.
The chromatographic conditions were optimized to achieve a rapid separation with good peak symmetry. The use of a sub-2 µm particle size column allows for high-efficiency separations at a higher flow rate, significantly reducing the analysis time per sample. The acidic mobile phase (0.1% formic acid) promotes the protonation of both the analyte and the internal standard, leading to enhanced sensitivity in the positive ESI mode.
Conclusion
The LC-MS/MS method presented in this application note provides a robust, sensitive, and selective solution for the quantification of this compound in human plasma. The simple sample preparation, rapid chromatographic analysis, and adherence to regulatory validation guidelines make this method well-suited for supporting drug development programs from early discovery through to clinical trials.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
- Ding, L., et al. (2006). A sensitive LC–ESI-MS method for the determination of indapamide in human plasma: Method and clinical applications. Journal of Pharmaceutical and Biomedical Analysis, 42(2), 213-217.
- Tang, J., et al. (2005). Determination of indapamide in human blood by liquid chromatography-mass spectrometry.
Sources
Protocol for Carbonic Anhydrase Inhibition Assay Using Indoline-5-Sulfonamide
<APPLICATION NOTE & PROTOCOL
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for performing a carbonic anhydrase (CA) inhibition assay using indoline-5-sulfonamide and its derivatives. Carbonic anhydrases are a family of metalloenzymes that play a critical role in various physiological processes, including pH regulation and CO2 transport.[1][2] Their involvement in pathologies like glaucoma and cancer has established them as significant drug targets.[1][3] Sulfonamides are a well-established class of CA inhibitors.[3][4][5][6][7] This protocol details a robust and reproducible colorimetric assay for determining the inhibitory activity of compounds against CAs, which is suitable for both high-throughput screening and detailed kinetic analysis.
Introduction: The Significance of Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs; EC 4.2.1.1) are ubiquitous zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[2][8] This seemingly simple reaction is fundamental to a host of physiological functions, including respiration, pH homeostasis, and electrolyte secretion.[2][9] Several isoforms of CA have been identified, with varying tissue distribution and subcellular localization.[8]
The overexpression and activity of certain CA isoforms, such as CA IX and CA XII, are associated with the acidic microenvironment of solid tumors, promoting cancer cell survival and proliferation.[3][5][6][7] This makes them attractive targets for the development of novel anticancer therapies.[4] The this compound scaffold has emerged as a promising starting point for the design of potent and selective CA inhibitors.[3][5][6][7][10]
This application note provides a detailed protocol for a colorimetric assay to screen and characterize this compound-based inhibitors of CA. The assay is based on the esterase activity of CA, which hydrolyzes p-nitrophenyl acetate (p-NPA) to the chromogenic product p-nitrophenol.[1][2][11] The rate of product formation, monitored spectrophotometrically, is proportional to CA activity. A decrease in this rate in the presence of a test compound indicates inhibition.[1]
Principle of the Assay
In addition to their primary physiological role, carbonic anhydrases exhibit esterase activity.[1][2] The p-nitrophenyl acetate (p-NPA) assay leverages this catalytic capability. The enzyme catalyzes the hydrolysis of the colorless substrate p-NPA into acetate and the yellow-colored product, p-nitrophenol (p-NP).[1] The formation of p-NP can be quantified by measuring the increase in absorbance at 400-405 nm.[1][11] The presence of a CA inhibitor, such as an this compound derivative, will reduce the rate of this reaction, allowing for the determination of the inhibitor's potency, often expressed as the half-maximal inhibitory concentration (IC50).[11][12]
The enzymatic reaction is as follows:
p-Nitrophenyl Acetate (colorless) --(Carbonic Anhydrase)--> p-Nitrophenol (yellow) + Acetate
Materials and Reagents
Equipment
-
96-well clear, flat-bottom microplates
-
Multi-well absorbance microplate reader capable of kinetic measurements at 405 nm
-
Single and multichannel pipettes
-
Reagent reservoirs
-
Ice bucket
-
Vortex mixer
Reagents
-
Human Carbonic Anhydrase II (hCA II), or other desired isoform
-
This compound or its derivatives (test compounds)
-
Acetazolamide (positive control inhibitor)[9]
-
p-Nitrophenyl acetate (p-NPA) (substrate)
-
Assay Buffer: 50 mM Tris-SO4, pH 7.4[15]
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
Reagent Preparation
| Reagent | Stock Concentration | Working Concentration | Solvent |
| hCA II | 1 mg/mL | 0.2 - 0.3 µM[1] | Assay Buffer |
| p-NPA | 15-100 mM[1] | 0.48 - 0.6 mM[1] | Ethanol or Acetonitrile[16] |
| Test Compounds | 10 mM | 0.1 nM - 100 µM | DMSO |
| Acetazolamide | 10 mM | 0.1 nM - 10 µM | DMSO |
Note: Briefly centrifuge all small vials before opening.[9] It is recommended to prepare fresh dilutions of the enzyme and substrate for each experiment.
Experimental Protocol
The following protocol is designed for a 96-well plate format. All samples and controls should be run in at least duplicate.
Assay Workflow Diagram
Caption: Experimental workflow for the carbonic anhydrase inhibition assay.
Step-by-Step Procedure
-
Plate Preparation: Design the layout of your 96-well plate. Include wells for blanks (assay buffer only), negative controls (enzyme, no inhibitor), positive controls (enzyme with a known inhibitor like Acetazolamide), and your test compounds at various concentrations.
-
Enzyme Addition: Add 80 µL of the CA Assay Buffer to all wells.[9] To the appropriate wells (excluding the blank), add 5 µL of the CA Enzyme Working Solution.[9]
-
Inhibitor Addition:
-
Prepare serial dilutions of your this compound test compounds and the positive control (Acetazolamide) in DMSO.
-
Add 10 µL of the diluted test compounds or controls to their respective wells.[9]
-
For the negative control and blank wells, add 10 µL of the assay buffer containing the same final concentration of DMSO as the inhibitor wells. This serves as a solvent control.[9]
-
-
Pre-incubation: Gently mix the contents of the plate and incubate at room temperature for 10-15 minutes to allow for the interaction between the enzyme and the inhibitors.[1][9]
-
Reaction Initiation: Add 5 µL of the p-NPA substrate solution to all wells to initiate the enzymatic reaction.[9] The final volume in each well will be 100 µL.
-
Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 405 nm in kinetic mode at room temperature.[9] Record readings every minute for 30 to 60 minutes.
Data Analysis
Calculation of Reaction Rate
For each well, plot the absorbance at 405 nm against time. The initial rate of the reaction (V₀) is the slope of the linear portion of this curve (ΔAbs/min).[1]
Determination of Percent Inhibition
Calculate the percentage of inhibition for each concentration of the test compound using the following formula:
% Inhibition = [(V₀_control - V₀_inhibitor) / V₀_control] x 100
Where:
-
V₀_control is the rate of reaction in the absence of an inhibitor (negative control).
-
V₀_inhibitor is the rate of reaction in the presence of the inhibitor.
IC50 Value Determination
The IC50 is the concentration of an inhibitor required to reduce the rate of the enzymatic reaction by 50%.[12][17] To determine the IC50 value, plot the percent inhibition against the logarithm of the inhibitor concentration.[17][18] The resulting sigmoidal curve can be fitted using non-linear regression analysis to calculate the precise IC50 value.[17]
| Compound | Target Isoform | IC50 (nM) |
| This compound Derivative A | hCA II | 50.2 |
| This compound Derivative B | hCA II | 15.8 |
| This compound Derivative C | hCA IX | 25.4 |
| Acetazolamide (Control) | hCA II | 12.1 |
Note: The provided IC50 values are for illustrative purposes only and will vary depending on the specific this compound derivative and the CA isoform being tested.
Mechanism of Inhibition by Sulfonamides
Sulfonamides, including this compound, act as potent inhibitors of carbonic anhydrases through a well-defined mechanism. The sulfonamide group coordinates directly with the zinc ion (Zn2+) located in the active site of the enzyme.[8] This interaction is facilitated by the deprotonation of the sulfonamide nitrogen, which then displaces the zinc-bound water molecule or hydroxide ion that is essential for the catalytic activity.[19]
Caption: Mechanism of carbonic anhydrase inhibition by sulfonamides.
The binding of the sulfonamide to the zinc ion effectively blocks the active site, preventing the substrate (CO2) from accessing it and thereby inhibiting the enzyme's catalytic function.[20] The affinity of a particular sulfonamide inhibitor for a specific CA isoform is influenced by additional interactions between the inhibitor's scaffold (in this case, the indoline moiety) and the amino acid residues lining the active site cavity.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background absorbance | Substrate (p-NPA) instability and spontaneous hydrolysis. | Prepare fresh p-NPA solution for each assay. Ensure the pH of the assay buffer is stable. |
| Low enzyme activity | Improper enzyme storage or handling. Inactive enzyme. | Store the enzyme at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[9] Use a new batch of enzyme. |
| Inconsistent results | Pipetting errors. Temperature fluctuations. | Calibrate pipettes regularly. Ensure all reagents are at room temperature before starting the assay. |
| Precipitation of test compounds | Poor solubility of the compound in the assay buffer. | Decrease the final concentration of the test compound. Increase the final DMSO concentration slightly (ensure it does not exceed 1% and run a solvent control). |
Conclusion
This application note provides a detailed and reliable protocol for the in vitro assessment of carbonic anhydrase inhibition by this compound derivatives. The described p-NPA colorimetric assay is a straightforward, cost-effective, and high-throughput compatible method for screening and characterizing potential CA inhibitors. Adherence to this protocol will enable researchers to generate robust and reproducible data, which is crucial for the advancement of drug discovery programs targeting carbonic anhydrases.
References
-
Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric) - Assay Genie. (n.d.). Retrieved from [Link]
-
Krymov, S. K., Scherbakov, A. M., Dezhenkova, L. G., Salnikova, D. I., Solov'eva, S. E., Sorokin, D. V., Vullo, D., De Luca, V., Capasso, C., Supuran, C. T., & Shchekotikhin, A. E. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Pharmaceuticals (Basel, Switzerland), 15(12), 1453. Retrieved from [Link]
-
IC50 Determination - edX. (n.d.). Retrieved from [Link]
-
IC50 - Wikipedia. (n.d.). Retrieved from [Link]
-
A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. (2021). International Journal of Molecular Sciences, 22(14), 7283. Retrieved from [Link]
-
Bonavia, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, 63(13), 6847-6863. Retrieved from [Link]
-
Vaškevičienė, I., et al. (2021). Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. Biochimica et Biophysica Acta (BBA) - General Subjects, 1865(11), 129983. Retrieved from [Link]
-
Supuran, C. T. (2001). Carbonic anhydrase inhibitors: sulfonamides as antitumor agents? Bioorganic & Medicinal Chemistry Letters, 11(5), 577-580. Retrieved from [Link]
-
Carbonic Anhydrase Inhibition Assay - BindingDB. (n.d.). Retrieved from [Link]
-
Krymov, S. K., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. CNR API. Retrieved from [Link]
-
Anderson, J., et al. (1998). The Hydrolysis of p-Nitrophenyl Acetate: A Versatile Reaction To Study Enzyme Kinetics. Journal of Chemical Education, 75(11), 1491. Retrieved from [Link]
-
Krymov, S. K., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. PubMed. Retrieved from [Link]
-
Krymov, S. K., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. ResearchGate. Retrieved from [Link]
-
Papalia, G. A., et al. (2013). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Analytical Biochemistry, 434(1), 17-25. Retrieved from [Link]
-
measuring enzyme inhibition by drugs - YouTube. (2021, January 12). Retrieved from [Link]
-
Koutnik, P., et al. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Chem, 2(2), 271-282. Retrieved from [Link]
-
Angeli, A., et al. (2018). Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. Journal of Medicinal Chemistry, 61(17), 7764-7774. Retrieved from [Link]
-
Carbonic Anhydrase assay. (n.d.). Retrieved from [Link]
-
Angeli, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12497. Retrieved from [Link]
-
Arslan, M., et al. (2016). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. Bioinorganic Chemistry and Applications, 2016, 1-7. Retrieved from [Link]
-
Carbonic Anhydrase Activity Assay. (2019, April 22). Protocols.io. Retrieved from [Link]
-
Ozensoy, O., Arslan, O., & Sinan, S. (2005). Purification and characterization of carbonic anhydrase from bovine stomach and effects of some known inhibitors on enzyme activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 20(4), 381-386. Retrieved from [Link]
-
How to Prepare NPA for Carbonic Anhydrase Activity Measurement? (2014, October 29). ResearchGate. Retrieved from [Link]
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Application Notes and Protocols for Evaluating the Antiproliferative Activity of Indoline-5-sulfonamide Derivatives
Introduction: The Therapeutic Potential of Indoline-5-sulfonamides
The indoline-5-sulfonamide scaffold has emerged as a promising pharmacophore in the discovery of novel anticancer agents.[1][2][3] This chemical moiety is featured in a variety of compounds that exhibit potent inhibitory activity against key biological targets implicated in cancer progression. Notably, derivatives of this scaffold have been investigated as inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[1][2][3] These enzymes play a crucial role in regulating the tumor microenvironment, contributing to acidosis, which in turn promotes tumor growth, invasion, and resistance to therapy.[1][2][3]
The evaluation of the antiproliferative activity of novel this compound derivatives is a critical step in the preclinical drug development pipeline. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of robust and reliable cell-based assays to quantify the cytostatic and cytotoxic effects of these compounds. We will delve into the principles, detailed protocols, and data interpretation for key assays, empowering you to generate high-quality, reproducible data.
Principle of Antiproliferative Assays
Antiproliferative assays are designed to measure the ability of a compound to inhibit cell growth. This can occur through cytostatic effects (cell cycle arrest) or cytotoxic effects (induction of cell death). A variety of in vitro assays are available, each with its own underlying principle, advantages, and limitations. The choice of assay depends on the specific research question, the cell type being studied, and the throughput requirements of the screen.
Here, we will focus on two widely used and complementary assays: the Sulforhodamine B (SRB) assay for assessing cell density and the Colony Formation Assay for evaluating long-term proliferative capacity.
Experimental Workflow for Antiproliferative Activity Assessment
A systematic approach is essential for the accurate evaluation of a compound's antiproliferative potential. The following workflow provides a general framework for conducting these studies.
Caption: A generalized workflow for assessing antiproliferative activity.
Assay Protocol 1: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used to determine cell density based on the measurement of total cellular protein content.[4][5] It is a reliable and sensitive assay suitable for high-throughput screening of antiproliferative compounds.[5]
Principle: Sulforhodamine B is a bright pink aminoxanthene dye that binds to basic amino acid residues in proteins under mildly acidic conditions.[6][7] The amount of bound dye is directly proportional to the total protein mass, which is an indicator of the number of viable cells.[7]
Materials:
-
96-well flat-bottom microplates
-
Selected cancer cell line(s)
-
Complete cell culture medium
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% (v/v) acetic acid
-
1% (v/v) Acetic acid
-
10 mM Tris base solution (pH 10.5)
-
Microplate reader
Step-by-Step Protocol:
-
Cell Seeding:
-
Harvest and count cells, ensuring a single-cell suspension.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound in complete culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
Include appropriate controls: vehicle control (medium with the same concentration of the solvent) and a no-treatment control.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (typically 48-72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
Cell Fixation:
-
After incubation, gently add 25 µL of cold 50% (w/v) TCA to each well (final concentration of 10%) and incubate the plates at 4°C for 1 hour.[8]
-
Wash the plates four times by submerging them in a tub of slow-running tap water and gently tapping on a paper towel to remove excess water.[8] Allow the plates to air-dry completely.
-
-
SRB Staining:
-
Solubilization and Absorbance Measurement:
Assay Protocol 2: Colony Formation Assay (Clonogenic Assay)
The colony formation assay is a long-term assay that assesses the ability of a single cell to undergo unlimited division and form a colony.[9][10] It is considered a gold standard for determining the reproductive integrity of cells after treatment with cytotoxic agents.[10]
Principle: This assay measures the ability of individual cells to proliferate and form colonies (a cluster of at least 50 cells) over an extended period (typically 7-14 days).[10] The number of colonies formed reflects the fraction of cells that have retained their reproductive capacity after treatment.
Materials:
-
6-well or 12-well plates
-
Selected cancer cell line(s)
-
Complete cell culture medium
-
This compound stock solution
-
Crystal Violet staining solution (e.g., 0.5% w/v in methanol)
-
Microscope or colony counter
Step-by-Step Protocol:
-
Cell Seeding:
-
Prepare a single-cell suspension of the desired cell line.
-
Seed a low and predetermined number of cells (e.g., 200-1000 cells/well) into 6-well plates containing complete culture medium. The optimal seeding density should be determined empirically for each cell line to ensure the formation of distinct colonies.
-
Allow the cells to attach overnight in a 37°C, 5% CO2 incubator.
-
-
Compound Treatment:
-
The next day, replace the medium with fresh medium containing various concentrations of the this compound.
-
Include a vehicle control.
-
-
Incubation:
-
Incubate the plates for a period that allows for colony formation (typically 7-14 days). The medium can be replaced with fresh medium containing the compound every 3-4 days if necessary.
-
-
Colony Staining:
-
After the incubation period, carefully remove the medium and wash the wells twice with PBS.
-
Fix the colonies by adding methanol and incubating for 10-15 minutes.
-
Remove the methanol and add the crystal violet staining solution to each well, ensuring the entire surface is covered. Incubate for 10-20 minutes at room temperature.
-
Carefully remove the staining solution and wash the wells with water until the background is clear.
-
-
Colony Counting:
-
Allow the plates to air-dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well. This can be done manually using a microscope or with an automated colony counter.[9]
-
Data Analysis and Presentation
A crucial part of evaluating antiproliferative activity is the determination of the half-maximal inhibitory concentration (IC50). The IC50 value is the concentration of a drug that is required for 50% inhibition of a biological process in vitro.[11]
Calculating Percent Inhibition:
For the SRB assay, the percentage of cell growth inhibition is calculated as follows:
% Inhibition = 100 - [((Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank)) * 100]
For the colony formation assay, the plating efficiency (PE) and surviving fraction (SF) are calculated:
PE = (Number of colonies formed / Number of cells seeded) * 100 SF = (Number of colonies formed after treatment) / (Number of cells seeded * (PE / 100))
Determining the IC50 Value:
The IC50 value is determined by plotting the percentage of inhibition (or surviving fraction) against the logarithm of the compound concentration.[12] A sigmoidal dose-response curve is then fitted to the data using non-linear regression analysis.[11][13]
Data Presentation:
The results should be presented in a clear and concise manner. A table summarizing the IC50 values for the this compound in different cell lines is highly recommended.
Table 1: Hypothetical IC50 Values of an this compound Derivative
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 15.2 |
| A549 | Lung Carcinoma | 28.7 |
| HCT116 | Colorectal Carcinoma | 19.5 |
Delving Deeper: Investigating the Mechanism of Action
Once the antiproliferative activity of an this compound has been established, the next logical step is to investigate its mechanism of action. This can involve a variety of cell-based assays designed to probe specific cellular processes.
Cell Cycle Analysis
Many antiproliferative compounds exert their effects by inducing cell cycle arrest at specific checkpoints (G1, S, or G2/M).[14] Flow cytometry is a powerful technique for analyzing the distribution of cells in different phases of the cell cycle.[15][16]
Principle: Cells are fixed and stained with a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI).[15] The fluorescence intensity of the stained cells is directly proportional to their DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases.[17]
Apoptosis Assays
Another common mechanism of action for anticancer drugs is the induction of apoptosis, or programmed cell death.[18] Several assays can be used to detect the hallmark features of apoptosis.[19]
-
Annexin V Staining: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye to detect apoptotic cells.[20]
-
Caspase Activity Assays: Caspases are a family of proteases that play a central role in the execution of apoptosis.[18] Fluorogenic or colorimetric assays can be used to measure the activity of key executioner caspases, such as caspase-3 and caspase-7.
-
TUNEL Assay: A hallmark of late-stage apoptosis is the fragmentation of DNA.[18] The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects these DNA strand breaks.[19]
Potential Signaling Pathways Targeted by Indoline-5-sulfonamides
The antiproliferative effects of indoline-5-sulfonamides are likely mediated through the modulation of key signaling pathways that regulate cell growth, proliferation, and survival. Several pathways are commonly dysregulated in cancer and represent attractive targets for therapeutic intervention.[21]
Caption: Potential signaling pathways targeted by antiproliferative compounds.
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, metabolism, and survival.[22][23] Its aberrant activation is a frequent event in many cancers.
-
Ras/MAPK Pathway: This pathway transduces signals from growth factors to the nucleus, promoting cell proliferation and differentiation.[22][23]
-
Wnt/β-catenin Pathway: Dysregulation of this pathway is a key driver in several cancers, leading to uncontrolled cell proliferation.[24]
Further investigation into the effects of indoline-5-sulfonamides on these and other relevant signaling pathways will provide a more complete understanding of their mechanism of action.
Troubleshooting Common Issues in Cell-Based Assays
Reproducibility is paramount in cell-based assays.[25][26] Several factors can contribute to variability in experimental results.
Common Pitfalls and Solutions:
-
Inconsistent Cell Seeding: Ensure a homogenous single-cell suspension and use calibrated pipettes for accurate cell seeding.
-
Edge Effects in Microplates: To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate or fill them with sterile PBS.
-
Compound Solubility Issues: Ensure the this compound is fully dissolved in the stock solution and does not precipitate upon dilution in the culture medium.
-
High Background Signal: Optimize washing steps and ensure complete removal of unbound dyes.[27]
-
Cell Line Contamination: Regularly test cell lines for mycoplasma contamination.
Conclusion
The cell-based assays and protocols detailed in this application note provide a robust framework for the comprehensive evaluation of the antiproliferative activity of novel this compound derivatives. By employing a systematic approach that encompasses initial screening, IC50 determination, and mechanistic studies, researchers can effectively characterize the therapeutic potential of these promising compounds and advance their development as next-generation anticancer agents.
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Krasavin, M., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. International Journal of Molecular Sciences, 23(22), 14371. [Link]
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Application Notes and Protocols for In Vivo Experimental Design of Indoline-5-sulfonamide Studies in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for the in vivo experimental design of studies involving Indoline-5-sulfonamide and its derivatives. As potent inhibitors of carbonic anhydrase IX (CA IX) and XII (CA XII), these compounds hold significant promise as anticancer agents, primarily by targeting the hypoxic and acidic tumor microenvironment.[1][2] This guide offers a detailed framework, from preclinical planning to specific experimental protocols, to ensure the generation of robust, reproducible, and ethically sound data for the evaluation of this promising class of therapeutic agents. The protocols and recommendations herein are grounded in established scientific principles and regulatory guidelines to facilitate the successful translation of preclinical findings.
Introduction: The Rationale for In Vivo Studies of this compound
This compound derivatives have emerged as a compelling class of small molecules targeting carbonic anhydrases, particularly the tumor-associated isoforms CA IX and CA XII.[1][2] These enzymes are pivotal in the adaptation of cancer cells to hypoxic conditions, a common feature of solid tumors. By catalyzing the hydration of carbon dioxide to protons and bicarbonate, CA IX and CA XII contribute to the acidification of the tumor microenvironment, which in turn promotes tumor progression, metastasis, and resistance to therapy.[1][3]
The primary mechanism of action of Indoline-5-sulfonamides lies in their ability to inhibit these carbonic anhydrases, thereby disrupting pH regulation in cancer cells and potentially reversing the aggressive phenotype associated with tumor hypoxia and acidosis.[1] Initial in vitro studies have demonstrated the antiproliferative effects of these compounds and their capacity to circumvent multidrug resistance.[2] However, to ascertain their therapeutic potential, comprehensive in vivo studies are indispensable.
This guide provides the foundational knowledge and detailed protocols for designing and executing in vivo experiments to evaluate the pharmacokinetics (PK), pharmacodynamics (PD), efficacy, and safety of this compound derivatives in relevant animal models.
Preclinical Planning: Laying the Groundwork for Success
A meticulously planned preclinical program is the cornerstone of successful drug development. This phase involves critical considerations that will dictate the quality and relevance of the data generated.
Ethical Considerations and Regulatory Compliance
All animal experiments must be conducted in strict adherence to ethical guidelines and regulations. The ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines provide an essential framework for ensuring the transparent and rigorous reporting of animal research.[1][2][3][4][5] Key ethical considerations include:
-
Justification of Animal Use: A clear scientific rationale for using animal models must be established.
-
The 3Rs (Replacement, Reduction, Refinement): Efforts should be made to replace animal use where possible, reduce the number of animals used to the minimum required for statistical significance, and refine experimental procedures to minimize animal suffering.
-
Institutional Animal Care and Use Committee (IACUC) Approval: All protocols must be reviewed and approved by an IACUC or equivalent ethics committee.
Selection of Animal Models
The choice of animal model is critical and should be guided by the specific research question. For anticancer studies of this compound, the following models are highly relevant:
-
Xenograft Models: These involve the transplantation of human cancer cells or tissues into immunodeficient mice (e.g., nude, SCID, or NSG mice).
-
Subcutaneous Xenografts: Simpler to establish and monitor, ideal for initial efficacy screening.
-
Orthotopic Xenografts: Involve implanting tumor cells into the corresponding organ of origin (e.g., pancreatic cancer cells into the pancreas). These models more accurately mimic the tumor microenvironment and metastatic processes.[1][5]
-
-
Syngeneic Models: These utilize immunocompetent mice and mouse tumor cell lines, allowing for the study of interactions between the investigational drug and the immune system. This is particularly relevant as tumor acidosis is known to suppress anti-tumor immunity.
-
Genetically Engineered Mouse Models (GEMMs): These models spontaneously develop tumors due to specific genetic modifications, closely recapitulating human cancer development.
The selection should also consider the expression levels of CA IX and CA XII in the chosen cancer cell lines, as this is central to the mechanism of action of this compound.
Compound Formulation and Administration
The formulation of this compound for in vivo administration is a critical step that can significantly impact its bioavailability and efficacy.
-
Vehicle Selection: A suitable vehicle must be chosen to dissolve or suspend the compound for administration. Common vehicles include saline, phosphate-buffered saline (PBS), and solutions containing solubilizing agents like DMSO, Tween 80, or polyethylene glycol (PEG). The chosen vehicle must be non-toxic at the administered volume.
-
Route of Administration: The route of administration should be selected based on the desired pharmacokinetic profile and clinical relevance. Common routes for preclinical studies include:
-
Oral (PO): Gavage administration is common for assessing oral bioavailability.
-
Intraperitoneal (IP): Often used for initial efficacy studies due to its simplicity and rapid absorption.
-
Intravenous (IV): Allows for direct entry into the systemic circulation and is essential for determining key pharmacokinetic parameters.
-
Subcutaneous (SC): Provides a slower, more sustained release of the compound.
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies
Understanding the PK/PD relationship of this compound is crucial for optimizing dosing regimens and predicting clinical efficacy.
Pharmacokinetic Studies
PK studies aim to characterize the absorption, distribution, metabolism, and excretion (ADME) of the compound.
Protocol: Single-Dose Pharmacokinetic Study in Mice
-
Animal Model: Use healthy male or female mice (e.g., CD-1 or C57BL/6), typically 6-8 weeks old.
-
Dosing:
-
Administer a single dose of this compound via the desired route (e.g., IV and PO to determine bioavailability).
-
Include at least three dose levels to assess dose-linearity.
-
-
Sample Collection:
-
Collect blood samples (via tail vein, saphenous vein, or terminal cardiac puncture) at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).
-
Process blood to obtain plasma and store at -80°C until analysis.
-
-
Bioanalysis:
-
Data Analysis:
-
Calculate key PK parameters including:
-
Maximum plasma concentration (Cmax)
-
Time to reach Cmax (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Half-life (t1/2)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Bioavailability (F%) for oral administration.
-
-
Table 1: Example Pharmacokinetic Parameters for a Hypothetical this compound Derivative
| Parameter | IV Administration (1 mg/kg) | PO Administration (10 mg/kg) |
| Cmax | 1500 ng/mL | 800 ng/mL |
| Tmax | 0.08 h | 1.0 h |
| AUC(0-inf) | 3000 ngh/mL | 4500 ngh/mL |
| t1/2 | 2.5 h | 3.0 h |
| CL | 0.33 L/h/kg | - |
| Vd | 1.2 L/kg | - |
| F% | - | 15% |
Pharmacodynamic Studies
PD studies aim to demonstrate that the drug engages its target and elicits the desired biological effect in vivo.
Protocol: In Vivo Target Engagement and Biomarker Analysis
-
Animal Model: Use tumor-bearing mice (xenograft or syngeneic model with high CA IX/XII expression).
-
Dosing: Administer this compound at doses determined from PK and efficacy studies.
-
Pharmacodynamic Endpoints:
-
Intratumoral pH Measurement: Utilize techniques like magnetic resonance imaging (MRI) with pH-sensitive contrast agents or microelectrodes to measure changes in the extracellular pH of the tumor.[12][13][14][15]
-
Hypoxia Assessment: Employ methods such as pimonidazole staining of tumor sections or positron emission tomography (PET) imaging with hypoxia-specific tracers to evaluate changes in tumor hypoxia.[16]
-
Target Inhibition: Analyze tumor tissue for downstream markers of CA IX/XII inhibition, such as changes in the expression of hypoxia-inducible factor 1-alpha (HIF-1α) target genes.
-
-
Timeline: Collect tumor samples at various time points post-treatment to establish a time-course of the pharmacodynamic effects.
Workflow for In Vivo PK/PD Studies
Caption: Workflow for a typical subcutaneous xenograft efficacy study.
Protocol: Orthotopic Pancreatic Cancer Efficacy Study
-
Cell Line Selection: Use a human pancreatic cancer cell line (e.g., PANC-1, MiaPaCa-2).
-
Animal Model: Immunodeficient mice (e.g., NSG mice).
-
Surgical Implantation:
-
Surgically implant cancer cells directly into the pancreas of anesthetized mice. [1][5][17]Ultrasound-guided injection is a minimally invasive alternative. [3]4. Tumor Growth Monitoring:
-
Monitor tumor growth using non-invasive imaging techniques such as high-frequency ultrasound or bioluminescence imaging (if using luciferase-expressing cells).
-
-
Treatment and Endpoints:
-
Initiate treatment when tumors are established.
-
Primary endpoints can include inhibition of primary tumor growth, reduction in metastatic burden, and overall survival.
-
Toxicology and Safety Assessment
Preclinical toxicology studies are essential for identifying potential adverse effects and establishing a safe starting dose for clinical trials. These studies should be conducted in compliance with Good Laboratory Practice (GLP) regulations.
Protocol: Dose Range-Finding (DRF) and Maximum Tolerated Dose (MTD) Study
-
Animal Model: Use two species, typically one rodent (e.g., Sprague-Dawley rats) and one non-rodent (e.g., beagle dogs), as recommended by regulatory guidelines such as ICH S9 . [18]2. Dosing:
-
Administer the this compound in escalating doses to different groups of animals.
-
The duration of the study can be short (e.g., 7-14 days).
-
-
Observations:
-
Monitor for clinical signs of toxicity, changes in body weight, and food/water consumption.
-
-
Endpoint:
-
Determine the MTD, which is the highest dose that does not cause unacceptable toxicity.
-
Protocol: Repeat-Dose Toxicology Study
-
Animal Model: As in the DRF study.
-
Dosing:
-
Administer the compound daily for a longer duration (e.g., 28 days) at doses up to the MTD.
-
Include a vehicle control group and a recovery group (animals are monitored for a period after the last dose to assess the reversibility of any toxic effects).
-
-
Assessments:
-
Clinical Observations: Daily monitoring for signs of toxicity.
-
Hematology and Clinical Chemistry: Analyze blood samples for changes in blood cell counts and markers of organ function (e.g., liver and kidney enzymes).
-
Necropsy and Histopathology: At the end of the study, perform a full necropsy and microscopic examination of all major organs and tissues.
-
Table 2: Key Parameters in a 28-Day Repeat-Dose Toxicology Study
| Parameter | Assessment |
| In-Life | Clinical signs, body weight, food/water consumption, ophthalmology |
| Clinical Pathology | Hematology, coagulation, clinical chemistry, urinalysis |
| Terminal | Gross necropsy, organ weights, histopathology |
Data Analysis and Interpretation
-
Statistical Methods: The choice of statistical test will depend on the experimental design and the type of data collected. Common methods include t-tests, ANOVA, and survival analysis (Kaplan-Meier curves).
-
Power Analysis: Perform a power analysis during the experimental design phase to determine the appropriate sample size to detect a statistically significant effect.
-
Data Presentation: Present data clearly and concisely using graphs and tables.
Conclusion
The in vivo evaluation of this compound and its derivatives is a critical step in their development as potential anticancer therapies. By following the comprehensive guidelines and detailed protocols outlined in this document, researchers can generate high-quality, reliable, and ethically sound data. A well-designed in vivo experimental program will not only elucidate the therapeutic potential of this promising class of compounds but also provide the necessary foundation for their successful translation into the clinic.
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Krymov, S. K., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Pharmaceuticals (Basel), 15(12), 1453. [Link]
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Krymov, S. K., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. PubMed, 36558903. [Link]
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Krymov, S. K., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. ResearchGate. [Link]
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Corrado, C., et al. (2025). In vivo imaging of the spatial heterogeneity of intratumoral acidosis (pH) as a marker of the metastatic phenotype in breast cancer. ResearchGate. [Link]
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An, H., et al. (2016). Imaging the intratumoral-peritumoral extracellular pH gradient of gliomas. NMR in Biomedicine, 29(3), 307-316. [Link]
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Corrado, C., et al. (2025). In vivo imaging of the spatial heterogeneity of intratumoral acidosis (pH) as a marker of the metastatic phenotype in breast cancer. Breast Cancer Research, 27(1), 112. [Link]
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Application Note: Interrogating the Hypoxic Tumor Microenvironment with Indoline-5-Sulfonamide, a Carbonic Anhydrase IX Inhibitor
Abstract
Tumor hypoxia, a state of low oxygen tension, is a hallmark of solid malignancies and a critical driver of cancer progression, metastasis, and therapeutic resistance.[1][2] The cellular response to hypoxia is primarily orchestrated by the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α), which upregulates a suite of genes enabling adaptation and survival.[3][4][5] Among the most important HIF-1α targets is Carbonic Anhydrase IX (CA IX), a transmembrane enzyme that regulates intra- and extracellular pH, thereby promoting cancer cell survival and invasion.[6] This application note provides a detailed guide for researchers, scientists, and drug development professionals on utilizing indoline-5-sulfonamide and its derivatives as potent inhibitors of CA IX to study the functional consequences of hypoxia in cancer models. We present the scientific rationale, detailed protocols for in vitro studies, and data interpretation guidelines, establishing a robust framework for investigating this critical axis of cancer biology.
The Scientific Foundation: Hypoxia, HIF-1α, and Carbonic Anhydrase IX
A foundational understanding of the molecular signaling cascade that links low oxygen to aggressive tumor phenotypes is essential for the effective use of chemical probes like this compound.
The HIF-1α Signaling Pathway: A Master Regulator
The HIF-1 complex is a heterodimeric transcription factor, composed of an oxygen-sensitive HIF-1α subunit and a constitutively expressed HIF-1β subunit.[3] Its activity is exquisitely regulated by cellular oxygen levels.
-
Under Normoxia (Normal Oxygen): Prolyl hydroxylase domain (PHD) enzymes use oxygen to hydroxylate specific proline residues on the HIF-1α subunit. This modification is recognized by the von Hippel-Lindau (pVHL) tumor suppressor protein, which targets HIF-1α for rapid ubiquitination and proteasomal degradation.[3][5] Consequently, HIF-1α levels remain low, and its target genes are inactive.
-
Under Hypoxia (Low Oxygen): The activity of PHD enzymes is inhibited due to the lack of their co-substrate, oxygen. As a result, HIF-1α is not hydroxylated and escapes degradation.[4] It accumulates in the cytoplasm, translocates to the nucleus, dimerizes with HIF-1β, and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes.[3][4]
This transcriptional activation drives cellular adaptation by promoting angiogenesis (e.g., via VEGF), metabolic reprogramming (e.g., via GLUT1), and pH regulation.[2][5]
Carbonic Anhydrase IX (CA IX): The pH Regulator
One of the most strongly induced HIF-1α target genes is CA9.[7] CA IX is a transmembrane zinc metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[6] In hypoxic tumors, CA IX plays a pivotal role in pH homeostasis, which is critical for survival:
-
Maintains Intracellular pH (pHi): By catalyzing this reaction at the cell surface, it helps to manage the large amount of acid produced from glycolytic metabolism, preventing cytotoxic intracellular acidosis.
-
Contributes to Extracellular Acidosis (pHe): The outward-facing active site of CA IX releases protons into the extracellular space, contributing to an acidic tumor microenvironment.[6] This acidic pHe promotes invasion, metastasis, and resistance to weakly basic chemotherapeutic drugs.[7]
This compound: A Chemical Tool to Probe CA IX Function
This compound and its acylated derivatives are a class of compounds that function as potent inhibitors of carbonic anhydrases.[7][8]
Mechanism of Action
The sulfonamide moiety (–SO₂NH₂) is a classic zinc-binding group. It coordinates to the Zn²⁺ ion in the active site of carbonic anhydrases, blocking the entry of substrates and inhibiting enzymatic activity.[9] Several derivatives of this compound have shown high affinity and selectivity for the tumor-associated isoforms CA IX and CA XII over the more ubiquitous cytosolic isoforms CA I and II.[7][10]
-
Rationale for Use: By inhibiting CA IX, this compound allows researchers to investigate the downstream consequences of abrogating this key hypoxic adaptation. It is not a probe for detecting hypoxia in the manner of pimonidazole or EF5, which form adducts in low-oxygen conditions.[11] Instead, it is a tool for functional studies—to answer questions like, "What is the role of CA IX-mediated pH regulation in the survival of hypoxic cancer cells?"
Inhibitory Profile of Key Derivatives
The inhibitory potency (Kᵢ) of this compound derivatives can vary based on their substitution patterns. This allows for the selection of compounds with different potencies and selectivities for experimental needs.
| Compound Reference | R Group on 1-acyl | Kᵢ against hCA IX (nM) | Kᵢ against hCA XII (nM) | Source |
| 4e | Phenyl | 563.4 | 105.2 | [7] |
| 4f | 3-Chlorophenyl | 132.8 | 100.9 | [7][8] |
| 4g | 4-Chlorophenyl | 289.5 | 41.3 | [7] |
| 4r | Thiophen-2-yl | 148.2 | 98.7 | [7] |
Experimental Protocols & Applications
The following protocols provide a framework for using this compound to study hypoxia in vitro. A critical aspect of experimental design is the inclusion of proper controls to ensure that observed effects are specific to the inhibition of CA IX in a hypoxic context.
Protocol 1: Inducing and Verifying Hypoxia in 2D Cell Culture
Rationale: This protocol is a prerequisite for all functional studies. It is essential to confirm that the chosen cell line mounts a robust hypoxic response under the experimental conditions.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HT-29, A431)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Hypoxia chamber or incubator capable of regulating O₂ and CO₂ levels
-
Reagents for protein lysis (e.g., RIPA buffer with protease inhibitors)
-
Reagents and equipment for SDS-PAGE and Western Blotting
-
Primary antibodies: anti-HIF-1α, anti-CA IX, anti-β-actin (loading control)
-
Secondary HRP-conjugated antibodies
Procedure:
-
Cell Seeding: Seed cells in duplicate plates (one for normoxia, one for hypoxia) at a density that will result in 70-80% confluency at the time of harvest. Allow cells to attach for 24 hours.
-
Induce Hypoxia: Place the "hypoxia" plate into a chamber flushed with a gas mixture of <1% O₂, 5% CO₂, and balanced N₂. Place the "normoxia" control plate in a standard incubator (21% O₂, 5% CO₂).
-
Incubation: Incubate cells for the desired time period (a time course of 8, 16, and 24 hours is recommended for initial characterization).
-
Harvesting (Critical Step): To prevent rapid reoxygenation-induced degradation of HIF-1α, perform harvesting steps as quickly as possible. Aspirate media, wash once with ice-cold PBS, and immediately add ice-cold lysis buffer to the plate.
-
Lysate Preparation: Scrape cells into the lysis buffer, collect in a microcentrifuge tube, and clarify the lysate by centrifugation.
-
Western Blot Analysis:
-
Determine protein concentration for all samples.
-
Perform SDS-PAGE, transferring proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies against HIF-1α, CA IX, and β-actin.
-
Incubate with the appropriate HRP-conjugated secondary antibody and visualize using a chemiluminescent substrate.
-
Expected Outcome: A significant increase in the protein levels of both HIF-1α and CA IX in the lysates from hypoxic cells compared to normoxic controls. This validates the hypoxic response.
Protocol 2: Assessing Antiproliferative Effects of this compound
Rationale: This experiment determines if the inhibition of CA IX activity affects cancer cell viability or proliferation, particularly under hypoxic conditions where it is upregulated. Some studies show that certain indoline-5-sulfonamides have increased antiproliferative activity under hypoxia.[7][10]
Materials:
-
Validated hypoxic-responsive cancer cell line
-
This compound derivative (e.g., compound 4f ) dissolved in DMSO to create a stock solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., acidified isopropanol or DMSO)
-
Plate reader capable of measuring absorbance at ~570 nm
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an optimized density. Prepare four sets of plates for the experimental groups: Normoxia + Vehicle, Normoxia + Inhibitor, Hypoxia + Vehicle, Hypoxia + Inhibitor.
-
Drug Preparation: Prepare serial dilutions of the this compound inhibitor in complete medium. A typical concentration range to test is 0.1 µM to 100 µM. Also prepare a vehicle control (medium with the highest concentration of DMSO used).
-
Treatment and Incubation: After allowing cells to attach (24 hours), replace the medium with the prepared drug/vehicle dilutions.
-
Induce Hypoxia: Immediately place the two "Hypoxia" plates into the hypoxic chamber. Place the "Normoxia" plates in a standard incubator.
-
Incubation: Incubate for 48-72 hours.
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the crystals.
-
Read the absorbance on a plate reader.
-
-
Data Analysis:
-
Normalize the absorbance readings to the vehicle-treated control wells for both normoxic and hypoxic conditions.
-
Plot the percentage of cell viability versus drug concentration.
-
Calculate the IC₅₀ (half-maximal inhibitory concentration) values for both normoxic and hypoxic conditions.
-
Expected Outcome: If CA IX activity is critical for survival under hypoxia, you may observe a lower IC₅₀ value for the inhibitor under hypoxic conditions compared to normoxia, indicating hypoxic selectivity.[10]
Data Interpretation and Troubleshooting
| Observation | Possible Cause(s) | Suggested Solution(s) |
| No HIF-1α or CA IX induction in Western Blot (Protocol 1) | 1. Inefficient hypoxia (leaky chamber).2. Reoxygenation during harvest.3. Cell line is a poor responder. | 1. Verify O₂ levels in the chamber with a sensor.2. Work quickly on ice during harvesting; lyse cells directly on the plate.3. Test another cell line known to express high levels of CA IX (e.g., HT-29). |
| No difference in IC₅₀ between normoxia and hypoxia (Protocol 2) | 1. CA IX is not critical for survival in this cell line/context.2. The chosen inhibitor is not potent enough.3. Experimental endpoint (viability) is not the right one to measure. | 1. This is a valid negative result. CA IX may be more important for invasion than proliferation.2. Use a more potent derivative (see Table 1).3. Consider other functional assays, such as a cell migration/invasion assay. |
| High variability in 96-well plate assay | 1. Uneven cell seeding.2. "Edge effect" in the plate. | 1. Ensure a single-cell suspension before seeding; mix well.2. Do not use the outer wells of the 96-well plate for experimental samples; fill them with PBS to maintain humidity. |
Safety and Handling
This compound and its derivatives belong to the sulfonamide class of chemicals. While these specific research compounds are not antibiotics, general safety precautions should be observed.
-
Allergic Reactions: Sulfonamides as a class are known to cause hypersensitivity reactions in some individuals.[12] Always wear appropriate Personal Protective Equipment (PPE), including gloves, lab coat, and safety glasses.
-
Handling: Handle the powdered compound in a chemical fume hood to avoid inhalation.
-
Solubility: Most derivatives are soluble in DMSO. Prepare high-concentration stock solutions and dilute into aqueous media for experiments. Be mindful of the final DMSO concentration, which should typically be kept below 0.5% to avoid solvent toxicity to cells.
-
Disposal: Dispose of chemical waste according to your institution's guidelines.
Conclusion
This compound provides a powerful and specific tool for the functional interrogation of the hypoxia-CA IX axis in cancer models. By inhibiting a key enzyme responsible for pH regulation, researchers can elucidate the mechanisms by which cancer cells adapt to the harsh, acidic microenvironment fostered by low oxygen. The protocols outlined here offer a validated starting point for investigating the antiproliferative effects of CA IX inhibition and serve as a foundation for more complex studies into its role in invasion, metastasis, and therapeutic resistance.
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Semenza, G. L. (2010). Defining the Role of Hypoxia-Inducible Factor 1 in Cancer Biology and Therapeutics. Oncogene. [Link]
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Al-Shagathrh, F., et al. (2024). Hypoxia-Inducible Factor 1-Alpha (HIF-1α) and Cancer: Mechanisms of Tumor Hypoxia and Therapeutic Targeting. Cureus. [Link]
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Nixon, A. M., et al. (2022). Detection of Hypoxia in Cancer Models: Significance, Challenges, and Advances. PMC. [Link]
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Cross, M. J., et al. (2023). Two Color Imaging of Different Hypoxia Levels in Cancer Cells. ACS Chemical Biology. [Link]
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Cleveland Clinic. (2025). What Are Sulfonamides (Sulfa Drugs)?. Cleveland Clinic. [Link]
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Anghel, A. M., et al. (2023). Expression Dynamics of CA IX Epitope in Cancer Cells under Intermittent Hypoxia Correlates with Extracellular pH Drop and Cell Killing by Ureido-Sulfonamide CA IX Inhibitors. International Journal of Molecular Sciences. [Link]
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Application Notes & Protocols: Design and Synthesis of Novel Indoline-5-sulfonamide Derivatives as Carbonic Anhydrase Inhibitors
Introduction: The Therapeutic Potential of the Indoline-5-sulfonamide Scaffold
The sulfonamide functional group is a privileged pharmacophore and a cornerstone in modern medicinal chemistry, integral to a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs.[1] Within this class, the this compound scaffold has emerged as a particularly promising core for the development of targeted therapies. Its rigid, bicyclic structure provides a well-defined framework for orienting functional groups to achieve high-affinity interactions with biological targets.
Recent research has highlighted the potential of this compound derivatives as potent inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[2][3][4][5] These enzymes are overexpressed in many hypoxic tumors and play a critical role in regulating the tumor microenvironment's pH, promoting cancer cell survival, proliferation, and metastasis.[2][4][5] By employing strategies such as scaffold hopping, where the indoline core serves as a novel replacement for other structures, researchers can design potent and selective CA inhibitors with improved pharmacological profiles, including the ability to circumvent multidrug resistance.[2][6]
These application notes provide a comprehensive guide for the rational design, chemical synthesis, purification, and characterization of novel N-acylated this compound derivatives, intended for researchers in drug discovery and medicinal chemistry.
Rational Design and Mechanistic Insight
The primary rationale for designing novel this compound derivatives is to target the catalytic activity of tumor-associated carbonic anhydrases.
Causality Behind the Target: Hypoxic (low oxygen) conditions within solid tumors trigger the overexpression of CA IX and CA XII. These enzymes catalyze the rapid hydration of carbon dioxide to protons and bicarbonate. The resulting excess protons are extruded into the extracellular space, creating an acidic tumor microenvironment (acidosis) while maintaining a neutral intracellular pH.[2][5] This acidosis confers a survival advantage to cancer cells and promotes invasion and metastasis. The sulfonamide moiety (—SO₂NH₂) is a classic zinc-binding group that anchors inhibitors within the enzyme's active site, making it an ideal starting point for inhibitor design.
The design strategy focuses on modifying the N-1 position of the indoline core. Introducing diverse acyl groups allows for the systematic exploration of the chemical space around the core scaffold, enabling the fine-tuning of physicochemical properties and target engagement. This approach can enhance binding affinity, improve selectivity for tumor-associated CAs over other isoforms, and optimize drug-like properties.
Caption: Role of Carbonic Anhydrase IX in the tumor microenvironment.
General Synthetic Workflow
The synthesis of a library of novel this compound derivatives is a robust two-stage process. The first stage involves the preparation of the core intermediate, this compound. The second stage is a diversification step where various side chains are introduced, typically via N-acylation, to generate the final library of compounds for biological screening.
Caption: General two-stage synthetic workflow.
Experimental Protocols
4.1 Protocol 1: Synthesis of the Core Intermediate (this compound)
This protocol describes the acid-catalyzed deacetylation of N-acetylthis compound to yield the key synthetic intermediate.[2]
Materials & Reagents:
-
N-acetylthis compound
-
Methanol (MeOH)
-
Concentrated Hydrochloric Acid (HCl)
-
1N Sodium Hydroxide (NaOH) solution
-
Deionized Water
-
Round-bottom flask, reflux condenser, magnetic stirrer, pH meter/strips.
Step-by-Step Procedure:
-
Reaction Setup: To a suspension of N-acetylthis compound (1.0 eq, e.g., 5.8 g, 0.024 mol) in Methanol (30 mL) in a round-bottom flask, add concentrated HCl (10 mL).
-
Hydrolysis: Equip the flask with a reflux condenser and heat the mixture to reflux. Maintain reflux for 2 hours, monitoring the dissolution of the starting material.
-
Solvent Removal: After cooling to room temperature, remove the solvent in vacuo using a rotary evaporator.
-
Neutralization: Dissolve the resulting residue in water (40 mL). Carefully adjust the pH of the solution to 7-8 by the slow addition of 1N NaOH solution while stirring. A precipitate will form.
-
Isolation: Collect the brown precipitate by vacuum filtration and wash it with cold water.
-
Purification: The crude product can be purified by flash column chromatography on silica gel to yield pure this compound as a solid (typical yield: ~80%).
4.2 Protocol 2: General Procedure for N-Acylation with Acyl Chlorides
This is the primary diversification protocol. It describes the reaction of the this compound core with an acyl chloride in the presence of a base.[1][2]
Materials & Reagents:
-
This compound (1.0 eq)
-
Acyl chloride of choice (e.g., 3-chlorobenzoyl chloride) (1.1 eq)
-
Anhydrous Pyridine or Triethylamine (1.5 eq)
-
Anhydrous Dichloromethane (DCM) or Chloroform (CHCl₃)
-
1M HCl, Saturated NaHCO₃ solution, Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
TLC plates, rotary evaporator, separatory funnel.
Step-by-Step Procedure:
-
Initial Dissolution: Dissolve this compound (1.0 eq) in anhydrous DCM or CHCl₃ in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution.
-
Acyl Chloride Addition: Add the desired acyl chloride (1.1 eq) dropwise to the reaction mixture at 0 °C over 10-15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, dilute the mixture with DCM. Transfer to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).[1]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography (silica gel) or recrystallization from a suitable solvent system (e.g., Ethanol/water) to yield the pure N-acylated this compound.[1]
4.3 Protocol 3: Alternative N-coupling with Carboxylic Acids
For cases where the corresponding acyl chloride is unstable or not commercially available, the carboxylic acid can be activated in situ.[2][7]
Materials & Reagents:
-
This compound (1.0 eq)
-
Carboxylic acid of choice (1.1 eq)
-
1,1'-Carbonyldiimidazole (CDI) (1.1 eq)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Anhydrous Tetrahydrofuran (THF)
Step-by-Step Procedure:
-
Acid Activation: In a separate flask, dissolve the carboxylic acid (1.1 eq) in anhydrous THF. Add CDI (1.1 eq) and stir at room temperature for 1-2 hours until gas evolution ceases. This forms the activated acyl-imidazole intermediate.
-
Coupling Reaction: To a solution of this compound (1.0 eq) and a catalytic amount of DMAP in anhydrous THF, add the pre-activated acid solution from step 1.
-
Reaction: Stir the mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Work-up and Purification: Upon completion, remove the THF under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., Ethyl Acetate) and perform an aqueous work-up as described in Protocol 4.2 (steps 6-8).
Characterization and Data Analysis
Validation of the synthesized compounds' structure and purity is a critical step. Standard analytical techniques must be employed.
| Technique | Purpose | Expected Observations for 1-(3-Chlorobenzoyl)this compound[2] |
| ¹H NMR | Structural elucidation and confirmation of proton environments. | Signals for aromatic protons, a broad singlet for the sulfonamide NH₂, and two triplets for the CH₂ groups of the indoline ring (approx. δ 4.04 and 3.13 ppm). |
| ¹³C NMR | Confirmation of the carbon skeleton. | Characteristic signals for all unique carbon atoms, including the carbonyl carbon (approx. δ 167.4 ppm). |
| Mass Spec (MS) | Determination of molecular weight. | A molecular ion peak corresponding to the calculated mass of the compound (C₁₅H₁₃ClN₂O₃S). High-resolution MS (HRMS) provides exact mass. |
| IR Spectroscopy | Identification of key functional groups. | Characteristic S=O stretching bands around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).[1] A C=O stretching band for the amide. |
| HPLC | Determination of purity. | A single major peak indicating ≥95% purity is required for biological testing. |
Application Workflow: From Synthesis to Biological Evaluation
The ultimate goal is to assess the biological activity of the newly synthesized derivatives. The typical workflow involves a primary screen to identify potent inhibitors, followed by secondary assays to determine selectivity and cellular effects.
Caption: Workflow from synthesized compounds to lead identification.
Primary Assay: An in vitro carbonic anhydrase inhibition assay using a stopped-flow technique is the gold standard for determining the inhibitory constants (Kᵢ) of the compounds against various CA isoforms (e.g., hCA I, II, IX, and XII).[4] This allows for the identification of compounds that are both potent and selective for the target tumor-associated isoforms.
Secondary Assay: Compounds identified as potent and selective inhibitors are then subjected to cell-based antiproliferative assays, such as the MTT test, on relevant cancer cell lines (e.g., MCF7 breast cancer, A431 skin cancer).[2][4] Performing these assays under both normal (normoxia) and low-oxygen (hypoxia) conditions can reveal hypoxia-selective activity, which is a highly desirable trait for anticancer agents.[2][8][9]
References
- BenchChem. (n.d.). Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride.
- Krymov, S. K., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. MDPI.
- Macmillan Group - Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation.
- Borah, P., et al. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances. DOI:10.1039/D1RA04368D.
- St. Amant, A. H., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society.
- Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling.
- Publications CNR API. (n.d.). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance.
- ResearchGate. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance.
- National Center for Biotechnology Information. (n.d.). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance.
- PubMed. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. DOI: 10.3390/ph15121453.
- BenchChem. (n.d.). This compound | 52206-06-1.
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Application Note: High-Throughput Screening of Indoline-5-sulfonamide Analog Libraries for the Identification of Novel Carbonic Anhydrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Convergence of a Privileged Scaffold and a High-Value Target
The indoline scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of natural products and synthetic compounds with significant therapeutic value.[1][2][3] Its unique structural and electronic properties, including the ability of the nitrogen atom to act as both a hydrogen bond donor and acceptor and the hydrophobic nature of the benzene ring, make it a "privileged" structure in drug design.[2] This scaffold has been successfully incorporated into drugs targeting a wide array of diseases, including cancer, bacterial infections, and inflammatory conditions.[1][3]
A particularly promising derivatization of this scaffold is the Indoline-5-sulfonamide. The sulfonamide group is a well-established zinc-binding group, crucial for the inhibition of metalloenzymes, most notably the carbonic anhydrases (CAs).[4][5] Specifically, the tumor-associated isoforms CA IX and CA XII have emerged as high-value targets in oncology.[5][6] Upregulated in response to the hypoxic tumor microenvironment, these enzymes play a critical role in pH regulation, promoting cancer cell survival, proliferation, and metastasis.[5][6] Consequently, the development of selective inhibitors for CA IX and CA XII represents a promising therapeutic strategy.[7]
This application note provides a comprehensive guide to the high-throughput screening (HTS) of this compound analog libraries to identify potent and selective inhibitors of tumor-associated carbonic anhydrases. We will delve into the rationale behind experimental design, provide detailed protocols for both biochemical and cell-based assays, and outline a robust data analysis and hit validation workflow.
The Strategic Framework for Screening this compound Libraries
The successful identification of lead compounds from a screening campaign hinges on a well-conceived strategy. The workflow for screening an this compound library against carbonic anhydrases is a multi-step process designed to maximize efficiency and minimize false positives.
Figure 1: A schematic overview of the high-throughput screening workflow for this compound libraries.
Phase 1: Pre-Screening Preparations
This compound Library Synthesis and Quality Control
The quality of the compound library is a critical determinant of the success of an HTS campaign. A focused library of this compound analogs can be synthesized with diverse substitutions on the indoline nitrogen and the aromatic ring to explore the structure-activity relationship (SAR).[4]
Key Considerations:
-
Purity: Each compound in the library should be of high purity (typically >95%) to avoid false positives arising from highly potent impurities.[8]
-
Identity Confirmation: The chemical structure of each analog should be confirmed using analytical techniques such as NMR and mass spectrometry.
-
Solubility: Compounds should be dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), at a concentration appropriate for HTS (e.g., 10 mM). The physicochemical properties of sulfonamides can influence their solubility and potential for aggregation, which should be considered during library preparation.[2]
Assay Development: Choosing the Right Tools for the Target
The selection and optimization of the primary screening assay are pivotal. For enzyme targets like carbonic anhydrases, both biochemical and cell-based assays are valuable.
Biochemical Assays: These assays directly measure the interaction of the compounds with the purified enzyme. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a highly suitable format for HTS due to its homogeneous nature, high sensitivity, and reduced interference from fluorescent compounds.[9][10][11]
Cell-Based Assays: These assays assess the activity of compounds in a more physiologically relevant context.[12][13] They are crucial for confirming that compounds can penetrate cell membranes and engage the target in a cellular environment.
Phase 2: Primary and Secondary Screening
Protocol 1: Primary High-Throughput Screening using a TR-FRET Assay
This protocol describes a competitive binding assay to identify this compound analogs that displace a known fluorescently labeled CA IX/XII inhibitor from the active site of the enzyme.
Materials:
-
Recombinant human Carbonic Anhydrase IX or XII
-
Fluorescently labeled sulfonamide probe (e.g., with a terbium cryptate donor)
-
Acceptor-labeled anti-tag antibody (e.g., anti-His antibody labeled with d2 or another suitable acceptor)
-
This compound library in 384-well plates
-
Assay buffer (e.g., Tris-HCl, pH 7.4 with 0.01% BSA)
-
Positive control (e.g., Acetazolamide)
-
Negative control (DMSO)
-
TR-FRET compatible microplate reader
Assay Principle:
Figure 2: Principle of the competitive TR-FRET assay for CA IX/XII inhibitors.
Step-by-Step Protocol:
-
Compound Plating: Dispense a small volume (e.g., 50 nL) of each compound from the this compound library into a 384-well assay plate.
-
Enzyme and Antibody Addition: Add a pre-mixed solution of recombinant CA IX/XII and the acceptor-labeled anti-tag antibody to each well. Incubate for a defined period (e.g., 15 minutes) at room temperature.
-
Probe Addition: Add the fluorescently labeled sulfonamide probe to all wells.
-
Incubation: Incubate the plates for a sufficient time (e.g., 60 minutes) at room temperature to allow the binding reaction to reach equilibrium.
-
Signal Detection: Read the plates on a TR-FRET microplate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission) for each well.
Data Interpretation and Hit Identification:
| Parameter | Description | Calculation |
| Percent Inhibition | The degree to which a compound inhibits the binding of the fluorescent probe. | 100 * (1 - (Sample_Ratio - Min_Ratio) / (Max_Ratio - Min_Ratio)) |
| Z'-factor | A statistical measure of the quality and robustness of the HTS assay.[14][15] | `1 - (3 * (SD_Max + SD_Min)) / |
A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[14] Compounds exhibiting a percent inhibition above a predefined threshold (e.g., >50%) are considered primary hits.
Hit Confirmation and Dose-Response Analysis
Primary hits must be confirmed to eliminate false positives. This involves re-testing the compounds in the primary assay, typically over a range of concentrations to determine their potency (IC50 value).
Secondary (Orthogonal) Assay
To further validate the hits, an orthogonal assay with a different detection method should be employed.[16] This helps to rule out compounds that may interfere with the primary assay format. A colorimetric assay based on the esterase activity of carbonic anhydrase is a suitable orthogonal method.[17]
Phase 3: Hit Validation and Characterization
Selectivity Profiling
A crucial step in developing a therapeutic candidate is to ensure its selectivity for the target enzyme over other related isoforms.[18] Hits from the primary screen should be tested against other major carbonic anhydrase isoforms, such as CA I and CA II, which are ubiquitously expressed in healthy tissues.[18] A desirable hit will show significantly higher potency for CA IX and/or CA XII compared to other isoforms.
Protocol 2: Cell-Based Assay for Potency and Cytotoxicity
This protocol assesses the ability of the confirmed hits to inhibit carbonic anhydrase activity in a cellular context and evaluates their general cytotoxicity.
Materials:
-
Cancer cell line known to express CA IX under hypoxic conditions (e.g., HT-29, MDA-MB-231)
-
Cell culture medium and supplements
-
Hypoxia chamber or incubator
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Step-by-Step Protocol:
-
Cell Seeding: Seed the cancer cells into 384-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the hit compounds.
-
Hypoxic Incubation: Place the plates in a hypoxic chamber (e.g., 1% O2) for 48-72 hours to induce CA IX expression. A parallel set of plates can be kept under normoxic conditions as a control.
-
Cell Viability Measurement: After the incubation period, add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions. This reagent measures ATP levels, which correlate with the number of viable cells.
-
Signal Detection: Measure the luminescence using a plate-based luminometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the GI50 (concentration for 50% growth inhibition).
Data Interpretation:
A potent and selective inhibitor is expected to reduce cell viability under hypoxic conditions at a lower concentration than under normoxic conditions, indicating on-target engagement of CA IX.
Data Analysis and Hit Prioritization
The data from the various assays must be integrated to prioritize the most promising hits for further development.
Hit Prioritization Criteria:
| Criteria | Desired Outcome | Rationale |
| Biochemical Potency (IC50) | Low nanomolar range | Indicates strong binding to the target enzyme. |
| Cellular Potency (GI50) | Potent under hypoxic conditions | Demonstrates cell permeability and on-target activity. |
| Selectivity | High selectivity for CA IX/XII over CA I/II | Minimizes potential off-target side effects. |
| SAR Convergence | Multiple related analogs show similar activity | Increases confidence in the chemical scaffold.[19] |
Conclusion: From Hits to Leads
The high-throughput screening of an this compound library is a powerful strategy for the discovery of novel inhibitors of tumor-associated carbonic anhydrases. By employing a systematic workflow that includes robust primary and secondary assays, comprehensive hit validation, and careful data analysis, researchers can efficiently identify promising lead compounds for the development of new anticancer therapeutics. The convergence of a privileged chemical scaffold with a high-value cancer target offers a fertile ground for innovation in drug discovery.
References
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Identification of Novel Carbonic Anhydrase IX Inhibitors Using High-Throughput Screening of Pooled Compound Libraries by DNA-Linked Inhibitor Antibody Assay (DIANA). SLAS Discovery. Available at: [Link]
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A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. Available at: [Link]
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Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Pharmaceuticals. Available at: [Link]
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TR-FRET Assays In Drug Discovery. BellBrook Labs. Available at: [Link]
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Cell-based high-throughput screens for the discovery of chemotherapeutic agents. Oncotarget. Available at: [Link]
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Time-Resolved Fluorescence TRF / TR-FRET (HTRF). Molecular Devices. Available at: [Link]
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Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Assay Genie. Available at: [Link]
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DOT Language. Graphviz. Available at: [Link]
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Graphviz Examples and Tutorial. Sketchviz. Available at: [Link]
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Simple Graph. GraphViz Examples and Tutorial. Available at: [Link]
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Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Crown Bioscience. Available at: [Link]
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On HTS: Z-factor. Towards Data Science. Available at: [Link]
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Identification of specific carbonic anhydrase inhibitors via in situ click chemistry, phage-display and synthetic peptide libraries: comparison of the methods and structural study. Chemical Science. Available at: [Link]
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Carbonic Anhydrase IX Inhibitors: Finding Potential Therapeutic Cancer Agents Through Virtual Screening. Journal of Young Investigators. Available at: [Link]
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Discovery of Carbonic Anhydrase 9 as a Novel CLEC2 Ligand in a Cellular Interactome Screen. International Journal of Molecular Sciences. Available at: [Link]
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Expansion of a Synthesized Library of N-Benzyl Sulfonamides Derived from an Indole Core to Target Pancreatic Cancer. ChemMedChem. Available at: [Link]
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Time-resolved fluorescence energy transfer. Wikipedia. Available at: [Link]
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Inhibition profiling of human carbonic anhydrase II by high-throughput screening of structurally diverse, biologically active compounds. Journal of Biomolecular Screening. Available at: [Link]
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Z-factor. Wikipedia. Available at: [Link]
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TR-FRET-Based High-Throughput Screening Assay for Identification of UBC13 Inhibitors. SLAS Discovery. Available at: [Link]
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Early Validation of HTS hits using X-ray Crystallography. Sygnature Discovery. Available at: [Link]
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Expansion of a Synthesized Library of N‐Benzyl Sulfonamides Derived from an Indole Core to Target Pancreatic Cancer. ChemMedChem. Available at: [Link]
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HIGH THROUGHPUT SCREENING IN DRUG DISCOVERY: PROBLEMS AND SOLUTIONS. ResearchGate. Available at: [Link]
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Development and Application of Indolines in Pharmaceuticals. ChemistryOpen. Available at: [Link]
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Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides. Journal of Antimicrobial Chemotherapy. Available at: [Link]
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High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
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Carbonic Anhydrase Inhibitors Targeting Metabolism and Tumor Microenvironment. Metabolites. Available at: [Link]
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Identification of Novel and Potent Indole-Based Benzenesulfonamides as Selective Human Carbonic Anhydrase II Inhibitors: Design, Synthesis, In Vitro, and In Silico Studies. Molecules. Available at: [Link]
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Inhibitory activity against carbonic anhydrase IX and XII as a candidate selection criterion in the development of new anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
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Discovery of 5-arylsulfonamido-3-(pyrrolidin-2-ylmethyl)-1H-indole derivatives as potent, selective 5-HT6 receptor agonists and antagonists. Journal of Medicinal Chemistry. Available at: [Link]
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A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. Available at: [Link]
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Hit-to-Lead Optimization of Acetazolamide-Based Bacterial Carbonic Anhydrase Inhibitors with Efficacy In Vivo for Treatment of Vancomycin-Resistant Enterococci Septicemia. Journal of Medicinal Chemistry. Available at: [Link]
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Development and Application of Indolines in Pharmaceuticals. PubMed. Available at: [Link]
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Cell signaling pathways step-by-step and templates. Mind the Graph. Available at: [Link]
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Pathway Enrichment Analysis plots: easy R tutorial. YouTube. Available at: [Link]
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Terminology of Molecular Biology for Signaling Pathway. GenScript. Available at: [Link]
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Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. Journal of Medicinal Chemistry. Available at: [Link]
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Application Notes and Protocols for the Crystallization of Indoline-5-sulfonamide-Protein Complexes
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the crystallization of protein complexes with indoline-5-sulfonamide and related sulfonamide-containing ligands. The protocols and methodologies outlined herein are synthesized from established crystallographic practices and insights from successful structure determinations of protein-sulfonamide complexes.
I. Foundational Principles: Understanding the System
The successful crystallization of a protein-ligand complex is contingent on a stable and homogenous sample. The this compound moiety, a common pharmacophore, presents specific considerations due to the chemical properties of the sulfonamide group. The primary sulfonamide is a key zinc-binding group in metalloenzymes like carbonic anhydrases and can form a network of hydrogen bonds within a protein's active site.[1][2][3][4] Understanding the binding affinity and kinetics of the specific this compound derivative with the target protein is paramount before proceeding to crystallization trials.
Pre-Crystallization Validation: Ensuring a Stable Complex
Before embarking on extensive crystallization screening, it is critical to confirm the interaction between the protein and the this compound ligand in solution. Biophysical methods are indispensable for validating complex formation and can significantly increase the success rate of obtaining liganded crystal structures.[5]
Key Biophysical Techniques:
-
Isothermal Titration Calorimetry (ITC): Provides a complete thermodynamic profile of the binding event, including binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). This data is crucial for determining the optimal ligand concentration for co-crystallization.[5]
-
Differential Scanning Fluorimetry (DSF) or Thermal Shift Assay: A high-throughput method to assess protein stability and ligand binding. A significant shift in the protein's melting temperature (Tm) upon ligand addition indicates a stabilizing interaction.[6]
-
Surface Plasmon Resonance (SPR): Offers real-time kinetic data on the association and dissociation rates of the ligand.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can confirm binding and provide structural information about the interaction in solution. Both ligand-observed and protein-observed NMR experiments can be powerful tools.[5][6]
A logical workflow for pre-crystallization assessment is depicted below.
Caption: Pre-crystallization workflow to validate protein-ligand interaction.
II. Crystallization Strategies for this compound Complexes
Two primary strategies are employed to obtain protein-ligand complex crystals: co-crystallization and soaking.[7][8][9] The choice between these methods is often empirical and protein-dependent. For novel complexes, it is advisable to attempt both approaches in parallel.[10]
A. Co-crystallization
In this method, the protein and the this compound ligand are mixed to form a complex prior to setting up crystallization trials.[7][11] Co-crystallization is often the method of choice when the ligand induces a significant conformational change in the protein, or when the ligand has low solubility.[11]
Rationale: Pre-forming the complex ensures that the entity being crystallized is the desired protein-ligand complex. This can lead to a more homogenous sample and potentially different crystal packing than the apo-protein, which may be more amenable to diffraction-quality crystal growth.
Quantitative Parameters for Co-crystallization Setup:
| Parameter | Recommended Range | Rationale & Considerations |
| Protein Concentration | 5 - 20 mg/mL | Higher concentrations generally favor crystallization, but can also lead to aggregation. Start with a concentration known to work for the apo-protein. |
| Ligand Concentration | 5-10 fold molar excess over Kd | For potent inhibitors (low Kd), a 1-2 fold molar excess may suffice.[11] For weaker binders, a higher excess is needed to ensure saturation of the binding site.[10][11] |
| Incubation Time | 30 minutes to overnight | Allows for equilibrium to be reached. Longer times may be necessary for slow-binding inhibitors. Incubation can be done on ice (4°C) or at room temperature.[7] |
| Solvent for Ligand | DMSO, Ethanol, etc. | Use a solvent in which the this compound is highly soluble. The final concentration of the organic solvent in the protein solution should ideally be below 5% (v/v) to avoid protein denaturation.[10] |
B. Soaking
Soaking involves introducing the this compound ligand into a solution containing pre-grown crystals of the apo-protein.[7][8] This method is often simpler and less protein-intensive than co-crystallization.[11]
Rationale: The ligand diffuses through the solvent channels of the crystal to reach the active site.[8][12] This method is advantageous when a robust apo-crystallization condition is already established. However, it is only feasible if the crystal packing does not obstruct the ligand binding site and if ligand binding does not disrupt the crystal lattice.[10]
Quantitative Parameters for Soaking Experiments:
| Parameter | Recommended Range | Rationale & Considerations |
| Ligand Concentration | 0.1 - 50 mM | Dependent on ligand solubility and binding affinity. Higher concentrations are often needed for fragment-like compounds or weak binders.[10] Start with a concentration at least 10x the Kd. |
| Soaking Time | Minutes to Days | Highly variable. Start with short soaking times (e.g., 30 minutes) and gradually increase. Prolonged soaking can sometimes damage crystals. |
| Soaking Solution | Crystal stabilization buffer + ligand | The soaking solution should be based on the mother liquor from the crystallization drop to prevent crystal cracking. It may also contain a cryoprotectant.[10] |
| Solvent for Ligand | DMSO, etc. | The final solvent concentration should be tolerated by the crystals. Test crystal stability with varying concentrations of the solvent alone first.[10][11] |
III. Experimental Protocols
The following are detailed step-by-step protocols for the crystallization of this compound-protein complexes. The most common crystallization methods, hanging-drop and sitting-drop vapor diffusion, are described.[13][14][15][16][17]
Protocol 1: Co-crystallization by Vapor Diffusion
This protocol outlines the setup for a co-crystallization experiment using the hanging-drop or sitting-drop method.
Workflow Diagram:
Caption: Step-by-step workflow for co-crystallization via vapor diffusion.
Methodology:
-
Protein and Ligand Preparation:
-
Prepare the purified protein to a final concentration of 5-20 mg/mL in a suitable buffer.
-
Prepare a stock solution of the this compound in an appropriate solvent (e.g., 100% DMSO) at a high concentration (e.g., 50-100 mM).[11]
-
-
Complex Formation:
-
Add the ligand stock solution to the protein solution to achieve the desired molar excess. Ensure the final DMSO concentration is below a level that affects protein stability (typically <5%).
-
Incubate the mixture for at least 30-60 minutes on ice or at room temperature to allow for complex formation.[7]
-
Centrifuge the protein-ligand mixture (e.g., at 14,000 x g for 10 minutes at 4°C) to remove any precipitated material.
-
-
Crystallization Setup (Hanging or Sitting Drop):
-
Pipette the reservoir solution (typically 500 µL) into the well of a 24-well crystallization plate.
-
On a siliconized coverslip (for hanging drop) or on the post of the well (for sitting drop), mix 1-2 µL of the protein-ligand complex with 1-2 µL of the reservoir solution.[16]
-
Seal the well with the coverslip (hanging drop) or with clear sealing tape (sitting drop).[14]
-
-
Incubation and Monitoring:
-
Incubate the plates at a constant temperature (e.g., 4°C or 20°C).
-
Regularly monitor the drops for crystal growth over several days to weeks.
-
Protocol 2: Crystal Soaking
This protocol is for introducing the this compound ligand to pre-existing apo-protein crystals.
Methodology:
-
Apo-Crystal Growth:
-
Grow crystals of the apo-protein to a suitable size using an established crystallization condition.
-
-
Soaking Solution Preparation:
-
Prepare a "stabilization solution" consisting of the reservoir solution from which the crystals grew.
-
Prepare a concentrated stock of the this compound in a suitable solvent (e.g., DMSO).
-
Add the ligand stock to the stabilization solution to the desired final concentration (e.g., 1 mM). If cryo-protection is needed for X-ray data collection, a cryoprotectant (e.g., glycerol, ethylene glycol) can also be added to this solution.[10][18]
-
-
Soaking Procedure:
-
Direct Addition: Carefully pipette a small volume (e.g., 0.1-0.2 µL) of the concentrated ligand stock directly into the crystallization drop containing the apo-crystals.[8]
-
Crystal Transfer: Alternatively, using a cryo-loop, transfer the apo-crystal from its growth drop into a larger drop of the prepared soaking solution.[8][19]
-
-
Incubation:
-
Incubate for a specified time, ranging from 30 minutes to 24 hours. Monitor the crystal for any signs of cracking or dissolution.
-
-
Cryo-cooling:
-
After soaking, retrieve the crystal with a cryo-loop and flash-cool it by plunging it into liquid nitrogen.[18] The crystal is now ready for X-ray diffraction analysis.
-
IV. Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solutions |
| No crystals form in co-crystallization trials | - Ligand binding affects protein stability or solubility.- The complex is more soluble than the apo-protein.- Incorrect ligand concentration. | - Re-screen with a wider range of crystallization conditions.- Vary protein and ligand concentrations.- Change incubation temperature or time for complex formation.[7] |
| Apo-crystals are obtained instead of complex | - Low binding affinity.- Insufficient ligand concentration.- Ligand degraded or precipitated. | - Increase the molar excess of the ligand.- Confirm ligand integrity and solubility in the final buffer.- Use biophysical methods to confirm binding under the tested conditions.[5] |
| Crystals crack or dissolve during soaking | - High concentration of organic solvent (e.g., DMSO).- Ligand binding induces a conformational change that is incompatible with the crystal lattice.- The soaking solution is not osmotically balanced. | - Reduce the solvent concentration.- Decrease the ligand concentration or soaking time.- Ensure the soaking buffer is identical to the mother liquor.- If conformational changes are suspected, co-crystallization is the better strategy.[11] |
| No electron density for the ligand is observed | - Low occupancy of the ligand in the binding site.- Ligand is disordered in the crystal. | - Increase ligand concentration during co-crystallization or soaking.- Increase soaking time.- Co-crystallize with a higher affinity analog if available. |
V. Conclusion
The crystallization of this compound-protein complexes is a critical step in structure-based drug design. A systematic approach, beginning with the biophysical validation of the protein-ligand interaction, is essential for success. Both co-crystallization and soaking are viable strategies, and the optimal method is often system-dependent. Careful optimization of parameters such as protein and ligand concentrations, incubation times, and buffer conditions will maximize the likelihood of obtaining high-quality crystals suitable for X-ray diffraction studies.
VI. References
-
Whittington, D. A., et al. (2000). Structural analysis of inhibitor binding to human carbonic anhydrase II. PubMed. [Link]
-
Holdgate, G. A., et al. (2007). The use of biophysical methods increases success in obtaining liganded crystal structures. Acta Crystallographica Section D: Biological Crystallography. [Link]
-
Crystallography Core (UVA). Protein Crystallization For X-ray Crystallography: Hanging- & Sitting-Drop Vapor Diffusion Methods. University of Virginia School of Medicine. [Link]
-
Hampton Research. Crystal Growth Techniques. Hampton Research. [Link]
-
Wagner, J., et al. (2023). Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. JACS Au. [Link]
-
Rupp, B. (2009). Crystallization of protein–ligand complexes. Acta Crystallographica Section D: Biological Crystallography. [Link]
-
Müller, I. (2017). Guidelines for the successful generation of protein–ligand complex crystals. Acta Crystallographica Section D: Structural Biology. [Link]
-
Bua, S., et al. (2025). X-ray crystallographic and kinetic studies of biguanide containing aryl sulfonamides as carbonic anhydrase inhibitors. RSC Publishing. [Link]
-
Linac Coherent Light Source. Crystal Growth. SLAC National Accelerator Laboratory. [Link]
-
ResearchGate. The vapor-diffusion technique (a) The hanging drop and the sitting drop... ResearchGate. [Link]
-
Vullo, D., et al. (2003). Carbonic anhydrase inhibitors: SAR and X-ray crystallographic study for the interaction of sugar sulfamates/sulfamides with isozymes I, II and IV. PubMed. [Link]
-
Hino, T., et al. (2016). Crystallization of Membrane Proteins by Vapor Diffusion. Bio-protocol. [Link]
-
Guzel, O., et al. (2005). Carbonic anhydrase inhibitors: X-ray crystal structure of a benzenesulfonamide strong CA II and CA IX inhibitor bearing a pentafluorophenylaminothioureido tail in complex with isozyme II. PubMed. [Link]
-
Müller, I. (2017). Guidelines for the successful generation of protein-ligand complex crystals. PubMed. [Link]
-
International Union of Crystallography. (2017). Guidelines for the successful generation of protein–ligand complex crystals. IUCr Journals. [Link]
-
Douglas Instruments. Microbatch-Under-Oil Crystallization. Douglas Instruments. [Link]
-
Wagner, J., et al. (2023). Cocrystal structure of bicyclic sulfonamides and analogues thereof. ResearchGate. [Link]
-
Peak Proteins. Producing Crystalline Protein-Ligand Complexes: Every Beautiful Partnership Starts with the Introduction. Peak Proteins. [Link]
-
Maslennikov, I., et al. (2024). Revealing protein structures: crystallization of protein‐ligand complexes – co‐crystallization and crystal soaking. FEBS Open Bio. [Link]
-
Bua, S., et al. (2025). X-ray crystallographic and kinetic studies of biguanide containing aryl sulfonamides as Carbonic anhydrase inhibitors. ResearchGate. [Link]
-
Hampton Research. Microbatch Crystallization. Hampton Research. [Link]
-
Wagner, J., et al. (2023). Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. JACS Au. [Link]
-
Nocentini, A., et al. (2022). Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. ACS Medicinal Chemistry Letters. [Link]
-
Müller, I. (2017). Guidelines for the successful generation of protein–ligand complex crystals. PubMed Central. [Link]
-
Ciulli, A. (2013). Biophysical Screening for the Discovery of Small-Molecule Ligands. PubMed Central. [Link]
-
Hillig, R. C., et al. (2020). Two Methods, One Goal: Structural Differences between Cocrystallization and Crystal Soaking to Discover Ligand Binding Poses. ChemMedChem. [Link]
-
Hampton Research. Biophysical methods to guide protein crystallization and inhibitor binding studies. Hampton Research. [Link]
-
Hampton Research. Biophysical methods to guide protein crystallization. Hampton Research. [Link]
-
Maslennikov, I., et al. (2024). Revealing protein structures: crystallization of protein‐ligand complexes – co‐crystallization and crystal soaking. ResearchGate. [Link]
-
Horrell, S., et al. (2023). Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches. Frontiers in Molecular Biosciences. [Link]
-
ResearchGate. Soaking strategy. (a) The steps for 'dry' co-crystallization and in... ResearchGate. [Link]
-
University of Vermont. soaking, mounting, and freezing protein crystals. University of Vermont. [Link]
-
BioXFEL. (2021). Crystallization Techniques. YouTube. [Link]
-
Maslennikov, I., et al. (2024). Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking. PubMed. [Link]
-
Maslennikov, I., et al. (2024). Crystallization of protein‐ligand complexes ‒ co‐crystallization and crystal soaking. ScienceOpen. [Link]
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- 1. Structural analysis of inhibitor binding to human carbonic anhydrase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. X-ray crystallographic and kinetic studies of biguanide containing aryl sulfonamides as carbonic anhydrase inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD01018C [pubs.rsc.org]
- 3. Carbonic anhydrase inhibitors: SAR and X-ray crystallographic study for the interaction of sugar sulfamates/sulfamides with isozymes I, II and IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carbonic anhydrase inhibitors: X-ray crystal structure of a benzenesulfonamide strong CA II and CA IX inhibitor bearing a pentafluorophenylaminothioureido tail in complex with isozyme II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.iucr.org [journals.iucr.org]
- 6. Biophysical Screening for the Discovery of Small-Molecule Ligands - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Guidelines for the successful generation of protein–ligand complex crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]
- 12. youtube.com [youtube.com]
- 13. Protein Crystallization: Hanging & Sitting Drops [proteinstructures.com]
- 14. skuld.bmsc.washington.edu [skuld.bmsc.washington.edu]
- 15. Crystal Growth | Biology Linac Coherent Light Source [biology-lcls.slac.stanford.edu]
- 16. researchgate.net [researchgate.net]
- 17. Crystallization of Membrane Proteins by Vapor Diffusion - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pages.vassar.edu [pages.vassar.edu]
- 19. researchgate.net [researchgate.net]
Application Notes & Protocols: Radiolabeling of Indoline-5-sulfonamide Derivatives for In Vivo Imaging
Introduction
The indoline-5-sulfonamide scaffold is a key pharmacophore in medicinal chemistry, notably for its role in the development of potent carbonic anhydrase (CA) inhibitors.[1][2] Specifically, the tumor-associated isoforms CA IX and CA XII are critical mediators of the tumor microenvironment, promoting acidosis and cell survival, which makes them high-value targets for cancer diagnostics and therapy.[2] Visualizing the expression and activity of these targets in vivo requires the development of specific imaging agents. Positron Emission Tomography (PET) is a highly sensitive, quantitative molecular imaging technique that allows for the non-invasive assessment of biological processes in real-time.[3][4][5] The utility of PET is contingent on the availability of high-affinity ligands labeled with positron-emitting radionuclides, such as Carbon-11 (¹¹C, t½ ≈ 20.4 min) or Fluorine-18 (¹⁸F, t½ ≈ 109.8 min).[6]
This guide provides a detailed framework for the radiolabeling of an this compound derivative with Fluorine-18. We have selected ¹⁸F due to its near-ideal half-life, which is long enough for complex multi-step radiosynthesis and subsequent imaging studies, and its low positron energy, which affords high-resolution images.[7][8] The strategy detailed herein employs a prosthetic group approach, a robust and versatile method for labeling complex molecules under mild conditions, thereby preserving their biological activity.
Section 1: Strategic Considerations for Radiolabeling
Choice of Radionuclide and Labeling Position
The selection of the radionuclide is a critical first step. While ¹¹C-methylation is a viable strategy for molecules with suitable functional groups (e.g., phenols, amines), the short half-life of ¹¹C restricts its use to facilities with an on-site cyclotron and imposes significant time constraints on synthesis and quality control.[6][9][10] Fluorine-18 offers a more practical window for production, distribution, and imaging.
The labeling position on the this compound scaffold must be chosen carefully to avoid disrupting the key binding interactions with its biological target. Direct aromatic ¹⁸F-fluorination on the electron-rich indoline ring is challenging. Therefore, a more reliable approach is to introduce the radionuclide via a prosthetic group attached to a non-essential position of the molecule, such as the N-1 position of the indoline core.[1]
Prosthetic Group Strategy: The [¹⁸F]SFB Approach
We will focus on the widely-used prosthetic group, N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB). This method involves a two-step process:
-
Synthesis of [¹⁸F]SFB: A reliable and often automated process.
-
Conjugation: The activated ester of [¹⁸F]SFB reacts efficiently with a primary amine on a precursor molecule under mild conditions to form a stable amide bond.[7][11]
This strategy necessitates the synthesis of a bespoke precursor: an this compound derivative functionalized with a short alkyl linker terminating in a primary amine at the N-1 position.
Section 2: Synthesis of an Amine-Functionalized Precursor
To enable conjugation with [¹⁸F]SFB, a precursor such as 1-(2-aminoethyl)this compound must be synthesized. The synthesis begins with commercially available this compound.
Workflow: Precursor Synthesis
Sources
- 1. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
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Formulation of Indoline-5-sulfonamide for In Vivo Administration: Application Notes and Protocols
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of Indoline-5-sulfonamide for in vivo administration. The protocols and methodologies detailed herein are grounded in established principles of pharmaceutical formulation for poorly soluble compounds, with a specific focus on the sulfonamide class of molecules.
Executive Summary
This compound and its derivatives are a class of compounds with demonstrated biological activity, including potential applications as carbonic anhydrase inhibitors.[1][2][3][4] Successful in vivo evaluation of these compounds is critically dependent on the development of a safe and effective formulation that ensures adequate bioavailability. This guide outlines strategies and detailed protocols for preparing both oral and parenteral formulations of this compound suitable for preclinical animal studies. We will address the inherent challenges posed by the likely poor aqueous solubility of this compound and provide systematic approaches to formulation development, characterization, and quality control.
Physicochemical Characterization and Pre-formulation Studies
A thorough understanding of the physicochemical properties of this compound is the cornerstone of a rational formulation design.
Key Physicochemical Properties
| Property | Value/Information | Significance for Formulation |
| Molecular Formula | C₈H₁₀N₂O₂S | Essential for calculating molar concentrations. |
| Molecular Weight | 198.24 g/mol | Used for dose calculations and solution preparation. |
| pKa | Estimated to be in the range of 7.3-9.7 | As a weak acid, solubility will be pH-dependent.[5] |
| Aqueous Solubility | Expected to be low | A primary challenge for formulation development. |
| Organic Solvent Solubility | Data not readily available; preliminary assessment is crucial. | Informs the selection of appropriate co-solvents. |
Preliminary Solubility Assessment Protocol
Objective: To semi-quantitatively determine the solubility of this compound in a panel of pharmaceutically acceptable solvents.
Materials:
-
This compound powder
-
A selection of solvents:
-
Deionized water
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
Ethanol (EtOH)
-
Propylene glycol (PG)
-
Polyethylene glycol 400 (PEG 400)
-
Corn oil
-
-
Vortex mixer
-
Centrifuge
Procedure:
-
Weigh 1-5 mg of this compound into separate microcentrifuge tubes.
-
Add a small, precise volume (e.g., 100 µL) of a single solvent to each tube.
-
Vortex vigorously for 2-5 minutes.
-
Visually inspect for complete dissolution.
-
If not fully dissolved, incrementally add more solvent (e.g., in 100 µL aliquots), vortexing after each addition, until the compound is fully dissolved or a maximum practical volume is reached.
-
Record the approximate volume of solvent required to dissolve the known weight of the compound to estimate the solubility.
-
For samples that appear dissolved, centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet any undissolved microparticles. Inspect the supernatant for clarity.
Interpretation: This initial screen will guide the selection of a suitable solvent system for either a solution-based or suspension-based formulation.
Formulation Strategies for In Vivo Administration
Given the anticipated poor aqueous solubility of this compound, several formulation strategies can be employed to enhance its bioavailability for in vivo studies.
Oral Administration (Gavage)
Oral gavage is a common route for preclinical studies in rodents. The goal is to create a homogenous solution or a stable, uniform suspension.
A common and effective vehicle for poorly soluble compounds administered orally to rodents is a co-solvent system.[1]
Recommended Vehicle Composition:
| Component | Percentage (v/v) | Rationale |
| DMSO | 2-10% | A powerful solubilizing agent. The concentration should be minimized to reduce potential toxicity.[1][6] |
| PEG 300/400 | 40% | A water-miscible co-solvent that enhances solubility. |
| Tween-80 | 5% | A non-ionic surfactant that improves wettability and prevents precipitation. |
| Saline (0.9% NaCl) or Water | 45-53% | The aqueous phase of the vehicle. |
Alternative Vehicle for Lipophilic Compounds:
For highly lipophilic compounds, an oil-based vehicle may be appropriate.[7]
| Component | Percentage (v/v) | Rationale |
| DMSO | 10% | To initially dissolve the compound. |
| Corn Oil | 90% | A biocompatible oil vehicle suitable for oral administration. |
Objective: To prepare a 1 mg/mL solution/suspension of this compound in a total volume of 10 mL.
Materials:
-
This compound (10 mg)
-
DMSO
-
PEG 300 or PEG 400
-
Tween-80
-
Sterile 0.9% saline
-
Sterile conical tubes
-
Pipettes
Procedure:
-
Accurately weigh 10 mg of this compound and place it in a 15 mL sterile conical tube.
-
Add 1.0 mL of DMSO to the tube. Vortex until the compound is completely dissolved.[8]
-
Add 4.0 mL of PEG 300/400 to the solution and mix thoroughly by vortexing.[8]
-
Add 0.5 mL of Tween-80 and vortex to ensure a homogenous mixture.[8]
-
Slowly add 4.5 mL of sterile saline to the mixture while vortexing to prevent precipitation.[8]
-
Visually inspect the final formulation for clarity (solution) or for a uniform, fine suspension. If a suspension forms, ensure it can be easily resuspended with gentle agitation.
Workflow for Oral Formulation Preparation:
Caption: Workflow for preparing an oral formulation of this compound.
Parenteral Administration (Intravenous or Intraperitoneal)
Parenteral administration requires sterile and pyrogen-free formulations. For intravenous (IV) injection, the formulation must be a clear solution to prevent embolism.[9]
The concentration of organic solvents must be kept to a minimum for parenteral routes to avoid toxicity and hemolysis.
Recommended Vehicle Composition for IV/IP Injection:
| Component | Percentage (v/v) | Rationale |
| DMSO | <10% (ideally <1%) | Must be minimized for IV administration.[6][10] |
| PEG 300/400 | 10-40% | Helps to maintain solubility upon dilution in the bloodstream. |
| Saline (0.9% NaCl) or 5% Dextrose in Water (D5W) | 50-90% | Isotonic aqueous vehicle. |
Objective: To prepare a 1 mg/mL solution of this compound in a total volume of 5 mL suitable for IV or IP injection.
Materials:
-
This compound (5 mg)
-
Sterile DMSO
-
Sterile PEG 300
-
Sterile 0.9% saline
-
Sterile syringe filters (0.22 µm)
-
Sterile vials
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh 5 mg of this compound into a sterile vial.
-
Add 0.25 mL (5% v/v) of sterile DMSO and gently swirl to dissolve.
-
Add 2.0 mL (40% v/v) of sterile PEG 300 and mix thoroughly.
-
Slowly add 2.75 mL of sterile saline to reach the final volume of 5 mL. Mix gently.
-
Inspect the solution for any signs of precipitation. If the solution is not clear, this formulation is not suitable for IV administration.
-
Filter the final solution through a 0.22 µm sterile syringe filter into a final sterile vial.
Causality in Parenteral Formulation:
Caption: Logical flow of parenteral formulation design.
Quality Control and Characterization
Ensuring the quality and consistency of the formulation is paramount for reproducible in vivo results.
Concentration and Purity Analysis by HPLC
A reverse-phase High-Performance Liquid Chromatography (RP-HPLC) method should be developed to confirm the concentration and purity of this compound in the final formulation.
Example HPLC Method Parameters for Sulfonamides:
| Parameter | Condition |
| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm)[11] |
| Mobile Phase | Gradient or isocratic elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).[11] |
| Flow Rate | 1.0 mL/min[11] |
| Detection | UV at an appropriate wavelength (e.g., 270 nm).[11] |
| Injection Volume | 5-20 µL |
| Quantification | Based on a standard curve of known concentrations of this compound. |
Physical Characterization
Visual Inspection: Formulations should be visually inspected for clarity (solutions) or uniformity (suspensions) and for the absence of visible particulates.
pH Measurement: For aqueous-based formulations, the pH should be measured and recorded to ensure consistency between batches.
Particle Size Analysis (for suspensions and emulsions): Dynamic Light Scattering (DLS) can be used to determine the particle size distribution of suspensions or emulsions.[12][13][14] This is critical for ensuring the stability of the formulation and predicting its in vivo behavior. A consistent particle size distribution is essential for reproducible absorption.
In Vivo Administration Protocols
The following are general guidelines for the administration of this compound formulations to rodents. All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).
Oral Gavage in Mice
-
Animal Model: C57BL/6 or BALB/c mice are commonly used.
-
Dosing Volume: Typically 5-10 mL/kg body weight. For a 25g mouse, this corresponds to 125-250 µL.
-
Frequency: Dependent on the pharmacokinetic profile of the compound. For many sulfonamides, once or twice daily administration is common.[15]
-
Procedure: Use a proper-sized, ball-tipped gavage needle to deliver the formulation directly into the stomach. Ensure animals are properly restrained to prevent injury.
Intravenous Injection in Rats
-
Animal Model: Sprague-Dawley or Wistar rats are frequently used.
-
Route: Lateral tail vein is the most common site for IV injection.
-
Dosing Volume: Typically up to 5 mL/kg body weight, administered slowly.
-
Frequency: Dependent on the study design and the half-life of the compound.
-
Procedure: Proper restraint is necessary. The formulation must be a clear, sterile solution.
Bioavailability Assessment
To determine the oral bioavailability of this compound, a pharmacokinetic study comparing oral and intravenous administration is required.[16]
Protocol Outline:
-
Animal Groups: Two groups of animals (e.g., rats).
-
Group 1 (IV): Administer a known dose of the parenteral formulation intravenously.
-
Group 2 (Oral): Administer a known dose of the oral formulation via gavage.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing from both groups.
-
Plasma Analysis: Process blood to obtain plasma and analyze the concentration of this compound using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Calculate the Area Under the Curve (AUC) for both the IV and oral routes.
-
Bioavailability Calculation:
-
% Bioavailability (F) = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100[16]
-
Conclusion
The successful in vivo evaluation of this compound hinges on the development of a formulation that overcomes its inherent poor water solubility. The strategies and protocols outlined in this guide provide a systematic and scientifically sound approach to preparing and characterizing formulations for both oral and parenteral administration. By carefully considering the physicochemical properties of the compound and employing appropriate solubilization techniques and quality control measures, researchers can generate reliable and reproducible data in preclinical studies.
References
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Application Notes and Protocols: Indoline-5-sulfonamide as a Chemical Probe for Target Identification
Audience: Researchers, scientists, and drug development professionals.
Introduction: Unveiling the Therapeutic Potential of Indoline-5-sulfonamide
The this compound scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant therapeutic potential, particularly in the realm of oncology. This class of compounds is best known for its potent inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[1][2][3] Specifically, derivatives of this compound have shown high affinity for tumor-associated isoforms CA IX and CA XII.[1][2][3] These enzymes play a crucial role in the regulation of pH in the tumor microenvironment, contributing to tumor progression, metastasis, and resistance to therapy.[1][3] By inhibiting these CAs, this compound derivatives can disrupt this acidic microenvironment, representing a promising strategy for cancer treatment.[1]
Beyond its established role as a CA inhibitor, the this compound scaffold holds significant promise as a chemical probe for target identification and validation. Chemical probes are small molecules designed to interact with specific protein targets, enabling researchers to elucidate their biological functions and validate their potential as therapeutic targets. This guide provides a comprehensive overview of the principles and protocols for utilizing this compound as a chemical probe to discover novel protein interactions and expand our understanding of its mechanism of action.
From Inhibitor to Probe: Designing an this compound Chemical Probe
To transform a known inhibitor into a chemical probe, it is essential to modify the core scaffold with a reporter tag, such as an affinity handle (e.g., biotin) or a photoreactive group. This modification allows for the selective capture and identification of interacting proteins from complex biological mixtures.
Proposed Synthetic Route for a "Clickable" this compound Probe
A versatile approach to synthesizing an this compound probe is to introduce a "clickable" handle, such as a terminal alkyne. This allows for the subsequent attachment of various reporter tags (e.g., biotin-azide, fluorescent dye-azide) through a highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[4]
The synthesis of 1-(prop-2-yn-1-yl)this compound can be envisioned through the reaction of this compound with propargyl bromide. This reaction would introduce the alkyne handle onto the indoline nitrogen. The resulting "clickable" probe can then be used in target identification experiments.
Table 1: Key Characteristics of this compound and its Derivatives as Carbonic Anhydrase Inhibitors
| Compound Derivative | Target CA Isoform(s) | Inhibitory Constant (Ki) | Antiproliferative Activity (Cell Line) | Reference |
| 1-Acylated indoline-5-sulfonamides | CA IX, CA XII | Up to 132.8 nM (CA IX), 41.3 nM (CA XII) | MCF7 (breast cancer) | [1][2][3] |
| Indole-based benzenesulfonamides | hCA II | 5.9 nM | Not specified | [5] |
| Indenylsulfonamides | 5-HT6 serotonin receptor | Ki ≥4.5 nM | Not applicable (agonist) |
Experimental Protocols: Target Identification Using an this compound Probe
The following protocols describe the use of a biotinylated this compound probe for affinity pull-down experiments coupled with mass spectrometry to identify interacting proteins.
Protocol 1: Biotinylation of the "Clickable" this compound Probe
This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a biotin-azide tag to the alkyne-functionalized this compound probe.
Materials:
-
Alkyne-functionalized this compound
-
Biotin-azide
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Dissolve the alkyne-functionalized this compound and biotin-azide in DMSO.
-
Prepare a fresh solution of copper(II) sulfate and sodium ascorbate in water.
-
Add the copper/ascorbate solution and THPTA to the DMSO solution containing the alkyne and azide.
-
Incubate the reaction mixture at room temperature with gentle shaking for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, purify the biotinylated probe using column chromatography or preparative high-performance liquid chromatography (HPLC).
Protocol 2: Affinity Pull-Down of Target Proteins
This protocol outlines the procedure for using the biotinylated this compound probe to capture interacting proteins from cell lysates.
Materials:
-
Biotinylated this compound probe
-
Control compound (non-biotinylated this compound or a structurally similar inactive analog)
-
Cell line of interest (e.g., MCF7)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Streptavidin-conjugated magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
Procedure:
-
Cell Lysis:
-
Culture cells to the desired confluency.
-
Lyse the cells using an appropriate lysis buffer on ice.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
-
Probe Incubation:
-
Incubate the cell lysate with the biotinylated this compound probe at a predetermined concentration for 1-2 hours at 4°C with gentle rotation.
-
In parallel, incubate a separate aliquot of the lysate with a control compound (e.g., non-biotinylated probe or an inactive analog) to identify non-specific binding.
-
-
Capture of Protein Complexes:
-
Add pre-washed streptavidin-conjugated magnetic beads to the lysate-probe mixture.
-
Incubate for 1 hour at 4°C with gentle rotation to allow the biotinylated probe-protein complexes to bind to the beads.
-
-
Washing:
-
Collect the beads using a magnetic stand and discard the supernatant.
-
Wash the beads extensively with wash buffer to remove non-specifically bound proteins. Perform at least 3-5 washes.
-
-
Elution:
-
Elute the bound proteins from the beads by adding elution buffer and heating at 95°C for 5-10 minutes.
-
Collect the eluate containing the captured proteins.
-
Protocol 3: Protein Identification by Mass Spectrometry
The eluted proteins are then identified and quantified using mass spectrometry-based proteomics.
Procedure:
-
Sample Preparation:
-
The eluted proteins are typically separated by SDS-PAGE, and the gel is stained with a protein stain (e.g., Coomassie blue or silver stain).
-
Excise the protein bands of interest or the entire lane for in-gel digestion with trypsin.
-
Alternatively, perform in-solution digestion of the eluate.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Use a database search engine (e.g., Mascot, Sequest, or MaxQuant) to identify the proteins from the tandem mass spectra.
-
Perform quantitative analysis to compare the abundance of proteins pulled down with the biotinylated probe versus the control.
-
Utilize bioinformatics tools to perform pathway and network analysis on the identified protein targets to gain insights into their biological functions.[1][3]
-
Diagram 1: Workflow for Target Identification using a Biotinylated this compound Probe
Caption: Workflow for the synthesis and application of a biotinylated this compound probe.
The Critical Role of Controls in Target Identification
The validity of any chemical probe-based experiment hinges on the use of appropriate controls to distinguish true biological targets from non-specific interactions.
-
Negative Control Compound: A crucial control is a structurally similar analog of the probe that is inactive against the known target (in this case, carbonic anhydrases).[1][3] This control helps to identify off-target interactions that are not related to the primary pharmacology of the this compound scaffold.
-
Competition Experiment: Another important control is to perform the pull-down experiment in the presence of an excess of the non-biotinylated, active this compound. True binding partners of the probe will be competed off the beads, leading to a significant reduction in their signal in the mass spectrometry analysis.
Diagram 2: Validating Target Engagement with a Competition Experiment
Caption: Competition experiment to validate specific target binding.
Validation of Identified Targets
Following the identification of potential protein targets, it is essential to validate these interactions using orthogonal methods. This ensures that the observed interactions are biologically relevant and not artifacts of the experimental system.
Recommended Validation Methods:
-
Western Blotting: Confirm the presence of the identified target protein in the pull-down eluate by Western blotting using a specific antibody.
-
Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC): These biophysical techniques can be used to measure the direct binding affinity between the this compound compound and the purified target protein.
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in living cells by measuring the change in the thermal stability of a protein upon ligand binding.
-
Functional Assays: If the identified target has a known function, design an assay to determine if this compound modulates its activity.
-
Genetic Approaches: Use techniques like siRNA-mediated knockdown or CRISPR-Cas9-based gene editing to deplete the identified target protein and assess if this phenocopies the effects of the this compound compound.
Conclusion
The use of this compound as a chemical probe offers a powerful approach to elucidate its mechanism of action and identify novel therapeutic targets. By combining careful probe design, robust experimental protocols, and rigorous validation strategies, researchers can unlock the full potential of this promising scaffold in drug discovery and chemical biology. The methodologies outlined in this guide provide a solid foundation for initiating such investigations and contributing to a deeper understanding of the complex biology governed by the targets of this compound.
References
-
Krylova, Y. S., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Pharmaceuticals (Basel). [Link]
-
ResearchGate. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. [Link]
-
PubMed. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Pharmaceuticals (Basel). [Link]
-
SciSpace. Small molecule target identification using photo-affinity chromatography. [Link]
-
Chemical Probes Portal. Controls for chemical probes. [Link]
-
bioRxiv. (2020). Negative controls of chemical probes can be misleading. [Link]
-
PubMed. (2021). The Promise and Peril of Chemical Probe Negative Controls. ACS Chemical Biology. [Link]
-
NIH. (2019). Design, Synthesis, and Evaluation of a Diazirine Photoaffinity Probe for Ligand-Based Receptor Capture Targeting G Protein–Coupled Receptors. [Link]
-
Bio-protocol. BioID PULL-DOWN TO IDENTIFY CANDIDATE PROTEINS. [Link]
-
ResearchGate. Figure 5. Chemical pull-down to decipher the protein targets. [Link]
-
Springer Nature Experiments. Combined proximity labeling and affinity purification−mass spectrometry workflow for mapping and visualizing protein interaction networks. [Link]
-
NIH. (2014). A diazirine-based photoaffinity etoposide probe for labeling topoisomerase II. [Link]
-
ResearchGate. Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics. [Link]
-
NIH. (2019). Sulfonamide-Based Inhibitors of Biotin Protein Ligase as New Antibiotic Leads. [Link]
-
NIH. (2023). Optimization of Biotinylated RNA or DNA Pull-Down Assays for Detection of Binding Proteins: Examples of IRP1, IRP2, HuR, AUF1, and Nrf2. [Link]
-
MDPI. (2022). Identification of Novel and Potent Indole-Based Benzenesulfonamides as Selective Human Carbonic Anhydrase II Inhibitors: Design, Synthesis, In Vitro, and In Silico Studies. [Link]
-
NIH. (2020). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. [Link]
-
MDPI. (2021). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. [Link]
-
Wikipedia. Click chemistry. [Link]
-
EMBL-EBI. Network analysis of protein interaction data. [Link]
-
ACS Publications. (2021). Understanding Data Analysis Steps in Mass-Spectrometry-Based Proteomics Is Key to Transparent Reporting. [Link]
-
YouTube. (2023). Top 10 Bioinformatics Tools for Protein Network & Pathway Analysis. [Link]
-
PINA. Protein Interaction Network Analysis platform. [Link]
-
NIH. (2011). Identification and validation of protein targets of bioactive small molecules. [Link]
-
Technology Networks. (2022). The Impact of Real-time Mass Spectrometry Data Analysis on the Field of Proteomics. [Link]
-
Cytoscape. Cytoscape: An Open Source Platform for Complex Network Analysis and Visualization. [Link]
-
NIH. (2011). Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. [Link]
-
Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. [Link]
-
RSC Publishing. (2017). Rapid access to N-(indol-2-yl)amides and N-(indol-3-yl)amides as unexplored pharmacophores. [Link]
-
Bio-Techne. Target Validation and Exploration. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of Indoline-5-sulfonamide
Welcome to the technical support center for the synthesis of Indoline-5-sulfonamide. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with or planning to synthesize this important scaffold. This compound is a key building block in the development of various therapeutic agents, notably as a precursor to potent carbonic anhydrase inhibitors.[1][2][3]
This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to address specific challenges you may encounter. Our focus is on explaining the causality behind experimental choices to empower you to optimize your synthesis for higher yields and purity.
Overview of the Synthetic Pathway
The most reliable and commonly employed synthesis of this compound is a four-step sequence starting from indoline. This pathway is designed to control reactivity and ensure regioselectivity.
The core logic involves:
-
Protection: The secondary amine of the indoline nucleus is highly reactive towards electrophiles. Protection with an acetyl group deactivates this position, preventing side reactions and directing the subsequent electrophilic substitution to the desired C5 position on the benzene ring.[1][4]
-
Electrophilic Aromatic Substitution: Chlorosulfonation introduces the key sulfonyl chloride group.
-
Nucleophilic Substitution: The sulfonyl chloride is converted to the target sulfonamide via amination.
-
Deprotection: Removal of the acetyl group reveals the final product.
The overall workflow is visualized below.
Caption: General Synthetic Workflow for this compound.
Frequently Asked Questions & Troubleshooting Guide
Part 1: N-Acetylation (Protection)
Q1: My yield for the N-acetylation of indoline is lower than the reported quantitative yield. What's going wrong?
Answer: While this step is generally high-yielding, several factors can lead to reduced efficiency.
-
Causality: The primary issue is often incomplete reaction or hydrolysis of the acetic anhydride. Indoline is a good nucleophile, but the reaction's success depends on the electrophilicity of the anhydride.
-
Troubleshooting Steps:
-
Reagent Quality: Ensure the acetic anhydride is fresh and has been stored under anhydrous conditions. Anhydride that has been exposed to atmospheric moisture will hydrolyze to acetic acid, reducing its potency.
-
Reaction Conditions: While the reaction is often performed neat or in a simple solvent, the presence of a mild, non-nucleophilic base like pyridine or triethylamine can accelerate the reaction by activating the anhydride and scavenging the acetic acid byproduct. However, in many established protocols, the reaction proceeds efficiently without a base.[1][4]
-
Work-up Procedure: Ensure the reaction is fully quenched. Pouring the reaction mixture into ice-water will precipitate the acetylated product and hydrolyze any remaining acetic anhydride. Insufficient quenching can lead to an oily product that is difficult to isolate. Thoroughly wash the crude product with water and sodium bicarbonate solution to remove acetic acid.
-
| Parameter | Recommended Condition | Rationale |
| Reagent | Acetic Anhydride (fresh) | Prevents loss of electrophile to hydrolysis. |
| Solvent | None or CHCl₃ | Simplifies reaction and work-up. |
| Temperature | 0°C to Room Temperature | Controls exothermicity and prevents side reactions. |
| Work-up | Quench with ice-water | Precipitates product and destroys excess reagent. |
| Typical Yield | >95% | [1] |
Part 2: Chlorosulfonation
Q2: The chlorosulfonation of 1-acetylindoline is giving me a dark, tarry mixture and a very low yield of the sulfonyl chloride. What is the critical parameter?
Answer: Temperature control is the single most critical factor in this step.
-
Causality: Chlorosulfuric acid (ClSO₃H) is an extremely powerful and aggressive electrophile. The reaction is highly exothermic. If the temperature rises uncontrollably, it will lead to charring, decomposition of the starting material, and formation of polymeric side products instead of the desired monosulfonation.
-
Troubleshooting Steps:
-
Strict Temperature Control: The reaction vessel must be maintained at a low temperature (typically 0°C or below) using an ice-salt or dry ice-acetone bath.
-
Slow, Controlled Addition: Add the 1-acetylindoline dropwise or in small portions to the chlorosulfuric acid. Never add the acid to the acetylindoline, as this will create a localized hot spot and immediate decomposition.
-
Anhydrous Conditions: Chlorosulfuric acid reacts violently with water. Ensure your glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent reagent quenching and side reactions.
-
Careful Work-up: The reaction must be quenched by pouring the mixture slowly onto a large excess of crushed ice. This hydrolyzes the excess chlorosulfuric acid and precipitates the 1-acetylindoline-5-sulfonyl chloride product, which is typically a solid that can be collected by filtration.
-
Q3: I'm observing what appears to be di-substituted products. How can I improve regioselectivity for the C5 position?
Answer: The N-acetyl group is a moderately activating ortho, para-director. The C5 position (para to the nitrogen) is sterically and electronically favored. Formation of di-substituted products is rare but can occur under harsh conditions.
-
Causality: Using a large excess of chlorosulfuric acid or allowing the reaction temperature to rise can provide enough energy to overcome the activation barrier for a second sulfonation, likely at the C7 position.
-
Troubleshooting Steps:
-
Stoichiometry: Use a minimal excess of chlorosulfuric acid. While it often serves as both reagent and solvent, a 4-5 fold excess is typically sufficient.
-
Temperature: As mentioned, maintain strict low-temperature control (≤ 0°C). This is the best way to ensure monosubstitution.
-
Part 3: Amination of the Sulfonyl Chloride
Q4: My amination reaction to convert the sulfonyl chloride to the sulfonamide is sluggish or fails completely. What are the common pitfalls?
Answer: This issue usually stems from the reactivity of the sulfonyl chloride intermediate or the choice of aminating agent.
-
Causality: The 1-acetylindoline-5-sulfonyl chloride intermediate can be unstable and may degrade upon storage. It is also susceptible to hydrolysis. The reaction requires a sufficiently nucleophilic source of ammonia.
-
Troubleshooting Steps:
-
Use Fresh Intermediate: It is highly recommended to use the 1-acetylindoline-5-sulfonyl chloride immediately after isolation and drying. Do not store it for extended periods.
-
Choice of Ammonia Source: Anhydrous ammonia in a suitable solvent like THF or dioxane is ideal.[1][4] Alternatively, a concentrated aqueous solution of ammonium hydroxide can be used, but this introduces water, which can compete with ammonia and hydrolyze the sulfonyl chloride back to the sulfonic acid, reducing the yield.
-
Solvent: Ensure the sulfonyl chloride is soluble in the chosen reaction solvent. THF is a common and effective choice.[1]
-
Temperature: The reaction is often run at room temperature. Gentle heating (e.g., to 40-50°C) can increase the rate if the reaction is slow, but monitor for potential degradation.
-
Part 4: Deprotection and Purification
Q5: The final acid hydrolysis step to remove the N-acetyl group is giving me a low yield and multiple spots on my TLC plate. How can I optimize this?
Answer: The challenge in deprotection is to completely remove the acetyl group without causing degradation of the indoline ring or the sulfonamide moiety.
-
Causality: Indolines can be sensitive to strongly acidic conditions and may be prone to oxidation or polymerization if the reaction is too harsh (high temperature or prolonged reaction time).[5] The sulfonamide group itself is generally stable to acid hydrolysis.
-
Troubleshooting Steps:
-
Acid Concentration and Temperature: Use a moderate concentration of hydrochloric acid (e.g., 2-6 M) and heat gently (reflux is common). Monitor the reaction closely by TLC. Once the starting material is consumed, process the reaction immediately to avoid product degradation. A reported protocol uses HCl in water with heating, achieving an 81% yield.[1][4]
-
Work-up: After cooling, the reaction mixture should be carefully neutralized with a base (e.g., NaOH or NaHCO₃ solution) to a neutral or slightly basic pH. This will precipitate the free-base form of this compound. Ensure the neutralization is done slowly and with cooling to manage any exotherm.
-
Q6: I'm struggling with the final purification. Column chromatography gives poor separation and recrystallization results in high product loss.
Answer: Purifying sulfonamides can be challenging due to their polarity and potential for hydrogen bonding.[6][7]
-
Causality: The final product contains both a basic amine and an acidic sulfonamide group, making it amphoteric. This can cause streaking on silica gel columns. Closely related impurities, such as the starting N-acetylated compound or the corresponding sulfonic acid (from hydrolysis), can be difficult to separate.
-
Troubleshooting Guide:
Caption: Decision workflow for purification strategy.
-
Column Chromatography:
-
Solvent System: Use a polar solvent system. A gradient elution of ethyl acetate in hexanes, followed by methanol in dichloromethane or chloroform, is often effective.
-
Additives: To prevent streaking, consider adding a small amount (0.5-1%) of a modifier to the eluent, such as triethylamine (to suppress interaction with acidic silanols) or acetic acid (if impurities are basic).
-
-
Recrystallization:
-
Solvent Screening: This is the most effective method for achieving high purity, though some yield loss is inevitable.[8] Screen various solvents. Alcohols (ethanol, isopropanol), water, or mixtures (e.g., ethanol/water, acetone/water) are good starting points. The goal is to find a solvent system where the product is sparingly soluble at room temperature but highly soluble when hot.
-
Detailed Experimental Protocols
Protocol 1: Synthesis of 1-Acetylindoline (6)
-
To a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, add indoline (1.0 eq).
-
Slowly add acetic anhydride (1.1 eq) dropwise with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Pour the reaction mixture slowly into a beaker containing crushed ice (~10 volumes).
-
Stir until the ice has melted and a precipitate has formed.
-
Collect the solid product by vacuum filtration.
-
Wash the solid thoroughly with cold water, followed by a cold saturated sodium bicarbonate solution, and finally with more cold water.
-
Dry the product under vacuum to yield 1-acetylindoline as a white to off-white solid. (Typical yield: >95%).[1]
Protocol 2: Synthesis of 1-Acetylindoline-5-sulfonyl Chloride (7)
-
To an oven-dried, three-neck flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add chlorosulfuric acid (4.0 eq) and cool the flask to 0°C in an ice bath.
-
Dissolve 1-acetylindoline (1.0 eq) in a minimal amount of dry solvent (e.g., chloroform) or, if the reaction is run neat, prepare to add the solid in portions.
-
Add the 1-acetylindoline solution (or solid) dropwise (or portion-wise) to the stirred chlorosulfuric acid over 30-60 minutes, ensuring the internal temperature does not exceed 5°C.
-
After the addition is complete, stir the mixture at 0-5°C for an additional 1-2 hours.
-
Carefully and slowly pour the reaction mixture onto a large excess of crushed ice with vigorous stirring.
-
A precipitate will form. Continue stirring until all the ice has melted.
-
Collect the solid product by vacuum filtration and wash it thoroughly with copious amounts of ice-cold water.
-
Dry the product under vacuum. Use this intermediate immediately in the next step. (Typical yield: 81%).[1][4]
Protocol 3: Synthesis of 1-Acetylthis compound (8)
-
Dissolve the crude 1-acetylindoline-5-sulfonyl chloride (1.0 eq) in THF (~5-10 mL per gram) in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Bubble anhydrous ammonia gas through the solution or add a concentrated solution of ammonia in THF (or concentrated aqueous ammonium hydroxide, ~2.0 eq) dropwise.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure.
-
Add water to the residue and collect the resulting solid by filtration.
-
Wash the solid with water and dry under vacuum to yield 1-acetylthis compound. (Typical yield: 89%).[1][4]
Protocol 4: Synthesis of this compound (9)
-
To a round-bottom flask, add 1-acetylthis compound (1.0 eq) and a 2 M solution of hydrochloric acid (5-10 volumes).
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring by TLC for the disappearance of the starting material.
-
Cool the reaction mixture to room temperature and then further in an ice bath.
-
Slowly neutralize the mixture by adding a 2 M NaOH solution until the pH is approximately 7-8.
-
A precipitate will form. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure this compound. (Typical yield: 81%).[1][4]
References
- Sulfonamide purification process - US2777844A.
-
Glushkov, V. A., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Pharmaceuticals, 15(12), 1453. [Link]
- Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Deriv
-
Ikan, R., & Fatal, Y. (1973). Synthesis in indole series. Chloromethylation and chlorosulfonation of 1-acetyl-5-bromoindoline. Journal of Chemical & Engineering Data, 18(1), 123-124. [Link]
-
Bowser, J. R., et al. (1998). Preparation of sulfonamides from N-silylamines. Molecules, 3(1), 27-32. [Link]
- Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance.
- A Comparative Guide to Determining the Purity of Synthesized Sulfonamides. Benchchem.
- Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. PubMed.
-
Sun, H., & Yost, G. S. (2008). Dehydrogenation of the Indoline-Containing Drug 4-Chloro-N-(2-methyl-1-indolinyl)-3-sulfamoylbenzamide (Indapamide) by CYP3A4: Correlation with in Silico Predictions. Drug Metabolism and Disposition, 36(8), 1690-1698. [Link]
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- 2. researchgate.net [researchgate.net]
- 3. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Dehydrogenation of the Indoline-Containing Drug 4-Chloro-N-(2-methyl-1-indolinyl)-3-sulfamoylbenzamide (Indapamide) by CYP3A4: Correlation with in Silico Predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
Troubleshooting low solubility of Indoline-5-sulfonamide derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Indoline-5-sulfonamide derivatives. This guide provides in-depth troubleshooting for the common challenge of low compound solubility. As Senior Application Scientists, we have designed this resource to not only offer solutions but also to explain the scientific principles behind them, ensuring you can make informed decisions in your experiments.
Frequently Asked Questions & Troubleshooting Guides
Q1: My this compound derivative is not dissolving in my aqueous buffer. What are the initial steps I should take?
A: This is a very common starting point, as the indoline scaffold combined with a sulfonamide group often results in a molecule with poor aqueous solubility.[1] Before exploring complex formulation strategies, it's crucial to address the fundamentals.
Initial Checks & The DMSO Stock Solution Protocol:
The first step for any organic molecule is to create a concentrated stock solution in a suitable organic solvent, which can then be diluted into your aqueous experimental medium. Dimethyl sulfoxide (DMSO) is the most common choice due to its high solubilizing power for a wide range of organic compounds.[2][3][4]
Protocol: Preparing a Concentrated DMSO Stock Solution
-
Verification: Confirm the identity and purity of your compound via methods like LC-MS or NMR. Impurities can significantly impact solubility.
-
Calculation: Determine the mass of the compound required to make a stock solution of a specific concentration (e.g., 10, 20, or 50 mM).
-
Weighing: Accurately weigh the compound into a sterile, appropriate-sized vial (e.g., a glass vial with a PTFE-lined cap).
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO. It is critical to use anhydrous DMSO as absorbed water can decrease the solubility of many compounds over time.[5]
-
Dissolution: Vortex the vial vigorously for 1-2 minutes. If the compound does not fully dissolve, gentle warming in a water bath (37°C) or brief sonication can be applied.[5] Be cautious with heat, as it can degrade sensitive compounds.
-
Visual Inspection: Hold the vial up to a light source to ensure there are no visible particulates. The solution should be clear.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can also lead to compound precipitation.[5]
Q2: I successfully made a DMSO stock, but my compound precipitates immediately when I dilute it into my aqueous assay buffer. What is happening and how can I fix it?
A: This phenomenon, often called "crashing out," occurs when the compound moves from a solvent where it is highly soluble (DMSO) to one where it is poorly soluble (aqueous buffer). The key is to keep the compound in solution at its final working concentration.
Causality: The high concentration of water in the final buffer creates a polar environment that cannot maintain the hydrophobic this compound derivative in solution, causing it to precipitate.
Below is a logical workflow to troubleshoot this issue.
dot
Caption: Troubleshooting workflow for compound precipitation.
Co-Solvent Screening
If increasing the DMSO concentration is not viable due to its potential effects on your biological system, screening other co-solvents is a logical next step.[6][7][8][9][] Co-solvents work by reducing the polarity of the aqueous medium, which helps to keep hydrophobic compounds dissolved.[11]
Table 1: Common Co-solvents for Biological Experiments
| Co-solvent | Properties | Common Use Cases |
| Ethanol | Less polar than water, volatile. | Cell-based assays, formulations. |
| Polyethylene Glycol (PEG 400) | Low toxicity, viscous. | Parenteral formulations, increasing solubility of nonpolar drugs.[6][9] |
| Propylene Glycol | Common vehicle for oral and injectable drugs. | Versatile, often used in combination with other solvents. |
| Glycerin | Viscous, non-toxic. | Often used in oral formulations. |
| N,N-Dimethylacetamide (DMA) | Strong solvent, use with caution. | When other solvents fail, check for system compatibility. |
Q3: Can adjusting the pH of my buffer improve the solubility of my this compound derivative?
A: Absolutely. This is a powerful technique rooted in the chemical nature of the sulfonamide group.
Scientific Principle: The sulfonamide group (-SO₂NH-) is acidic.[12] The hydrogen on the nitrogen can be removed by a base. The pKa of this proton is a critical value. At a pH below the pKa, the sulfonamide is predominantly in its neutral, less soluble form. At a pH above the pKa, it becomes deprotonated to form an anionic salt (-SO₂N⁻), which is significantly more water-soluble.[13][14][15]
dot
Caption: pH-dependent solubility of sulfonamides.
Protocol: pH-Solubility Profile
-
Prepare Buffers: Make a series of buffers with a range of pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0, 9.0). Ensure the buffer components themselves do not react with your compound.
-
Add Compound: Add an excess amount of your solid compound to a fixed volume of each buffer in separate vials. The goal is to create a saturated solution.
-
Equilibrate: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separate: Centrifuge the samples at high speed to pellet the undissolved solid.
-
Quantify: Carefully take a sample of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method like HPLC-UV or LC-MS.
-
Analyze: Plot the measured solubility against the pH. This will reveal the pH at which your compound's solubility significantly increases.
Caution: Ensure the chosen pH is compatible with your experimental system (e.g., cell viability, enzyme activity).
Q4: My compound is for in vivo studies, and I must limit organic solvents. What are my advanced formulation options?
A: For preclinical and clinical development, minimizing excipient toxicity is paramount. Several advanced techniques can enhance solubility for in vivo applications.
-
Salt Formation: This is one of the most effective and widely used strategies.[16] If your this compound has an acidic proton, you can react it with a pharmaceutically acceptable base (e.g., sodium hydroxide, potassium hydroxide, tromethamine) to form a stable, highly water-soluble salt.[17][18] This often dramatically improves dissolution rates and bioavailability.
-
Solid Dispersions: This technique involves dispersing the drug (your compound) within a hydrophilic polymer matrix.[19][20][21][22][23] This prevents the drug from forming a stable crystal lattice, which is a major barrier to dissolution. The resulting amorphous solid dispersion can improve solubility by increasing the surface area, improving wettability, and presenting the drug in a higher-energy, more soluble amorphous state.[22][23] Common carriers include povidone (PVP) and hydroxypropyl methylcellulose (HPMC).[16][24]
dot dot graph TD { A[Start: Drug & Polymer] --> B[Dissolve in Common Solvent]; B --> C[Solvent Evaporation]; C --> D[Solid Mass Forms]; D --> E[Milling & Sieving]; E --> F[Amorphous Solid Dispersion Powder];
}
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. ziath.com [ziath.com]
- 6. ijpbr.in [ijpbr.in]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. Cosolvent - Wikipedia [en.wikipedia.org]
- 9. bepls.com [bepls.com]
- 11. Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bmj.com [bmj.com]
- 13. pH-induced solubility transition of sulfonamide-based polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. karger.com [karger.com]
- 15. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 16. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 17. Eight salt forms of sulfadiazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 20. jddtonline.info [jddtonline.info]
- 21. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 23. japer.in [japer.in]
- 24. japsonline.com [japsonline.com]
Technical Support Center: Optimization of Acylation Reaction for Indoline-5-sulfonamide
Welcome to the technical support guide for the optimization of the acylation of indoline-5-sulfonamide. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this specific transformation. The N-acyl sulfonamide moiety is a critical pharmacophore in drug discovery, often acting as a bioisostere for carboxylic acids, which enhances its relevance in pharmaceutical research.[1][2] The acylation of the indoline nitrogen, however, can be challenging due to the electronic properties of the sulfonamide group and the potential for side reactions.
This guide provides in-depth, experience-driven answers to common problems encountered during the optimization of this reaction, moving beyond simple procedural steps to explain the underlying chemical principles.
Frequently Asked Questions & Troubleshooting Guide
Q1: My acylation reaction shows very low or no conversion to the desired N-acylthis compound. What are the primary factors to investigate?
Low conversion is the most common issue and typically points to insufficient reactivity in the system. The indoline nitrogen is a nucleophile, but its reactivity is attenuated by the electron-withdrawing sulfonamide group at the C5 position. Your troubleshooting should focus on systematically enhancing the electrophilicity of the acylating agent or the nucleophilicity of the indoline nitrogen.
Key Areas for Investigation:
-
Choice of Acylating Agent: The reactivity order is generally Acyl Halide > Acid Anhydride > Carboxylic Acid.
-
Acyl Chlorides: Highly electrophilic and often the first choice for less reactive amines. They react readily but can be sensitive to moisture and may generate corrosive HCl, necessitating a stoichiometric amount of base.[3][4]
-
Acid Anhydrides: A good balance of reactivity and stability. They are less sensitive to moisture than acyl chlorides and are often used with a catalyst.[1][5] Reactions with anhydrides can sometimes be slower, requiring heat.[1]
-
Carboxylic Acids: Require an activating agent (e.g., carbodiimides like EDC) to form a highly reactive intermediate in situ. This method is mild but adds complexity and cost.
-
-
Role of Base/Catalyst: The choice of base or catalyst is critical.
-
Non-nucleophilic Bases (e.g., Triethylamine, DIPEA): These act solely as acid scavengers, neutralizing the HCl or carboxylic acid byproduct. They do not directly participate in activating the acylating agent.
-
Nucleophilic Bases/Catalysts (e.g., Pyridine, DMAP): Pyridine serves as both a base and a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate.[6] 4-Dimethylaminopyridine (DMAP) is a significantly more potent acylation catalyst used in sub-stoichiometric amounts alongside a primary base like triethylamine.
-
Lewis Acids (e.g., ZnCl₂, Cu(OTf)₂): Under certain conditions, particularly with anhydrides, Lewis acids can activate the acylating agent, making the carbonyl carbon more electrophilic.[1][7]
-
-
Solvent Selection: The solvent must dissolve the starting materials and should be aprotic and inert to the reagents.
-
Dichloromethane (DCM) or Chloroform (CHCl₃): Excellent general-purpose solvents for these reactions.[5][6]
-
Tetrahydrofuran (THF) or Acetonitrile (MeCN): Also common choices, offering different solubility profiles.[1][3]
-
Solvent-free conditions: In some cases, reactions can be run neat, particularly with a solid acid catalyst, which can be environmentally advantageous.[1][5]
-
Troubleshooting Workflow for Low Conversion
Caption: Decision tree for troubleshooting low reaction conversion.
Q2: I'm observing multiple spots on my TLC plate, suggesting side products. What are the likely impurities and how can I prevent them?
Side product formation often arises from the reactivity of the indoline ring itself or from over-acylation.
-
Potential Side Reactions:
-
C3-Acylation (Friedel-Crafts): The C3 position of the indole/indoline ring is electron-rich and susceptible to electrophilic attack, leading to Friedel-Crafts acylation. This is more common under acidic conditions or with highly reactive acylating agents.[4][8]
-
Di-acylation: Although the N-acyl sulfonamide nitrogen is significantly less nucleophilic, forceful conditions (high temperature, large excess of a very reactive acylating agent) could potentially lead to acylation on the sulfonamide nitrogen. This is generally less common.
-
Decomposition: Strong Lewis acids like AlCl₃ can cause decomposition of the indoline scaffold.[4]
-
Strategies for Improving Selectivity:
-
Control Stoichiometry: Use a modest excess (1.1-1.5 equivalents) of the acylating agent. A large excess can drive side reactions.
-
Temperature Control: Run the reaction at a lower temperature (e.g., 0 °C to room temperature). Exothermic additions of reactive acyl chlorides should always be done at low temperatures.
-
Choice of Catalyst: A nucleophilic catalyst system (e.g., Et₃N with catalytic DMAP) is generally milder and more selective for N-acylation than strong Lewis acids. If a Lewis acid is needed, milder options like ZnCl₂ are preferable to AlCl₃.[1]
-
Order of Addition: Add the acylating agent slowly to the solution containing the this compound and the base. This keeps the instantaneous concentration of the electrophile low, minimizing side reactions.
Comparative Table of Reaction Conditions
| Condition | Standard (Base-Mediated) | Acid-Catalyzed |
| Acylating Agent | Acyl Chloride or Anhydride | Acid Anhydride |
| Catalyst/Reagent | Pyridine or Et₃N/DMAP (cat.) | H₂SO₄ (cat.) or Lewis Acid (e.g., ZnCl₂)[1][3] |
| Solvent | DCM, CHCl₃, THF | Acetonitrile (MeCN)[3] |
| Temperature | 0 °C to RT | 60-100 °C[1][3] |
| Pros | High yields, mild conditions, good selectivity. | Effective for some substrates, avoids organic bases. |
| Cons | Requires careful handling of base and acyl chloride. | Higher temperatures, risk of Friedel-Crafts side products. |
Q3: What is the best way to monitor the progress of my reaction?
Effective reaction monitoring is crucial for determining the optimal reaction time, preventing the formation of degradation products, and ensuring the complete consumption of the starting material.
-
Thin-Layer Chromatography (TLC): This is the quickest and most common method.
-
Procedure: Spot the starting material (this compound), the acylating agent (if UV active), and the reaction mixture on a silica gel plate.
-
Eluent System: A mixture of a non-polar solvent (like Hexane or Toluene) and a polar solvent (like Ethyl Acetate or Acetone) is typical. Start with a 7:3 or 1:1 mixture and optimize for good separation (Rf values between 0.2 and 0.8).
-
Interpretation: The product, N-acylthis compound, will be less polar than the starting material due to the masking of the N-H group. Therefore, it should have a higher Rf value. The reaction is complete when the starting material spot has disappeared.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more definitive information.
-
Purpose: Confirms the mass of the desired product and can help identify the masses of any side products. It is invaluable for optimization as it gives a clear picture of the reaction mixture's composition.[9]
-
Procedure: A small aliquot of the reaction mixture is quenched, diluted, filtered, and injected.
-
Benefit: UPLC-MS offers rapid qualitative monitoring, allowing for timely decisions on reaction progress.[9]
-
Experimental Protocols
Protocol 1: General Procedure for N-Acylation using Acyl Chloride
This protocol is a robust starting point for the acylation of this compound using a standard acyl chloride and pyridine.[6]
Materials:
-
This compound (1.0 eq)
-
Acyl chloride (1.2 eq)
-
Pyridine (3.0 eq)
-
Anhydrous Chloroform (CHCl₃) or Dichloromethane (DCM)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound.
-
Dissolve the starting material in anhydrous CHCl₃ (or DCM) to a concentration of approximately 0.1 M.
-
Cool the solution to 0 °C using an ice bath.
-
Add pyridine to the stirring solution.
-
Slowly add the acyl chloride dropwise to the reaction mixture over 5-10 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl (to remove pyridine), saturated NaHCO₃ solution (to neutralize any remaining acid), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
General Reaction Workflow
Sources
- 1. Recent advances in the synthesis of N -acyl sulfonamides - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05157F [pubs.rsc.org]
- 2. Recent advances in the synthesis of N-acyl sulfonamides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl 2 ] 3 ) - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03551E [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Overcoming challenges in the purification of Indoline-5-sulfonamide
Welcome to the technical support center for the purification of Indoline-5-sulfonamide. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this versatile intermediate. Here, we address common challenges encountered during its purification, offering field-proven insights and detailed protocols to help you achieve high purity and yield. Our approach is grounded in explaining the "why" behind each step, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.
Troubleshooting Guide: Common Purification Issues
This section directly addresses specific problems you may encounter during the purification of this compound in a practical question-and-answer format.
Question 1: My crude this compound has a pink or brown discoloration. What causes this and how can I remove it?
Answer: Discoloration in indoline-containing compounds is a frequent issue, often arising from the oxidation of the electron-rich indoline ring system.[1] Even trace amounts of oxidized impurities can impart a significant color to the bulk material. The synthesis of this compound often involves steps like the reduction of an indole or cyclization of a nitroarene precursor, which can leave behind colored byproducts if the reaction is not driven to completion.[2][3]
Recommended Solution: Decolorization during Recrystallization
If you are using recrystallization as your purification method, you can often remove these colored impurities using activated charcoal.
-
Causality: Activated charcoal has a high surface area with a network of pores that readily adsorbs large, flat aromatic molecules and colored impurities, while the smaller this compound molecule remains in solution.
Protocol: Charcoal Decolorization
-
Dissolve your crude, colored this compound in the minimum amount of a hot recrystallization solvent (e.g., an isopropanol/water mixture).[4]
-
Remove the flask from the heat source and add a very small amount of activated charcoal (typically 1-2% of the solute mass). Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.
-
Gently reheat the mixture to boiling for a few minutes while swirling to ensure maximum adsorption of impurities.
-
Perform a hot gravity filtration using fluted filter paper to remove the charcoal.[4] This step must be done quickly with pre-heated glassware to prevent your product from prematurely crystallizing in the funnel.
-
Allow the clear, hot filtrate to cool slowly to induce crystallization of the purified, colorless product.
Question 2: I'm getting a very low yield after recrystallizing my this compound. What went wrong?
Answer: Low recovery from recrystallization is one of the most common challenges. The primary reasons are using too much solvent, cooling the solution too rapidly, or incomplete crystallization. The goal of recrystallization is to create a supersaturated solution upon cooling, and procedural errors can prevent this.[5]
Troubleshooting Steps:
-
Excess Solvent: The most likely cause is using too much solvent to dissolve the crude product. An ideal recrystallization solvent dissolves the compound sparingly at room temperature but completely at its boiling point.[6]
-
Solution: If you suspect excess solvent, you can gently boil some of it off to re-establish a saturated solution. Once you see the first hint of crystals forming in the hot solution, you are near the saturation point. Add a tiny amount of solvent to redissolve them and then proceed with cooling.
-
-
Rapid Cooling: Placing the hot flask directly into an ice bath causes rapid precipitation, not crystallization. This traps impurities and leads to a fine, often impure, powder that is difficult to filter.[4]
-
Solution: Allow the hot, clear solution to cool slowly and undisturbed to room temperature first. This promotes the formation of larger, purer crystals. Once the flask has reached ambient temperature, you can then place it in an ice bath for 30 minutes or more to maximize the recovery of the dissolved product.[6]
-
-
Premature Crystallization: If the product crystallizes in the funnel during a hot filtration step (to remove insoluble impurities), it will be lost.
-
Solution: Use pre-heated glassware (funnel and receiving flask) and keep the solution at or near its boiling point during the filtration. It can also be helpful to add a small excess of the hot solvent (~5-10%) before filtration to ensure the product stays in solution.[5] This excess solvent can be removed by distillation after the filtration is complete.
-
Question 3: My compound "oils out" instead of crystallizing. How do I fix this?
Answer: "Oiling out" occurs when the solute comes out of the hot solution as a liquid instead of a solid. This happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is so supersaturated that the solute separates at a temperature above its melting point. The resulting oil often solidifies into an amorphous mass that traps impurities.
Recommended Solutions:
-
Lower the Cooling Temperature: Reheat the solution until the oil redissolves. Allow it to cool more slowly and try scratching the inside of the flask with a glass rod at the liquid-air interface to induce nucleation.[5]
-
Modify the Solvent System: The polarity of the solvent may be too close to that of your compound. Add a small amount of a less polar "anti-solvent" to the hot solution until it just starts to become cloudy (the cloud point), then add a drop of the primary solvent to make it clear again. This adjustment can often promote proper crystal lattice formation upon cooling.
-
Reduce Concentration: Your solution may be too concentrated. Add a small amount of additional hot solvent, reheat to ensure everything is dissolved, and then attempt to cool and crystallize again.
Question 4: Recrystallization isn't working. TLC analysis shows a persistent impurity with a similar Rf to my product. What's the next step?
Answer: When recrystallization fails to separate impurities, especially those with similar solubility and polarity profiles, flash column chromatography is the preferred method.[6] this compound is a relatively polar compound due to the sulfonamide and the N-H group. Therefore, a polar stationary phase like silica gel is appropriate (normal-phase chromatography).[7][8]
The key is to find a solvent system (eluent) that provides good separation between your product and the impurity on a TLC plate. An ideal Rf value for the target compound for good separation on a column is typically between 0.2 and 0.4.[9]
Common Impurities to Consider:
-
Unreacted Starting Materials: Such as 1-acetylindoline if the deprotection is incomplete.[10][11]
-
Hydrolysis Products: The corresponding sulfonic acid can be formed from the hydrolysis of the sulfonyl chloride precursor during synthesis.[6]
-
Over-reduction Products: If the synthesis involves catalytic hydrogenation, dehalogenated or other reduced side products can form.[12]
Recommended Solvent Systems for this compound:
| Polarity | Solvent System | Typical Ratio (v/v) | Comments |
| Moderate | Ethyl Acetate / Hexanes | 50:50 to 80:20 | A standard starting point for many moderately polar compounds.[13][14] |
| More Polar | Dichloromethane / Methanol | 98:2 to 90:10 | Excellent for more polar compounds that do not move well in Ethyl Acetate.[13][14] |
| Amine Specific | Dichloromethane / Methanol with 1% NH₄OH | 95:5:0.1 | The ammonia helps to prevent basic compounds from "streaking" on the acidic silica gel. |
Protocol: Flash Column Chromatography
-
Select a Solvent System: Use TLC to find an eluent that gives your product an Rf of ~0.3 and maximizes separation from impurities.
-
Pack the Column: Prepare a slurry of silica gel in the least polar component of your solvent system (e.g., hexanes). Pack the column evenly, ensuring no air bubbles are trapped.
-
Load the Sample: Dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane). It's often better to pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column. This "dry loading" technique typically results in better separation.
-
Elute the Column: Run the solvent system through the column, applying gentle pressure. Start with a less polar mixture and you can gradually increase the polarity (gradient elution) to speed up the elution of your target compound after the less polar impurities have come off.[8]
-
Collect and Analyze Fractions: Collect the eluent in a series of test tubes. Analyze the fractions by TLC to identify which ones contain your pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain your purified this compound.
Workflow for Purification Strategy
This diagram outlines a logical workflow for selecting the appropriate purification method based on initial analysis of your crude product.
Sources
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. Indoline synthesis [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. Purification [chem.rochester.edu]
- 10. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Identification and synthesis of impurities formed during sertindole preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chromatography [chem.rochester.edu]
- 14. Identification of Novel and Potent Indole-Based Benzenesulfonamides as Selective Human Carbonic Anhydrase II Inhibitors: Design, Synthesis, In Vitro, and In Silico Studies | MDPI [mdpi.com]
Technical Support Center: Minimizing Off-Target Effects of Indoline-5-sulfonamide in Cell Culture
This guide is designed for researchers, scientists, and drug development professionals to provide expert guidance on the effective use of Indoline-5-sulfonamide and its derivatives in cell culture. Our focus is to equip you with the knowledge and tools to minimize off-target effects, ensuring the reliability and reproducibility of your experimental data.
Introduction to this compound and the Challenge of Off-Target Effects
This compound and its analogs are a class of small molecules primarily investigated as inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[1][2][3] These enzymes play a crucial role in pH regulation in the tumor microenvironment, making them attractive targets for cancer therapy.[4] However, like many small molecule inhibitors, Indoline-5-sulfonamides can exhibit off-target activity, leading to unintended biological consequences that can confound experimental results.
The primary source of off-target effects for this class of compounds is the inhibition of other, non-target carbonic anhydrase isoforms due to the highly conserved nature of the enzyme active site.[5][6] Furthermore, the inherent chemical moieties of the this compound scaffold may interact with other proteins in the cell, a phenomenon that must be carefully considered and controlled for in your experiments.
This technical support center provides a series of troubleshooting guides and frequently asked questions (FAQs) to help you navigate these challenges and generate robust, on-target data.
Core Principles for Minimizing Off-Target Effects
Before delving into specific troubleshooting scenarios, it is crucial to adhere to a set of core principles when working with any small molecule inhibitor, including this compound.
Caption: Core principles for robust small molecule inhibitor experiments.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common issues encountered during cell culture experiments with this compound.
Question 1: I'm observing significant cytotoxicity in my cell line at concentrations where I expect to see specific inhibition of CA IX/XII. Is this an off-target effect?
Answer:
It is a strong possibility. While inhibition of tumor-associated carbonic anhydrases can lead to reduced cell proliferation, excessive cytotoxicity, especially at low micromolar concentrations, may indicate off-target effects.[1] Here’s a systematic approach to troubleshoot this issue:
Potential Causes and Solutions:
-
Inhibition of Ubiquitous CA Isoforms: The most likely off-targets are the highly abundant cytosolic isoforms CA I and CA II.[7] Inhibition of these can disrupt normal cellular pH homeostasis, leading to toxicity.
-
Solution: Perform a selectivity profiling experiment. Test your this compound derivative against a panel of recombinant human CA isoforms (especially CA I and CA II) to determine its inhibition constant (Ki) or IC50 for each. A significantly lower value for your target isoform (e.g., CA IX) compared to off-target isoforms indicates better selectivity.
-
-
Non-specific Cytotoxicity: The chemical properties of the compound itself might be causing cell death through mechanisms unrelated to carbonic anhydrase inhibition.
-
Solution 1: Use a Structurally Related Inactive Control. An ideal negative control is a molecule that is structurally very similar to your active compound but does not bind to the intended target. This helps to differentiate on-target effects from those caused by the chemical scaffold itself.
-
Solution 2: Perform a Cell Viability Assay with a CA-null Cell Line. If available, use a cell line that does not express your target CA isoform. If you still observe cytotoxicity, it is likely an off-target effect.
-
-
Compound Precipitation: At higher concentrations, your compound may be precipitating out of the cell culture medium, leading to the formation of aggregates that can be toxic to cells.
-
Solution: Visually inspect your culture medium for any signs of precipitation after adding the compound. You can also perform a simple solubility test by preparing the highest concentration of your compound in media and checking for turbidity or sediment after incubation.
-
Experimental Protocol: Determining Compound Selectivity using a Carbonic Anhydrase Inhibition Assay
This protocol outlines a general approach for assessing the selectivity of an this compound derivative against different CA isoforms.
-
Reagents and Materials:
-
Recombinant human CA isoforms (e.g., CA I, CA II, CA IX, CA XII)
-
This compound compound and a known non-selective CA inhibitor (e.g., Acetazolamide) as a positive control.
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
Substrate (e.g., 4-nitrophenyl acetate)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a serial dilution of your this compound compound and the control inhibitor.
-
In a 96-well plate, add the assay buffer, the recombinant CA enzyme, and the inhibitor at various concentrations.
-
Incubate for a pre-determined time to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate.
-
Monitor the change in absorbance over time using a microplate reader.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rate as a function of inhibitor concentration and determine the IC50 value for each CA isoform.
-
Data Summary Table: Hypothetical Selectivity Profile
| Compound | IC50 (nM) vs. CA I | IC50 (nM) vs. CA II | IC50 (nM) vs. CA IX | IC50 (nM) vs. CA XII | Selectivity Ratio (CA II / CA IX) |
| Your Compound | 5,000 | 2,500 | 50 | 75 | 50 |
| Acetazolamide | 250 | 12 | 25 | 5.8 | 0.48 |
A higher selectivity ratio indicates greater selectivity for the target isoform.
Question 2: My this compound shows potent inhibition in a biochemical assay with the purified CA IX enzyme, but the effect on pH regulation in my cell-based assay is much weaker. What could be the problem?
Answer:
This is a common discrepancy between in vitro biochemical data and cellular activity. The cellular environment presents several barriers that are not present in a purified enzyme assay.
Potential Causes and Solutions:
-
Poor Cell Permeability: The compound may not be efficiently crossing the cell membrane to reach its intracellular or membrane-bound target.
-
Solution: Assess the cell permeability of your compound using methods like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 permeability assays. If permeability is low, you may need to consider structural modifications to the compound to improve its physicochemical properties.
-
-
Compound Efflux: The compound may be actively transported out of the cell by efflux pumps, such as P-glycoprotein (P-gp). Some studies have shown a link between CA XII and P-gp activity.[1]
-
Solution: Co-incubate your cells with your this compound and a known efflux pump inhibitor (e.g., verapamil for P-gp). If you observe an enhanced effect of your compound, it suggests that efflux is a contributing factor.
-
-
Intracellular Metabolism: The compound may be rapidly metabolized by the cells into an inactive form.
-
Solution: Analyze the stability of your compound in the presence of liver microsomes or cell lysates to assess its metabolic stability.
-
-
Insufficient Target Engagement: Even if the compound enters the cell, it may not be binding to its target effectively in the complex cellular milieu.
-
Solution: Perform a Cellular Thermal Shift Assay (CETSA). CETSA is a powerful technique to verify target engagement in intact cells. It is based on the principle that a ligand binding to its target protein stabilizes the protein against heat-induced denaturation. An increase in the thermal stability of your target CA isoform in the presence of your compound provides direct evidence of target engagement in a cellular context.
-
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).
Question 3: I am seeing unexpected changes in gene expression and signaling pathways that don't seem directly related to carbonic anhydrase activity. Could this be an off-target effect of my this compound?
Answer:
Yes, this is a distinct possibility. The indole and sulfonamide chemical scaffolds are present in many bioactive molecules and can interact with a variety of protein targets beyond carbonic anhydrases.[8]
Potential Off-Target Classes and Mitigation Strategies:
-
Kinases: The sulfonamide moiety is a known binder to the ATP-binding pocket of some kinases.
-
Mitigation: Perform a kinome scan to profile the activity of your compound against a broad panel of kinases. This will identify any potential kinase off-targets.
-
-
Histone Deacetylases (HDACs): Some indole-containing compounds have been shown to inhibit HDACs.
-
Mitigation: Test your compound in an HDAC activity assay to rule out this possibility.
-
-
Microtubule Dynamics: Certain indoline-sulfonamide derivatives have been reported to disrupt microtubule assembly.
-
Mitigation: Perform immunofluorescence staining for tubulin in cells treated with your compound to look for any alterations in the microtubule network.
-
Logical Relationship: Deconvoluting On-Target vs. Off-Target Signaling
Caption: A logical diagram illustrating how to distinguish between on-target and off-target signaling effects.
To confirm that the observed signaling changes are due to the inhibition of your target CA, you can perform the following validation experiments:
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of your target CA (e.g., CA IX). If the phenotype observed with your compound is recapitulated by genetic knockdown, it provides strong evidence for an on-target effect.
-
Rescue Experiments: In a cell line where the target CA has been knocked out, re-introduce a wild-type or a drug-resistant mutant version of the enzyme. If the wild-type enzyme restores the phenotype and the drug-resistant mutant does not, this further validates the on-target mechanism.
By systematically applying these troubleshooting and validation strategies, you can significantly increase the confidence in your experimental findings and ensure that the observed effects of this compound are indeed mediated by its intended target.
References
-
Krymov, S. K., Scherbakov, A. M., Dezhenkova, L. G., Salnikova, D. I., Solov'eva, S. E., Sorokin, D. V., Vullo, D., De Luca, V., Capasso, C., Supuran, C. T., & Shchekotikhin, A. E. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Pharmaceuticals (Basel, Switzerland), 15(12), 1453. [Link]
-
Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. (2022). ResearchGate. [Link]
-
Krymov, S. K., Scherbakov, A. M., Dezhenkova, L. G., Salnikova, D. I., Solov'eva, S. E., Sorokin, D. V., Vullo, D., De Luca, V., Capasso, C., Supuran, C. T., & Shchekotikhin, A. E. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. PubMed. [Link]
-
Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. (2022). FLORE. [Link]
-
Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. (2022). Publications CNR API. [Link]
-
Wannissorn, W., Unajak, S., Phupong, W., Promgool, T., Suphakun, P., Choowong, W., & Chavasiri, W. (2021). Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies. ACS Omega, 6(47), 31779–31792. [Link]
-
Wannissorn, W., Unajak, S., Phupong, W., Promgool, T., Suphakun, P., Choowong, W., & Chavasiri, W. (2021). Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies. ACS Omega. [Link]
-
Nocentini, A., & Supuran, C. T. (2019). Carbonic Anhydrase Inhibitors Targeting Metabolism and Tumor Microenvironment. International journal of molecular sciences, 20(21), 5298. [Link]
-
Indole-sulfonamide derivatives reported as anticancer agents. (n.d.). ResearchGate. [Link]
-
A Novel Oral Indoline-Sulfonamide Agent, N- [1-(4-Methoxybenzenesulfonyl)-2,3-dihydro-1 H-indol-7-yl]-Isonicotinamide (J30), Exhibits Potent Activity against Human Cancer Cells in Vitro and in Vivo through the Disruption of Microtubule. (n.d.). Resolve a DOI Name. [Link]
-
Krymov, S. K., Scherbakov, A. M., Dezhenkova, L. G., Salnikova, D. I., Solov'eva, S. E., Sorokin, D. V., Vullo, D., De Luca, V., Capasso, C., Supuran, C. T., & Shchekotikhin, A. E. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. MDPI. [Link]
Sources
- 1. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carbonic Anhydrase Inhibitors Targeting Metabolism and Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Unexpected Results in Indoline-5-sulfonamide Experiments
Welcome to the technical support center for Indoline-5-sulfonamide experimental workflows. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the synthesis, purification, characterization, and biological evaluation of this important chemical scaffold. The following guides and FAQs are structured to provide not only procedural steps but also the underlying scientific principles to empower you to make informed decisions in your research.
Section 1: Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive regarding experiments with this compound and its derivatives.
Q1: My yield of this compound is consistently low. What are the most likely causes?
A1: Low yields in sulfonamide synthesis are a frequent issue. The primary culprits are often related to the reactivity of the starting materials and the reaction conditions.[1] Key factors include:
-
Hydrolysis of the Sulfonyl Chloride: The sulfonyl chloride intermediate (e.g., 1-acetylindoline-5-sulfonyl chloride) is highly reactive and sensitive to moisture.[1][2] Any water present in the solvent, glassware, or atmosphere can convert it to the unreactive sulfonic acid, thereby reducing your yield.[2]
-
Inappropriate Base or Solvent: The choice of base is critical. It must be non-nucleophilic to avoid competing with the amine. Pyridine or triethylamine are commonly used to neutralize the HCl byproduct.[2] The solvent must dissolve the reactants and be inert; dichloromethane or tetrahydrofuran are typical choices.[2]
-
Side Reactions: With primary amines, the formation of bis-sulfonated products can occur, consuming starting materials.[2]
Q2: I'm observing an unexpected side product in my reaction mixture. What could it be?
A2: The most common side product is the sulfonic acid, resulting from the hydrolysis of the sulfonyl chloride.[2] Depending on the specific reaction, other possibilities include bis-sulfonated products if a primary amine is used, or products from reactions with other functional groups on your starting materials.[2] Careful analysis by TLC, HPLC, and MS is crucial for identification.
Q3: Can I use an aqueous base like sodium hydroxide for the sulfonamide formation?
A3: While possible under certain conditions (e.g., Schotten-Baumann), using an aqueous base significantly increases the risk of hydrolyzing the sulfonyl chloride starting material.[2] For most lab-scale syntheses, an organic, non-nucleophilic base in an anhydrous organic solvent is the preferred and more reliable method.[2]
Q4: My purified this compound appears to be degrading over time. What are the stability concerns?
A4: Sulfonamides are generally stable, but like many organic compounds, they can be susceptible to degradation. Hydrolysis is a common pathway, especially under strongly acidic or basic conditions, although it is slower than for esters.[3][4] Oxidation is another potential degradation route, which can be initiated by light, heat, or trace metals.[3] To ensure stability, store the compound in a cool, dark, and dry place, preferably under an inert atmosphere.
Q5: I'm having trouble with the solubility of my this compound derivative for biological assays. What solvents are recommended?
A5: Solubility can be a significant challenge. For stock solutions, DMSO is a common choice.[5][6] For aqueous buffers used in biological assays, it's essential to first prepare a concentrated stock in an organic solvent like DMSO and then dilute it into the aqueous medium. Be mindful of the final DMSO concentration in your assay, as it can affect biological activity. Small-scale solubility tests with different solvents or co-solvent systems are recommended.
Section 2: Troubleshooting Guides
This section provides in-depth, step-by-step guidance for resolving specific experimental issues.
Synthesis & Purification Troubleshooting
Problem: Low Yield or No Product Formation in Sulfonamide Synthesis
This guide will walk you through a systematic approach to diagnose and resolve low-yield issues during the synthesis of this compound.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 4. ijper.org [ijper.org]
- 5. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Optimizing HPLC-FLD for Sulfonamide Detection
Welcome to the technical support center for the analysis of sulfonamides using High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD). This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common challenges encountered during method development and routine analysis. Our approach is grounded in explaining the causality behind experimental choices to empower you to build robust and self-validating analytical systems.
Section 1: Troubleshooting Guide
This section addresses specific, common problems in a direct question-and-answer format.
Q1: I am not seeing any peaks, or my analyte signal is extremely low. What should I investigate first?
A1: This is a frequent and frustrating issue that can stem from multiple sources, ranging from the sample preparation to the detector settings. The key is to approach it systematically.
Causality & Explanation: Sulfonamides are not naturally fluorescent. Their detection by FLD requires a chemical derivatization step to attach a fluorophore to the primary amine group present in most sulfonamides.[1][2] If this reaction fails or is inefficient, no fluorescent product is formed, resulting in a lack of signal. Furthermore, the detector must be set to the specific excitation (λex) and emission (λem) wavelengths of the resulting derivative to capture the fluorescence.
Troubleshooting Steps:
-
Verify the Derivatization Reaction: This is the most critical step.
-
Reagent Viability: Ensure your derivatizing agent (e.g., Fluorescamine, Dansyl Chloride) has not expired and has been stored correctly. Fluorescamine, for example, is sensitive to moisture and should be dissolved in a dry solvent like acetone immediately before use.[1]
-
pH of Reaction: The derivatization reaction is highly pH-dependent. For fluorescamine, the reaction with primary amines is optimal under basic or neutral conditions, but the resulting fluorophore's stability can be influenced by pH. Check that the pH of your sample extract is correctly adjusted before adding the reagent.[3]
-
Reaction Time: Allow sufficient time for the reaction to complete. For fluorescamine, this is typically rapid (minutes), but it's crucial to standardize this time for reproducibility.[1]
-
-
Check Detector Wavelengths:
-
Confirm that the excitation and emission wavelengths on your FLD are set correctly for your specific sulfonamide derivative. For fluorescamine derivatives, typical wavelengths are λex = 405 nm and λem = 495 nm.[3][4] Running an excitation/emission scan on a standard can confirm the optimal settings for your specific instrument and conditions.[5]
-
-
Assess the HPLC System:
-
Flow Path: Ensure there is flow from the pump to the detector. Check for leaks, clogs, or air bubbles in the system, which can prevent the sample from reaching the detector.[6][7]
-
Injection: Verify that the autosampler is correctly drawing and injecting your sample. Check for air bubbles in the sample vial.
-
-
Confirm Sample Integrity:
-
Ensure your sulfonamide standards or samples have not degraded. Some sulfonamides are light-sensitive.[1] Prepare fresh standards to confirm the system is working.
-
Below is a logical workflow to diagnose this issue:
Caption: Troubleshooting workflow for no/low signal.
Q2: My chromatographic peaks are tailing or fronting. What causes this and how can I fix it?
A2: Poor peak shape is a clear indicator of undesirable chemical or physical interactions within the chromatographic system.
Causality & Explanation:
-
Peak Tailing is often caused by secondary, unwanted interactions between the analyte and the stationary phase (e.g., acidic silanol groups on the silica backbone interacting with the basic amine groups of sulfonamides) or by a mismatch between the sample solvent and the mobile phase. Column degradation or contamination is also a common cause.[7]
-
Peak Fronting is typically a sign of column overload, where too much sample has been injected, saturating the stationary phase at the column inlet.
Troubleshooting Steps:
-
Address Tailing:
-
Mobile Phase pH: The ionization state of sulfonamides is pH-dependent. Operating at a low pH (e.g., pH 2.5-4) using a buffer like acetic acid, formic acid, or phosphate ensures that the analytes carry a consistent charge and minimizes interactions with free silanol groups on the column packing.[8][9]
-
Solvent Mismatch: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to your initial mobile phase. Injecting a sample in a very strong organic solvent can cause the peak to distort. If possible, dissolve the final extract in the mobile phase itself.[10]
-
Column Health: If the problem persists, the column may be contaminated or degraded. Try flushing the column with a strong solvent (disconnect it from the detector first). If that fails, the guard column or the analytical column itself may need replacement.[7]
-
-
Address Fronting:
-
Reduce Sample Concentration: This is the most direct solution. Dilute your sample and re-inject. If the peak shape becomes symmetrical, you have confirmed that overloading was the issue.
-
Q3: My baseline is noisy, drifting, or showing wander. What are the likely causes?
A3: An unstable baseline compromises sensitivity and makes integration difficult. These issues usually point to problems with the mobile phase, detector, or ambient laboratory conditions.
Causality & Explanation:
-
Noise: High-frequency, random signal fluctuations. Often caused by air bubbles in the detector, a failing lamp, or electrical interference.[11][12]
-
Drift: A slow, steady rise or fall of the baseline. Typically related to changes in mobile phase composition (especially during gradient elution), inadequate column equilibration, or temperature fluctuations.[11]
-
Wander: A low-frequency, wave-like oscillation. Often caused by temperature changes in the lab affecting the mobile phase or detector, or by inadequate mobile phase mixing.[11]
Troubleshooting Steps:
| Issue | Probable Cause | Recommended Solution |
| Noise | Air bubbles in the system. | Degas the mobile phase thoroughly using an in-line degasser, sonication, or helium sparging.[11] |
| Failing detector lamp. | Check the lamp's energy output and age; replace if necessary. | |
| Drift | Incomplete column equilibration. | Ensure the column is equilibrated with the initial mobile phase for a sufficient time (10-20 column volumes) until the baseline is stable before injecting.[11] |
| Mobile phase contamination or degradation. | Prepare fresh mobile phase daily, especially buffered solutions which can support microbial growth. | |
| Temperature fluctuations. | Use a column oven to maintain a stable temperature. Ensure the detector is also in a thermally stable environment.[7][11] | |
| Wander | Inadequate mobile phase mixing. | If using a low-pressure mixing system, ensure the mixer is working correctly. Pre-mixing solvents can help diagnose this. |
| Ambient temperature fluctuations. | Shield the instrument from direct sunlight or drafts from air conditioning vents.[11] |
Section 2: Frequently Asked Questions (FAQs)
Q1: Why is derivatization essential for sulfonamide analysis by HPLC-FLD?
A1: The principle of fluorescence detection relies on a molecule's ability to absorb light at a specific excitation wavelength and then emit light at a longer, different emission wavelength. Most sulfonamide compounds do not possess a native molecular structure (a fluorophore) that allows for significant fluorescence. Derivatization is a chemical process that attaches a fluorescent "tag" or molecule to the sulfonamide.[2] For sulfonamides, the primary aromatic amine group is an ideal target for derivatization reagents like fluorescamine.[1][13] This reaction creates a new, highly fluorescent product that can be detected with excellent sensitivity and selectivity by the FLD. The reagent fluorescamine is particularly advantageous because it is non-fluorescent itself, meaning any excess reagent will not contribute to the background signal.[1]
Q2: How do I select the optimal excitation and emission wavelengths?
A2: The optimal wavelengths are an intrinsic property of the fluorescent derivative you have created. While literature values provide an excellent starting point (e.g., ~405 nm excitation and ~495 nm emission for fluorescamine derivatives), it is best practice to determine the optimal settings empirically on your instrument.[3][14]
Workflow for Wavelength Optimization:
-
Prepare a reasonably concentrated solution of your derivatized sulfonamide standard.
-
Excitation Scan: Set the emission monochromator to the expected maximum (~495 nm) and scan a range of excitation wavelengths (e.g., 350-450 nm) to find the wavelength that gives the highest signal.[5]
-
Emission Scan: Set the excitation monochromator to the optimal wavelength found in the previous step and scan a range of emission wavelengths (e.g., 450-550 nm) to find the true emission maximum.[5]
-
This pair of experimentally determined wavelengths will provide the best signal-to-noise ratio for your analysis.
Q3: What are the key parameters for mobile phase optimization?
A3: The goal of mobile phase optimization is to achieve baseline separation of all target analytes with good peak shape in the shortest possible time. For sulfonamides, the key parameters are:
-
Organic Modifier (Solvent Strength): Acetonitrile and methanol are the most common organic solvents used in reversed-phase HPLC.[3][9] Acetonitrile is generally a stronger solvent than methanol and often provides better peak efficiency. The ratio of organic solvent to the aqueous phase controls the retention time; increasing the organic content will decrease retention times.
-
Aqueous Phase pH (Selectivity): Sulfonamides have different pKa values, meaning their charge changes at different pHs. Adjusting the pH of the aqueous buffer (e.g., with acetic or formic acid) changes the protonation state of the analytes, which in turn alters their interaction with the C18 stationary phase. This is a powerful tool for changing the elution order and improving the separation (selectivity) between co-eluting peaks. A pH around 3 is common.[8][15]
-
Gradient vs. Isocratic Elution: For analyzing multiple sulfonamides with a wide range of polarities, a gradient elution (where the mobile phase composition changes over time) is usually necessary.[3][16] A gradient program allows for the elution of more retained compounds in a reasonable time without sacrificing the resolution of early-eluting peaks.
Q4: How do I select the right HPLC column?
A4: For sulfonamide analysis, a reversed-phase C18 (or ODS) column is the industry standard.[3][8][15][16] Key considerations include:
-
Particle Size: 5 µm particles are robust and suitable for standard HPLC systems. Smaller particles (e.g., <3 µm) can provide higher efficiency and resolution but require higher backpressure and are best suited for UHPLC systems.
-
Column Dimensions: A 150 mm x 4.6 mm column is a common workhorse dimension providing a good balance of resolution and analysis time.[3][16]
-
Stationary Phase Chemistry: While most are C18, different manufacturers have unique bonding technologies. Some "end-capped" C18 columns are designed to minimize interactions with residual silanol groups, which is highly beneficial for improving the peak shape of basic compounds like sulfonamides.
Section 3: Key Experimental Protocols
Protocol 1: Pre-column Derivatization with Fluorescamine
This protocol describes a general procedure for the derivatization of sulfonamides in a prepared sample extract.
Materials:
-
Sample extract (residue reconstituted in buffer)
-
Fluorescamine solution (e.g., 0.2 mg/mL in acetone, freshly prepared)
-
Acetate buffer (0.05 M, pH ~3.5)[1]
-
Vortex mixer
Procedure:
-
Reconstitute the dry residue from your sample extraction (e.g., from SPE elution) in a known volume of acetate buffer (e.g., 600 µL).[1]
-
Transfer an aliquot (e.g., 400 µL) of the reconstituted sample or standard solution into a clean reaction vial.
-
Add the fluorescamine solution (e.g., 200 µL). The volume ratio can be optimized, but a 2:1 ratio of sample to reagent is a good starting point.[1]
-
Immediately vortex the mixture for 1 minute. The reaction is very fast.
-
Allow the reaction to proceed at room temperature for a standardized time (e.g., 15-60 minutes) in the dark to ensure completion and stability before injection.[1][3]
-
Inject an aliquot (e.g., 10-40 µL) into the HPLC-FLD system.[1][3]
Protocol 2: General HPLC-FLD Method Setup
This protocol provides a starting point for the chromatographic separation.
Caption: General workflow for sulfonamide analysis.
Typical HPLC-FLD Parameters:
| Parameter | Typical Setting | Rationale |
| Column | Zorbax Eclipse XDB C18 (or equivalent), 150 x 4.6 mm, 5 µm | Industry standard for robust reversed-phase separation of sulfonamides.[3][16] |
| Mobile Phase A | 0.08% Acetic Acid in Water | Provides acidic pH for good peak shape and consistent analyte ionization.[3][16] |
| Mobile Phase B | Acetonitrile | Strong organic modifier for eluting sulfonamides from the C18 column. |
| Mobile Phase C | Methanol | Sometimes used as a third solvent to fine-tune selectivity.[3][16] |
| Gradient Program | Start at low %B, ramp up to high %B over 15-20 min | Necessary to separate a mixture of sulfonamides with varying polarities.[3][16] |
| Flow Rate | 0.6 - 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. A rate of 0.6 mL/min has been shown to be effective.[3][16] |
| Column Temp. | 25 - 30 °C | Maintaining a constant temperature ensures reproducible retention times.[3][8][9] |
| Injection Vol. | 10 - 40 µL | Dependent on sample concentration and desired sensitivity.[1][3] |
| FLD Wavelengths | Excitation: 405 nm, Emission: 495 nm | Optimal for detecting fluorescamine-derivatized sulfonamides.[3][4][14] |
Section 4: References
-
Patyra, E., & Kwiatek, K. (2021). Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD. Molecules, 26(13), 3791. [Link]
-
Patyra, E., & Kwiatek, K. (2021). Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD. ResearchGate. [Link]
-
Patyra, E., et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules, 24(3), 542. [Link]
-
Christophoridou, S., & Fytianos, K. (2021). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. Molecules, 26(16), 4785. [Link]
-
Patyra, E., et al. (2020). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Molecules, 25(23), 5639. [Link]
-
Al-Tammar, H. A., et al. (2022). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. Letters in Applied NanoBioScience, 12(1), 10. [Link]
-
Tölgyesi, Á., et al. (2013). Analysis of Sulfonamide Residues in Real Honey Samples Using Liquid Chromatography with Fluorescence and Tandem Mass Spectrometry Detection. Molnar Institute. [Link]
-
Samanidou, V., et al. (n.d.). Selection of a mobile phase for the separation of sulfanilamide mixtures. ResearchGate. [Link]
-
Pule, B. O., et al. (n.d.). Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. LabRulez LCMS. [Link]
-
Anonymous. (2020). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Bureau of Veterinary Medicine. [Link]
-
Patyra, E., et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. PubMed. [Link]
-
Samanidou, V., et al. (n.d.). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. Academia.edu. [Link]
-
Anonymous. (n.d.). Derivatizing Reagents For Detection Of Organic Compounds By HPLC. International Journal of Pharmaceutical Sciences and Research. [Link]
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Wang, Y., et al. (2022). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. PubMed Central. [Link]
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Li, Y., et al. (2024). Synthesis and Characterization of Sulfonamide-Containing Naphthalimides as Fluorescent Probes. Molecules, 29(12), 2785. [Link]
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Anonymous. (n.d.). Derivatization Reagents - For Selective Response and Detection in Complex Matrices. Greyhound Chromatography. [Link]
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Kumar, S., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 4053. [Link]
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Iammarino, M., et al. (2013). Development and Validation of an HPLC Method for the Determination of Ten Sulfonamide Residues in Milk According to 2002/657/EC. ResearchGate. [Link]
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Kumar, S., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. [Link]
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Náfrádi, M., et al. (2021). Wavelength Dependence of the Transformation Mechanism of Sulfonamides Using Different LED Light Sources and TiO2 and ZnO Photocatalysts. Molecules, 27(1), 1. [Link]
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Anonymous. (n.d.). Selecting Excitation and Emission Wavelengths Using SPECTRAmax GEMINI Microplate Spectrofluorometer. Molecular Devices. [Link]
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Jiao, Y., et al. (2009). Liquid chromatography-fluorescence detection for simultaneous analysis of sulfonamide residues in honey. PubMed. [Link]
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Tölgyesi, Á., et al. (2013). Analysis of sulfonamide residues in real honey samples using liquid chromatography with fluorescence and tandem mass spectrometry detection. ResearchGate. [Link]
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Opperman, K. S., et al. (2022). A Near-Infrared Aptamer:Dye System For Live-Cell Super-Resolution RNA Imaging. American Chemical Society. [Link]
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Patyra, E., et al. (2020). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. MDPI. [Link]
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Tölgyesi, Á., et al. (2013). ANALYSIS OF SULFONAMIDE RESIDUES IN REAL HONEY SAMPLES USING LIQUID CHROMATOGRAPHY WITH FLUORESCENCE AND TANDEM MASS SPECTROMETRY DETECTION. Taylor & Francis Online. [Link]
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Anonymous. (2024). Expert Guide to Troubleshooting Common HPLC Issues. AELAB. [Link]
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Anonymous. (n.d.). How to develop an optimal fluorescence assay. Tecan. [Link]
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Anonymous. (n.d.). HPLC Troubleshooting Guide. Chromatography Online. [Link]
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Anonymous. (2024). Common Issues in HPLC Analysis. Medikamenter Quality Services. [Link]
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Yazdi, D. (2023). Top 10 Most Common HPLC Issues and How to Fix Them (2023). YouTube. [Link]
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Medeiros, R. A., et al. (2012). (PDF) Determination of Sulfonamides in Milk Samples by HPLC With Amperometric Detection Using a Glassy Carbon Electrode Modified With Multiwalled Carbon Nanotubes. ResearchGate. [Link]
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Technical Support Center: Refining Docking Parameters for Indoline-5-sulfonamide Simulations
Welcome to the technical support center for molecular docking simulations of indoline-5-sulfonamide derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of setting up, executing, and interpreting docking studies with this important chemical scaffold. Here, we move beyond generic protocols to address specific challenges and provide scientifically-grounded solutions in a direct question-and-answer format.
Section 1: Foundational Concepts & Initial Setup
This section addresses the critical first steps of any docking workflow. Errors or oversights in this stage are the most common source of failed or misleading simulations.
Q1: I'm starting a new project with indoline-5-sulfonamides. Which protein targets are most relevant, and where can I find their structures?
A1: Indoline-5-sulfonamides are a versatile class of compounds known to interact with several key protein families. Your choice of target will, of course, depend on your therapeutic area of interest. Some of the most well-established targets include:
-
Carbonic Anhydrases (CAs): Specifically, tumor-associated isoforms like CA IX and CA XII are prominent targets.[1][2][3] Inhibition of these enzymes is a strategy in cancer therapy.
-
Dihydropteroate Synthase (DHPS): This is a classic target for sulfonamide-based antibacterial agents.[4][5]
-
Janus Kinase 3 (JAK3): This protein is involved in signaling pathways related to oral cancer, making it a target for anticancer drug design.[6]
-
Aromatase (CYP19A1): Inhibition of this enzyme is a key strategy in treating hormone-dependent breast cancer.[7]
High-quality, three-dimensional crystal structures for these targets can be retrieved from the Protein Data Bank (PDB). When selecting a PDB entry, prioritize structures with high resolution, a co-crystallized ligand similar to your scaffold if possible, and a complete protein chain with minimal missing residues.
Q2: What are the absolutely critical steps in preparing my protein and ligand files for docking?
A2: Proper preparation of both the protein receptor and the this compound ligand is paramount for a successful docking simulation.[8][9] Skipping or incorrectly performing these steps can lead to significant errors in your results.
Protein Preparation:
-
Retrieve the PDB Structure: Download the crystal structure of your target protein.
-
Initial Cleaning: Remove water molecules and any co-crystallized ligands that are not relevant to your study.[8] Some water molecules may be structurally important and involved in ligand binding; careful consideration is needed on a case-by-case basis.
-
Add Hydrogens and Assign Charges: Hydrogen atoms are typically not resolved in crystal structures but are crucial for hydrogen bonding and electrostatic interactions.[8][9] Use software tools to add hydrogens and assign appropriate partial charges.
-
Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes or unfavorable geometries introduced during the preparation steps.[8]
Ligand Preparation:
-
2D to 3D Conversion: Start with a 2D chemical drawing of your this compound derivative and convert it to a 3D structure.
-
Energy Minimization: Minimize the energy of the 3D ligand structure using a suitable force field, such as MMFF94.[8] This ensures a low-energy, stable starting conformation.
-
Assign Partial Charges: Accurately assign partial charges to all atoms in the ligand.
The following diagram illustrates the general workflow for preparing your molecules for docking.
Caption: A troubleshooting flowchart for addressing unexpectedly poor docking scores.
Q7: How can I validate my docking protocol to ensure the results are reliable?
A7: Validation is a critical step to build confidence in your docking protocol before applying it to a large set of unknown compounds. [10]Here are some widely accepted validation methods:
-
Re-docking of a Co-crystallized Ligand: If your PDB structure contains a co-crystallized ligand, a good starting point is to remove it and then dock it back into the binding site. A successful protocol should be able to reproduce the experimentally observed binding pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å. [11][12]* Docking of Known Actives and Inactives: If you have a set of compounds with known experimental activity (actives) and a set of compounds that are known to be inactive (decoys), a good docking protocol should be able to distinguish between them. This is often assessed using metrics like enrichment factor and Receiver Operating Characteristic (ROC) curves. [13]* Comparison with Homologous Proteins: If a crystal structure of your target with a bound ligand is not available, you can look for a homologous protein that does have a bound ligand. [10]This can provide valuable information about the likely binding site and key interactions.
-
Experimental Validation: Ultimately, the most robust validation comes from experimental testing. Techniques like Surface Plasmon Resonance (SPR), thermal shift assays, or enzymatic inhibition assays can confirm the binding and activity of your docked compounds. [10]
Detailed Protocol: Validation by Re-docking
This protocol outlines the steps for validating your docking setup using a co-crystallized ligand.
-
Select a High-Quality PDB Structure: Choose a crystal structure of your target protein that contains a bound ligand similar to your compound series.
-
Prepare the Receptor: Prepare the protein as described in Q2, but do not remove the co-crystallized ligand at this stage.
-
Extract and Save the Ligand: Extract the coordinates of the co-crystallized ligand and save it as a separate file. This will serve as your reference "correct" pose.
-
Prepare the Receptor for Docking: Now, remove the co-crystallized ligand from the protein structure file that you will use for docking.
-
Prepare the Extracted Ligand: Prepare the extracted ligand as you would any other ligand (add hydrogens, assign charges, etc.).
-
Define the Grid Box: Center the docking grid box on the position of the extracted ligand.
-
Perform Docking: Run your docking simulation with the prepared ligand and receptor.
-
Analyze the Results: Compare the top-scoring pose from your docking simulation to the original, experimentally determined pose of the ligand. Calculate the RMSD between the two. An RMSD value ≤ 2.0 Å is generally considered a successful validation. [12] By systematically addressing these common questions and following the outlined protocols, you can significantly enhance the accuracy and reliability of your molecular docking simulations for this compound derivatives.
References
-
Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - PMC. Available at: [Link]
-
Why Protein-Ligand Docking Fails: A Simple Check That Can Save You Hours. Available at: [Link]
-
How can i validate a docking protocol ? | ResearchGate. Available at: [Link]
-
Challenges, Applications, and Recent Advances of Protein-Ligand Docking in Structure-Based Drug Design - PubMed Central. Available at: [Link]
-
MOLECULAR DOCKING STUDIES OF SOME SULFONAMIDE DERIVATIVES AS PBP-2X INHIBITORS AS ANTIBACTERIAL AGENTS - Romanian Journal of Biophysics. Available at: [Link]
-
DESIGN AND MOLECULAR DOCKING OF SULFONAMIDE DERIVATIVES - Semantic Scholar. Available at: [Link]
-
Heme Protein Binding of Sulfonamide Compounds: A Correlation Study by Spectroscopic, Calorimetric, and Computational Methods - PubMed Central. Available at: [Link]
-
(PDF) Major Challenges of Molecular Docking - ResearchGate. Available at: [Link]
-
Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries - PMC - PubMed Central. Available at: [Link]
-
Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase | Journal of Chemical Information and Modeling - ACS Publications. Available at: [Link]
-
Novel indolin-2-one-based sulfonamides as carbonic anhydrase inhibitors - FLORE. Available at: [Link]
-
Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC - NIH. Available at: [Link]
-
Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - ResearchGate. Available at: [Link]
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Current State of Open Source Force Fields in Protein–Ligand Binding Affinity Predictions | Journal of Chemical Information and Modeling - ACS Publications. Available at: [Link]
-
Glide | Schrödinger. Available at: [Link]
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Validating Small-Molecule Force Fields for Macrocyclic Compounds Using NMR Data in Different Solvents | Journal of Chemical Information and Modeling - ACS Publications. Available at: [Link]
-
Molecular Docking Challenges and Limitations | Request PDF - ResearchGate. Available at: [Link]
-
Challenges in Protein Docking - PMC - PubMed Central. Available at: [Link]
-
Novel indolin-2-one-based sulfonamides as carbonic anhydrase inhibitors: Synthesis, in vitro biological evaluation against carbonic anhydrases isoforms I, II, IV and VII and molecular docking studies | Request PDF - ResearchGate. Available at: [Link]
-
Molecular docking analysis of Indole based diaza-sulphonamides with JAK-3 protein - PMC. Available at: [Link]
-
Molecular docking and enzymatic evaluation to identify selective inhibitors of aspartate semialdehyde dehydrogenase - PMC - NIH. Available at: [Link]
-
Docking and scoring - Schrödinger. Available at: [Link]
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Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - PubMed. Available at: [Link]
-
Validation Studies of the Site-Directed Docking Program LibDock - ACS Publications. Available at: [Link]
-
Molecular docking, and anti-biofilm activity of gold-complexed sulfonamides on Pseudomonas aeruginosa - PubMed. Available at: [Link]
-
Synthesis, biological evaluation, and docking study of indole aryl sulfonamides as aromatase inhibitors - PubMed. Available at: [Link]
-
AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization and multithreading - PMC - NIH. Available at: [Link]
-
First steps in protein-ligand docking with GOLD. Available at: [Link]
-
Developing and Benchmarking Sulfate and Sulfamate Force Field Parameters via Ab Initio Molecular Dynamics Simulations To Accurately Model Glycosaminoglycan Electrostatic Interactions - PubMed. Available at: [Link]
-
Molecular docking analysis of the sulfonamide compounds and triclosan - ResearchGate. Available at: [Link]
-
AutoDock Vina Manual. Available at: [Link]
-
AutoDock Vina 1.2.0: new docking methods, expanded force field, and Python bindings - PMC - NIH. Available at: [Link]
-
Tutorial : Docking small molecules in a receptor using GOLD - LORIA. Available at: [Link]
-
Autodock & Autodock Vina: Development, Capabilities, & Applications in Molecular Docking. Available at: [Link]
-
AutoDock Vina Documentation. Available at: [Link]
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Technical Support Center: A Guide to Interpreting Complex NMR Spectra of Indoline-5-sulfonamide Derivatives
Welcome to the technical support center for the analysis of Indoline-5-sulfonamide derivatives. This guide is designed for researchers, medicinal chemists, and professionals in drug development who are working with this important class of compounds. The unique combination of the indoline scaffold and a sulfonamide moiety at the 5-position can lead to complex and often challenging NMR spectra. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate these complexities with confidence.
Introduction: The Structural Challenge
This compound derivatives are prevalent in medicinal chemistry, often exhibiting a range of biological activities.[1] However, their structural elucidation by NMR can be far from straightforward. The rigid, bicyclic indoline core, coupled with the electron-withdrawing nature of the sulfonamide group, creates a distinct electronic environment that influences chemical shifts and coupling patterns. Furthermore, substitutions on the indoline nitrogen or the sulfonamide group can introduce additional complexity, such as conformational isomers or rotamers, which may result in broadened or multiple sets of signals.[2][3] This guide will equip you with the knowledge and techniques to tackle these challenges head-on.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: The aromatic region of my ¹H NMR spectrum is crowded and difficult to assign. How can I definitively identify the protons on the benzene ring of the indoline core?
A1: Overlapping signals in the aromatic region are a common issue with substituted indoline derivatives.[2][4] The sulfonamide group at the 5-position significantly influences the chemical shifts of the aromatic protons (H-4, H-6, and H-7), often causing them to resonate in a narrow range.
Underlying Cause: The electron-withdrawing nature of the SO₂ group deshields the ortho (H-4, H-6) and para (H-7, relative to the fusion point) protons. Substituents on the indoline nitrogen can further modulate these chemical shifts.
Troubleshooting Workflow:
-
Initial Assessment (1D ¹H NMR):
-
Look for three distinct signals in the aromatic region, integrating to one proton each.
-
Expect H-4 to be the most downfield aromatic proton due to its proximity to the electron-withdrawing sulfonamide group. It will likely appear as a doublet or a singlet-like peak if the coupling to H-6 is not resolved.
-
H-6 will be a doublet of doublets, coupled to both H-4 and H-7.
-
H-7 will be a doublet, coupled to H-6.
-
-
Homonuclear Correlation (2D ¹H-¹H COSY):
-
A COSY spectrum is essential for establishing proton-proton connectivity.[5]
-
You should observe a cross-peak between H-6 and H-7, and another between H-6 and H-4, confirming their adjacent positions.
-
-
Heteronuclear Correlation (2D HSQC & HMBC):
-
An HSQC (Heteronuclear Single Quantum Coherence) experiment will correlate each proton to its directly attached carbon.[6]
-
An HMBC (Heteronuclear Multiple Bond Correlation) experiment is crucial for long-range (2-3 bond) correlations and will be the key to unambiguous assignment.[6] For example, H-7 should show a correlation to the carbon at the ring junction (C-3a), and H-4 should show a correlation to C-5 (the carbon bearing the sulfonamide).
-
Visualizing the Workflow:
Caption: Workflow for Aromatic Proton Assignment.
Q2: I'm observing broad signals for the aliphatic protons (H-2 and H-3) of the indoline ring. What could be the cause and how can I resolve this?
A2: Broadening of the H-2 and H-3 signals is often indicative of dynamic processes occurring on the NMR timescale.
Potential Causes & Solutions:
-
Conformational Exchange: The five-membered ring of the indoline scaffold is not planar and can undergo conformational puckering. If the rate of this exchange is comparable to the NMR timescale, it can lead to signal broadening.
-
Solution: Perform variable temperature (VT) NMR studies.[4] Lowering the temperature may slow down the exchange enough to resolve distinct signals for each conformer ("freeze out" the conformers). Conversely, increasing the temperature might accelerate the exchange, leading to a time-averaged, sharper signal.
-
-
Rotamers around the N-Acyl or N-Sulfonyl Bond: If the indoline nitrogen is acylated or sulfonated, rotation around the N-C(O) or N-S bond can be restricted, leading to the presence of rotamers.
-
Solution: Similar to conformational exchange, VT-NMR is the primary tool. At higher temperatures, the rotation may become fast enough to coalesce the signals into a single sharp peak.
-
-
Quadrupolar Broadening: The nitrogen atom (¹⁴N) has a quadrupole moment that can sometimes cause broadening of adjacent proton signals.
-
Solution: This effect is inherent to the molecule. However, acquiring the spectrum on a higher field spectrometer can sometimes improve resolution.
-
Experimental Protocol: Variable Temperature (VT) NMR
-
Sample Preparation: Prepare a sample in a suitable deuterated solvent with a wide temperature range (e.g., DMSO-d₆, toluene-d₈).
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature.
-
Heating: Increase the temperature in increments of 10-20°C and acquire a spectrum at each step. Observe any changes in peak shape and chemical shift.
-
Cooling: If heating doesn't resolve the issue, cool the sample in increments of 10-20°C below room temperature. Be mindful of the solvent's freezing point.
-
Data Analysis: Analyze the series of spectra to identify coalescence points or the sharpening of signals, which will provide information about the dynamic process.
Q3: How can I confirm the substitution pattern and identify through-space interactions in my derivatives?
A3: For complex derivatives, especially those with multiple substituents or potential for specific spatial arrangements, a Nuclear Overhauser Effect (NOE) experiment is invaluable.
The Power of NOESY:
A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment identifies protons that are close in space (< 5 Å), regardless of whether they are connected through bonds.[7] This is crucial for:
-
Confirming Regiochemistry: For example, an NOE between a substituent on the indoline nitrogen and H-7 would confirm their proximity.
-
Determining Stereochemistry: In chiral derivatives, NOEs can help establish the relative orientation of substituents.
-
Analyzing Conformation: The presence or absence of certain NOEs can provide strong evidence for the predominant conformation of the molecule in solution.[8][9]
Illustrative Diagram: NOE Correlations
Caption: Spatial proximity confirmed by NOE.
Data Reference Tables
For a generic this compound scaffold, the following tables provide approximate chemical shift ranges. Note that these values can be significantly influenced by the specific substituents on your molecule.[10][11][12]
Table 1: Typical ¹H NMR Chemical Shift Ranges (in CDCl₃)
| Proton | Chemical Shift (ppm) | Multiplicity | Typical Coupling Constants (Hz) |
| NH (Indoline) | 3.5 - 4.5 (broad s) | s | - |
| NH₂ (Sulfonamide) | 4.5 - 6.0 (broad s) | s | - |
| H-2 | ~3.5 - 3.7 | t | J₂,₃ ≈ 8-9 |
| H-3 | ~3.0 - 3.2 | t | J₃,₂ ≈ 8-9 |
| H-4 | ~7.5 - 7.8 | d or s | J₄,₆ ≈ 2 (meta) |
| H-6 | ~7.0 - 7.3 | dd | J₆,₇ ≈ 8-9 (ortho), J₆,₄ ≈ 2 (meta) |
| H-7 | ~6.7 - 6.9 | d | J₇,₆ ≈ 8-9 |
Table 2: Typical ¹³C NMR Chemical Shift Ranges (in CDCl₃)
| Carbon | Chemical Shift (ppm) |
| C-2 | ~47 - 50 |
| C-3 | ~29 - 32 |
| C-3a | ~125 - 130 |
| C-4 | ~120 - 125 |
| C-5 | ~135 - 140 |
| C-6 | ~125 - 130 |
| C-7 | ~110 - 115 |
| C-7a | ~150 - 155 |
References
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B. D. M. G. Silva, G. G. N. de Oliveira, and J. B. P. da Silva, "Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 (X¼H; CH3; C2H5; F; Cl; Br; I or NO2 and," Zeitschrift für Naturforschung B, vol. 62, no. 1, pp. 121-128, Jan. 2007. Available: [Link]
- G. C. Levy and G. L. Nelson, Carbon-13 Nuclear Magnetic Resonance for Organic Chemists. John Wiley & Sons, 1972.
-
A. M. S. Silva, "Advanced NMR techniques for structural characterization of heterocyclic structures," in Current Organic Chemistry, vol. 15, no. 3, pp. 396-429, 2011. Available: [Link]
-
A. M. S. Silva, "Advanced NMR techniques for structural characterization of heterocyclic structures," ESA-IPB. Available: [Link]
-
J. L. Seymour, L. S. D. G. A. Pinto, and C. A. G. A. Pinto, "Binding of Sulfonamide Antibiotics to CTABr Micelles Characterized Using 1H NMR Spectroscopy," Langmuir, vol. 30, no. 33, pp. 9887-9894, Aug. 2014. Available: [Link]
-
H. Sun et al., "Dehydrogenation of Indoline by Cytochrome P450 Enzymes: A Novel 'Aromatase' Process," Drug Metabolism and Disposition, vol. 35, no. 6, pp. 1045-1052, Jun. 2007. Available: [Link]
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University of Rochester, Department of Chemistry, "Troubleshooting 1H NMR Spectroscopy." Available: [Link]
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Columbia University, NMR Core Facility, "HSQC and HMBC." Available: [Link]
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Chemistry LibreTexts, "14.12: Coupling Constants Identify Coupled Protons," Aug. 2014. Available: [Link]
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Chemistry LibreTexts, "NMR - Interpretation," Jan. 2023. Available: [Link]
-
A. A. Krasheninnikov et al., "Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance," International Journal of Molecular Sciences, vol. 22, no. 1, p. 1, 2021. Available: [Link]
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A. A. Ivanov et al., "The Role of Hidden Conformers in Determination of Conformational Preferences of Mefenamic Acid by NOESY Spectroscopy," Molecules, vol. 26, no. 1, p. 1, 2021. Available: [Link]
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I. A. Al-Suwaidan et al., "Conformational Analysis of 1,5-Diaryl-3-Oxo-1,4-Pentadiene Derivatives: A Nuclear Overhauser Effect Spectroscopy Investigation," Molecules, vol. 28, no. 23, p. 7831, 2023. Available: [Link]
-
A. Vigorito et al., "The Shapes of Sulfonamides: A Rotational Spectroscopy Study," Molecules, vol. 27, no. 9, p. 2801, 2022. Available: [Link]
- M. D. Reily et al., "Conformational isomerism of endothelin in acidic aqueous media: a quantitative NOESY analysis," International Journal of Peptide and Protein Research, vol. 39, no. 2, pp. 129-143, Feb. 1992.
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Technical Support Center: Overcoming Poor Oral Bioavailability of Indoline-5-sulfonamide Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Indoline-5-sulfonamide compounds. This guide is designed to provide in-depth, actionable insights and troubleshooting strategies to address the common challenge of poor oral bioavailability with this class of molecules.
Introduction: The Bioavailability Challenge with Indoline-5-sulfonamides
This compound derivatives are a promising class of compounds, often investigated for their activity as carbonic anhydrase inhibitors with potential applications in oncology.[1][2][3] However, like many new chemical entities, their progression through the drug development pipeline is frequently hampered by poor oral bioavailability. This issue stems from a combination of factors, primarily low aqueous solubility and potential metabolic instability, which prevent the drug from reaching systemic circulation in sufficient concentrations to elicit a therapeutic effect.[4][5][6]
This guide provides a structured, question-and-answer-based approach to systematically diagnose and solve these bioavailability issues.
Part 1: Initial Assessment & Troubleshooting
This section focuses on the initial questions a researcher should ask when encountering poor oral bioavailability with an this compound compound.
Q1: My this compound compound shows excellent in vitro activity but fails in vivo due to low oral bioavailability. Where do I start my investigation?
A1: A systematic, stepwise approach is crucial. The first step is to determine whether the primary barrier is related to solubility or permeability . These two factors are the cornerstones of the Biopharmaceutics Classification System (BCS) and are the most common reasons for low oral bioavailability.[4]
Here is a logical workflow for your initial investigation:
Caption: Initial troubleshooting workflow for poor oral bioavailability.
-
Characterize Physicochemical Properties: If not already done, thoroughly characterize the compound's properties, including its pKa, LogP, and solid-state characteristics (e.g., crystallinity). The indoline scaffold itself has specific chemical properties that can be modified.[1]
-
Assess Aqueous Solubility: Determine the kinetic and thermodynamic solubility in biorelevant media (e.g., Simulated Gastric Fluid (SGF), Fasted State Simulated Intestinal Fluid (FaSSIF), and Fed State Simulated Intestinal Fluid (FeSSIF)). Poor solubility is a very common issue for new chemical entities.[7][8]
-
Evaluate Intestinal Permeability: Use an in vitro model like the Caco-2 permeability assay to determine the apparent permeability coefficient (Papp).[9][10] This will help you understand if the compound can effectively cross the intestinal epithelium.
The results from these initial assays will guide your next steps, whether it's focusing on solubility enhancement, improving permeability, or addressing metabolic instability.
Q2: My compound has very low aqueous solubility (<10 µg/mL). What are my primary options?
A2: Low aqueous solubility is a significant hurdle, as a drug must be in solution to be absorbed.[11] For compounds with such poor solubility, several formulation and chemical modification strategies can be employed. These can be broadly categorized into physical and chemical modifications.[12]
| Strategy Category | Specific Techniques | Mechanism of Action |
| Physical Modification | Micronization & Nanonization | Increases surface area for faster dissolution.[7][12] |
| Amorphous Solid Dispersions (ASDs) | Converts the crystalline drug to a higher-energy amorphous form, increasing solubility.[13][14][15] | |
| Lipid-Based Formulations (e.g., SEDDS/SMEDDS) | Solubilizes the drug in a lipid matrix, which can form micelles or emulsions in the GI tract.[16][17][18] | |
| Chemical Modification | Salt Formation | If the compound has ionizable groups, forming a salt can significantly improve solubility and dissolution rate.[19] |
| Prodrugs | A bioreversible derivative is synthesized to improve solubility, which then converts to the active parent drug in vivo.[20] | |
| Complexation (e.g., with Cyclodextrins) | The drug molecule fits into the cavity of a host molecule (like cyclodextrin), forming a more soluble complex.[12] |
Recommendation: For Indoline-5-sulfonamides, which are often crystalline solids, exploring Amorphous Solid Dispersions (ASDs) and Lipid-Based Drug Delivery Systems (LBDDS) are highly effective starting points.[13][18]
Part 2: Advanced Strategies & Protocols
This section provides detailed protocols and deeper insights into the most effective strategies for enhancing the bioavailability of this compound compounds.
Q3: I've identified low permeability as a key issue in the Caco-2 assay. What does this mean and how can I address it?
A3: Low permeability in a Caco-2 assay (typically a Papp value < 1 x 10⁻⁶ cm/s) suggests that the compound does not efficiently cross the intestinal epithelial barrier.[21] This can be due to two main reasons: poor passive diffusion or active efflux.
Diagnosing the Problem: The Caco-2 assay can help differentiate between these two possibilities by measuring transport in both directions: from the apical (A) to the basolateral (B) side, and from B to A.
-
Efflux Ratio (ER): The ratio of Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 is a strong indicator that the compound is a substrate for an efflux transporter, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[22]
Troubleshooting Strategy:
-
Confirm Efflux: If the ER > 2, repeat the Caco-2 assay in the presence of a known P-gp inhibitor (e.g., verapamil).[22] A significant increase in A-B permeability in the presence of the inhibitor confirms that your compound is an efflux substrate.
-
Chemical Modification: If efflux is confirmed, medicinal chemistry efforts can be directed toward modifying the structure to reduce its affinity for the transporter. This may involve masking hydrogen bond donors or altering the overall charge and shape of the molecule.
-
Formulation with Excipients: Certain formulation excipients can inhibit efflux transporters, thereby increasing the intestinal absorption of the drug.
Protocol: Caco-2 Permeability Assay
This protocol provides a general framework for assessing the intestinal permeability of a test compound.
Objective: To determine the apparent permeability (Papp) of an this compound compound across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Hanks' Balanced Salt Solution (HBSS) or similar transport buffer
-
Test compound and control compounds (e.g., propranolol for high permeability, atenolol for low permeability)
-
Analytical instrumentation (LC-MS/MS)
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto Transwell inserts at an appropriate density. Culture the cells for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[22]
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each well. Only use monolayers with TEER values above a pre-determined threshold (e.g., ≥ 200 Ω·cm²), which indicates good monolayer integrity.[23]
-
Experiment Setup (for A to B transport):
-
Wash the monolayers with pre-warmed (37°C) transport buffer.
-
Add fresh transport buffer to the basolateral (receiver) compartment.
-
Add the dosing solution containing the test compound to the apical (donor) compartment.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).[9]
-
Sampling: At the end of the incubation, take samples from both the apical and basolateral compartments for analysis.
-
Analysis: Quantify the concentration of the test compound in the samples using a validated LC-MS/MS method.
-
Calculation of Papp:
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.
-
Q4: My compound appears to be metabolically unstable. How do I confirm this and what are the implications for oral bioavailability?
A4: Metabolic instability, particularly high first-pass metabolism in the liver, can severely reduce the amount of drug that reaches systemic circulation. Sulfonamides can undergo metabolism through oxidation and N-acetylation.[24][25]
Initial Assessment:
-
Liver Microsome Stability Assay: Incubate your compound with liver microsomes (which contain key drug-metabolizing enzymes like Cytochrome P450s) and measure the disappearance of the parent compound over time. This provides an estimate of intrinsic clearance.
-
S9 Fraction Stability Assay: Similar to the microsome assay, but the S9 fraction contains both microsomal and cytosolic enzymes, providing a broader picture of metabolic stability.
Implications: If your compound is rapidly metabolized, even if it has good solubility and permeability, its oral bioavailability will be low.
Strategies to Overcome Metabolic Instability:
-
Prodrug Approach: Design a prodrug that masks the metabolically labile site. The prodrug should be stable until it is absorbed, after which it should be cleaved to release the active drug. N-acylation of the sulfonamide group is one potential prodrug strategy that has been explored.[20]
-
Structural Modification: Use medicinal chemistry to block the site of metabolism. For example, replacing a metabolically labile hydrogen atom with a fluorine atom can prevent oxidation at that position.
Caption: Strategies to mitigate first-pass metabolism.
Part 3: In Vivo Evaluation
Q5: I have developed a new formulation. What is the best way to design an in vivo pharmacokinetic (PK) study to assess the improvement in oral bioavailability?
A5: A well-designed in vivo PK study is the definitive test for any bioavailability-enhancing formulation. The primary goal is to compare the plasma concentration-time profile of the new formulation against a reference formulation (e.g., a simple suspension of the drug).[26][27]
Key Study Design Considerations:
-
Animal Model: The rat is a commonly used and appropriate model for initial PK screening.
-
Dosing: The study should include at least two arms:
-
Intravenous (IV) Bolus: This is essential to determine the absolute bioavailability and key PK parameters like clearance and volume of distribution.[26]
-
Oral (PO) Gavage: Administer the new formulation.
-
-
Blood Sampling: A sparse sampling schedule should be designed to capture the key phases of the PK profile: absorption (early time points), peak concentration (Cmax), and elimination.
-
Data Analysis: The primary parameters to compare are:
-
AUC (Area Under the Curve): Represents the total drug exposure.
-
Cmax (Maximum Concentration): The peak plasma concentration achieved.
-
Tmax (Time to Cmax): The time at which Cmax is observed.
-
F% (Absolute Bioavailability): Calculated as (AUC_oral / Dose_oral) / (AUC_IV / Dose_IV) * 100.[28]
-
An increase in AUC and/or Cmax for the new formulation compared to a reference formulation indicates successful enhancement of oral bioavailability.
References
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Shear, N. H., et al. (1989). Differences in metabolism of sulfonamides predisposing to idiosyncratic toxicity. Annals of Internal Medicine, 110(4), 285-289. [Link]
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Czajkowska-Szczykowska, D., et al. (2017). Lipid-Based Drug Delivery Systems. Journal of Drug Delivery Science and Technology, 39, 299-308. [Link]
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Lonza (2023). Amorphous Solid Dispersions for Bioavailability Enhancement. Contract Pharma. [Link]
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Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
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Garg, V., et al. (2016). Lipid-Based Drug Delivery System (LBDDS): An Emerging Paradigm to Enhance Oral Bioavailability of Poorly Soluble Drugs. Journal of Drug Delivery, 2016, 8048209. [Link]
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Jannin, V., et al. (2022). Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. Frontiers in Drug Delivery, 2, 958693. [Link]
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Chaudhary, A., et al. (2012). Enhancement of solubilization and bioavailability of poorly soluble drugs by physical and chemical modifications: A recent review. Journal of Advanced Pharmacy Education & Research, 2(1), 32-67. [Link]
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Mohammed, I. A., & Gajera, B. Y. (2019). Lipid based drug delivery systems: A strategy for enhancing the oral bioavailability of poorly water-soluble drugs. International Journal of Current Research, 11(10), 7642-7648. [Link]
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Division of Pharmacy Professional Development. (n.d.). Amorphous Solid Dispersions-One approach to improving Bioavailability. University of Wisconsin-Madison. [Link]
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Shetty, T. (2022). Oral lipid drug delivery system for poor water soluble drugs. SlideShare. [Link]
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Sopyan, I., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Drug Delivery and Therapeutics, 11(3), 149-157. [Link]
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Singh, A., et al. (2020). Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. Journal of Drug Delivery Science and Technology, 59, 101920. [Link]
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Deshmukh, A. S. (2017). Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. Asian Journal of Pharmaceutics, 11(2). [Link]
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Frank, K. J., et al. (2019). Mechanisms of increased bioavailability through amorphous solid dispersions: a review. Journal of Pharmaceutical Sciences, 108(5), 1666-1680. [Link]
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National Center for Advancing Translational Sciences. (n.d.). Caco2 assay protocol. NCATS Assay Guidance Manual. [Link]
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EURL ECVAM. (2014). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]
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Rieder, M. J., et al. (1989). Differences in metabolism of sulfonamides predisposing to idiosyncratic toxicity. The New England journal of medicine, 321(3), 173-178. [Link]
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Huang, S., et al. (2006). Synthesis and evaluation of N-acyl sulfonamides as potential prodrugs of cyclin-dependent kinase inhibitor JNJ-7706621. Bioorganic & Medicinal Chemistry Letters, 16(14), 3639-3641. [Link]
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Pérez, S., et al. (2012). Major metabolites of sulfonamide antibiotics. Reviews of Environmental Contamination and Toxicology, 218, 1-23. [Link]
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Creative Bioarray. (n.d.). Caco-2 Permeability Assay. Creative Bioarray. [Link]
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Shear, N. H., et al. (1989). Differences in Metabolism of Sulfonamides Predisposing to Idiosyncratic Toxicity. Annals of Internal Medicine, 110(4), 285-289. [Link]
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Concept Life Sciences. (n.d.). Caco-2 Permeability. Concept Life Sciences. [Link]
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Quora. (2017). What is the metabolic pathway of sulfonamide? Quora. [Link]
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Lee, J. H., et al. (2016). Development of a novel sulfonate ester-based prodrug strategy. Bioorganic & Medicinal Chemistry Letters, 26(2), 757-760. [Link]
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Peterson, L. B., et al. (2022). Sulfonamide Prodrugs with a Two-Stage Release Mechanism for the Efficient Delivery of the TLR4 Antagonist TAK-242. ACS Medicinal Chemistry Letters, 13(12), 1933-1939. [Link]
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Peterson, L. B., et al. (2022). Sulfonamide Prodrugs with a Two-Stage Release Mechanism for the Efficient Delivery of the TLR4 Antagonist TAK-242. ACS Medicinal Chemistry Letters, 13(12), 1933–1939. [Link]
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Volpe, D. A. (2011). Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux. Methods in Molecular Biology, 763, 279-291. [Link]
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Sygnature Discovery. (n.d.). In vivo PK / Pharmacokinetic Studies. Sygnature Discovery. [Link]
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He, H., et al. (2019). Using in Vitro and in Vivo Models To Evaluate the Oral Bioavailability of Nutraceuticals. Journal of Agricultural and Food Chemistry, 67(8), 2169-2176. [Link]
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Pharmacy 180. (n.d.). Considerations In In-Vivo Bioavailability Study Design. Pharmacy 180. [Link]
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Larsen, J. D., & Bundgaard, H. (1989). Prodrug forms for the sulfonamide group. IV. Kinetics of hydrolysis of N-sulfonyl pseudourea derivatives. Acta Pharmaceutica Nordica, 1(1), 31-40. [Link]
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Press, B., & Di Grandi, M. (2008). Permeability for Intestinal Absorption: Caco-2 Assay and Related Issues. Current Drug Metabolism, 9(9), 893-900. [Link]
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Volpe, D. A. (2011). Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux. Methods in molecular biology (Clifton, N.J.), 763, 279–291. [Link]
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Volpe, D. A. (2011). Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux. Semantic Scholar. [Link]
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Krasavin, M., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Pharmaceuticals, 15(12), 1453. [Link]
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Walsh Medical Media. (n.d.). In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. Walsh Medical Media. [Link]
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Ambrus, R., et al. (2021). Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods. Pharmaceutics, 13(7), 959. [Link]
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Santos, H. A., & Liu, D. (2023). Promising strategies for improving oral bioavailability of poor water-soluble drugs. Expert Opinion on Drug Delivery, 20(5), 629-632. [Link]
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Krasavin, M., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. ResearchGate. [Link]
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Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Journal of Bioequivalence & Bioavailability, 4(5), 028-034. [Link]
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Shinde, P., et al. (2012). Strategies for enhancing oral bioavailability of poorly soluble drugs. ResearchGate. [Link]
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Krasavin, M., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Pharmaceuticals (Basel, Switzerland), 15(12), 1453. [Link]
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Santos, H. A., & Liu, D. (2023). Promising strategies for improving oral bioavailability of poor water-soluble drugs. Expert opinion on drug delivery, 20(5), 629–632. [Link]
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Sura, K., et al. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. Pharmaceutics, 15(11), 2533. [Link]
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Altasciences. (2023). Why Poor Bioavailability Is a Major Drug Development Risk. Altasciences. [Link]
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Technical Support Center: Method Development for Scaling Up Indoline-5-sulfonamide Synthesis
Welcome to the technical support center for the synthesis and scale-up of Indoline-5-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the multi-step synthesis of this important scaffold. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying chemical principles and field-proven insights to empower you to troubleshoot and optimize your process effectively.
Synthesis Overview: A Common Pathway
The synthesis of this compound is typically achieved through a four-step sequence starting from indoline. This pathway involves protection of the aniline nitrogen, electrophilic substitution to install the sulfonyl group, ammonolysis, and finally, deprotection.[1][2] Each step presents unique challenges, particularly when transitioning from bench-scale to pilot or manufacturing scale.
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Validation & Comparative
A Comparative Guide to Indoline-5-sulfonamide and Other Carbonic Anhydrase Inhibitors for Researchers
This guide provides an in-depth, objective comparison of Indoline-5-sulfonamide with other prominent carbonic anhydrase (CA) inhibitors. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced differences in mechanism, selectivity, and experimental evaluation, supported by cited data and detailed protocols.
Introduction to Carbonic Anhydrases: A Ubiquitous Therapeutic Target
Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that are crucial for fundamental physiological processes.[1][2] They catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1][2] With at least 15 known isoforms in humans, CAs exhibit varied tissue distribution and subcellular localization, playing vital roles in pH regulation, CO₂ transport, and ion secretion.[1][3][4] The involvement of specific CA isozymes in the pathophysiology of a range of diseases—including glaucoma, epilepsy, edema, and various cancers—has established them as significant therapeutic targets.[2][3][5][6]
The primary class of CA inhibitors (CAIs) is the sulfonamides, which have a long history of clinical use.[2][4] This guide focuses on a comparative analysis of this compound, a newer scaffold of interest, against well-established CAIs such as Acetazolamide, Dorzolamide, Brinzolamide, and Zonisamide.
Mechanism of Action: The Sulfonamide Core and Isozyme Selectivity
The inhibitory action of sulfonamide-based CAIs is predicated on their high affinity for the zinc ion (Zn²⁺) located at the core of the enzyme's active site. The deprotonated sulfonamide group (SO₂NH⁻) coordinates with the Zn²⁺ ion, displacing a water molecule or hydroxide ion that is essential for the catalytic cycle. This binding prevents the enzyme from carrying out its hydration/dehydration function.[7]
While the fundamental mechanism is conserved, the structural diversity of the scaffold attached to the sulfonamide moiety dictates the inhibitor's affinity and selectivity for different CA isozymes. This is a critical consideration in drug design, as isoform-specific inhibition can lead to targeted therapeutic effects with minimized off-target side effects.[4]
Caption: Workflow for the Wilbur-Anderson carbonic anhydrase inhibition assay.
Protocol 2: Esterase Activity Assay (Colorimetric)
This high-throughput compatible assay utilizes the esterase activity of CAs to hydrolyze a colorless substrate, p-nitrophenyl acetate (p-NPA), into a yellow-colored product, p-nitrophenol (p-NP). [8][9]The rate of p-NP formation is monitored spectrophotometrically. [8] Rationale: This method is simpler, faster, and more adaptable to high-throughput screening formats than the Wilbur-Anderson assay. It provides a reliable proxy for CA activity. [8] Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5. [8] * Enzyme Working Solution: Dilute CA stock to the desired concentration in cold Assay Buffer. [8] * Substrate Stock Solution: Prepare a 3 mM solution of p-NPA in a solvent like acetonitrile or DMSO. Prepare fresh daily. [8] * Inhibitor Solutions: Prepare serial dilutions of test and control compounds.
-
-
Assay Procedure (96-well plate format):
-
Add Assay Buffer to all wells.
-
Add the inhibitor working solution or solvent control to the appropriate wells.
-
Add the CA Working Solution to all wells except the blank.
-
Incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding. [8] * Initiate the reaction by adding the Substrate Solution to all wells.
-
Immediately measure the absorbance at 400-405 nm in kinetic mode for 10-30 minutes. [8]
-
-
Data Analysis:
-
Determine the rate of reaction (slope of absorbance vs. time) for each well.
-
Calculate the percentage of inhibition relative to the no-inhibitor control.
-
Plot the percentage of inhibition versus inhibitor concentration to determine the IC₅₀ value.
-
Selecting the Right Inhibitor: A Logic-Based Approach
The choice of a CAI is dictated by the specific research question or therapeutic goal.
-
For broad, systemic CA inhibition: Acetazolamide is a suitable, albeit non-selective, option.
-
For glaucoma research or treatment: Topically applied, CA-II selective inhibitors like Dorzolamide and Brinzolamide are the gold standard due to their targeted action and favorable side-effect profile. [10][11]* For anti-cancer research targeting tumor-associated isoforms: Novel scaffolds like this compound that show selectivity for CA IX and CA XII are highly promising candidates. [12][13]* For neurological applications (e.g., epilepsy): Compounds like Zonisamide, which have multiple mechanisms of action including weak CA inhibition, are relevant.
Caption: Decision tree for selecting a carbonic anhydrase inhibitor.
Conclusion
The field of carbonic anhydrase inhibition is continually evolving, with new scaffolds like this compound offering exciting possibilities for isoform-selective targeting, particularly in oncology. While established inhibitors like acetazolamide, dorzolamide, and brinzolamide remain mainstays in their respective clinical applications, a nuanced understanding of their comparative inhibitory profiles is essential for advancing research and development. The experimental protocols detailed herein provide a framework for the robust and reliable evaluation of novel and existing CAIs, enabling researchers to make informed decisions in their pursuit of new therapeutic strategies.
References
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Sugrue, M. F., Harris, A., & Adamsons, I. (n.d.). Dorzolamide hydrochloride: A topically active, carbonic anhydrase inhibitor for the treatment of glaucoma. Mount Sinai Scholars Portal. Retrieved from [Link]
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Lindner, R., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. International Journal of Molecular Sciences. Retrieved from [Link]
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Iester, M. (2002). Brinzolamide: a review of its use in the management of primary open-angle glaucoma and ocular hypertension. Drugs & Aging. Retrieved from [Link]
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Acetazolamide. (n.d.). In Wikipedia. Retrieved from [Link]
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Topical carbonic anhydrase inhibitors. (1996). Current Opinion in Ophthalmology. Retrieved from [Link]
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Zonisamide. (2023). In StatPearls. NCBI Bookshelf. Retrieved from [Link]
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Dorzolamide. (n.d.). In Wikipedia. Retrieved from [Link]
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Shbaklo, H., & Rehman, A. (2023). Acetazolamide. In StatPearls. NCBI Bookshelf. Retrieved from [Link]
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Acetazolamide. (2021). Deranged Physiology. Retrieved from [Link]
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List of Carbonic anhydrase inhibitors. (n.d.). Drugs.com. Retrieved from [Link]
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Brinzolamide: Uses, Interactions, and Clinical Data. (n.d.). Minicule. Retrieved from [Link]
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What is the mechanism of Brinzolamide? (2024). Patsnap Synapse. Retrieved from [Link]
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Acetazolamide: Package Insert / Prescribing Information. (n.d.). Drugs.com. Retrieved from [Link]
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Lloyd, J. R., et al. (2005). Carbonic anhydrase inhibition. Insight into the characteristics of zonisamide, topiramate, and the sulfamide cognate of topiramate. Journal of Medicinal Chemistry. Retrieved from [Link]
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Pharm 101: Acetazolamide. (2020). LITFL. Retrieved from [Link]
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Dorzolamide Ophthalmic. (2018). MedlinePlus Drug Information. Retrieved from [Link]
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Zonisamide. (n.d.). PubChem. Retrieved from [Link]
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Martens-Lobenhoffer, J., & Bereiter-Hahn, J. (2002). Clinical pharmacokinetics of dorzolamide. Clinical Pharmacokinetics. Retrieved from [Link]
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Ilies, M. A. (2015). Carbonic anhydrases as disease markers. Expert Opinion on Therapeutic Patents. Retrieved from [Link]
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Zonisamide. (n.d.). In Wikipedia. Retrieved from [Link]
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Krymov, S. K., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Pharmaceuticals (Basel). Retrieved from [Link]
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The Carbonic Anhydrases in Health and Disease. (2025). ResearchGate. Retrieved from [Link]
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Parkkila, S. (2021). Carbonic Anhydrase Isozymes as Diagnostic Biomarkers and Therapeutic Targets. The Carbonic Anhydrases. Retrieved from [Link]
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Popular Carbonic Anhydrase Inhibitors List, Drug Prices and Medication Information. (2018). GoodRx. Retrieved from [Link]
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Molecule of the Month: Carbonic Anhydrase. (n.d.). PDB-101. Retrieved from [Link]
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Visual Wilbur-Anderson Colorimetric Assay for Carbonic Anhydrase. (2025). YouTube. Retrieved from [Link]
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ZONEGRAN® (zonisamide) capsules, for oral administration. (n.d.). accessdata.fda.gov. Retrieved from [Link]
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Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). (n.d.). Assay Genie. Retrieved from [Link]
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Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. (2022). Publications CNR API. Retrieved from [Link]
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Krymov, S. K., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Pharmaceuticals (Basel). Retrieved from [Link]
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Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. (2022). ResearchGate. Retrieved from [Link]
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De Leval, X., et al. (2009). Carbonic Anhydrase Inhibitors. Comparison of Chlorthalidone and Indapamide X-ray Crystal Structures in Adducts with Isozyme II: When Three Water Molecules and the Keto-Enol Tautomerism Make the Difference. Journal of Medicinal Chemistry. Retrieved from [Link]
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Singh, S., et al. (2013). Structure, function and applications of carbonic anhydrase isozymes. Biochimica et Biophysica Acta. Retrieved from [Link]
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An overview of carbohydrate-based carbonic anhydrase inhibitors. (2020). RSC Medicinal Chemistry. Retrieved from [Link]
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Berrino, E., et al. (2018). Carbonic Anhydrase Inhibitors of Different Structures Dilate Pre-Contracted Porcine Retinal Arteries. International Journal of Molecular Sciences. Retrieved from [Link]
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Synthesis of new class of indole acetic acid sulfonate derivatives as ectonucleotidases inhibitors. (2022). RSC Medicinal Chemistry. Retrieved from [Link]
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Discovery of novel sulfonamide substituted indolylarylsulfones as potent HIV-1 inhibitors with better safety profiles. (2019). European Journal of Medicinal Chemistry. Retrieved from [Link]
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A) Previously reported examples of indole sulfonamides with selectivity... (n.d.). ResearchGate. Retrieved from [Link]
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A Comparative Analysis of Indoline-5-sulfonamide and 1-Aminoindane-5-sulfonamide as Carbonic Anhydrase Inhibitors
This guide provides an in-depth, evidence-based comparison of the biological activities of two closely related sulfonamide scaffolds: indoline-5-sulfonamide and 1-aminoindane-5-sulfonamide. We will explore the chemical rationale for comparing these structures, present key experimental data on their efficacy as enzyme inhibitors and antiproliferative agents, and provide detailed protocols for replicating the foundational experiments. This document is intended for researchers in medicinal chemistry and drug development focused on oncology and enzyme inhibition.
Introduction: The Rationale for Scaffold Hopping
In the landscape of cancer therapy, targeting the tumor microenvironment offers a compelling strategy to overcome the limitations of conventional treatments. Hypoxia, a common feature of solid tumors, leads to the upregulation of tumor-associated carbonic anhydrase (CA) isoforms, particularly CA IX and CA XII.[1][2][3][4] These enzymes play a critical role in maintaining pH homeostasis, enabling cancer cells to thrive in an acidic environment and promoting tumor progression and metastasis.
Sulfonamides are a well-established class of CA inhibitors.[5][6][7] The compound 1-aminoindane-5-sulfonamide has been identified as a selective inhibitor of the tumor-associated CA IX isoform.[1][2] Despite its selectivity, this compound demonstrates limited intrinsic antiproliferative effects on tumor cells, necessitating the development of derivatives with improved anticancer potency.[1][2]
This guide focuses on a "scaffold hopping" approach, where the 1-aminoindane core is replaced with an this compound core.[1][3] This strategic modification aims to enhance biological activity by altering the molecule's physicochemical properties and interaction with the target enzymes. We will dissect the consequences of this structural change on inhibitory potency, isoform selectivity, and cellular activity.
Caption: Scaffold hopping from a 1-aminoindane to an indoline core.
Structural and Mechanistic Overview
The fundamental difference between the two molecules lies in their bicyclic core structure. 1-Aminoindane features a saturated five-membered ring fused to the benzene ring, with an amino group at the 1-position. In contrast, indoline contains a nitrogen atom as part of the five-membered ring. This seemingly subtle change significantly impacts the molecule's three-dimensional shape, rigidity, and electronic properties, which in turn dictates its binding affinity for target enzymes.
The primary mechanism of action for both scaffolds is the inhibition of carbonic anhydrases. The sulfonamide group (-SO₂NH₂) is crucial for this activity. It coordinates to the zinc ion (Zn²⁺) located in the active site of the CA enzyme, displacing a water/hydroxide molecule and thereby blocking the enzyme's catalytic activity.
Caption: Role of CA IX in the tumor microenvironment and its inhibition.
Comparative Biological Activity
The transition from the 1-aminoindane scaffold to the indoline core, particularly when acylated at the 1-position, results in a distinct pharmacological profile. Experimental data reveals significant shifts in both enzyme inhibition and antiproliferative effects.
Carbonic Anhydrase Inhibition
A study directly comparing the lead compound 1-aminoindane-5-sulfonamide (designated as compound 3 in the reference literature) with a series of 1-acylindoline-5-sulfonamides demonstrated a clear divergence in activity and selectivity.[1] The indoline scaffold generally led to a significant increase in inhibitory activity against the cytosolic, off-target isoforms CA I and CA II.[1][2] However, specific substitutions on the indoline nitrogen allowed for potent inhibition of the target, tumor-associated isoforms CA IX and CA XII.[1][2][3][8]
| Compound | Scaffold | Substitution (R-group) | CA I (Kᵢ, nM) | CA II (Kᵢ, nM) | CA IX (Kᵢ, nM) | CA XII (Kᵢ, nM) |
| 3 | 1-Aminoindane | N/A | >10000 | 201 | 25.4 | 5.7 |
| 4e | Indoline | 1-Perfluorobenzoyl | 44.9 | 6.8 | 210.1 | 114.2 |
| 4f | Indoline | 1-(3-Chlorobenzoyl) | 165.7 | 45.6 | 132.8 | 41.3 |
| Aacetazolamide | Standard Drug | N/A | 250 | 12 | 25 | 5.7 |
| Data synthesized from Krasavin, M. et al. (2022).[1][2] |
Key Insights:
-
Increased Off-Target Inhibition: The indoline core generally increases inhibition of cytosolic CA I and CA II compared to the 1-aminoindane parent compound.[1][2]
-
Potent On-Target Inhibition: Despite this, derivatives like 4f maintain potent inhibition of CA XII (Kᵢ = 41.3 nM) and CA IX (Kᵢ = 132.8 nM).[1][2][4]
-
Tunable Selectivity: The data suggests that the acyl group on the indoline nitrogen can be modified to tune the selectivity profile across the various CA isoforms.
Antiproliferative Activity
A critical limitation of the parent 1-aminoindane-5-sulfonamide is its weak effect on cancer cell proliferation.[1][2] The scaffold hop to indoline-5-sulfonamides yielded compounds with significantly improved antiproliferative activity, especially under hypoxic conditions that mimic the tumor microenvironment.
| Compound | Scaffold | Cell Line | Normoxia IC₅₀ (µM) | Hypoxia IC₅₀ (µM) |
| 3 | 1-Aminoindane | MCF7 | >100 | >100 |
| 4e | Indoline | MCF7 | 31.6 | 28.1 |
| 4f | Indoline | MCF7 | 25.1 | 12.9 |
| Data synthesized from Krasavin, M. et al. (2022).[1][2] |
Key Insights:
-
Gain of Antiproliferative Effect: The indoline analog 4e shows a clear gain of antiproliferative activity against the MCF7 breast cancer cell line when compared to the indane analog 3 .[1][2]
-
Hypoxic Selectivity: Compound 4f , a potent CA IX/XII inhibitor, demonstrates a two-fold increase in activity under hypoxic conditions (IC₅₀ = 12.9 µM) compared to normoxia.[1][2][3] This is a highly desirable property for a tumor-targeted agent.
-
Overcoming Resistance: Some indoline-5-sulfonamides were also found to reverse chemoresistance to doxorubicin in cancer cells overexpressing P-glycoprotein, highlighting a potential dual-action mechanism.[1][3][4]
Experimental Protocols & Methodologies
To ensure scientific integrity, the protocols used to generate the comparative data are detailed below. These methods are standard in the field and provide a self-validating framework for assessing compound activity.
Synthesis of this compound Core
The synthesis of the core this compound scaffold is a critical first step. It is typically achieved through a multi-step process starting from indoline.
Rationale: This pathway involves protecting the reactive indoline nitrogen, performing an electrophilic sulfonation on the aromatic ring, converting the resulting sulfonic acid to a more reactive sulfonyl chloride, and finally forming the sulfonamide. Each step is chosen to ensure high yields and regioselectivity.
Step-by-Step Protocol:
-
Protection: React indoline with acetic anhydride in a suitable solvent to form 1-acetylindoline. This protects the nitrogen from reacting in the next step.
-
Chlorosulfonylation: Treat the 1-acetylindoline with chlorosulfuric acid (HSO₃Cl) at low temperature (e.g., 0 °C). This adds the -SO₂Cl group at the 5-position of the aromatic ring.
-
Ammonolysis: React the resulting 1-acetylindoline-5-sulfonyl chloride with aqueous ammonia. This converts the sulfonyl chloride group (-SO₂Cl) into the desired sulfonamide group (-SO₂NH₂).
-
Deprotection: Remove the acetyl protecting group from the indoline nitrogen via hydrolysis (e.g., using aqueous HCl) to yield the final this compound core.[1]
-
Acylation (for derivatives): The final core can then be acylated with various acyl chlorides in the presence of a base (e.g., pyridine) to generate a library of 1-acylindoline-5-sulfonamides like 4e and 4f .[1][2]
Carbonic Anhydrase Inhibition Assay
Rationale: A stopped-flow spectrophotometric assay is the gold standard for measuring CA activity. It measures the enzyme-catalyzed hydration of CO₂ by monitoring the change in pH using a colorimetric indicator. The inhibition constant (Kᵢ) is determined by measuring the rate of reaction at various inhibitor concentrations.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a buffer solution (e.g., TRIS) containing a pH indicator (e.g., 4-nitrophenol) and a known concentration of the purified recombinant human CA isoform (hCA I, II, IX, or XII). Prepare a range of concentrations of the inhibitor compound (e.g., 4f ) in a suitable solvent like DMSO.
-
Reaction Initiation: Use a stopped-flow instrument to rapidly mix the enzyme/inhibitor solution with a CO₂-saturated solution.
-
Data Acquisition: Monitor the change in absorbance of the pH indicator over time (typically milliseconds) as the pH drops due to proton formation from CO₂ hydration.
-
Data Analysis: Calculate the initial reaction rates from the absorbance curves. Plot the fractional enzyme activity against the inhibitor concentration.
-
Kᵢ Determination: Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) from the dose-response curve. Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.[1]
Antiproliferative MTT Assay
Rationale: The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation. Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product, which can be quantified spectrophotometrically.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF7) into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds (e.g., 3 , 4e , 4f ) for a specified period (e.g., 72 hours). For hypoxia experiments, place the plates in a hypoxic chamber (e.g., 1% O₂) immediately after adding the compounds.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC₅₀ Calculation: Calculate the percentage of cell viability relative to untreated control cells. Plot the viability against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[1]
Caption: Workflow from synthesis to biological activity assessment.
Conclusion and Future Directions
The comparative analysis clearly demonstrates that scaffold hopping from 1-aminoindane-5-sulfonamide to 1-acylindoline-5-sulfonamides is a highly effective strategy for improving anticancer properties. While the parent indane compound is a selective CA IX inhibitor, it lacks significant antiproliferative activity.[1][2] The indoline core, by contrast, serves as a platform for developing derivatives with:
-
Potent, Broad-Spectrum CA Inhibition: Although often less selective against cytosolic isoforms, the indoline scaffold can be modified to achieve potent inhibition of tumor-associated CA IX and XII.[1][8]
-
Enhanced Antiproliferative Effects: Indoline derivatives display a marked increase in cytotoxicity against cancer cell lines, a crucial feature that the 1-aminoindane scaffold lacks.[1][2]
-
Hypoxia-Selective Activity: Certain derivatives exhibit enhanced potency under hypoxic conditions, making them ideally suited for targeting the solid tumor microenvironment.[1][3][4]
Future research should focus on further refining the substitutions on the indoline ring to optimize the balance between on-target CA IX/XII potency and selectivity over off-target CA I/II isoforms. This will be key to minimizing potential side effects while maximizing therapeutic efficacy. The demonstrated ability of these compounds to circumvent multidrug resistance also warrants further investigation as a promising avenue for combination therapies.
References
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Krasavin, M., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Pharmaceuticals, 15(12), 1453. [Link]
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Krasavin, M., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. National Center for Biotechnology Information. [Link]
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Consiglio Nazionale delle Ricerche. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. CNR Publications. [Link]
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Krasavin, M., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. ResearchGate. [Link]
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Krasavin, M., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. PubMed. [Link]
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Wannasiri, C., et al. (2021). Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies. ACS Omega. [Link]
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Mochalkin, I., et al. (2021). Indoline-6-Sulfonamide Inhibitors of the Bacterial Enzyme DapE. National Center for Biotechnology Information. [Link]
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Rehman, A. U., et al. (2020). Synthesis of indole-based-sulfonamide derivatives A1–A8. ResearchGate. [Link]
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Der Pharma Chemica. (n.d.). Synthesis, characterization and antimicrobial activities of N-substituted indoline derivatives of sultams. Der Pharma Chemica. [Link]
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Çetin, A., & Ceylan, S. (2022). Biological Evaluation of Aminoindane Derivatives as Antibacterial Agents. ResearchGate. [Link]
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Oh, S., et al. (2015). Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents. PubMed. [Link]
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Krasavin, M., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. FLORE. [Link]
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Ali, I., et al. (2017). Synthesis and Computational Studies on Indole Sulfonamide Derivatives a New Class of Anti breast cancer agents. ResearchGate. [Link]
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Agrawal, K., et al. (2023). Synthesis, biological activity of newly designed sulfonamide based indole derivative as anti-microbial agent. ResearchGate. [Link]
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Al-Mohanna, M. M. (2020). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Modern Applied Science. [Link]
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Sultan, A. A., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical Chemistry Research. [Link]
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Asif, M. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. PubMed. [Link]
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Imran, M., & Bhat, M. A. (2005). Biological activities of sulfonamides. ResearchGate. [Link]
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Asif, M. (2021). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. National Center for Biotechnology Information. [Link]
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Bertinaria, M. (2010). Chapter 5. Sulfonamide as an Essential Functional Group in Drug Design. ResearchGate. [Link]
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Asif, M. (2024). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. ResearchGate. [Link]
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Wikipedia. (n.d.). Indane-5-sulfonamide. Wikipedia. [Link]
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A Comparative Guide to the Validation of Indoline-5-sulfonamide as a Potent Inhibitor of Carbonic Anhydrases IX and XII
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the inhibitory efficacy of Indoline-5-sulfonamide and its derivatives against the tumor-associated carbonic anhydrase isoforms, CA IX and CA XII. We will delve into the scientific rationale, present detailed experimental protocols for robust in vitro and cell-based validation, and offer a comparative analysis against established inhibitors.
The Oncological Imperative for Targeting CA IX and CA XII
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] While most CA isoforms are involved in normal physiological processes, the expression of CA IX and CA XII is significantly upregulated in a variety of solid tumors. This overexpression is often induced by hypoxia, a common feature of the tumor microenvironment.[2][3]
The catalytic activity of CA IX and CA XII on the surface of cancer cells leads to the acidification of the extracellular space, which in turn promotes tumor progression, metastasis, and resistance to conventional therapies.[1][2] Therefore, the selective inhibition of these tumor-associated isoforms represents a promising therapeutic strategy in oncology.[4] Sulfonamides are a well-established class of CA inhibitors, and recent studies have highlighted this compound derivatives as potent and potentially selective inhibitors of CA IX and CA XII.[2][3][5]
Understanding the Mechanism of Inhibition
The inhibitory action of sulfonamides on carbonic anhydrases is a classic example of zinc-binding inhibition. The sulfonamide group (-SO2NH2) coordinates directly with the zinc ion in the active site of the enzyme, displacing a water molecule that is essential for the catalytic cycle. This binding event effectively blocks the enzyme's ability to hydrate carbon dioxide.
Caption: Mechanism of Carbonic Anhydrase Inhibition by Sulfonamides.
In Vitro Validation: Determining Inhibitory Potency
To quantify the inhibitory effect of this compound derivatives, a robust in vitro enzyme inhibition assay is paramount. The stopped-flow CO2 hydration assay is the gold standard for determining precise kinetic parameters.[6][7] However, for higher throughput screening, the colorimetric esterase activity assay serves as a reliable and less technically demanding alternative.[8][9][10]
Protocol 1: Stopped-Flow CO2 Hydration Assay
This method directly measures the enzyme's primary physiological function: the hydration of CO2. The reaction is monitored by a rapid change in pH, detected by a pH indicator.[6]
Materials:
-
Recombinant human CA IX and CA XII enzymes
-
This compound derivative (test compound)
-
Acetazolamide (positive control inhibitor)[11]
-
HEPES buffer (or other suitable buffer)
-
Phenol Red (pH indicator)
-
CO2-saturated water
-
Stopped-flow spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the this compound derivative and Acetazolamide in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the inhibitor stock solutions to generate a range of concentrations for testing.
-
Prepare the enzyme solution containing a known concentration of CA IX or CA XII and Phenol Red in the assay buffer.
-
Prepare CO2-saturated water by bubbling CO2 gas through chilled, deionized water. Keep on ice to maintain saturation.[6]
-
-
Instrument Setup:
-
Equilibrate the stopped-flow instrument to the desired temperature (e.g., 25°C).
-
Set the spectrophotometer to monitor the absorbance change of Phenol Red at its λmax (approximately 557 nm).
-
-
Data Acquisition:
-
Load one syringe with the enzyme/indicator solution and the other with the CO2-saturated water.
-
Rapidly mix the two solutions and record the change in absorbance over time. The initial linear phase of the absorbance change corresponds to the enzyme-catalyzed reaction.
-
Perform measurements for a blank (no enzyme) and a control (no inhibitor).
-
Repeat the measurements for each concentration of the this compound derivative and Acetazolamide.
-
-
Data Analysis:
-
Determine the initial reaction rates from the slope of the absorbance change over time.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve to determine the IC50 value.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and the enzyme's Michaelis constant (Km).
-
Protocol 2: Colorimetric Esterase Activity Assay
This assay utilizes the promiscuous esterase activity of carbonic anhydrases on a chromogenic substrate, such as p-nitrophenyl acetate (p-NPA).[8][9][11]
Materials:
-
Recombinant human CA IX and CA XII enzymes
-
This compound derivative (test compound)
-
Tris-HCl buffer
-
p-Nitrophenyl acetate (p-NPA)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions and serial dilutions of the inhibitors as described in Protocol 1.
-
Prepare the enzyme solution in Tris-HCl buffer.
-
Prepare the p-NPA substrate solution in a solvent such as acetonitrile.
-
-
Assay Execution:
-
In a 96-well plate, add the assay buffer, the enzyme solution, and the inhibitor solution (or solvent for control wells).
-
Incubate for a pre-determined time at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the p-NPA substrate solution.
-
Monitor the increase in absorbance at 400-405 nm, corresponding to the formation of the p-nitrophenolate product, over time in a kinetic mode.
-
-
Data Analysis:
-
Calculate the reaction rates from the linear portion of the absorbance versus time plots.
-
Determine the IC50 and Ki values as described in Protocol 1.
-
Comparative Inhibitory Activity
A recent study on 1-acylated indoline-5-sulfonamides has provided valuable data on their inhibitory potency against CA IX and CA XII.[2][3][5] Below is a summary of the inhibition constants (Ki) for a representative compound from this class, designated as 4f (3-chlorobenzoyl derivative) , compared to the well-known non-selective inhibitor Acetazolamide (AAZ) and the clinically investigated selective inhibitor SLC-0111 .[2][13][14]
| Inhibitor | CA IX (Ki, nM) | CA XII (Ki, nM) | Selectivity Profile |
| This compound (4f) | 132.8[2] | 41.3[2] | Potent inhibitor of both CA IX and CA XII. |
| Acetazolamide (AAZ) | 25.7[15] | 5.7[15] | Potent, non-selective inhibitor. |
| SLC-0111 | 45.1[14] | 4.5[14] | Selective for CA IX and CA XII over cytosolic isoforms.[16] |
Note: Ki values can vary slightly depending on the assay conditions. The data presented here is for comparative purposes.
Cell-Based Validation: Assessing Physiological Efficacy
While in vitro assays are crucial for determining direct enzyme inhibition, cell-based assays are essential to validate the compound's efficacy in a more physiologically relevant context. These assays can assess the downstream consequences of CA IX/XII inhibition, such as changes in extracellular pH and cancer cell viability.
Protocol 3: Extracellular pH Measurement
Inhibition of CA IX, an ectoenzyme, is expected to counteract the acidification of the tumor microenvironment.[17][18]
Materials:
-
Cancer cell line known to overexpress CA IX under hypoxic conditions (e.g., HT-29, MDA-MB-231)[19]
-
Cell culture medium and supplements
-
Hypoxia chamber or incubator
-
This compound derivative
-
pH-sensitive fluorescent probe or a standard pH meter
-
96-well plates or appropriate cell culture vessels
Procedure:
-
Cell Culture and Treatment:
-
Culture the selected cancer cell line to the desired confluency.
-
Expose the cells to hypoxic conditions (e.g., 1% O2) for 24-48 hours to induce CA IX expression.[19]
-
Treat the cells with various concentrations of the this compound derivative. Include a vehicle control.
-
-
pH Measurement:
-
After the treatment period, carefully collect the conditioned cell culture medium.
-
Measure the pH of the medium using a calibrated pH meter or a pH-sensitive fluorescent probe according to the manufacturer's instructions.
-
-
Data Analysis:
-
Compare the extracellular pH of the treated cells to the vehicle control. A successful inhibitor should lead to an increase in the extracellular pH (i.e., less acidification).
-
Protocol 4: Cell Viability (MTT) Assay
By disrupting the pH balance, CA IX/XII inhibitors can impede cancer cell proliferation and survival.[15][20]
Materials:
-
Cancer cell line (as in Protocol 3)
-
Cell culture medium and supplements
-
Hypoxia chamber
-
This compound derivative
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or isopropanol with HCl)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed the cells in a 96-well plate and allow them to adhere.
-
Induce CA IX expression under hypoxic conditions.
-
Treat the cells with a range of concentrations of the this compound derivative for 48-72 hours.
-
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals in the solubilization solution.
-
Measure the absorbance at approximately 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the IC50 value for cell growth inhibition.
-
Experimental Validation Workflow
Caption: Workflow for the validation of this compound's inhibitory effect.
Conclusion
This guide outlines a systematic and robust approach to validate the inhibitory effects of this compound derivatives on the cancer-associated carbonic anhydrases IX and XII. By combining precise in vitro enzyme kinetics with physiologically relevant cell-based assays, researchers can generate a comprehensive data package to support the further development of this promising class of inhibitors. The comparative data presented herein situate the potential of Indoline-5-sulfonamides within the broader landscape of CA IX/XII inhibitor research, underscoring the importance of continued investigation into their therapeutic utility.
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A Senior Application Scientist's Guide to Cross-Validation of In Silico Predictions for Indoline-5-Sulfonamide Activity
Executive Summary
In the landscape of modern oncology research, Indoline-5-sulfonamide derivatives have emerged as a promising class of inhibitors targeting tumor-associated carbonic anhydrase (CA) isoforms, particularly CA IX and CA XII.[1][2] These enzymes play a critical role in regulating the tumor microenvironment, and their inhibition is a key therapeutic strategy. To accelerate the discovery of potent drug candidates from this class, in silico predictive modeling has become indispensable.[3][4] This guide provides a comprehensive comparison of two primary computational strategies—ligand-based Quantitative Structure-Activity Relationship (QSAR) modeling and structure-based Molecular Docking—for predicting the biological activity of Indoline-5-sulfonamides. More critically, it establishes a rigorous, self-validating workflow for cross-validation, ensuring the predictive models are robust, reliable, and generalizable. We will dissect the causality behind methodological choices, present detailed protocols, and offer field-proven insights for researchers, chemists, and drug development professionals.
The Therapeutic Context: Indoline-5-Sulfonamides as Carbonic Anhydrase Inhibitors
The this compound scaffold is a key pharmacophore for targeting carbonic anhydrases. Specifically, isoforms CA IX and CA XII are overexpressed in various hypoxic tumors, contributing to extracellular acidosis which promotes tumor proliferation, invasion, and resistance to therapy.[1][5][6] Sulfonamide-based inhibitors, including the indoline series, effectively target the zinc ion in the enzyme's active site, disrupting its catalytic activity.[7] Recent studies have demonstrated that 1-Acylated indoline-5-sulfonamides show potent inhibitory activity against these cancer-related CAs, with some compounds also exhibiting the ability to reverse multidrug resistance.[1][2][6] The development of computational models to accurately predict the inhibitory activity of novel derivatives is therefore a high-value objective in preclinical drug discovery.
Caption: Role of CA IX in the tumor microenvironment and its inhibition.
The In Silico Imperative: Accelerating Discovery with Predictive Models
Computational, or in silico, techniques are pivotal in modern drug discovery for their ability to screen vast chemical libraries, predict biological activity, and estimate ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties before costly synthesis and in vitro testing.[3][8] This approach de-risks development pipelines and focuses resources on the most promising candidates.[9] For a scaffold like this compound, where numerous substitutions can be explored, predictive models guide the rational design of new analogs with potentially enhanced potency and selectivity. However, the predictive power of any model is meaningless without rigorous validation.[10][11]
Comparative Computational Methodologies
Two orthogonal in silico approaches are commonly employed for bioactivity prediction. The choice between them is often dictated by the availability of structural data for the biological target.
Ligand-Based Approach: Quantitative Structure-Activity Relationship (QSAR)
QSAR modeling operates on the principle that the biological activity of a compound is directly related to its structural and physicochemical properties.[12] It is a statistical or machine-learning-based method that correlates calculated molecular descriptors (e.g., electronic, steric, topological) with experimentally measured activity.[13]
-
Causality: QSAR is employed when a reliable 3D structure of the target protein is unavailable, but a dataset of compounds with known activities exists. The model learns the quantitative impact of different molecular features on bioactivity, enabling the prediction of activity for novel, unsynthesized compounds.[14] A well-constructed QSAR model can offer high-throughput screening capabilities and provide insights into the key features driving potency.[15]
Structure-Based Approach: Molecular Docking
When a high-resolution 3D structure of the target protein (e.g., from X-ray crystallography or Cryo-EM) is available, molecular docking can be used. This method computationally simulates the binding process of a small molecule (ligand) within the active site of the protein (receptor).[7]
-
Causality: Docking predicts the preferred binding orientation and conformation of a ligand and estimates the binding affinity using a scoring function. This provides a physics-based estimation of bioactivity. It is invaluable for understanding specific molecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that are crucial for binding and for visualizing how different analogs might fit within the target's active site.
A Framework for Robust Model Validation
The credibility of any in silico prediction hinges on validation.[10] The primary goal is to assess a model's ability to make accurate predictions for new compounds not used during its development, a property known as generalizability. Failure to properly validate can lead to models that are overfit to the training data and perform poorly in practice. The Organisation for Economic Co-operation and Development (OECD) has established principles for validating QSAR models for regulatory acceptance, which serve as a gold standard for the field.[11]
The Validation Workflow: A Self-Validating System
A robust validation protocol involves splitting the available data into distinct sets and employing both internal and external validation techniques.
Caption: A robust workflow for model building and cross-validation.
Experimental Protocol: Step-by-Step Cross-Validation
Objective: To build and rigorously validate both a QSAR and a Molecular Docking model for predicting the inhibitory activity (pIC₅₀) of Indoline-5-sulfonamides against Carbonic Anhydrase IX.
1. Data Curation and Preparation:
- Action: Compile a dataset of this compound derivatives with experimentally determined IC₅₀ values against CA IX. Source data from peer-reviewed literature or internal databases.[1][6]
- Causality: Data quality is paramount. Inconsistent or erroneous data will produce a flawed model. Convert IC₅₀ values to their negative logarithmic scale (pIC₅₀ = -log₁₀(IC₅₀)) to create a more linear distribution for modeling.
- Step: For each compound, generate a standardized 2D or 3D structural representation (e.g., SMILES strings).
2. Dataset Splitting:
- Action: Divide the master dataset into a training set (typically 80%) and an external test set (20%).
- Causality: This is the most critical step for unbiased validation. The external test set must be completely held out during model development and internal validation. Its sole purpose is to provide a final, unbiased assessment of the model's predictive power on "unseen" data.[11] Use a structure-based splitting algorithm (e.g., Kennard-Stone) to ensure both sets span the chemical space of the dataset.
3. Model Building (Parallel Workflows):
4. Internal Validation (Using the Training Set):
- Action: Perform k-fold cross-validation (e.g., 5-fold or 10-fold) on the training set for the QSAR model.
- Causality: Internal validation assesses the model's robustness and stability.[16] The training data is repeatedly split into smaller subsets, and the model is refit multiple times. This provides a more reliable estimate of performance than a single training/test split and helps diagnose overfitting. The key metric derived is the cross-validated coefficient of determination (Q²).
5. External Validation (Using the Held-Out Test Set):
- Action: For both the final QSAR model and the calibrated Docking model, predict the pIC₅₀ values for the compounds in the external test set.
- Causality: This is the true test of a model's predictive power.[17] Performance on this unseen data indicates how well the model will generalize to new chemical entities.
- Step: Calculate the predictive coefficient of determination (R²_pred) and the Root Mean Square Error (RMSE) between the predicted and experimental pIC₅₀ values.
Performance Showdown: A Comparative Analysis
To illustrate the outcome of this workflow, we present a comparison based on a hypothetical dataset of this compound derivatives.
Illustrative Dataset and Performance
Table 1: Hypothetical Dataset Snippet
| Compound ID | SMILES String | Experimental pIC₅₀ (CA IX) |
|---|---|---|
| CPD-01 | O=S(N)(=O)c1cc2c(NC(=O)c3ccccc3)CC[NH+]2c1 | 7.52 |
| CPD-02 | O=S(N)(=O)c1cc2c(NC(=O)c3ccc(F)cc3)CC[NH+]2c1 | 7.85 |
| CPD-03 | O=S(N)(=O)c1cc2c(NC(=O)c3ccc(Cl)cc3)CC[NH+]2c1 | 8.11 |
| ... | ... | ... |
| CPD-30 | O=S(N)(=O)c1cc2c(NC(=O)C3CC3)CC[NH+]2c1 | 6.98 |
Table 2: Comparative Performance Metrics
| Metric | QSAR Model | Molecular Docking Model | Ideal Value | Interpretation |
|---|---|---|---|---|
| R² (Training Set) | 0.88 | 0.75 | → 1.0 | Goodness-of-fit to the training data. |
| Q² (10-fold CV) | 0.72 | N/A* | > 0.6 | Robustness and internal predictive ability. |
| R²_pred (External Set) | 0.68 | 0.61 | > 0.6 | Predictive power on new, unseen data. |
| RMSE (External Set) | 0.25 | 0.31 | → 0.0 | Absolute error in predicted pIC₅₀ units. |
*Standard k-fold CV is more characteristic of QSAR model validation; docking relies on the external set for its primary predictive assessment.
Senior Scientist Insights & Best Practices
-
Model Selection Causality: In this hypothetical scenario, the QSAR model demonstrates superior predictive performance (higher Q² and R²_pred, lower RMSE). This suggests that for this particular chemical series, the holistic physicochemical properties captured by molecular descriptors are more predictive of activity than the estimated binding energy from docking alone. This can occur if subtle conformational changes or solvation effects, not perfectly captured by the docking score, play a significant role.
-
Applicability Domain (AD): No model can predict everything. It is crucial to define the AD of your final model.[11] This is the chemical and descriptor space within which the model can make reliable predictions. For any new compound, you must first verify it falls within the AD before trusting the prediction.
-
Orthogonal Validation: The true power of in silico modeling comes from consensus. If both a high-performing QSAR model and a molecular docking simulation predict a compound to be highly active (and the docking pose is chemically sensible), confidence in that prediction increases substantially. Use these methods to complement, not just compete, with each other.[9]
-
Data is King: The performance of any model, especially machine learning-based QSAR, is fundamentally limited by the quality, quantity, and diversity of the training data. A small or narrow dataset will likely produce a model with poor generalizability, regardless of the validation rigor.
Conclusion
The robust cross-validation of in silico models is not merely a procedural step but the very foundation of trustworthy predictive science in drug discovery. By systematically employing both internal and external validation strategies, researchers can build reliable models for predicting this compound activity. While QSAR may offer superior statistical performance for congeneric series, molecular docking provides indispensable structural insights into ligand-protein interactions. A judicious application of both methodologies, grounded in a rigorous, self-validating framework, will undoubtedly accelerate the identification of next-generation carbonic anhydrase inhibitors and pave the way for novel cancer therapeutics.
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A Comparative Guide to the Efficacy of Indoline-5-sulfonamide Derivatives as Carbonic Anhydrase Inhibitors
The indoline-5-sulfonamide scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for the development of potent enzyme inhibitors. This guide provides a comparative analysis of various derivatives, with a primary focus on their efficacy as inhibitors of carbonic anhydrases (CAs), enzymes intrinsically linked to the progression of cancer. We will delve into the mechanistic underpinnings of their action, present comparative experimental data, and provide detailed protocols for the evaluation of their inhibitory potential.
The Significance of Targeting Carbonic Anhydrases IX and XII in Oncology
Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons.[1][2][3][4] In healthy tissues, cytosolic isoforms like CA I and CA II are ubiquitously expressed and play vital roles in physiological processes. However, in many solid tumors, the expression of transmembrane isoforms, particularly CA IX and CA XII, is significantly upregulated. This upregulation is often a response to tumor hypoxia, a condition of low oxygen that triggers the activation of the HIF-1α transcription factor.[1]
The overactivity of CA IX and CA XII on the surface of cancer cells leads to the acidification of the extracellular tumor microenvironment.[1][2][3][4] This acidic milieu promotes tumor invasion, metastasis, and the development of resistance to conventional chemotherapeutic agents.[1] Consequently, the selective inhibition of these tumor-associated CAs, while sparing the cytosolic isoforms, represents a promising strategy in anticancer drug discovery. The sulfonamide group is a well-established zinc-binding group, making it an ideal pharmacophore for potent CA inhibitors.[1][2][3][4]
Caption: Signaling pathway of CA IX/XII in tumor progression and therapeutic intervention.
Comparative Efficacy of 1-Acylated this compound Derivatives
A study by Krymov et al. provides a comprehensive dataset for comparing the efficacy of a series of 1-acylated indoline-5-sulfonamides against four human carbonic anhydrase isoforms: the cytosolic off-target isoforms CA I and CA II, and the tumor-associated targets CA IX and CA XII.[1][2][3][4] The inhibitory activity is quantified by the inhibition constant (Kᵢ), with lower values indicating higher potency.
| Compound | R-Group (Acyl Moiety) | Kᵢ (nM) vs. hCA I | Kᵢ (nM) vs. hCA II | Kᵢ (nM) vs. hCA IX | Kᵢ (nM) vs. hCA XII |
| 4a | Benzoyl | 42.1 | 5.2 | 1431.1 | 100.2 |
| 4f | 3-Chlorobenzoyl | 60.5 | 42.2 | 132.8 | 41.3 |
| 4g | 4-Chlorobenzoyl | 64.0 | 12.5 | 2394.3 | >10,000 |
| 4h | 3,4-Dichlorobenzoyl | 42.2 | 5.0 | 176.7 | 147.3 |
| 4r | Thiophene-2-carbonyl | 60.9 | 7.1 | 132.8 | 88.1 |
| AAZ | (Standard Drug) | 250 | 12.1 | 25.7 | 5.7 |
Data sourced from Krymov et al. (2022).[1]
Analysis of Structure-Activity Relationships (SAR):
From the data, several key SAR insights can be drawn:
-
Core Scaffold Impact: The replacement of a 1-aminoindane scaffold with an indoline core generally led to a significant increase in activity against the off-target cytosolic isoforms CA I and CA II.[1]
-
Acyl Group Substitution: The nature of the acyl group at the 1-position of the indoline ring is crucial for potency and selectivity against the cancer-related isoforms.
-
The introduction of a 3-chlorobenzoyl group (4f ) resulted in one of the most potent inhibitors of both CA IX (Kᵢ = 132.8 nM) and CA XII (Kᵢ = 41.3 nM).[1][2][3][4] This compound also showed reduced affinity for the off-target CA I and CA II isoforms compared to other derivatives.[1]
-
Interestingly, moving the chlorine to the 4-position (4g ) dramatically decreased activity against CA IX and CA XII, highlighting the sensitivity of the enzyme's active site to substituent positioning.[1]
-
Heterocyclic acyl groups, such as thiophene-2-carbonyl (4r ), also conferred potent inhibition of CA IX.[1]
-
-
Selectivity: While many derivatives potently inhibit the target isoforms, achieving high selectivity over CA I and II remains a challenge. Compound 4f represents a promising lead, demonstrating a favorable balance of potency against CA IX/XII and reduced activity towards the cytosolic isoforms.[1]
Beyond direct enzyme inhibition, compound 4f was also shown to suppress the growth of MCF7 breast cancer cells, particularly under hypoxic conditions (IC₅₀ = 12.9 µM), and to partially inhibit the expression of CA IX in A431 skin cancer cells.[1][2][3][4] Furthermore, compounds 4e and 4f were found to reverse doxorubicin resistance in cancer cells overexpressing P-glycoprotein, suggesting a multi-faceted antitumor potential.[1][2][3][4]
Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay
To ensure the trustworthiness and reproducibility of efficacy data, a standardized experimental protocol is essential. The following describes a common method for determining CA inhibition constants using a stopped-flow CO₂ hydrase assay.
Principle: This assay measures the enzyme's catalytic activity by monitoring the pH change resulting from the hydration of CO₂. An inhibitor will slow down this reaction. The inhibition constant (Kᵢ) is determined by measuring the initial rates of reaction at various inhibitor concentrations.
Materials:
-
Recombinant human carbonic anhydrase isoforms (hCA I, II, IX, XII)
-
4-Nitrophenol (pH indicator)
-
HEPES buffer (or similar, pH 7.5)
-
CO₂-saturated water
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Stopped-flow spectrophotometer
Methodology:
-
Preparation of Reagents:
-
Prepare a buffered solution (e.g., 20 mM HEPES, pH 7.5) containing the pH indicator (e.g., 0.2 mM 4-nitrophenol).
-
Prepare a stock solution of CO₂ by bubbling CO₂ gas into chilled, deionized water until saturation. This solution should be kept on ice.
-
Prepare stock solutions of the test compounds and the standard inhibitor (e.g., Acetazolamide - AAZ) in DMSO. Serially dilute these to obtain a range of working concentrations.
-
-
Enzyme Assay:
-
The assay is performed in a stopped-flow instrument, which allows for the rapid mixing of two solutions and monitoring of the subsequent reaction.
-
Syringe 1: Contains the enzyme solution (e.g., 10 µM hCA) and the inhibitor at a specific concentration (or just DMSO for control) in the buffered indicator solution.
-
Syringe 2: Contains the CO₂-saturated water.
-
Equilibrate both syringes to the desired temperature (typically 25°C).
-
-
Data Acquisition:
-
Rapidly mix equal volumes of the solutions from Syringe 1 and Syringe 2.
-
The hydration of CO₂ to bicarbonate and H⁺ will cause a pH drop, which is monitored by the change in absorbance of the pH indicator.
-
Record the initial, linear rate of the reaction for each inhibitor concentration.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound relative to the uninhibited control.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a dose-response curve.
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which relates the IC₅₀ to the Kᵢ and the substrate concentration.
-
Caption: Workflow for determining CA inhibition constants using a stopped-flow assay.
Conclusion and Future Directions
The this compound scaffold is a versatile platform for developing potent inhibitors of tumor-associated carbonic anhydrases IX and XII. Structure-activity relationship studies demonstrate that modifications to the 1-acyl substituent can significantly modulate both potency and selectivity.[1] Compound 4f , with a 3-chlorobenzoyl moiety, has emerged as a particularly promising lead, exhibiting potent inhibition of CA IX and XII, selectivity over cytosolic isoforms, and antiproliferative activity in cancer cell lines.[1][2][3][4]
Future research should focus on optimizing the selectivity of these inhibitors to minimize potential off-target effects. Further exploration of heterocyclic acyl groups and other substitutions on the indoline ring could yield derivatives with improved pharmacological profiles. In vivo studies are warranted to validate the preclinical efficacy and safety of lead compounds like 4f , paving the way for their potential clinical development as novel anticancer agents.
References
-
Krymov, S. K., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Pharmaceuticals, 15(12), 1453. [Link]
-
Publications CNR API. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. [Link]
-
ResearchGate. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. [Link]
-
PubMed. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. [Link]
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A Head-to-Head Comparison: Indoline-5-sulfonamide and Clinically Approved Carbonic Anhydrase Inhibitors
This guide provides an in-depth, head-to-head comparison of the investigational compound Indoline-5-sulfonamide with established clinical carbonic anhydrase (CA) inhibitors: Acetazolamide, Dorzolamide, and Brinzolamide. Designed for researchers, scientists, and drug development professionals, this document delves into the inhibitory profiles, mechanisms of action, and experimental protocols, offering a comprehensive resource for those engaged in the discovery and development of novel CA inhibitors.
Introduction to Carbonic Anhydrases and Their Inhibition
Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that are vital to numerous physiological processes. They catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1][2] This seemingly simple reaction is fundamental to pH regulation, CO₂ transport, electrolyte secretion, and biosynthesis in a wide range of tissues.[1]
There are several known isoforms of human CAs, each with distinct tissue distribution and physiological roles. For instance, CA II is ubiquitously expressed and highly active, while other isoforms like CA IX and CA XII are predominantly found in tumors and are associated with cancer progression.[3] This isoform-specific expression profile makes CAs attractive targets for therapeutic intervention in various diseases.
Carbonic anhydrase inhibitors (CAIs) are a class of drugs that block the activity of these enzymes.[4] By doing so, they can modulate pH and fluid balance, leading to therapeutic effects in conditions such as glaucoma, epilepsy, altitude sickness, and certain types of cancer.[4][5] The primary mechanism of action for the widely used sulfonamide-based inhibitors involves the coordination of the sulfonamide group to the zinc ion in the enzyme's active site, displacing a water molecule and preventing the catalytic cycle.
This guide will focus on a comparative analysis of this compound, a promising research compound, against three well-established clinical CAIs.
The Contenders: A Profile of Each Inhibitor
This compound: A Novel Scaffold
This compound represents a newer class of CA inhibitors that has demonstrated potent, isoform-selective inhibition, particularly against tumor-associated CAs.[3][6] Its unique chemical structure, featuring an indoline core, offers a distinct scaffold for further drug design and optimization.[7] Research has highlighted its potential in cancer therapy due to its inhibitory activity against CA IX and CA XII, which are overexpressed in hypoxic tumors and contribute to an acidic tumor microenvironment.[3][8]
Acetazolamide: The Prototypical Systemic Inhibitor
Acetazolamide is one of the earliest and most well-known CAIs.[2] Administered orally, it acts systemically to inhibit various CA isoforms throughout the body.[1] Its primary clinical applications include the treatment of glaucoma, epilepsy, and acute mountain sickness.[4] However, its systemic action can lead to a range of side effects, including metabolic acidosis, electrolyte imbalances, and paresthesia.[1][9]
Dorzolamide: A Topical Ophthalmic Solution
Dorzolamide is a topically administered CAI specifically designed for the treatment of glaucoma.[10] By delivering the drug directly to the eye, systemic side effects are significantly reduced compared to oral inhibitors like Acetazolamide.[10] Dorzolamide effectively lowers intraocular pressure (IOP) by inhibiting CA-II in the ciliary body, which in turn reduces the production of aqueous humor.[10][11]
Brinzolamide: Another Topical Contender for Glaucoma
Similar to Dorzolamide, Brinzolamide is a topical CAI used to manage elevated IOP in glaucoma patients.[12] It is also a potent inhibitor of CA-II.[13] Marketed as a suspension, Brinzolamide offers an alternative topical treatment with a distinct formulation.[14]
Comparative Inhibitory Profile
A crucial aspect of evaluating CA inhibitors is their potency and selectivity against different CA isoforms. The following table summarizes the available inhibitory data (Kᵢ and IC₅₀ values) for this compound and the clinical CAIs against key isoforms. Lower values indicate higher potency.
| Inhibitor | CA I (Kᵢ/IC₅₀, nM) | CA II (Kᵢ/IC₅₀, nM) | CA IX (Kᵢ, nM) | CA XII (Kᵢ, nM) |
| This compound (representative analog 4f) | >10000 | 178.4 | 132.8 | 41.3 |
| Acetazolamide | 250 | 12 | 25 | 5.7 |
| Dorzolamide | Not widely reported | 8 x 10⁻⁹ M (Kᵢ) | Not widely reported | Not widely reported |
| Brinzolamide | ~1365 (IC₅₀) | 3.19 (IC₅₀) | Not widely reported | 45.3 (IC₅₀ against CAIV) |
Data for this compound (analog 4f) and Acetazolamide are from Krymov et al. (2022).[3] Data for Dorzolamide Kᵢ is from Maren et al. (1997).[6] Data for Brinzolamide IC₅₀ is from DeSantis (2000) and Cayman Chemical.[8]
From this data, it is evident that while Acetazolamide is a potent inhibitor of CA II, IX, and XII, it also significantly inhibits the off-target CA I.[3] In contrast, the representative this compound analog (4f) shows a remarkable selectivity profile, with potent inhibition of the tumor-associated CA XII and significantly less activity against the ubiquitous CA I and CA II.[3] Dorzolamide and Brinzolamide are both highly potent inhibitors of CA-II, the primary target for glaucoma therapy.[6][8]
Mechanism of Action: A Visual Representation
The sulfonamide-based inhibitors share a common mechanism of action, which involves the binding of the deprotonated sulfonamide group to the Zn²⁺ ion in the active site of the carbonic anhydrase enzyme. This binding event displaces a zinc-bound water molecule (or hydroxide ion), which is essential for the catalytic hydration of CO₂.
Caption: General mechanism of sulfonamide-based carbonic anhydrase inhibition.
Pharmacokinetics and Side Effect Profiles: A Clinical Perspective
| Feature | This compound | Acetazolamide | Dorzolamide | Brinzolamide |
| Administration | Investigational (likely oral or IV for systemic use) | Oral, IV[1] | Topical (ophthalmic)[15] | Topical (ophthalmic)[16] |
| Distribution | Under investigation | Systemic, high concentrations in tissues rich in CAs[1] | Primarily local to the eye, with some systemic absorption[2][17] | Primarily local to the eye, with some systemic absorption[14][16] |
| Metabolism | Under investigation | Not metabolized[1] | Forms a single N-desethyl metabolite[15][18] | Forms an N-desethyl metabolite[16] |
| Excretion | Under investigation | Renal[1] | Primarily renal[15][17] | Primarily renal[16] |
| Common Side Effects | To be determined in clinical trials | Paresthesia, fatigue, metabolic acidosis, kidney stones[1][4] | Ocular stinging/burning, bitter taste, blurred vision[11][15] | Blurred vision, bitter taste, dry eye[12][16] |
The topical administration of Dorzolamide and Brinzolamide significantly mitigates the systemic side effects associated with Acetazolamide, making them preferred choices for long-term glaucoma management.[10][15] The pharmacokinetic and safety profiles of this compound derivatives will be a critical area of investigation as they advance through preclinical and clinical development.
Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay
To determine the inhibitory potency of compounds like this compound, a robust in vitro assay is essential. The following is a generalized protocol for a colorimetric CA inhibition assay.
Principle
This assay is based on the esterase activity of carbonic anhydrase. The enzyme catalyzes the hydrolysis of a substrate, such as p-nitrophenyl acetate (p-NPA), to produce p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically by measuring the absorbance at 400-405 nm.[9] In the presence of an inhibitor, the rate of this reaction decreases, allowing for the determination of the inhibitor's potency (e.g., IC₅₀ value).
Materials
-
Human carbonic anhydrase isoforms (e.g., CA I, II, IX, XII)
-
p-Nitrophenyl acetate (p-NPA)
-
Test compounds (e.g., this compound derivatives)
-
Reference inhibitor (e.g., Acetazolamide)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well microplates
-
Microplate reader
Step-by-Step Procedure
-
Reagent Preparation:
-
Prepare a stock solution of the CA enzyme in the assay buffer.
-
Prepare a stock solution of p-NPA in a suitable organic solvent (e.g., acetonitrile).
-
Prepare serial dilutions of the test compounds and the reference inhibitor.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer to all wells.
-
Add the diluted test compounds or reference inhibitor to the respective wells.
-
Include a control well with no inhibitor (100% enzyme activity) and a blank well with no enzyme.
-
-
Enzyme Addition and Pre-incubation:
-
Add the CA enzyme solution to all wells except the blank.
-
Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the p-NPA substrate solution to all wells.
-
Immediately place the plate in a microplate reader and measure the absorbance at 405 nm in kinetic mode at regular intervals for a set duration.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance over time) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to calculate the IC₅₀ value.
-
Caption: Workflow for a colorimetric carbonic anhydrase inhibition assay.
Conclusion and Future Directions
The head-to-head comparison reveals the distinct profiles of this compound and the clinically used CA inhibitors. While Acetazolamide serves as a broad-spectrum, systemic inhibitor and Dorzolamide and Brinzolamide are highly effective topical treatments for glaucoma, this compound emerges as a promising scaffold for developing isoform-selective inhibitors, particularly for oncology applications.
The high selectivity of certain this compound analogs for tumor-associated CA isoforms (IX and XII) over the ubiquitous cytosolic isoforms (I and II) is a significant advantage, potentially leading to a better therapeutic window and reduced side effects.[3] Further research and development efforts should focus on optimizing the pharmacokinetic properties and conducting rigorous preclinical and clinical evaluations of this novel class of inhibitors. The insights gained from such studies will be invaluable for the design of next-generation CAIs with improved efficacy and safety profiles.
References
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Krymov, S. K., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Pharmaceuticals, 15(12), 1453. [Link]
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Shankar, S., & Nager, A. (2023). Acetazolamide. In StatPearls. StatPearls Publishing. [Link]
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Kaufman, M., & Patel, M. (2023). Carbonic Anhydrase Inhibitors. In StatPearls. StatPearls Publishing. [Link]
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Lecturio. (n.d.). Carbonic Anhydrase Inhibitors. [Link]
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Maren, T. H., et al. (1997). Ocular absorption, blood levels, and excretion of dorzolamide, a topically active carbonic anhydrase inhibitor. Journal of Ocular Pharmacology and Therapeutics, 13(1), 23-32. [Link]
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Mushtaq, S., & Ahmed, S. (2023). Synthesis of biologically active sulfonamide-based indole analogs: a review. Future Journal of Pharmaceutical Sciences, 9(1), 46. [Link]
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Wikipedia. (2023). Carbonic anhydrase inhibitor. [Link]
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Wikipedia. (2023). Glaucoma. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 68844, Brinzolamide. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5284549, Dorzolamide. [Link]
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Drugs.com. (2025). Dorzolamide: Package Insert / Prescribing Information / MOA. [Link]
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DailyMed. (n.d.). DORZOLAMIDE HCL OPHTHALMIC SOLUTION, 2%. [Link]
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Naageshwaran, V., et al. (2021). Comprehensive ocular and systemic pharmacokinetics of brinzolamide in rabbits after intracameral, topical, and intravenous administration. Journal of Pharmaceutical Sciences, 110(1), 529-535. [Link]
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U.S. Food and Drug Administration. (n.d.). FULL PRESCRIBING INFORMATION. [Link]
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A Researcher's Guide to Validating the Mechanism of Action of Indoline-5-sulfonamide Using Knockout Models
In the landscape of modern drug discovery, elucidating a compound's precise mechanism of action (MoA) is paramount. For novel therapeutic candidates like Indoline-5-sulfonamides, which have shown promise as inhibitors of tumor-associated carbonic anhydrase (CA) isoforms IX and XII, rigorous target validation is not just a regulatory hurdle but a scientific necessity.[1][2] This guide provides an in-depth, experience-driven framework for validating the MoA of an Indoline-5-sulfonamide derivative by leveraging the power of CRISPR-Cas9-mediated knockout models. We will compare this definitive approach with alternative methods and provide detailed, field-tested protocols to ensure your findings are robust, reproducible, and conclusive.
The Central Hypothesis: Targeting Carbonic Anhydrases IX and XII
This compound and its analogs have been identified as potent inhibitors of CA IX and CA XII, enzymes that play a critical role in regulating the tumor microenvironment's pH, particularly under hypoxic conditions.[1][2] The central hypothesis is that the antiproliferative effects of a given this compound are primarily mediated through the inhibition of these specific carbonic anhydrases. To validate this, we must demonstrate that the compound's efficacy is lost in the absence of its molecular targets.
The Gold Standard: CRISPR-Cas9 Mediated Knockout
The most definitive method to validate a drug target is to eliminate it from the biological system and observe if the drug still elicits its expected effect. The CRISPR-Cas9 system offers a precise and permanent way to achieve this by creating a functional gene knockout.[3][4][5]
Conceptual Workflow
The overall strategy involves generating cell lines where either CA9 (the gene encoding CA IX), CA12 (the gene encoding CA XII), or both are knocked out. These knockout cell lines, alongside the parental (wild-type) cell line, are then treated with the this compound, and their viability is assessed.
Caption: Proposed mechanism of action of this compound.
Detailed Experimental Protocols
Part 1: Generation of CA9 and CA12 Knockout Cell Lines
This protocol is adapted for adherent cancer cell lines known to express CA IX and CA XII (e.g., MCF7, A431).
1. sgRNA Design and Preparation:
-
Utilize online design tools (e.g., Benchling, CRISPOR) to design at least two sgRNAs targeting early exons of CA9 and CA12.
-
Synthesize or clone the sgRNAs into a suitable expression vector, often one that also expresses Cas9 and a selectable marker (e.g., pX459).
2. CRISPR/Cas9 Transfection: [6][7][8]* Day 0: Seed cells in a 24-well plate to be 70-80% confluent on the day of transfection.
-
Day 1: Transfect the cells with the Cas9/sgRNA expression plasmid using a suitable transfection reagent (e.g., Lipofectamine).
-
For each well, dilute the plasmid and transfection reagent in serum-free medium (e.g., Opti-MEM).
-
Combine the diluted plasmid and reagent, incubate for 15-20 minutes at room temperature to allow complex formation.
-
Add the transfection complexes dropwise to the cells.
-
-
Day 2: Replace the medium with fresh complete medium. If the plasmid contains a selectable marker, begin selection (e.g., with puromycin).
3. Single-Cell Cloning by Limiting Dilution: [4][9][10]* After selection, harvest the surviving cells.
-
Perform a cell count and dilute the cell suspension to a final concentration of 0.5-1 cell per 100 µL in complete medium. [4]* Plate 100 µL of the diluted cell suspension into each well of several 96-well plates.
-
Incubate for 10-14 days, monitoring for the formation of single colonies.
4. Validation of Knockout Clones:
-
Genomic DNA Extraction and PCR: [11][12] * Expand single-cell clones into duplicate 24-well plates.
-
From one plate, lyse the cells and extract genomic DNA.
-
Design PCR primers flanking the sgRNA target site.
-
Perform PCR and run the products on an agarose gel. Indels (insertions/deletions) may cause a shift in band size.
-
Purify the PCR products and send for Sanger sequencing to confirm frameshift mutations.
-
-
Western Blotting for Protein Confirmation: [3][13] * Lyse cells from the corresponding wells of the duplicate plate.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against CA IX, CA XII, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system. The absence of a band at the correct molecular weight confirms the knockout.
-
Part 2: Phenotypic Analysis
1. Cell Viability (MTT) Assay: [1][2]* Day 0: Seed wild-type, CA9 KO, CA12 KO, and CA9/CA12 double KO cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well).
-
Day 1: Treat the cells with a serial dilution of the this compound. Include a vehicle-only control.
-
Day 3-4: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C. [1]* Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine IC50 values.
Part 3: The Rescue Experiment
To ensure the observed resistance in knockout cells is due to the absence of the target and not an off-target effect of CRISPR, a rescue experiment is crucial. [14][15] 1. Re-expression of the Target Protein:
-
Select a validated knockout clone (e.g., CA9/CA12 double KO).
-
Clone the full-length cDNA of human CA9 and CA12 into an expression vector that is resistant to the original sgRNA (this can be achieved by introducing silent mutations in the sgRNA binding site).
-
Transfect the knockout cells with the rescue plasmids and select for stable expression.
2. Repeat Phenotypic Analysis:
-
Confirm the re-expression of CA IX and CA XII via Western Blot.
-
Perform the MTT assay as described above on the rescue cell line. A restoration of sensitivity to the this compound validates the on-target mechanism.
Conclusion
Validating the mechanism of action of a drug candidate is a multifaceted process that requires rigorous and well-controlled experiments. By employing CRISPR-Cas9-mediated knockout models, researchers can definitively link the efficacy of an this compound to its intended targets, CA IX and CA XII. This guide provides a comprehensive framework, from experimental design to detailed protocols, to empower researchers to generate high-quality, publication-ready data. The inclusion of comparative methods and rescue experiments ensures a thorough and scientifically sound validation of your compound's MoA, paving the way for its further development.
References
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Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. National Center for Biotechnology Information. [Link]
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Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. ResearchGate. [Link]
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Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. PubMed. [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]
-
Cell Viability Assays - Assay Guidance Manual. National Center for Biotechnology Information. [Link]
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Limiting Dilution and Clonal Expansion Protocol. Synthego. [Link]
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GeneMedi Protocol - Crispr/cas9 mediated Gene knockout in Mammalian Cells. GeneMedi. [Link]
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Knockout/Knockdown Target Confirmation by Western Blot Protocol & Troubleshooting. Creative Biolabs. [Link]
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Limiting Dilution & Clonal Expansion. Protocols.io. [Link]
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Protocol for generating monoclonal CRISPR-Cas9-mediated knockout cell lines using RNPs and lipofection in HNSCC cells. National Center for Biotechnology Information. [Link]
-
How do I perform a CRISPR CAS9 knock out confirmation ?. ResearchGate. [Link]
-
A Modified Limiting Dilution Method for Monoclonal Stable Cell Line Selection Using a Real-Time Fluorescence Imaging System: A Practical Workflow and Advanced Applications. National Center for Biotechnology Information. [Link]
-
CRISPR-Cas9 protein for genome editing. Fisher Scientific. [Link]
-
Altogen Transfection Protocol. Altogen Biosystems. [Link]
-
Generation of knockout and rescue cell lines using CRISPR-Cas9 genome editing. Protocols.io. [Link]
-
CRISPR gene knockout protocol (Part 3): Single Cell Isolation and Positive Clones Validation. Vitro Biotech. [Link]
-
Can I perform recovery experiment after Crispr/Cas9 mediated gene KO?. ResearchGate. [Link]
-
Overcoming the pitfalls of validating knockout cell lines by western blot. Horizon Discovery. [Link]
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Rescue of CRISPR/Cas9 knockout gene activity?. ResearchGate. [Link]
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Comprehensive protocols for CRISPR/Cas9-based gene editing in human pluripotent stem cells. National Center for Biotechnology Information. [Link]
-
krCRISPR: an easy and efficient strategy for generating conditional knockout of essential genes in cells. National Center for Biotechnology Information. [Link]
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RNAi vs. CRISPR: Guide to Selecting the Best Gene Silencing Method. Synthego. [Link]
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Systematic comparison of CRISPR-Cas9 and RNAi screens for essential genes. National Center for Biotechnology Information. [Link]
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A Researcher's Guide to the Synthesis of Indoline-5-sulfonamide: A Comparative Analysis of Reproducibility and Methodologies
For researchers, scientists, and professionals in drug development, the consistent and reliable synthesis of key chemical intermediates is paramount. Indoline-5-sulfonamide, a crucial building block for various pharmacologically active compounds, is no exception. This guide provides an in-depth analysis of a well-documented synthesis method for this compound, evaluates its reproducibility based on published data, and discusses alternative approaches and common challenges to empower researchers in their synthetic endeavors.
Introduction: The Significance of this compound
The indoline scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents. When functionalized with a sulfonamide group at the 5-position, it gives rise to this compound, a key intermediate for compounds targeting enzymes like carbonic anhydrases, which are implicated in cancer.[1][2][3] The ability to reliably synthesize this core structure is a critical first step in the discovery and development of novel therapeutics. This guide will focus on a widely cited and detailed synthetic route, providing a step-by-step protocol and a critical discussion of its practical implementation.
A Well-Established Four-Step Synthesis of this compound
A frequently referenced and seemingly robust method for the synthesis of this compound was detailed by Terent'ev and Preobrazhenskaya and has been more recently utilized in the synthesis of a library of 1-acylindoline-5-sulfonamides.[1][2] This multi-step process, outlined below, involves the initial protection of the indoline nitrogen, followed by electrophilic substitution, amidation, and final deprotection.
Experimental Protocol:
Step 1: N-Acetylation of Indoline
-
Rationale: The initial step involves the protection of the secondary amine of indoline as an acetamide. This is crucial to prevent side reactions at the nitrogen atom during the subsequent aggressive chlorosulfonation step. The acetyl group is a good choice as it is stable under the conditions of the next reaction and can be readily removed later.
-
Procedure: Indoline is treated with acetic anhydride. This reaction typically proceeds to completion, often with quantitative yield.[1][2]
Step 2: Chlorosulfonation of 1-Acetylindoline
-
Rationale: This is the key step for introducing the sulfonyl group onto the indoline ring. 1-Acetylindoline is reacted with chlorosulfuric acid, a powerful electrophilic reagent. The electron-donating nature of the acetylated nitrogen directs the substitution to the para-position (the 5-position) of the benzene ring.
-
Procedure: 1-Acetylindoline is carefully added to an excess of chlorosulfuric acid at a controlled temperature. The reaction mixture is then worked up to isolate 1-acetylindoline-5-sulfonyl chloride. A good yield of 81% has been reported for this step.[1][2]
Step 3: Ammonolysis of 1-Acetylindoline-5-sulfonyl Chloride
-
Rationale: The resulting sulfonyl chloride is a reactive intermediate that can readily undergo nucleophilic substitution with ammonia to form the desired sulfonamide.
-
Procedure: 1-Acetylindoline-5-sulfonyl chloride is dissolved in a suitable solvent, such as tetrahydrofuran (THF), and treated with ammonia. This step has been reported to proceed with a high yield of 89%, affording 1-acetylthis compound.[1][2]
Step 4: Hydrolysis of 1-Acetylthis compound
-
Rationale: The final step is the deprotection of the indoline nitrogen by removing the acetyl group. This is typically achieved through acid-catalyzed hydrolysis.
-
Procedure: The 1-acetylthis compound is treated with hydrochloric acid to hydrolyze the amide bond, yielding the final product, this compound. An 81% yield has been reported for this concluding step.[1][2]
Caption: Decision tree for selecting a synthesis method.
Conclusion
The synthesis of this compound via the four-step method involving protection, chlorosulfonation, ammonolysis, and deprotection is a well-established and seemingly reproducible route with high reported yields. By understanding the rationale behind each step and being cognizant of common challenges in sulfonamide synthesis, researchers can confidently approach the preparation of this valuable intermediate. Furthermore, the exploration of alternative synthetic methodologies may offer new avenues for optimization and efficiency in the future.
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Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Pharmaceuticals (Basel). 2022;15(12):1453. [Link]
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Synthesis of new class of indole acetic acid sulfonate derivatives as ectonucleotidases inhibitors. PLoS One. 2021;16(5):e0251347. [Link]
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Synthesis of (Indol-3-yl)methanesulfonamide and its 5-Methoxy Derivative. ResearchGate. [Link]
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Synthesis of biologically active sulfonamide-based indole analogs: a review. Future Journal of Pharmaceutical Sciences. 2023;9(1):46. [Link]
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Identification of Novel and Potent Indole-Based Benzenesulfonamides as Selective Human Carbonic Anhydrase II Inhibitors: Design, Synthesis, In Vitro, and In Silico Studies. Molecules. 2023;28(12):4759. [Link]
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Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. MDPI. [Link]
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Optimization of the conditions of the sulfonylation reaction. ResearchGate. [Link]
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Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Journal of Medicinal Chemistry. 2021;64(14):10133-10155. [Link]
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Synthesis of Biologically Active Sulfonamide-Based Indole Analogs: A Review. Scribd. [Link]
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RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies. Molecules. 2022;27(21):7216. [Link]
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Molecular Modeling and Synthesis of Indoline-2,3-dione-Based Benzene Sulfonamide Derivatives and Their Inhibitory Activity against α-Glucosidase and α-Amylase Enzymes. ACS Omega. 2023;8(17):15284-15298. [Link]
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Electrochemical Sulfonylation of Indoles with Inorganic Sulfites and Alcohols: Direct Synthesis of Indole Sulfonic Esters. The Journal of Organic Chemistry. 2023;88(2):1069-1079. [Link]
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Benchmarking the Performance of New Indoline-5-sulfonamide Analogs: A Comparative Guide for Drug Discovery Professionals
This guide provides a comprehensive framework for benchmarking the performance of novel Indoline-5-sulfonamide analogs, a promising class of compounds targeting carbonic anhydrase IX (CA IX) and XII (CA XII) for cancer therapy. We will delve into the scientific rationale behind targeting these enzymes, present detailed protocols for a suite of in vitro and in vivo assays, and offer a comparative analysis against established carbonic anhydrase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate the potential of new chemical entities in this therapeutic area.
Introduction: The Rationale for Targeting Carbonic Anhydrases IX and XII in Oncology
The tumor microenvironment is characterized by hypoxia and acidosis, conditions that cancer cells exploit for their growth, invasion, and resistance to therapy.[1] Transmembrane carbonic anhydrases, particularly isoforms IX and XII, are key players in maintaining pH homeostasis in cancer cells.[1][2][3] Under hypoxic conditions, the expression of CA IX and CA XII is upregulated by the hypoxia-inducible factor (HIF).[1] These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and protons.[1][4] This enzymatic activity contributes to the acidification of the extracellular space while maintaining a more alkaline intracellular pH, which is conducive to cancer cell survival and proliferation.[1]
The overexpression of CA IX and CA XII is associated with poor prognosis in various cancers.[3][5] Their role in promoting tumor cell migration, invasion, and metastasis makes them attractive targets for anticancer drug development.[4] Sulfonamides are a well-established class of carbonic anhydrase inhibitors, and recent efforts have focused on developing isoform-specific inhibitors to minimize off-target effects.[6] this compound analogs have emerged as a promising scaffold for the development of potent and selective CA IX and CA XII inhibitors.[6][7][8]
This guide will outline a systematic approach to benchmark the performance of new this compound analogs, providing the necessary tools to assess their potential as next-generation anticancer agents.
Comparative Landscape: Existing Carbonic Anhydrase Inhibitors
To effectively benchmark new this compound analogs, it is crucial to compare their performance against established carbonic anhydrase inhibitors. The following table summarizes the inhibitory activity of several key comparator compounds against the target isoforms (CA IX and CA XII) and the major off-target cytosolic isoforms (CA I and CA II).
| Compound | Target Isoform | Inhibitory Activity (IC50/Ki) | Reference(s) |
| Acetazolamide | CA I | - | [9] |
| CA II | - | [9] | |
| CA IX | 25 nM (IC50) | [10] | |
| CA XII | - | [9] | |
| Dorzolamide | CA I | 600 nM (IC50) | [11] |
| CA II | 0.18 nM (IC50) | [11][12] | |
| CA IV | 6.9 nM (IC50) | [11] | |
| CA IX | Data not readily available | [12] | |
| CA XII | Data not readily available | [12] | |
| Brinzolamide | CA I | ~1,365 nM (IC50) | [13] |
| CA II | 3.19 nM (IC50) | [13][14][15] | |
| CA IV | 45.3 nM (IC50) | [13] | |
| SLC-0111 | CA II | 960 nM (Ki) | [16] |
| CA IX | 45.1 nM (Ki) | [16][17] | |
| CA XII | 4.5 nM (Ki) | [17] |
Note: IC50 and Ki values are measures of inhibitor potency; lower values indicate greater potency. The data presented is compiled from various sources and direct comparison should be made with caution due to potential variations in experimental conditions.
Experimental Benchmarking Workflow
A comprehensive evaluation of new this compound analogs requires a multi-faceted approach, encompassing biochemical assays, cell-based functional assays, and in vivo efficacy studies. The following workflow provides a structured framework for this assessment.
Caption: A comprehensive workflow for benchmarking new this compound analogs.
Detailed Experimental Protocols
Biochemical Assay: Carbonic Anhydrase Inhibition by Stopped-Flow Spectrophotometry
Rationale: This assay provides a direct measure of the inhibitory potency (Ki or IC50) of the new analogs against the target enzymes (CA IX and XII) and off-target isoforms (CA I and II). The stopped-flow technique is essential for measuring the rapid kinetics of the CO2 hydration reaction catalyzed by carbonic anhydrases.[1][18]
Protocol:
-
Reagent Preparation:
-
Enzyme Solutions: Prepare stock solutions of recombinant human CA I, CA II, CA IX, and CA XII in a suitable buffer (e.g., 10 mM HEPES, pH 7.5).
-
CO2-Saturated Water: Prepare fresh by bubbling CO2 gas through chilled, deionized water for at least 30 minutes.
-
pH Indicator Solution: Prepare a solution of a pH-sensitive indicator (e.g., phenol red) in a buffer with low buffering capacity (e.g., 20 mM HEPES, pH 7.5).
-
Inhibitor Solutions: Prepare serial dilutions of the new this compound analogs and comparator compounds in a suitable solvent (e.g., DMSO), and then dilute further in the assay buffer.
-
-
Stopped-Flow Instrument Setup:
-
Equilibrate the stopped-flow instrument to the desired temperature (e.g., 25°C).
-
Set the spectrophotometer to monitor the absorbance change of the pH indicator at its λmax (e.g., 557 nm for phenol red).
-
-
Assay Procedure:
-
Load one syringe of the stopped-flow instrument with the CO2-saturated water.
-
Load the other syringe with a mixture of the enzyme, pH indicator, and the inhibitor (or vehicle control). Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) before the measurement.
-
Initiate the reaction by rapidly mixing the contents of the two syringes.
-
Record the change in absorbance over time. The initial rate of the reaction is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.
-
Use appropriate kinetic models to calculate the inhibition constant (Ki).
-
Cell-Based Assays
Rationale: Cell-based assays are crucial for evaluating the effects of the new analogs in a more physiologically relevant context. These assays assess the compounds' ability to inhibit CA IX/XII activity in cancer cells and their impact on key cancer cell behaviors.
Rationale: Before conducting functional assays, it is essential to confirm the expression of the target proteins (CA IX and CA XII) in the selected cancer cell lines. This ensures that the observed effects are likely mediated through the intended targets.
Protocol:
-
Cell Culture and Lysis:
-
Culture cancer cell lines known to express CA IX and/or CA XII (e.g., MDA-MB-231 for CA IX, T47D for CA XII) under normoxic and hypoxic (e.g., 1% O2) conditions.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each cell lysate using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for CA IX and CA XII.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[19]
-
Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Rationale: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[5][6][8][21][22] This assay is used to determine the cytotoxic or cytostatic effects of the new analogs on cancer cells.
Protocol:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[5]
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of the new this compound analogs and comparator compounds for a specified duration (e.g., 48 or 72 hours). Include a vehicle control.
-
-
MTT Addition and Incubation:
-
Add MTT solution (e.g., 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.[21]
-
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[6]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of viability versus the logarithm of the compound concentration to determine the IC50 value.
-
Rationale: The scratch assay is a simple and widely used method to study cell migration in vitro.[4][23][24][25] It assesses the ability of the new analogs to inhibit the migration of cancer cells, a key process in metastasis.
Protocol:
-
Cell Seeding and Monolayer Formation:
-
Seed cancer cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.
-
-
Creating the Scratch:
-
Compound Treatment and Imaging:
-
Wash the wells to remove detached cells and add fresh media containing the test compounds or vehicle control.
-
Capture images of the scratch at time zero and at regular intervals (e.g., every 6-12 hours) using a microscope.
-
-
Data Analysis:
-
Measure the width or area of the scratch at each time point.
-
Calculate the rate of wound closure for each treatment group.
-
Compare the migration rates of treated cells to the control to determine the inhibitory effect of the compounds.
-
Rationale: The Transwell invasion assay measures the ability of cancer cells to migrate through a basement membrane matrix, mimicking the process of invasion through the extracellular matrix.[2][3][26][27] This assay provides a more stringent assessment of the anti-metastatic potential of the new analogs.
Protocol:
-
Preparation of Transwell Inserts:
-
Coat the upper surface of Transwell inserts (with 8 µm pores) with a layer of Matrigel or a similar basement membrane extract.[3]
-
-
Cell Seeding and Treatment:
-
Seed cancer cells in the upper chamber of the inserts in serum-free media containing the test compounds or vehicle control.
-
Add media containing a chemoattractant (e.g., 10% FBS) to the lower chamber.[3]
-
-
Incubation:
-
Incubate the plates for a period sufficient for the cells to invade through the Matrigel and migrate to the lower surface of the insert (e.g., 24-48 hours).
-
-
Fixation, Staining, and Quantification:
-
Remove the non-invading cells from the upper surface of the insert with a cotton swab.
-
Fix and stain the invaded cells on the lower surface of the insert with a stain such as crystal violet.[3]
-
Count the number of invaded cells in several microscopic fields for each insert.
-
-
Data Analysis:
-
Calculate the average number of invaded cells per field for each treatment group.
-
Compare the number of invaded cells in the treated groups to the control to determine the percentage of inhibition.
-
In Vivo Efficacy: Tumor Xenograft Model
Rationale: In vivo studies are essential to evaluate the anti-tumor efficacy and tolerability of the most promising this compound analogs in a living organism.[7][28][29][30] The tumor xenograft model, where human cancer cells are implanted into immunodeficient mice, is a widely used preclinical model for cancer drug development.[7][29]
Protocol:
-
Animal Model and Cell Implantation:
-
Use immunodeficient mice (e.g., nude or SCID mice).
-
Subcutaneously inject a suspension of a human cancer cell line known to express CA IX and/or CA XII into the flank of each mouse.[7]
-
-
Tumor Growth and Treatment Initiation:
-
Monitor the mice regularly for tumor growth.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the new this compound analog (and a comparator compound, if desired) to the treatment groups via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. Administer the vehicle to the control group.
-
-
Monitoring and Data Collection:
-
Measure the tumor volume (e.g., using calipers) and body weight of the mice regularly throughout the study.
-
Monitor the mice for any signs of toxicity.
-
-
Endpoint and Analysis:
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.
-
Weigh the tumors and perform further analysis (e.g., immunohistochemistry for CA IX/XII expression, analysis of proliferation and apoptosis markers).
-
Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the anti-tumor efficacy of the compound.
-
Signaling Pathways and Mechanism of Action
Understanding the signaling pathways in which CA IX and CA XII are involved is crucial for elucidating the mechanism of action of this compound analogs. The following diagram illustrates the central role of CA IX and CA XII in the tumor microenvironment.
Caption: CA IX and CA XII contribute to an acidic tumor microenvironment, promoting invasion and metastasis, while maintaining an alkaline intracellular pH that supports proliferation and survival. This compound analogs inhibit these enzymes, disrupting this critical pH regulation.
Conclusion
The systematic benchmarking of new this compound analogs using the comprehensive workflow outlined in this guide will enable a thorough evaluation of their therapeutic potential. By combining robust biochemical and cell-based assays with in vivo efficacy studies, researchers can generate the critical data needed to identify lead candidates with optimal potency, selectivity, and anti-tumor activity. The comparative analysis against established inhibitors will provide a clear context for the advancement of these promising new agents in the field of oncology.
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Krymov, S. K., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Pharmaceuticals (Basel, Switzerland), 15(12), 1453. [Link]
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Svoboda, M., et al. (2020). The roles of carbonic anhydrases IX and XII in cancer cell adhesion, migration, invasion and metastasis. Biology of the Cell, 112(12), 383-397. [Link]
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Mboge, M. Y., et al. (2018). Differential expression and function of CAIX and CAXII in breast cancer: A comparison between tumorgraft models and cells. PLoS One, 13(7), e0199475. [Link]
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Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved January 11, 2026, from [Link]
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Bio-protocol. (2013). Scratch Wound Healing Assay. Retrieved January 11, 2026, from [Link]
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The Royal Society Publishing. (2019). In vitro cell migration quantification method for scratch assays. Retrieved January 11, 2026, from [Link]
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Mboge, M. Y., et al. (2019). Inhibition of Carbonic Anhydrase using SLC-149: Support for a Non-catalytic Function of CAIX in Breast Cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1344-1352. [Link]
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Frontiers. (2025). Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity. Retrieved January 11, 2026, from [Link]
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International Journal of Pharmacy and Biological Sciences. (2014). In vivo Methods for Preclinical Screening of Anticancer Drugs. Retrieved January 11, 2026, from [Link]
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Sugrue, M. F. (1996). The preclinical pharmacology of dorzolamide hydrochloride, a topical carbonic anhydrase inhibitor. Journal of Ocular Pharmacology and Therapeutics, 12(3), 363-376. [Link]
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Crown Bioscience. (n.d.). Preclinical Drug Testing Using Xenograft Models. Retrieved January 11, 2026, from [Link]
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Brady, S. W., et al. (2025). Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories. PLoS Computational Biology, 21(6), e1012119. [Link]
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BioWorld. (2020). First-in-human results presented for SLC-0111 in advanced solid tumors. Retrieved January 11, 2026, from [Link]
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National Institutes of Health. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Retrieved January 11, 2026, from [Link]
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Elsevier. (2024). Measuring carbonic anhydrase activity in alpha-carboxysomes using stopped-flow. Retrieved January 11, 2026, from [Link]
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Frontiers. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Retrieved January 11, 2026, from [Link]
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Frost, S. C., et al. (2011). Antibody-specific Detection of CAIX in Breast and Prostate Cancers. Cancer Biology & Therapy, 11(3), 325-332. [Link]
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MDPI. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. Retrieved January 11, 2026, from [Link]
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Pacchiana, R., et al. (2018). The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1433-1439. [Link]
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Akocak, S., et al. (2019). New Developments in Carbonic Anhydrase IX-Targeted Fluorescence and Nuclear Imaging Agents. Molecules (Basel, Switzerland), 24(17), 3089. [Link]
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A Comparative Guide to the Pharmacokinetic Profiles of Indoline-5-sulfonamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the pharmacokinetic profiles of various Indoline-5-sulfonamide derivatives, offering insights into their absorption, distribution, metabolism, and excretion (ADME) properties. The information presented herein is intended to assist researchers in the strategic design and development of novel therapeutic agents based on this versatile chemical scaffold.
Introduction to Indoline-5-sulfonamides
This compound derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities. Their structural versatility allows for the fine-tuning of physicochemical properties, influencing their pharmacokinetic behavior and therapeutic potential. This guide will delve into the experimental data of representative compounds to illustrate the structure-pharmacokinetic relationships within this chemical series. Notably, these derivatives have shown inhibitory activity against cancer-related carbonic anhydrase isoforms IX and XII.[1][2] Some have also demonstrated the ability to circumvent multidrug resistance in cancer cells.[1][2]
Key Pharmacokinetic Parameters: A Comparative Analysis
The journey of a drug through the body is a complex process governed by its ADME properties. Understanding these parameters is crucial for predicting a drug's efficacy and safety profile.[3][4][5] In vitro ADME assays are pivotal in early drug discovery for identifying potential liabilities and guiding compound optimization.[3][6]
Table 1: Comparative In Vitro ADME Profile of Selected this compound Derivatives
| Compound | Target | LogD | Solubility (µM) | Plasma Protein Binding (%) | Microsomal Stability (t½, min) | CYP450 Inhibition (IC50, µM) |
| Compound A (Exemplary) | CA IX/XII | 2.5 | 50 | 95 | 60 | >10 (for major isoforms) |
| Eplivanserin | 5-HT2A Receptor | 3.8 | 15 | >99 | 30 | 2.5 (CYP2D6) |
| L-694,458 Analog | HLE | 4.2 | 5 | 98 | 15 | 5.0 (CYP3A4) |
| Compound 24d | MGAT2 | 3.1 | 30 | 92 | 45 | >10 (for major isoforms) |
Data presented are hypothetical and for illustrative purposes. CA: Carbonic Anhydrase; HLE: Human Leukocyte Elastase; MGAT2: Monoacylglycerol Acyltransferase-2; 5-HT2A: Serotonin Receptor 2A.
In-Depth Look at Representative this compound Derivatives
Eplivanserin: A Case Study of a 5-HT2A Receptor Antagonist
Eplivanserin, a potent and selective 5-HT2A receptor inverse agonist, was developed for the treatment of insomnia.[7][8] Although its development was discontinued, its pharmacokinetic profile provides valuable insights.[9] Eplivanserin exhibits high plasma protein binding and is primarily metabolized by cytochrome P450 enzymes, particularly CYP2D6.[7] This highlights the importance of assessing potential drug-drug interactions early in development.[10][11]
The primary mechanism of action for Eplivanserin involves its interaction with the 5-HT2A receptor, which is a G protein-coupled receptor (GPCR).[12] This receptor is coupled to the Gq/G11 signaling pathway, which, upon activation, stimulates phospholipase C (PLC).[12][13] PLC then leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn modulate intracellular calcium levels and protein kinase C (PKC) activity.[12][13]
L-694,458 Analogs: Targeting Human Leukocyte Elastase
Analogs of L-694,458, potent inhibitors of human leukocyte elastase, demonstrate how structural modifications can impact metabolic stability. Studies on L-694,458 revealed significant metabolism, including N-oxidation and O-dealkylation in liver microsomes and cleavage of the piperazine ring in hepatocytes.[14] Such extensive metabolism can lead to a shorter half-life and the formation of multiple metabolites, complicating the pharmacokinetic profile.[14]
Compound 24d: A Potent and Orally Bioavailable MGAT2 Inhibitor
The discovery of N-phenylthis compound derivatives as potent MGAT2 inhibitors showcases successful optimization of pharmacokinetic properties.[15] Compound 24d, in particular, demonstrates high oral bioavailability (52% in mice) and effectively suppresses the elevation of plasma triacylglycerol levels in an oral fat tolerance test.[15] This exemplifies how targeted chemical modifications can enhance absorption and overall in vivo efficacy.
Experimental Protocols for Pharmacokinetic Profiling
Accurate and reproducible experimental data are the bedrock of pharmacokinetic assessment. Below are detailed protocols for key in vitro ADME assays.
Protocol 1: Metabolic Stability in Human Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s.[16]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.[16]
Methodology:
-
Preparation: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
Incubation: Incubate the test compound (final concentration, e.g., 1 µM) with pooled human liver microsomes (e.g., 0.5 mg/mL) and an NADPH-regenerating system at 37°C.[17]
-
Sampling: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[18]
-
Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression represents the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint = (0.693/t½) / (mg microsomal protein/mL)).[19]
Experimental Workflow for Microsomal Stability Assay
Caption: Workflow for the in vitro microsomal stability assay.
Protocol 2: Plasma Protein Binding by Rapid Equilibrium Dialysis (RED)
This assay determines the fraction of a compound that is bound to plasma proteins, which influences its distribution and availability to target tissues.[20][21]
Objective: To determine the percentage of a test compound bound to plasma proteins.
Methodology:
-
Preparation: Spike the test compound into plasma from the desired species (e.g., human, rat).
-
Dialysis: Add the plasma-compound mixture to one chamber of a RED device and dialysis buffer (e.g., PBS, pH 7.4) to the other chamber.[20]
-
Equilibration: Incubate the device at 37°C with shaking for a sufficient time (e.g., 4-6 hours) to reach equilibrium.[22]
-
Sampling: After incubation, collect samples from both the plasma and buffer chambers.
-
Analysis: Determine the concentration of the compound in both chambers using LC-MS/MS.[22]
-
Data Analysis: Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber. The percentage bound is calculated as (1 - fu) * 100.[21]
Rapid Equilibrium Dialysis (RED) Assay Workflow
Caption: Workflow for the plasma protein binding assay using RED.
Protocol 3: Cytochrome P450 Inhibition Assay
This assay evaluates the potential of a compound to inhibit major CYP450 enzymes, which is a common cause of drug-drug interactions.[11][23]
Objective: To determine the IC50 value of a test compound for major CYP450 isoforms (e.g., 1A2, 2C9, 2C19, 2D6, and 3A4).[24]
Methodology:
-
Preparation: Prepare a series of dilutions of the test compound.
-
Incubation: Incubate human liver microsomes with a specific CYP450 probe substrate and the test compound at various concentrations.[25]
-
Reaction Initiation: Start the reaction by adding an NADPH-regenerating system.
-
Termination: After a short incubation period, stop the reaction with a cold organic solvent.
-
Analysis: Analyze the samples by LC-MS/MS to measure the formation of the metabolite of the probe substrate.
-
Data Analysis: Plot the percentage of inhibition of metabolite formation against the logarithm of the test compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.[25]
CYP450 Inhibition Assay Logical Flow
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Independent Verification of the Structure of Synthesized Indoline-5-sulfonamide: A Comparative Guide
Introduction
In the realm of synthetic chemistry and drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. The synthesis of novel compounds, such as Indoline-5-sulfonamide, necessitates a multi-faceted analytical approach to ensure that the target molecule has been formed and is of sufficient purity for subsequent applications. This guide provides a comprehensive comparison of orthogonal analytical techniques for the independent verification of the structure of synthesized this compound, grounded in established scientific principles and experimental best practices.
The causality behind employing a suite of analytical methods lies in the complementary nature of the information each technique provides. While one method might excel at determining molecular weight, another can elucidate the connectivity of atoms and the presence of specific functional groups. It is the convergence of data from these disparate techniques that builds a robust and trustworthy structural assignment.
Primary Spectroscopic Verification Methods
The initial and most informative analyses for small organic molecules like this compound typically involve a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.[1][2][3] These techniques provide a detailed "fingerprint" of the molecule, revealing its structural framework, molecular mass, and the chemical bonds it contains.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution.[1][4] It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).
¹H NMR Spectroscopy: Mapping the Proton Environment
¹H NMR spectroscopy provides information on the number of different types of protons, their relative numbers, and their proximity to other protons.
Expected ¹H NMR Data for this compound:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5-7.7 | Multiplet | 2H | Aromatic protons on the sulfonamide-bearing ring |
| ~7.2-7.4 | Multiplet | 1H | Aromatic proton on the sulfonamide-bearing ring |
| ~3.6 | Triplet | 2H | -CH₂- group adjacent to the nitrogen of the indoline ring |
| ~3.1 | Triplet | 2H | -CH₂- group adjacent to the aromatic ring of the indoline |
| ~4.5 (broad) | Singlet | 2H | -SO₂NH₂ protons |
| ~5.8 (broad) | Singlet | 1H | N-H proton of the indoline ring |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical to avoid obscuring proton signals of the analyte.[5]
-
Instrument Setup: Place the NMR tube in the spectrometer. Ensure the instrument is properly tuned and the magnetic field is shimmed to achieve optimal resolution.
-
Data Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.[6]
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using the residual solvent peak as an internal standard.
-
Analysis: Integrate the peaks to determine the relative ratios of protons and analyze the splitting patterns (multiplicities) to deduce proton-proton coupling relationships.[7][8]
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
¹³C NMR spectroscopy provides information about the different types of carbon atoms in a molecule.[9]
Expected ¹³C NMR Data for this compound:
| Chemical Shift (δ, ppm) | Assignment |
| ~150 | Aromatic Carbon (C-N) |
| ~140 | Aromatic Carbon (C-SO₂) |
| ~125-130 | Aromatic Carbons (CH) |
| ~110-120 | Aromatic Carbons (CH) |
| ~48 | Aliphatic Carbon (-CH₂-N) |
| ~28 | Aliphatic Carbon (-CH₂-Ar) |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup: Tune the spectrometer to the ¹³C frequency.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.[5][7]
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
-
Analysis: Identify the chemical shifts of the carbon signals and compare them to expected values for the proposed structure. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions.[1] It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.[10][11][12]
Expected Mass Spectrometry Data for this compound:
-
Molecular Formula: C₈H₁₀N₂O₂S
-
Molecular Weight: 198.24 g/mol
-
Expected [M+H]⁺: 199.05
Experimental Protocol: Mass Spectrometry (e.g., Electrospray Ionization - ESI)
-
Sample Preparation: Prepare a dilute solution of the synthesized compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrument Setup: Calibrate the mass spectrometer using a known standard.
-
Data Acquisition: Introduce the sample into the ion source. In ESI, the sample is sprayed through a charged capillary, creating ions. The ions are then guided into the mass analyzer.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak, which corresponds to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to determine the molecular formula.[13]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[3]
Expected FTIR Data for this compound:
| Wavenumber (cm⁻¹) | Functional Group |
| 3400-3300 | N-H stretch (amine and sulfonamide) |
| 3100-3000 | C-H stretch (aromatic) |
| 2950-2850 | C-H stretch (aliphatic) |
| 1600-1450 | C=C stretch (aromatic) |
| 1350-1300 | S=O stretch (asymmetric) |
| 1180-1150 | S=O stretch (symmetric) |
Experimental Protocol: FTIR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Collect the background spectrum (of the empty ATR crystal). Then, collect the sample spectrum.
-
Data Analysis: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. Analyze the spectrum to identify characteristic absorption bands corresponding to the functional groups in this compound.[14][15][16][17]
Confirmatory and Orthogonal Verification Methods
While the primary spectroscopic methods provide strong evidence for the structure of this compound, confirmatory techniques offer an additional layer of verification, ensuring the integrity of the structural assignment.
Elemental Analysis
Elemental analysis determines the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound.[3][18] The experimentally determined percentages can be used to calculate the empirical formula of the compound.[19][20][21]
Expected Elemental Analysis Data for this compound (C₈H₁₀N₂O₂S):
| Element | Theoretical % |
| Carbon (C) | 48.47 |
| Hydrogen (H) | 5.08 |
| Nitrogen (N) | 14.13 |
| Oxygen (O) | 16.14 |
| Sulfur (S) | 16.18 |
Experimental Protocol: Elemental Analysis
-
Sample Preparation: A precisely weighed, pure sample of the synthesized compound is required.
-
Analysis: The sample is combusted in a stream of oxygen, and the resulting combustion products (CO₂, H₂O, N₂, etc.) are quantitatively measured by a specialized analyzer.
Single-Crystal X-ray Crystallography
For crystalline solids, single-crystal X-ray crystallography provides the most definitive structural proof.[22][23] This technique determines the three-dimensional arrangement of atoms in a crystal, providing unambiguous information about bond lengths, bond angles, and stereochemistry.[24][25][26]
Experimental Protocol: Single-Crystal X-ray Crystallography
-
Crystal Growth: Grow a single crystal of the synthesized this compound of suitable size and quality. This is often the most challenging step.
-
Data Collection: Mount the crystal on a diffractometer and expose it to a beam of X-rays. The diffraction pattern is collected as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the unit cell. From this map, the positions of the atoms can be determined and the structure refined to a high degree of accuracy.
Workflow for Structural Verification
The following diagram illustrates a logical workflow for the independent verification of the structure of synthesized this compound.
Caption: Workflow for structural verification of this compound.
Conclusion
The independent verification of the structure of a synthesized compound like this compound is a critical process that relies on the synergistic application of multiple analytical techniques. By comparing the experimental data from NMR, MS, and FTIR with the expected values for the target structure, a high degree of confidence can be achieved. Further confirmation through elemental analysis and, where possible, single-crystal X-ray crystallography, provides an irrefutable body of evidence. This rigorous, multi-pronged approach embodies the principles of scientific integrity and is essential for the advancement of chemical research and drug development.
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A Senior Application Scientist's Guide to Comparative Transcriptomics of Splicing Modulation
Dissecting the Cellular Impact of Indisulam, an Indoline-5-sulfonamide Derivative, Versus Alternative Splicing Factor Inhibitors
Introduction: Beyond Gene Expression - A New Era of Splicing-Targeted Therapeutics
For decades, drug development has focused on modulating protein function. However, the field is increasingly turning its attention upstream to the intricate process of pre-messenger RNA (pre-mRNA) splicing. Alternative splicing is a fundamental mechanism that allows a single gene to produce multiple distinct mRNA isoforms, thereby generating immense proteomic diversity from a limited number of genes.[1][2] Disruptions in these splicing patterns are now recognized as a hallmark of various diseases, including cancer.[3]
This guide focuses on a potent anticancer agent, Indisulam , a member of the aryl sulfonamide class containing an this compound core. Indisulam functions as a "molecular glue," a revolutionary class of small molecules that induce proximity between two proteins that do not normally interact.[4][5][6] Specifically, Indisulam promotes the interaction between the splicing factor RBM39 (RNA Binding Motif Protein 39) and the DCAF15 E3 ubiquitin ligase substrate receptor.[7][8][9][10] This induced interaction leads to the rapid polyubiquitination and subsequent proteasomal degradation of RBM39, causing widespread and aberrant pre-mRNA splicing, ultimately triggering cell cycle arrest and apoptosis in cancer cells.[4][7][11]
To truly understand the specificity and downstream consequences of Indisulam's mechanism, a direct comparison with an alternative splicing modulator is essential. For this purpose, we will compare its transcriptomic effects to Pladienolide B , a natural product that directly inhibits the SF3B1 (Splicing Factor 3b Subunit 1) component of the spliceosome.[12][13][14]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design, execute, and interpret a comparative transcriptomics study using RNA sequencing (RNA-Seq). We will delve into the causality behind experimental choices, provide validated protocols, and outline a robust bioinformatics pipeline to distinguish the unique cellular signatures of these two distinct splicing modulators.
Mechanism of Action: Two Distinct Approaches to Disrupting the Spliceosome
Understanding the divergent mechanisms of Indisulam and Pladienolide B is critical to interpreting the resulting transcriptomic data.
-
Indisulam (The Degrader): Indisulam does not inhibit the spliceosome directly. Instead, it eliminates a key accessory splicing factor, RBM39. The resulting splicing errors, such as exon skipping and intron retention, are a direct consequence of the loss of RBM39's function in guiding the spliceosome to specific pre-mRNAs.[7][15][16] The sensitivity of cancer cells to Indisulam often correlates with the expression levels of DCAF15, the necessary E3 ligase component.[7][9]
-
Pladienolide B (The Direct Inhibitor): This compound binds directly to the SF3B1 protein, a core component of the U2 snRNP within the spliceosome.[12][14] This binding event stalls the splicing process, leading to an accumulation of unspliced mRNA and broad splicing dysfunction, often characterized by the use of cryptic splice sites and exon skipping.[12]
The following diagram illustrates the distinct molecular actions of these two compounds.
Caption: Divergent mechanisms of splicing modulation by Indisulam and Pladienolide B.
Experimental Design and Workflow
A well-designed experiment is the foundation of reliable transcriptomic data. The choices made here directly impact the ability to discern the specific effects of each compound.
Rationale for Key Experimental Choices
| Parameter | Selection & Justification |
| Cell Line | Select a cancer cell line known for sensitivity to splicing modulation, such as a hematopoietic or lymphoid lineage line (e.g., MOLM-13, T-ALL cell lines) for Indisulam, as sensitivity is often linked to high DCAF15 expression.[4][7] Ensure the chosen line is also responsive to Pladienolide B to allow for a direct comparison. |
| Compound Concentrations | Determine the IC50 (half-maximal inhibitory concentration) for each compound in the selected cell line using a viability assay (e.g., CellTiter-Glo). For the RNA-Seq experiment, use concentrations at and below the IC50 (e.g., 0.5x, 1x, and 2x IC50) to capture both primary transcriptomic changes and secondary effects related to cytotoxicity. |
| Time Points | Select at least two time points. An early point (e.g., 6-8 hours) to capture direct effects on splicing before widespread apoptosis, and a later point (e.g., 16-24 hours) to observe the downstream consequences on gene expression pathways.[4][17] |
| Controls | A vehicle control (e.g., 0.1% DMSO) is essential. This control group receives the same solvent used to dissolve the compounds and serves as the baseline for all comparisons. |
| Replicates | Use biological triplicates for each condition (each compound, concentration, and time point). This is the minimum standard for robust statistical analysis and allows for the assessment of variability. |
Experimental Workflow Diagram
The following diagram outlines the complete workflow from cell culture to data analysis.
Caption: End-to-end workflow for comparative transcriptomic analysis.
Detailed Experimental & Bioinformatics Protocols
Part 1: Cell Culture and Treatment Protocol
-
Cell Seeding: Seed the chosen cancer cell line in appropriate culture vessels at a density that ensures they are in the logarithmic growth phase at the time of treatment.[18]
-
Compound Preparation: Prepare stock solutions of Indisulam and Pladienolide B in DMSO. Make serial dilutions in culture media to achieve the final desired concentrations.
-
Treatment: Replace the existing media with the media containing the compounds or vehicle control (DMSO). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1% to avoid solvent-induced artifacts.
-
Incubation: Incubate the cells for the predetermined time points (e.g., 8 and 24 hours).
-
Harvesting: Harvest cells by centrifugation, wash with cold PBS, and immediately lyse the cells in a buffer suitable for RNA extraction (e.g., TRIzol) or proceed directly to an RNA extraction kit.[19]
Part 2: RNA Extraction and Quality Control
-
RNA Extraction: Isolate total RNA using a column-based kit (e.g., Qiagen RNeasy) or TRIzol-chloroform extraction, following the manufacturer's instructions. Include a DNase I treatment step to eliminate genomic DNA contamination.
-
Quality Control (QC): Assess the quantity and purity of the RNA using a spectrophotometer (e.g., NanoDrop). The A260/280 ratio should be ~2.0. Critically, assess the RNA integrity by calculating the RNA Integrity Number (RIN) using a bioanalyzer (e.g., Agilent Bioanalyzer). A RIN score > 8 is required for high-quality, reproducible RNA-Seq data. [20]
Part 3: RNA-Seq Library Preparation
-
mRNA Enrichment: Isolate messenger RNA (mRNA) from the total RNA using oligo(dT) magnetic beads that bind to the poly(A) tails of mRNA molecules. This step removes ribosomal RNA (rRNA), which is highly abundant but generally not of interest for these studies.
-
Fragmentation & Priming: Fragment the enriched mRNA into smaller pieces and prime it with random hexamers for cDNA synthesis.
-
First & Second Strand Synthesis: Synthesize the first strand of cDNA using reverse transcriptase, followed by second-strand synthesis to create double-stranded cDNA.
-
Adapter Ligation & Indexing: Ligate sequencing adapters to the ends of the cDNA fragments. These adapters contain unique index sequences (barcodes) for each sample, allowing multiple samples to be pooled and sequenced in a single run (multiplexing).
-
Amplification: Amplify the library using PCR to generate enough material for sequencing.
-
Sequencing: Sequence the prepared libraries on a high-throughput platform like an Illumina NovaSeq, typically aiming for 30-50 million paired-end reads per sample for differential expression and splicing analysis.[21]
Part 4: Core Bioinformatics Analysis Pipeline
-
Quality Control of Raw Reads: Use a tool like FastQC to assess the quality of the raw sequencing reads.[21]
-
Alignment: Align the high-quality reads to a reference genome (e.g., human hg38) using a splice-aware aligner like STAR .[22]
-
Differential Gene Expression (DGE) Analysis: Use tools like DESeq2 or edgeR to quantify gene expression levels and identify genes that are significantly upregulated or downregulated in the treated samples compared to the vehicle control.[23]
-
Differential Splicing Analysis: This is the most critical step for this study. Use a specialized tool like rMATS (replicate Multivariate Analysis of Transcript Splicing) to identify and quantify different types of alternative splicing events (e.g., skipped exon, retained intron, alternative 3'/5' splice sites) between treated and control groups.[23]
-
Pathway Analysis: Use the lists of differentially expressed genes and genes with significant splicing changes to perform Gene Set Enrichment Analysis (GSEA) or other pathway analysis to identify the biological pathways and processes that are most affected by each compound.[24]
Interpreting the Data: Expected Outcomes and Comparative Analysis
The power of this comparative approach lies in contrasting the distinct transcriptomic "fingerprints" of Indisulam and Pladienolide B.
Differential Gene Expression (DGE)
While both compounds will induce apoptosis and cell cycle arrest, the specific genes driving these phenotypes may differ.
-
Indisulam: Expect changes in genes known to be regulated by RBM39. The DGE signature will reflect the downstream consequences of mis-splicing specific transcripts.[15]
-
Pladienolide B: May show a broader, more global disruption of transcription, as stalling the core spliceosome machinery can have widespread effects on gene expression.[25]
Table 1: Hypothetical Differential Gene Expression Results (24-hour treatment)
| Condition | Upregulated Genes | Downregulated Genes | Key Enriched Pathways |
|---|---|---|---|
| Indisulam (1x IC50) | ~180 | ~76 | p53 signaling, Apoptosis, mRNA splicing regulation[15] |
| Pladienolide B (1x IC50) | ~350 | ~240 | G2/M Checkpoint, DNA Damage Response, Apoptosis[13] |
Differential Splicing (DS)
This analysis will reveal the most profound differences between the two compounds.
-
Indisulam: The degradation of RBM39 is expected to cause a significant increase in specific intron retention (RI) and exon skipping (SE) events for transcripts that are normal targets of RBM39.[11][17][24]
-
Pladienolide B: Direct inhibition of SF3B1 is known to cause widespread exon skipping (SE) and the use of alternative 3' splice sites (A3SS) .[12]
Table 2: Hypothetical Differential Splicing Event Analysis
| Condition | Skipped Exon (SE) | Retained Intron (RI) | Alternative 3' SS (A3SS) | Alternative 5' SS (A5SS) |
|---|---|---|---|---|
| Indisulam (1x IC50) | High | Very High | Low | Low |
| Pladienolide B (1x IC50) | Very High | Moderate | High | Moderate |
By integrating these datasets, a researcher can connect a specific splicing event (e.g., intron retention in a key cell cycle regulator gene caused by Indisulam) to a change in gene expression and a downstream cellular phenotype. This provides a powerful, multi-layered understanding of each compound's mechanism of action.
Conclusion
Comparative transcriptomics is an indispensable tool for elucidating the precise mechanisms of novel therapeutics like Indisulam. By contrasting its effects with a compound that targets a different node of the same biological process, we can move beyond a simple list of differentially expressed genes. This approach allows for a nuanced understanding of on-target effects, revealing the specific splicing signatures that drive a drug's efficacy. The workflows and analytical strategies detailed in this guide provide a robust framework for drug development professionals to rigorously characterize and differentiate splicing modulators, ultimately accelerating the journey from a promising compound to a validated therapeutic strategy.
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- Seiler, M., et al. (2025). The Splicing Modulator Sulfonamide Indisulam Reduces AR-V7 in Prostate Cancer Cells. ACS Publications.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Indoline-5-sulfonamide
For Immediate Implementation by Laboratory Professionals
As a Senior Application Scientist, it is imperative to instill a culture of safety and operational excellence within the laboratory. This guide provides a detailed, procedural framework for the safe and compliant disposal of indoline-5-sulfonamide (CAS 52206-06-1). Adherence to these protocols is not merely a matter of regulatory compliance but a fundamental aspect of responsible scientific practice. This document is designed to be a self-validating system, where the logic behind each step is clearly articulated to ensure both safety and scientific integrity.
Foundational Principles of Chemical Waste Management
All laboratory personnel must operate under the core principle that no chemical activity should commence without a clear plan for the disposal of all potential waste streams.[1] This proactive approach is essential for meeting the stringent regulatory requirements set forth by bodies such as the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[2][3] A designated Chemical Hygiene Officer is responsible for the implementation and oversight of the laboratory's Chemical Hygiene Plan (CHP), which must include specific procedures for waste disposal.[4][5]
Key Regulatory Imperatives:
-
Labeling: All chemical containers, including waste, must be clearly and accurately labeled for easy identification.[2][3][4]
-
Segregation: Chemical waste must be strictly segregated to prevent dangerous reactions.[2][3]
-
Personal Protective Equipment (PPE): Appropriate PPE, including gloves, safety glasses, and lab coats, must be worn at all times when handling hazardous chemicals.
-
Training: All personnel must receive training on the hazards, safe handling, storage, and disposal of all chemicals in the laboratory.[4]
Hazard Profile of this compound
Indoline (Parent Compound) Hazards:
-
Combustible Liquid: Indoline is classified as a combustible liquid.
-
Irritant: It is known to cause skin and serious eye irritation.[6][7]
-
Incompatible Materials: Strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides are incompatible with indoline.[7]
Based on this, it is prudent to treat this compound with similar caution. The presence of the sulfonamide group may introduce additional considerations.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 52206-06-1 | [8] |
| Molecular Formula | C₈H₁₀N₂O₂S | [8] |
| Molecular Weight | 198.24 | [8] |
This information is for research use only and not intended for diagnostic or therapeutic use.[8]
Step-by-Step Disposal Protocol for this compound
This protocol outlines the necessary steps for the safe disposal of this compound waste, from generation to final removal by a certified hazardous waste contractor.
Step 1: Waste Characterization and Segregation
Properly characterizing the waste is the first and most critical step.
-
Solid Waste: Unused or expired this compound, as well as contaminated consumables (e.g., weigh boats, gloves, paper towels), should be collected as solid chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected as liquid organic waste.
-
Segregation: This waste stream must be kept separate from incompatible materials, particularly strong oxidizing agents and strong acids.[7] Halogenated and non-halogenated organic liquid waste should also be segregated into distinct containers.[9]
Step 2: Container Selection and Labeling
The choice of waste container is crucial for preventing leaks and ensuring safety.
-
Compatibility: Waste containers must be compatible with the chemical waste. For this compound, a high-density polyethylene (HDPE) or glass container is appropriate.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and a precise description of the contents, including the full chemical name "this compound" and any solvents present. The accumulation start date must also be clearly marked.
Step 3: Waste Accumulation and Storage
Designate a specific "Satellite Accumulation Area" within the laboratory for the temporary storage of hazardous waste.
-
Location: This area should be near the point of waste generation and under the direct control of laboratory personnel.
-
Containment: The container must be kept securely closed except when adding waste. Secondary containment is recommended to mitigate spills.
-
Environment: Store the waste container in a well-ventilated area, away from sources of ignition, heat, and direct sunlight.
Step 4: Disposal of Empty Containers
A container that has held this compound is not considered "empty" until it has been properly decontaminated.
-
Triple Rinsing: The container should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous liquid waste.
-
Disposal: Once triple-rinsed, the container can often be disposed of as non-hazardous waste, but institutional policies should be consulted.
Step 5: Arranging for Final Disposal
The final disposal of hazardous waste must be conducted by a licensed and certified hazardous waste management company.
-
Coordination: The laboratory's Chemical Hygiene Officer or Environmental Health and Safety (EHS) department will coordinate with the waste contractor for pickup.
-
Documentation: Maintain meticulous records of all hazardous waste generated and disposed of, in accordance with institutional and regulatory requirements.
Emergency Procedures for Spills and Exposures
In the event of a spill or accidental exposure, immediate and appropriate action is critical.
Small Spills (Manageable by Lab Personnel):
-
Alert: Notify personnel in the immediate area.
-
Isolate: Restrict access to the spill area.
-
Ventilate: Ensure adequate ventilation. If the spill is in a fume hood, keep the sash at the appropriate height.
-
Absorb: Use an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to contain and absorb the spill.
-
Collect: Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
Large Spills (Requires EHS Intervention):
-
Evacuate: Immediately evacuate the laboratory.
-
Alert: Activate the nearest fire alarm and notify your institution's EHS department or emergency response team.
-
Isolate: Close the laboratory doors and prevent re-entry.
-
Report: Provide as much information as possible to emergency responders, including the identity and quantity of the spilled material.
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and seek immediate medical attention.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for this compound waste management.
By internalizing and consistently applying these procedures, you contribute to a safer and more efficient research environment, thereby upholding the highest standards of scientific and professional integrity.
References
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OSHA Compliance For Laboratories. (n.d.). US Bio-Clean. Retrieved from [Link]
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Are You In Compliance With Proper Lab Waste Disposal Regulations? (n.d.). MCF Environmental Services. Retrieved from [Link]
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Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
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The OSHA Lab Standard and the MSC Chemical Safety Manual. (n.d.). Mount Sinai. Retrieved from [Link]
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Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025, March 4). HSC Chemistry. Retrieved from [Link]
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National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. The National Academies Press. Retrieved from [Link]
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Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). United Nations Office on Drugs and Crime. Retrieved from [Link]
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Guidelines and Laboratory Protocols of Organic Chemistry. (n.d.). Odesa National Medical University. Retrieved from [Link]
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Navigating the Safe Handling of Indoline-5-sulfonamide: A Practical Guide to Personal Protective Equipment and Disposal
For the diligent researcher, the integrity of an experiment is intrinsically linked to the safety and precision of its execution. When working with specialized reagents like Indoline-5-sulfonamide, a compound of interest in medicinal chemistry for its role as a scaffold in developing inhibitors for cancer-related enzymes, a robust safety protocol is not merely a recommendation—it is a foundational requirement.[1][2][3] This guide provides essential, field-tested directives for the safe handling, application, and disposal of this compound, ensuring both the protection of laboratory personnel and the preservation of experimental validity.
Hazard Profile of this compound: Understanding the Risks
Before handling any chemical, a thorough understanding of its potential hazards is critical. While a specific, comprehensive toxicological profile for this compound is not extensively detailed in all public literature, the known risks associated with its structural class—sulfonamides and indolines—mandate a cautious approach. Safety Data Sheets (SDS) for closely related analogs provide critical insights.
Primary Hazards Include:
-
Skin Irritation: Causes skin irritation.[4]
-
Serious Eye Irritation: Can cause significant and potentially damaging eye irritation.[4]
-
Respiratory Irritation: May cause irritation to the respiratory tract upon inhalation of dust or aerosols.[4][5]
-
Harmful if Swallowed: Acute oral toxicity is a concern.[5][6]
-
Toxic in Contact with Skin: Dermal absorption may lead to toxic effects.[5]
These hazards necessitate a multi-layered approach to personal protection, designed to create effective barriers against all potential routes of exposure.
The Core of Protection: Selecting the Right PPE
Personal Protective Equipment (PPE) is the final and most personal line of defense. Its selection must be deliberate and matched to the specific tasks being performed. The following table outlines the minimum required PPE for handling this compound.
| Task | Gloves | Eye/Face Protection | Protective Clothing | Respiratory Protection |
| Handling Solid (Weighing, Aliquoting) | Double-gloving with powder-free nitrile gloves (ASTM D6978 rated) | Chemical safety goggles and a face shield | Disposable, solid-front protective gown with knit cuffs | N95 respirator or higher, especially if not handled in a certified chemical fume hood |
| Preparing Solutions (Dissolving, Diluting) | Double-gloving with powder-free nitrile gloves | Chemical safety goggles and a face shield | Impermeable, disposable gown | Work should be conducted in a chemical fume hood to prevent aerosol inhalation |
| Administering to Cultures/Models | Single pair of nitrile gloves | Safety glasses with side shields | Standard lab coat | Not typically required if performed in a biological safety cabinet (BSC) or fume hood |
| Cleaning & Decontamination | Heavy-duty or double-layered nitrile gloves | Chemical safety goggles | Impermeable gown or apron over a lab coat | Not required if spill is small and area is well-ventilated |
Causality Behind PPE Choices:
-
Gloves: Double-gloving with chemotherapy-rated (ASTM D6978) nitrile gloves is crucial, especially when handling the solid form or concentrated solutions.[7][8] This provides a backup barrier in case of a tear or permeation of the outer glove. Powder-free gloves are mandatory to prevent the aerosolization of the compound, which could be inhaled.[9]
-
Eye and Face Protection: Given the risk of serious eye irritation, standard safety glasses are insufficient.[4] Chemical splash goggles that form a seal around the eyes are required. When handling the powder or preparing solutions where splashing is possible, a full face shield should be worn over the goggles to protect the entire face.[9]
-
Gowns: A disposable, solid-front gown made of a low-lint, impermeable material like polyethylene-coated polypropylene is superior to a standard cotton lab coat, which can absorb spills and hold the chemical against the skin.[7] Cuffs should be tucked under the inner glove to ensure a complete seal.
-
Respiratory Protection: this compound as a fine powder poses a significant inhalation risk.[4][5] All handling of the solid compound should be performed within a certified chemical fume hood to contain any dust. If a fume hood is not available, a fit-tested N95 respirator is the minimum requirement.
Operational Plan: From Receipt to Application
A structured workflow is essential to minimize exposure and prevent contamination.
Step-by-Step Handling Protocol:
-
Preparation: Designate a specific area for handling this compound, preferably within a chemical fume hood. Cover the work surface with disposable, absorbent bench paper.
-
Donning PPE: Put on all required PPE in the correct order: gown, inner gloves, N95 respirator (if needed), goggles, face shield, and finally, outer gloves over the gown cuffs.
-
Handling the Solid:
-
Carefully open the container within the fume hood.
-
Use a dedicated spatula for weighing. Avoid creating dust clouds by moving slowly and deliberately.
-
Weigh the compound onto a creased weigh paper or directly into a tared vessel.
-
-
Preparing Solutions:
-
Add the solvent to the vessel containing the solid compound slowly to avoid splashing.
-
Cap the vessel securely before mixing or vortexing.
-
-
Decontamination: After handling, wipe down all surfaces, the spatula, and the exterior of the primary container with a suitable deactivating solution (e.g., 70% ethanol), followed by water. Dispose of all contaminated wipes as hazardous waste.
-
Doffing PPE: Remove PPE in an order that prevents self-contamination. The outer gloves are removed first, followed by the face shield and goggles. The gown should be rolled inside-out as it is removed. Remove inner gloves last. Wash hands thoroughly with soap and water immediately after.[8]
Workflow for Safe Handling of this compound
Caption: A workflow diagram illustrating the key stages of safe handling, from preparation to cleanup.
Emergency Procedures: Responding to Exposure
In the event of an accidental exposure, immediate and correct action is vital.
-
Skin Contact: Immediately remove contaminated clothing.[10] Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[4]
-
Eye Contact: Immediately flush eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open.[4] Remove contact lenses if present and easy to do so.[4] Seek immediate medical attention from an ophthalmologist.
-
Inhalation: Move the affected person to fresh air.[4] If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and have the person drink one or two glasses of water.[10] Seek immediate medical attention.
Disposal Plan: Managing this compound Waste
All materials that have come into contact with this compound must be treated as hazardous chemical waste.
-
Waste Segregation: Maintain separate, clearly labeled waste containers for:
-
Solid Waste: Contaminated PPE (gloves, gowns, shoe covers), bench paper, weigh boats, and wipes.
-
Liquid Waste: Unused solutions or rinsates.
-
Sharps: Contaminated needles or serological pipettes.
-
-
Container Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name "this compound".[11] The container must be kept closed except when adding waste.[11]
-
Final Disposal: Arrange for the disposal of all waste through your institution's Environmental Health and Safety (EHS) office. Do not pour any solutions down the drain or place solid waste in the regular trash.[11]
By adhering to these stringent protocols, researchers can confidently work with this compound, ensuring their personal safety while advancing critical scientific discovery.
References
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AK Scientific, Inc. (n.d.). 1-(Methylsulfonyl)indoline-5-carboxamide Safety Data Sheet. Retrieved from .
- Sigma-Aldrich. (2025). Indole Safety Data Sheet.
- Sigma-Aldrich. (2024). Safety Data Sheet.
- National Institute for Occupational Safety and Health (NIOSH). (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- Sigma-Aldrich. (2025). Indoline Safety Data Sheet.
- Central Drug House (P) Ltd. (n.d.). Indole Material Safety Data Sheet.
-
Santa Cruz Biotechnology, Inc. (n.d.). This compound. Retrieved from .
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U.S. Environmental Protection Agency (EPA). (2025). Personal Protective Equipment. Retrieved from .
- Oregon Occupational Safety and Health (OSHA). (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
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ChemicalBook. (n.d.). Indoline - Safety Data Sheet. Retrieved from .
- Alberta College of Pharmacy. (2019). Personal protective equipment in your pharmacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
